Benzooxazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXZBZOUCQAOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403648 | |
| Record name | Benzooxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62667-25-8 | |
| Record name | Benzooxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazole-2-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure Elucidation of Benzooxazole-2-carbaldehyde
Introduction
Benzooxazole-2-carbaldehyde is a pivotal chemical intermediate, distinguished by a benzoxazole core functionalized with a reactive aldehyde group at the 2-position. This unique structural arrangement makes it an exceptionally versatile precursor in the synthesis of a diverse array of complex molecular architectures.[1] The benzoxazole moiety itself is a prominent heterocyclic scaffold in medicinal chemistry, recognized for a wide spectrum of potential biological activities.[1][2][3][4][5][6] Consequently, the unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor.
This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate the molecular structure of this compound. We will delve into the theoretical underpinnings of key spectroscopic techniques, present field-proven experimental protocols, and interpret the resulting data to build a cohesive and definitive structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practices of molecular structure elucidation.
Synthetic Pathways: A Foundation for Structural Anticipation
An understanding of the synthetic route used to prepare this compound provides a logical starting point for predicting its molecular structure. Several synthetic strategies exist, with the most common being the condensation of 2-aminophenol with a suitable two-carbon aldehyde equivalent.[1]
One of the most fundamental and widely employed methods for constructing the benzoxazole core involves the condensation of a 2-aminophenol with an aldehyde.[1][4] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration or oxidation to yield the aromatic benzoxazole ring system.[1] To synthesize this compound specifically, glyoxylic acid can be utilized as the aldehyde component.
Illustrative Synthetic Scheme:
Caption: Synthesis of this compound.
Other indirect routes to this compound include the oxidation of 2-methylbenzoxazole or the reduction of a benzoxazole-2-carboxylic acid derivative.[1] For instance, a benzoxazole methyl ester can be selectively reduced to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures to prevent over-reduction to the alcohol.[1]
Spectroscopic Elucidation: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the comprehensive and unambiguous structural determination of this compound. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] Both ¹H and ¹³C NMR are indispensable for the structural analysis of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons of the benzoxazole ring system.
The aromatic protons on the fused benzene ring typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[7] The precise chemical shifts and coupling patterns are highly dependent on the substitution pattern.[7] The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.0-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the aldehyde group is a key diagnostic signal and is expected to resonate in the highly deshielded region of the spectrum, typically between 180 and 200 ppm. The aromatic carbons of the benzoxazole core will appear in the approximate range of 110-160 ppm.[8] Quaternary carbons, such as C2, C3a, and C7a, can be identified by their characteristically lower signal intensity or through the use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[8]
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.0 - 10.0 (singlet) | 180 - 200 |
| Aromatic (C4-C7) | 7.0 - 8.5 (multiplets) | 110 - 130 |
| Aromatic (C2) | - | ~160 |
| Aromatic (C3a, C7a) | - | 140 - 150 |
Note: Expected chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9] The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its key chemical bonds.
The most prominent and diagnostic peak will be the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1715 cm⁻¹. Other key absorptions include the C=N stretching of the oxazole ring (around 1500-1650 cm⁻¹) and the C-O-C stretching vibrations (around 1200-1300 cm⁻¹).[9] The aromatic C-H stretching and bending vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing structural information through its fragmentation patterns.[1] For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight of 147.13 g/mol .[1]
Under electron ionization (EI), the molecule will undergo characteristic fragmentation. A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), resulting in a significant peak at M-29. Further fragmentation of the benzoxazole ring can also be observed, providing additional structural confirmation.
Experimental Protocols
Rigorous and well-defined experimental protocols are paramount for obtaining high-quality, reproducible data for structural elucidation.
Synthesis of this compound
A general and reliable method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenol with an appropriate aldehyde.[1][10]
Procedure:
-
To a solution of 2-aminophenol (1 equivalent) in a suitable solvent (e.g., ethanol), add glyoxylic acid (1.1 equivalents).
-
The reaction mixture is then heated to reflux for a specified period, often with a catalyst to improve reaction efficiency.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy
Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[2][3]
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy
Instrumentation: A standard FTIR spectrometer is used for analysis.
Sample Preparation:
-
For a solid sample, a small amount of the purified this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record the background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., electron ionization or electrospray ionization) is used.
Sample Preparation:
-
A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample is then introduced into the mass spectrometer.
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
Workflow for Structural Elucidation
The process of elucidating the molecular structure of this compound is a systematic and logical progression of experimental work and data analysis.
Caption: Workflow for the Elucidation of Molecular Structure.
Conclusion
The molecular structure elucidation of this compound is a critical process that relies on the synergistic application of multiple analytical techniques. Through a combination of synthesis, purification, and comprehensive spectroscopic analysis, a definitive and unambiguous structural assignment can be achieved. This in-depth technical guide has provided the foundational knowledge, experimental protocols, and logical framework necessary for researchers, scientists, and drug development professionals to confidently characterize this important chemical entity. The robust and self-validating nature of this multi-faceted approach ensures the scientific integrity of subsequent research and development activities that utilize this compound as a key building block.
References
- Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2025). Vertex AI Search.
- Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2018). MDPI.
- Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2021). Journal of Basic and Applied Research in Biomedicine.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI.
- Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. (2015).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Synthesis of some benzoxazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research.
- Performance of reactions of 2-aminophenol and glycerol, employing K2... (2021).
- Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek.
- Benzoxazole derivatives: design, synthesis and biological evalu
- "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
- an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. (2025). World Journal of Pharmaceutical Research.
- Application of Mass Spectra Isotope to Interpret the Derivatives of the Benzoxazolone. (1986). Journal of Chinese Mass Spectrometry Society.
- Wikipedia. (n.d.). 2-Aminophenol.
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2023). Advanced Journal of Chemistry-Section A.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
- Wikipedia. (n.d.). Glyoxylic acid.
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026). American Chemical Society.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. jetir.org [jetir.org]
- 5. jocpr.com [jocpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajchem-a.com [ajchem-a.com]
Introduction: The Strategic Importance of Benzooxazole-2-carbaldehyde in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of Benzooxazole-2-carbaldehyde
This compound (CAS No: 62667-25-8) stands as a pivotal chemical intermediate in the realms of medicinal chemistry, drug discovery, and materials science.[1] Its structure, featuring a fused benzene and oxazole ring system with a highly reactive aldehyde group at the 2-position, makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures.[1][2] The benzoxazole core is a privileged scaffold, forming the foundation of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The aldehyde functionality serves as a versatile chemical handle, enabling a multitude of transformations, most notably condensation reactions to form Schiff bases, which are critical for exploring structure-activity relationships in the development of novel therapeutics.[1] This guide offers a comprehensive exploration of the core physicochemical properties, synthesis, reactivity, and applications of this high-value building block, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Properties
The fundamental properties of this compound dictate its behavior in chemical reactions and biological systems. While experimental data for properties like melting and boiling points are not consistently reported in the literature, its structural and computed properties are well-defined. For context, related heterocyclic aldehydes such as Benzothiazole-2-carboxaldehyde have a reported melting point of 72-76 °C.[5]
| Property | Value | Reference |
| IUPAC Name | 1,3-benzoxazole-2-carbaldehyde | [1] |
| CAS Number | 62667-25-8 | [1] |
| Molecular Formula | C₈H₅NO₂ | [6] |
| Molecular Weight | 147.13 g/mol | [1][6] |
| Physical Form | Powder | |
| Solubility | Insoluble in water; likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [7] |
| InChI Key | RXXZBZOUCQAOSC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C=O | [1] |
Spectroscopic Profile: Elucidating the Molecular Architecture
Rigorous structural characterization is essential for confirming the identity and purity of this compound. A combination of spectroscopic techniques provides a complete picture of its molecular framework.[8]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole core, typically in the downfield region (δ 7.0–8.0 ppm). A highly characteristic singlet for the aldehyde proton (-CHO) would appear further downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.[8]
-
¹³C NMR Spectroscopy : The carbon spectrum will display signals for the aromatic carbons and a key signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (typically δ 180-200 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expect strong absorption bands corresponding to the C=O stretch of the aldehyde (around 1700 cm⁻¹), the C=N stretch of the oxazole ring (around 1650 cm⁻¹), and C-O stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the molecular formula C₈H₅NO₂.[8]
Caption: Catalytic condensation of 2-aminophenol with an aldehyde.
Core Reactivity of the Aldehyde Group
The electrophilic nature of the C2-carbaldehyde group is the cornerstone of its synthetic utility, allowing for a diverse range of chemical transformations. [1][2]
-
Oxidation : The aldehyde can be readily oxidized to the corresponding Benzooxazole-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). [1][9]* Reductive Amination : Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) yields 2-(aminomethyl)benzoxazole derivatives.
-
Wittig Reaction : Reaction with phosphorus ylides allows for the extension of the carbon chain, forming C2-alkenyl benzoxazoles.
-
Condensation Reactions :
-
Schiff Base Formation : This is a paramount reaction in medicinal chemistry. The aldehyde condenses with primary amines to form imines (Schiff bases), providing a direct route to a vast library of derivatives for biological screening. [1] * Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malonates) in the presence of a base yields α,β-unsaturated derivatives, which are themselves valuable synthetic intermediates. [1]
-
Caption: Key transformations of the aldehyde functionality.
Applications in Drug Discovery and Development
The benzoxazole scaffold is a recurring motif in pharmacologically active compounds, valued for its rigid, planar structure and ability to engage in various non-covalent interactions with biological targets. [4][10]this compound is not typically an active pharmaceutical ingredient itself but rather a critical starting material for building molecules with therapeutic potential.
-
Scaffold for Library Synthesis : Its primary application is as a versatile building block for constructing libraries of 2-substituted benzoxazole derivatives. The ease of modifying the aldehyde group allows medicinal chemists to systematically alter substituents at the 2-position to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. [1]* Antimicrobial and Anticancer Agents : Many potent antimicrobial and anticancer agents are built upon the benzoxazole core. Synthesis starting from the 2-carbaldehyde allows for the introduction of pharmacophores known to interact with targets in cancer cells or pathogens. [3][10]* CNS-Active Agents : The benzoxazole structure is found in compounds targeting the central nervous system. A notable example is the development of 2-substituted benzoxazole carboxamides as potent 5-HT₃ receptor antagonists, with potential applications in treating conditions like irritable bowel syndrome. [11]
Experimental Protocols: Synthesis and Characterization
The following protocols are representative examples of the synthesis and characterization processes involving this compound and its derivatives.
Protocol 1: General Synthesis of a 2-Arylbenzoxazole Derivative
This protocol describes a common method for synthesizing a 2-substituted benzoxazole via condensation, a primary application for this compound precursors. [3][4]
-
Reactant Preparation : In a round-bottom flask, dissolve 2-aminophenol (1.0 eq.) and an appropriate aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Catalyst Addition : Add a catalytic amount of an acid catalyst (e.g., fluorophosphoric acid, samarium triflate) or a heterogeneous catalyst (e.g., Fe₃O₄@SiO₂-SO₃H). [3][4] * Causality: The catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amino group of 2-aminophenol, thereby facilitating Schiff base formation.
-
Reaction : Stir the mixture at room temperature or under gentle heating (e.g., 50-80 °C) for the required time (typically 30 minutes to a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture. If a solid product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification : The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, heptane/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-arylbenzoxazole derivative. [12]
Protocol 2: Characterization by FTIR Spectroscopy (KBr Pellet Method)
This protocol ensures the confirmation of key functional groups in the synthesized product. [8]
-
Sample Preparation : Thoroughly grind 1-2 mg of the dry, purified product with ~150 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Causality: KBr is transparent to infrared radiation in the typical analysis range. Grinding ensures the sample is finely dispersed, minimizing light scattering and producing a high-quality spectrum.
-
-
Pellet Formation : Transfer the powder to a pellet-forming die and apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis : Analyze the resulting spectrum, identifying the wavenumbers of major absorption peaks. Confirm the presence of expected functional groups (e.g., C=N, C-O, aromatic C-H) and the absence of starting material signals (e.g., broad O-H and N-H stretches from 2-aminophenol).
Caption: A typical workflow for synthesis and validation.
Conclusion
This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the versatile reactivity of its C2-aldehyde group, provide a robust platform for the generation of diverse molecular libraries. Understanding its synthesis, reactivity, and spectroscopic signature is fundamental for any researcher aiming to leverage this powerful scaffold in the design and development of novel functional molecules, from advanced materials to next-generation therapeutics.
References
- Chemical Synthesis. (2025, May 20). 1,3-benzoxazole-2-carbaldehyde.
- Barba, V., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
- Sutherland, J. D., & Whitfield, J. N. (n.d.). Supporting Information. ScienceOpen.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
- JETIR. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Journal of Emerging Technologies and Innovative Research.
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A.
- Barba, V., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Center for Biotechnology Information.
- Asiri, A. M., et al. (2013). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry.
- ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives.
- Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Nayak, N., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Benzofurancarboxaldehyde.
- Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research.
- Cid, J. M., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Kozlov, M. A., et al. (n.d.). Scope of the reaction towards benzoxazole-2-carboxamides. ResearchGate.
- Montana State University. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH.
- The Royal Society of Chemistry. (n.d.). Supporting Information A new superacid hafnium-based metal-organic framework.
- ResearchGate. (n.d.). Benzoxazole: The molecule of diverse pharmacological importance.
- Wang, C., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole-2-carboxaldehyde price,buy Benzothiazole-2-carboxaldehyde - chemicalbook [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
An In-depth Technical Guide to Benzooxazole-2-carbaldehyde: A Cornerstone Intermediate in Medicinal Chemistry
Abstract
Benzooxazole-2-carbaldehyde (CAS No. 62667-25-8) stands as a pivotal molecular scaffold in the landscape of organic synthesis and drug discovery. This technical guide offers a comprehensive exploration of its core properties, synthesis, reactivity, and applications. The document is structured to provide researchers, medicinal chemists, and drug development professionals with a deep, field-proven understanding of this versatile building block. We will delve into the causality behind synthetic choices, the self-validating nature of its reaction protocols, and its role in the generation of diverse molecular libraries for therapeutic exploration.
Introduction: The Strategic Importance of a Versatile Scaffold
The benzoxazole nucleus is a privileged heterocyclic motif, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When functionalized at the 2-position with a highly reactive carbaldehyde group, the resulting molecule, this compound, transforms into an exceptionally versatile precursor for constructing complex molecular architectures.[3] Its primary utility lies in its role as a key intermediate, where the aldehyde functionality serves as a reactive handle for a multitude of chemical transformations.[3] This guide will elucidate the chemical and physical characteristics that make this compound an invaluable tool for systematically exploring structure-activity relationships (SAR) and advancing the development of novel therapeutic agents.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research.
Core Physicochemical Properties
The essential identification and physical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 62667-25-8 | [4][5][6] |
| IUPAC Name | 1,3-benzoxazole-2-carbaldehyde | [3][6] |
| Synonyms | 2-Benzoxazolecarboxaldehyde, Benzo[d]oxazole-2-carbaldehyde | [4][5] |
| Molecular Formula | C₈H₅NO₂ | [4] |
| Molecular Weight | 147.13 g/mol | [6] |
| Appearance | Pale yellow to light brown powder/solid | [4] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [4] |
| Melting Point | Not available in cited sources. | [7] |
| Boiling Point | Not available in cited sources. | [7] |
Spectroscopic Signature for Structural Elucidation
Rigorous structural characterization is essential to confirm the identity and purity of this compound.[8] While specific experimental spectra for this exact compound are not publicly available in the provided search results, the expected data based on its structure and analogous compounds are described below.[9][10]
Caption: Major synthetic strategies for accessing the target compound.
Experimental Protocol: Catalytic Condensation Synthesis
This protocol describes a general, solvent-free method for synthesizing benzoxazole derivatives using a reusable Brønsted acidic ionic liquid (BAIL) gel catalyst, adapted from established procedures. [11][12] Step-by-Step Methodology:
-
Reactant Charging : To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), a suitable aldehyde precursor (1.0 mmol), and the BAIL gel catalyst (e.g., 1.0 mol %). [12]2. Reaction Conditions : Stir the reaction mixture vigorously under solvent-free conditions at 130 °C. [12]3. Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 5-6 hours). [12]4. Work-up : Upon completion, cool the mixture and dissolve it in ethyl acetate (10 mL). [12]5. Catalyst Recovery : Separate the heterogeneous BAIL gel catalyst by centrifugation. The catalyst can be washed and dried for reuse. [3][12]6. Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization. [12]
Chemical Reactivity and Derivatization Potential
The synthetic value of this compound is derived almost entirely from the electrophilic nature of its aldehyde group, which serves as a versatile anchor for a wide array of chemical modifications. [3]
Key Chemical Transformations
-
Schiff Base Formation : The most prominent reaction is its condensation with primary amines to form imines (Schiff bases). This transformation is a cornerstone of combinatorial chemistry and is crucial for building libraries of compounds for pharmaceutical screening. [3]* Oxidation : The aldehyde can be readily oxidized to the corresponding Benzooxazole-2-carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or milder reagents like silver oxide (Ag₂O). [3]* Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malonic acid derivatives) in the presence of a basic catalyst yields α,β-unsaturated derivatives, which are themselves valuable synthetic intermediates. [3]
Caption: Key derivatization pathways originating from the aldehyde functionality.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value starting material for drug discovery and materials science. [3]The benzoxazole scaffold is present in a multitude of biologically active compounds, and this aldehyde provides a direct route to modify the crucial 2-position. [2][13]
-
Anticancer Research : Many benzoxazole derivatives exhibit potent anti-proliferative activity. [14][15]For example, novel benzoxazole-benzamide conjugates have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. [14]The aldehyde allows for the facile introduction of side chains, like the 2-thioacetamido linker used in such studies, to probe the binding pocket of target enzymes. [14]* Antimicrobial Agents : The benzoxazole core is a well-known pharmacophore in the development of antibacterial and antifungal agents. [2][13]The aldehyde can be converted into various Schiff bases and other derivatives that are then screened for antimicrobial activity. [13]* Materials Science : The fused aromatic system of benzoxazole can impart fluorescent properties, making derivatives useful as probes or components in organic electronics. [4]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound is intended for research and further manufacturing applications only and is not for direct human or veterinary use. [3]
Hazard Identification
| Hazard Class | GHS Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
(Data sourced from Sigma-Aldrich) [6]
Recommended Precautionary Measures
-
Prevention : Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/eye protection/face protection (P280). [6][16]* Response :
-
If Swallowed : Call a POISON CENTER or doctor if you feel unwell (P301+P312). Rinse mouth (P330). [6][17] * If on Skin : Wash with plenty of soap and water (P302+P352). If skin irritation occurs, get medical advice/attention (P332+P313). [6] * If Inhaled : Remove person to fresh air and keep comfortable for breathing (P304+P340). [6] * If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If eye irritation persists, get medical advice/attention (P337+P313). [6]* Storage : Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405). [6][18]* Disposal : Dispose of contents/container to an approved waste disposal plant (P501). [6][17]
-
References
- 1,3-benzoxazole-2-carbaldehyde - 62667-25-8, C8H5NO2, density, melting point, boiling point, structural formula, synthesis. [Link]
- MSDS of 1,2-Benzisoxazole-3-carboxaldehyde - Capot Chemical. [Link]
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous C
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - NIH. [Link]
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. [Link]
- Benzoxazole synthesis - Organic Chemistry Portal. [Link]
- Supporting Information A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the s - The Royal Society of Chemistry. [Link]
- Scope of the reaction towards benzoxazole‐2‐carboxamides.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Benzoxazole: The molecule of diverse pharmacological importance - ResearchG
- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed Central. [Link]
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. [Link]
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]34/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 62667-25-8: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 62667-25-8 [chemicalbook.com]
- 6. 1,3-benzoxazole-2-carbaldehyde | 62667-25-8 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzooxazole-2-carbaldehyde
Preamble: The Role of NMR in Heterocyclic Drug Discovery
Benzooxazole-2-carbaldehyde (CAS 62667-25-8) is a pivotal chemical intermediate in the fields of medicinal and materials chemistry. Its core structure, a fusion of benzene and an oxazole ring, is a recognized "privileged scaffold" found in numerous pharmacologically active agents.[1][2] The aldehyde functional group at the C-2 position serves as a versatile chemical handle for constructing a diverse library of more complex molecules.[1]
Core Molecular Structure and Atom Numbering
A precise understanding of the NMR data begins with a universally accepted numbering system for the atoms within the molecule. The following diagram illustrates the IUPAC numbering convention for the this compound core, which will be used for all subsequent spectral assignments.
Caption: General structure and IUPAC atom numbering of the this compound core.
Analysis of the ¹H NMR Spectrum: An Expert Projection
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The electron-withdrawing nature of the aldehyde group and the fused heterocyclic system creates a distinct and predictable pattern of signals, primarily in the downfield (aromatic and aldehyde) regions.
The Aldehydic Proton (H-8)
The proton attached to the carbonyl carbon (C-8) is the most deshielded proton in the molecule. The powerful anisotropic effect of the C=O double bond, combined with the electron-withdrawing character of the benzoxazole ring, shifts this proton significantly downfield. It is expected to appear as a sharp singlet in the δ 9.9 – 10.2 ppm range. The absence of adjacent protons precludes any spin-spin coupling. This signal is a key diagnostic marker for the aldehyde functionality.
The Aromatic Protons (H-4, H-5, H-6, H-7)
The four protons on the benzene portion of the ring system are found in the characteristic aromatic region, generally between δ 7.3 and 8.0 ppm .[1] Their precise chemical shifts and multiplicities are dictated by their position relative to the fused oxazole ring and the C-2 aldehyde substituent.
-
H-4 and H-7: These protons are adjacent to the bridgehead carbons (C-3a and C-7a). H-4 is ortho to the electron-withdrawing imine nitrogen (N-3), while H-7 is ortho to the electron-donating ether oxygen (O-1). Consequently, H-4 is expected to be the most deshielded of the aromatic protons (further downfield), while H-7 will be more shielded (further upfield). Both are expected to appear as multiplets, likely doublets or doublets of doublets, due to coupling with their respective ortho neighbors (H-5 and H-6).
-
H-5 and H-6: These protons are located in the middle of the aromatic system. Their chemical shifts will be intermediate and influenced by coupling to their two neighbors. They are expected to appear as complex multiplets, likely triplets or doublets of doublets.
The expected coupling constants (J-values) for adjacent aromatic protons are typically in the range of 7-9 Hz.
Summary of Expected ¹H NMR Data
The following table summarizes the projected ¹H NMR spectral data for this compound, typically recorded in a solvent like CDCl₃.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| H-8 (-CHO) | 9.9 – 10.2 | Singlet (s) | N/A |
| H-4 | 7.8 – 8.0 | Multiplet (m) | ~8.0 |
| H-7 | 7.3 – 7.5 | Multiplet (m) | ~8.0 |
| H-5 / H-6 | 7.4 – 7.7 | Multiplet (m) | ~7.5 - 8.0 |
Analysis of the ¹³C NMR Spectrum: An Expert Projection
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of two different heteroatoms (N and O) and the carbonyl group results in a wide dispersion of signals, making each carbon atom electronically distinct and identifiable.
The Carbonyl Carbon (C-8)
Similar to its attached proton, the aldehyde carbonyl carbon is highly deshielded and represents the most downfield signal in the spectrum. Its characteristic chemical shift is anticipated in the δ 182 – 186 ppm range. This peak is often of lower intensity in proton-coupled spectra due to the absence of attached protons.
Carbons of the Benzoxazole Core
The seven carbons of the fused ring system have distinct chemical shifts based on their proximity to the heteroatoms and the aldehyde substituent.[3]
-
C-2: This carbon is uniquely bonded to both the electronegative oxygen and nitrogen atoms, as well as the aldehyde group. This environment causes significant deshielding, placing its signal in the δ 158 – 162 ppm range.
-
Bridgehead Carbons (C-3a, C-7a): These are quaternary carbons involved in the ring fusion. C-7a, being attached to the oxygen atom, is expected to be more deshielded (δ ~150-152 ppm) than C-3a, which is attached to the nitrogen atom (δ ~140-142 ppm).
-
Aromatic Carbons (C-4, C-5, C-6, C-7): These carbons resonate in the typical aromatic region of δ 110–130 ppm. C-7, adjacent to the oxygen-bearing C-7a, is expected to be the most shielded (lowest ppm value, ~111-113 ppm). C-4, adjacent to the nitrogen-bearing C-3a, will be slightly more deshielded (~120-122 ppm). C-5 and C-6 will have intermediate chemical shifts, typically in the δ 125–129 ppm range.[3]
Summary of Expected ¹³C NMR Data
The following table summarizes the projected ¹³C NMR spectral data for this compound in a solvent like CDCl₃.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-8 (CHO) | 182 – 186 |
| C-2 | 158 – 162 |
| C-7a | 150 – 152 |
| C-3a | 140 – 142 |
| C-6 | 127 – 129 |
| C-5 | 125 – 127 |
| C-4 | 120 – 122 |
| C-7 | 111 – 113 |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is contingent on a meticulous and standardized experimental workflow. The protocol described below is a self-validating system designed for the structural characterization of small organic molecules like this compound.[4][5]
Standard Workflow Diagram
Caption: A standard workflow for NMR-based structural elucidation of organic compounds.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Vortex the vial until the sample is completely dissolved. If necessary, gentle sonication may be used.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure no solid particulates are transferred.
-
-
Instrumentation and Data Acquisition:
-
Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to ensure high resolution.
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans is usually sufficient.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 scans), with a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals, including quaternary ones.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Carefully phase the spectra and apply a baseline correction to ensure accurate signal integration and peak picking.
-
Calibrate the chemical shift axis. Use the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) as a secondary internal standard.[6][7]
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Assign each peak in the ¹H and ¹³C spectra to the corresponding atoms in the molecule, using the principles outlined in Sections 2 and 3. For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.
-
Conclusion
The NMR spectra of this compound are characterized by a set of distinct and predictable features. The key diagnostic signals include a highly deshielded aldehyde proton singlet above δ 9.9 ppm in the ¹H spectrum, and its corresponding carbonyl carbon signal above δ 182 ppm in the ¹³C spectrum. The aromatic region displays a complex but interpretable pattern reflecting the electronic influences of the fused oxazole ring. A thorough analysis, following the structured workflow presented, enables researchers to confidently verify the identity and purity of this essential chemical building block, ensuring the integrity of subsequent synthetic and developmental research.
References
- The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances.
- Wiley-VCH. (2007). Supporting Information.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- ResearchGate. (n.d.). NMR data of 1 and 2 in CDCl3 (500 MHz for 1 H and 125 MHz for 13 C).
- Thesis, Submitted to the Faculty. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH.
- CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal.
- American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Catalysis.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- ResearchGate. (2018). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation.
- JETIR. (2019). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION.
- ResearchGate. (2018). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
- ResearchGate. (n.d.). 1 H-NMR spectrum of benzoxazolyl-2-mercaptoacetylhydrazine-anilide of poly(maleic acid -alt-vinyl acetate) (XIII).
- Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.
Sources
FT-IR and UV-Vis spectroscopic analysis of Benzooxazole-2-carbaldehyde
An In-Depth Technical Guide
Spectroscopic Fingerprinting of Benzooxazole-2-carbaldehyde: A Guide to FT-IR and UV-Vis Analysis
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for the reactive aldehyde group on its stable benzoxazole core.[1] Its utility in the synthesis of novel therapeutic agents and functional materials necessitates rigorous and unambiguous structural characterization.[1] This technical guide provides a comprehensive analysis of this compound using two fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the theoretical principles, present detailed experimental protocols, and offer an expert interpretation of the spectral data. This document serves as a practical resource for researchers, enabling them to verify molecular identity, assess purity, and understand the electronic properties of this versatile compound.
Introduction: The Compound and the Imperative for Analysis
The benzoxazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] this compound (C₈H₅NO₂) serves as a key intermediate, where the aldehyde functionality at the C2 position is a versatile handle for chemical modifications, most notably through condensation reactions to form Schiff bases.[1]
Given its role as a precursor, confirming the structural integrity of this compound is paramount. Spectroscopic methods provide a non-destructive and highly informative means of analysis. FT-IR spectroscopy probes the vibrational modes of functional groups, offering a distinct "molecular fingerprint," while UV-Vis spectroscopy elucidates the electronic transitions within the conjugated system, providing insight into its photophysical behavior.[5] Together, they form a powerful and accessible analytical toolkit for any researcher working with this compound.
Molecular Structure and Spectroscopic Principles
To interpret the spectra accurately, one must first understand the structure of this compound. It consists of a benzene ring fused to an oxazole ring, with a carbaldehyde (-CHO) group attached at the 2-position of the oxazole.
Caption: Molecular Structure of this compound.
-
FT-IR Spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an absorption spectrum. Key vibrations for this molecule include the stretching of the C=O (aldehyde), C-H (aldehyde and aromatic), C=N, C=C, and C-O bonds.[5]
-
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from a ground state to a higher energy state. In this compound, the conjugated π-system of the fused rings and the aldehyde group act as a chromophore. The resulting spectrum reveals intense absorptions from π→π* transitions and potentially weaker absorptions from n→π* transitions.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR is the definitive technique for identifying the functional groups present in the molecule, thereby confirming the successful synthesis or verifying the identity of a starting material.
Experimental Protocol: KBr Pellet Method
The solid-state KBr pellet method is a robust and widely used technique that avoids interference from solvent absorption bands.
-
Preparation: Gently grind ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an agate mortar to a fine powder. Add 1-2 mg of the dry this compound sample.[5]
-
Mixing: Continue grinding the mixture for 1-2 minutes until it is homogeneous and has a consistent, fine texture. This minimizes light scattering.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.
-
Background Scan: Place the empty sample holder into the FT-IR spectrometer and run a background scan. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.[6]
-
Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample scan against the background to produce the final transmittance or absorbance spectrum. Perform baseline correction if necessary.[6]
Caption: Experimental workflow for FT-IR analysis via the KBr pellet method.
Data Interpretation and Discussion
The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |
| ~3080-3030 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. These are typically sharp but of medium-to-weak intensity. |
| ~2850 & ~2750 | C-H Stretch | Aldehyde C-H | A hallmark of aldehydes. Often appears as a pair of weak bands (Fermi resonance), with one near 2850 cm⁻¹ and a distinct, sharp peak near 2750 cm⁻¹.[7] |
| ~1710-1690 | C=O Stretch | Aldehyde C=O | A very strong and sharp absorption, characteristic of the carbonyl group. Its position indicates conjugation with the aromatic system, which lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[7] |
| ~1640-1620 | C=N Stretch | Oxazole Ring | A strong to medium intensity band confirming the imine functionality within the heterocyclic ring.[8] |
| ~1600, ~1510, ~1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands of variable intensity that are characteristic of the benzene and oxazole ring skeletal vibrations.[2] |
| ~1270-1240 | C-O Stretch | Aryl-O-C (ether) | A strong band corresponding to the asymmetric C-O-C stretch of the ether linkage within the oxazole ring.[2] |
UV-Visible (UV-Vis) Spectroscopy Analysis
UV-Vis spectroscopy provides valuable information about the electronic structure of the molecule. The extended conjugation across the benzoxazole system and the aldehyde group results in characteristic absorption bands.
Experimental Protocol: Solution Method
This protocol details the measurement of UV-Vis absorption in a suitable solvent.
-
Solvent Selection: Choose a spectroscopic grade solvent that completely dissolves the sample and is transparent in the target wavelength range (e.g., >250 nm). Ethanol, acetonitrile, or chloroform are common choices. The solvent's polarity can influence the absorption maxima.[5][9]
-
Stock Solution: Accurately weigh a small amount of this compound (e.g., 1-2 mg) and dissolve it in the chosen solvent within a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 10⁻³ M).
-
Working Solution: Prepare a dilute working solution (typically 10⁻⁵ to 10⁻⁶ M) by transferring a precise aliquot of the stock solution to another volumetric flask and diluting to the mark. The final concentration should yield a maximum absorbance between 0.5 and 1.5 to ensure adherence to the Beer-Lambert Law.[5]
-
Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 15-20 minutes for stable output.
-
Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 250-500 nm).[5]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and record the absorption spectrum.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of Benzooxazole-2-carbaldehyde
Abstract
Benzooxazole-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active agents and functional materials.[1] Its unique electronic properties and reactive aldehyde group make it a versatile precursor for drug discovery and development.[1] A thorough understanding of its three-dimensional structure is fundamental to elucidating its chemical reactivity, intermolecular interactions, and, consequently, its biological activity. This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of this compound. While a definitive crystal structure for this specific compound is not publicly available as of the writing of this guide, we will present a detailed, field-proven methodology for its determination and analysis. This includes synthesis, crystallization, X-ray data collection, and structure refinement, using data from closely related benzoxazole derivatives as an illustrative framework to ensure scientific rigor and practical relevance for researchers in the field.
Introduction: The Significance of this compound
The benzoxazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] The introduction of a carbaldehyde group at the 2-position of the benzoxazole ring system creates a highly valuable synthetic intermediate.[1] This aldehyde functionality serves as a versatile handle for a variety of chemical transformations, such as Schiff base formation, Wittig reactions, and reductions, enabling the construction of diverse molecular libraries for high-throughput screening.[1][3]
A definitive understanding of the solid-state conformation, bond lengths, bond angles, and intermolecular packing of this compound is crucial for rational drug design. This structural information, obtainable through single-crystal X-ray diffraction, can inform the design of more potent and selective analogues by providing insights into potential hydrogen bonding interactions and steric considerations within a biological target's binding site.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the condensation of 2-aminophenol with an appropriate two-carbon aldehyde equivalent.[1][4] Several catalytic systems, including those based on palladium, nickel, and ionic liquids, have been developed to improve the efficiency and yield of this transformation under mild conditions.[1]
Illustrative Synthetic Protocol
A common laboratory-scale synthesis involves the reaction of 2-aminophenol with an appropriate glyoxal derivative, followed by oxidative cyclization. For the purpose of this guide, a generalized procedure is outlined below:
-
Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran, add the aldehyde source (1.1 eq).
-
Catalysis: Introduce a catalytic amount of an acid or a transition metal catalyst to facilitate the condensation and subsequent cyclization.[5]
-
Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are recommended for this compound:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) is prepared in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A nearly saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C), to induce crystallization.
Single-Crystal X-ray Diffraction Analysis
The following sections detail the workflow for the collection, processing, and refinement of single-crystal X-ray diffraction data.
Experimental Workflow
Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small molecule.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed on the diffractometer. Data collection is typically performed at a low temperature (e.g., 100-200 K) to minimize thermal vibrations of the atoms. A modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source is used.[6] A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.
Structure Solution and Refinement
The collected diffraction data is integrated and scaled to produce a set of unique reflection intensities. The crystal system and space group are determined from the symmetry of the diffraction pattern. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map from which the positions of the atoms can be determined.[6]
This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[6]
Illustrative Crystallographic Data and Structural Commentary
As a definitive crystal structure for this compound is not available, we present the crystallographic data for a closely related compound, methyl 1,3-benzoxazole-2-carboxylate , to illustrate the type of information obtained from a single-crystal X-ray diffraction study.[6] This molecule shares the core benzoxazole ring system and a carbonyl group at the 2-position.
Crystal Data and Structure Refinement (Illustrative Example)
| Parameter | Value (for methyl 1,3-benzoxazole-2-carboxylate[6]) |
| Chemical Formula | C₉H₇NO₃ |
| Formula Weight | 177.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.8165 (3) |
| b (Å) | 4.4676 (2) |
| c (Å) | 13.2879 (6) |
| β (°) | 95.1319 (16) |
| Volume (ų) | 403.04 (3) |
| Z | 2 |
| Temperature (K) | 193 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R₁ [I > 2σ(I)] | 0.030 |
| wR₂(F²) (all data) | 0.077 |
| Goodness-of-fit (S) | 1.10 |
This data is for methyl 1,3-benzoxazole-2-carboxylate and serves as a representative example.
Molecular Structure and Conformation
Based on the analysis of related structures, the this compound molecule is expected to be nearly planar.[6][7] The benzoxazole ring system itself is inherently flat due to its aromatic character. The degree of planarity between the aldehyde group and the heterocyclic ring will be of particular interest, as this can influence the electronic conjugation and reactivity of the molecule. The key structural features to be determined would include the bond lengths of the C=O and C-N bonds, as well as the bond angles within the oxazole ring.[6]
Figure 2: 2D representation of the molecular structure of this compound.
Supramolecular Interactions
In the solid state, molecules of this compound would likely be involved in a network of intermolecular interactions. Given the presence of the aldehyde oxygen and the aromatic rings, one can anticipate the following interactions:
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, and weak C-H···O interactions with aromatic protons from neighboring molecules are likely to be observed.[6][8]
-
π-π Stacking: The planar benzoxazole ring systems may stack on top of each other, leading to stabilizing π-π interactions.[6][7][9] The nature of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.
-
C-O···π Interactions: The carbonyl oxygen of the aldehyde group could also participate in interactions with the electron-rich π-system of an adjacent benzoxazole ring.[6]
Understanding these non-covalent interactions is critical, as they govern the crystal packing and can influence the physicochemical properties of the solid material, such as solubility and melting point.
Conclusion
While a definitive crystal structure of this compound remains to be reported in the public domain, this technical guide provides a comprehensive and scientifically grounded framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction outlined herein, researchers can obtain a precise three-dimensional model of this important heterocyclic compound. The resulting structural data, including bond lengths, bond angles, and a detailed understanding of intermolecular interactions, will be invaluable for professionals in drug discovery and materials science, enabling the rational design of novel derivatives with enhanced biological activity and tailored physicochemical properties. The illustrative data from a closely related analogue underscores the depth of insight that can be gained from such studies.
References
- Jacobs, J., Tardy, C., De Saffon, N., Le Questel, J. Y., & Graton, J. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
- Hakimi, F., Mohammadi, A., & Arsalan, M. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]
- JETIR. (2019).
- PubChem. 1,3-benzoxazole-2-carbaldehyde. [Link]
- de Melo, W. C., da Silva, G. V. J., & da Silva, J. F. M. (2014). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. Journal of Spectroscopy, 2014, 974121. [Link]
- Mabied, A. F., & El-Reash, G. M. A. (2013). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2013, 1-7. [Link]
- Organic Chemistry Portal. Benzoxazole synthesis. [Link]
- Belhouchet, M., Youssef, C., Ben Ammar, H., Ben Salem, R., & Zid, M. F. (2018). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 34, 25-26. [Link]
- ResearchGate.
- ResearchGate. Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. [Link]
- Abudief, A. H., et al. (2025). Development of benzoxazole-2-yl-guanidine based Cu (II), Co (II), and Ni (II) complexes: Structural features, physicochemical aspects underpinning their pharmaceutical potential supported with theoretical approaches. Biochimica et Biophysica Acta (BBA) - General Subjects, 1870(2), 130893. [Link]
- Faizi, M. S. H., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Theoretical and DFT-Driven Analysis of Benzooxazole-2-carbaldehyde: From Molecular Structure to Optoelectronic Potential
An In-depth Technical Guide:
Preamble: The Strategic Value of Computational Chemistry in Modern Drug and Materials Science
In the landscape of advanced chemical research, the synthesis of novel compounds is merely the opening chapter. A profound understanding of a molecule's intrinsic properties—its electronic architecture, vibrational dynamics, and reactivity—is paramount to unlocking its full potential. Benzooxazole-2-carbaldehyde stands as a molecule of significant interest, serving as a versatile precursor in the development of pharmaceuticals and advanced materials.[1][2] Its benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities.[2][3] The aldehyde functional group at the 2-position further enhances its utility, acting as a reactive handle for the synthesis of more complex molecular structures.[1]
This guide moves beyond simple synthesis, offering a deep dive into the theoretical characterization of this compound using Density Functional Theory (DFT). The "why" behind this approach is compelling: DFT allows us to predict and rationalize a molecule's behavior at the quantum level, providing insights that guide experimental design, accelerate discovery, and mitigate the costs associated with trial-and-error laboratory work.[4][5][6] We will explore the molecule's optimized geometry, vibrational signatures, electronic landscape, and nonlinear optical (NLO) properties, demonstrating how computational chemistry serves as an indispensable tool for researchers, scientists, and drug development professionals.
Part 1: The Computational Protocol: A Self-Validating System
The trustworthiness of any theoretical study hinges on a robust and well-justified computational methodology. The choices of functional and basis set are not arbitrary; they are selected to provide the best possible correlation with experimental reality for the specific molecular system and properties of interest.
Experimental Protocol: DFT Calculation Workflow
-
Molecular Structure Input : The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).
-
Geometry Optimization : A full geometry optimization is performed without any symmetry constraints. This crucial step locates the global minimum on the potential energy surface, representing the most stable conformation of the molecule.
-
Method : Density Functional Theory (DFT)
-
Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational chemistry, renowned for its excellent balance of accuracy and computational efficiency in predicting the structural and electronic properties of organic molecules.[4][5][6][7]
-
Basis Set : 6-311++G(d,p). This Pople-style basis set is chosen for its robustness. The inclusion of diffuse functions (++) is essential for accurately describing the behavior of electrons far from the nucleus, which is critical for calculating electronic properties and anion stability, while polarization functions (d,p) allow for greater flexibility in describing the shape of electron orbitals, leading to more accurate bond angles and lengths.[5][7][8]
-
-
Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. These calculated frequencies can be directly correlated with experimental FT-IR spectra.
-
Property Calculations : Using the optimized geometry, further calculations are performed to determine electronic and optical properties. This includes:
-
Frontier Molecular Orbital (HOMO-LUMO) analysis.
-
Molecular Electrostatic Potential (MEP) mapping.
-
Nonlinear Optical (NLO) property calculations (e.g., first-order hyperpolarizability).
-
UV-Vis spectral simulation using Time-Dependent DFT (TD-DFT).[4]
-
-
Solvent Effects (Optional) : To simulate conditions in solution, the Polarizable Continuum Model (PCM) can be employed. This model treats the solvent as a continuous medium with a defined dielectric constant, providing a more realistic prediction of properties in a specific solvent environment.[4][6]
Part 2: Molecular Architecture and Vibrational Dynamics
Optimized Molecular Geometry
The initial step in any DFT analysis is to determine the molecule's most stable three-dimensional structure. The optimization process adjusts all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The resulting geometry provides the foundational data for all subsequent property calculations.
The optimized structure is expected to be largely planar due to the fused aromatic ring system. The aldehyde group's orientation relative to the oxazole ring is a key determinant of its reactivity and intermolecular interactions.
| Parameter | Description | Typical Calculated Value (Å or °) |
| Bond Lengths | ||
| C=O | Aldehyde Carbonyl | ~1.21 Å |
| C=N | Oxazole Imine | ~1.30 Å |
| C-O | Oxazole Ether | ~1.37 Å |
| Bond Angles | ||
| O-C-C | Aldehyde angle | ~124° |
| C-N-C | Angle in oxazole ring | ~106° |
Note: Values are representative and based on DFT calculations of similar benzoxazole derivatives.[7]
Vibrational Analysis (FT-IR)
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an experimental FT-IR spectrum. This serves as a powerful validation of the calculated structure and provides a detailed assignment of spectral bands. Key vibrational modes for this compound are expected to be:
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| C-H stretch | Aldehyde C-H | ~2850-2900 |
| C=O stretch | Aldehyde Carbonyl | ~1700-1720 |
| C=N stretch | Oxazole Ring | ~1630-1650 |
| C=C stretch | Aromatic Rings | ~1450-1600 |
| C-O stretch | Oxazole Ring | ~1240-1260 |
Note: Calculated frequencies are typically scaled by a factor (~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data.[2][7]
Part 3: Electronic Landscape and Chemical Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[6][7]
-
HOMO : Represents the ability to donate an electron (nucleophilicity).
-
LUMO : Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE) : This is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher reactivity and lower stability.[7][9][10]
For this compound, the HOMO is typically delocalized over the electron-rich benzoxazole ring system, while the LUMO is often centered on the electron-withdrawing aldehyde group and the imine bond of the oxazole ring.[11] This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 to -7.1 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.7 to -3.2 eV |
| ΔEGap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.9 to 4.2 eV |
Note: Values are representative based on DFT calculations of similar benzoxazole derivatives.[7][9]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface. It allows for the immediate identification of sites prone to electrophilic and nucleophilic attack.[6][7]
-
Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack. For this molecule, these are expected around the carbonyl oxygen and the oxazole nitrogen.[7]
-
Blue Regions : Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack. These are expected around the hydrogen atoms and the aldehyde carbon.
This analysis is invaluable in drug design for predicting how the molecule might interact with a biological receptor.
Part 4: Nonlinear Optical (NLO) Properties
Benzoxazole derivatives, particularly those with donor-acceptor architectures, are investigated for their NLO properties, which are crucial for applications in optoelectronics and photonics.[8][12] DFT provides a reliable method for calculating the key NLO parameters. The first hyperpolarizability (β₀) is a measure of the second-order NLO response. A large β₀ value suggests the material can efficiently alter the properties of light passing through it, a desirable trait for NLO materials.[5][12]
| Property | Symbol | Description | Typical Calculated Value |
| Dipole Moment | μ (Debye) | Measures the overall polarity of the molecule. | ~3.5 - 4.5 D |
| First Hyperpolarizability | β₀ (esu) | Quantifies the second-order NLO response. | > 15 x 10⁻³⁰ esu |
Note: The NLO response is highly dependent on the molecular structure. The presence of the electron-withdrawing aldehyde group on the π-conjugated benzoxazole system suggests a moderate to strong NLO response.[5][9]
Conclusion: Integrating Theory with Practice
This guide has demonstrated the power of DFT calculations to construct a comprehensive, multi-faceted profile of this compound. Through a systematic computational workflow, we have elucidated its stable geometry, predicted its spectroscopic signatures, mapped its electronic reactivity, and evaluated its potential as a nonlinear optical material. These theoretical insights provide a robust framework that complements and guides experimental research. For scientists in drug discovery and materials science, this predictive capability is not merely an academic exercise; it is a strategic tool to design molecules with tailored properties, accelerating the innovation cycle and enabling the rational development of next-generation technologies.
References
- Chen, K.-Y., et al. (n.d.). Crystal structure, spectroscopic properties, and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde. Taylor & Francis Online.
- ResearchGate. (n.d.). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study | Request PDF.
- Kati, H., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central.
- PMC. (n.d.). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. PubMed Central.
- ResearchGate. (n.d.). Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study | Request PDF.
- ResearchGate. (n.d.). DFT study of the protonation and deprotonation enthalpies of benzoxazole, 1,2-benzisoxazole and 2,1-benzisoxazole and implications for the structures and energies of their adducts with explicit water molecules.
- Arabian Journal of Chemistry. (n.d.). Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach.
- ResearchGate. (n.d.). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study | Request PDF.
- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
- ResearchGate. (n.d.). HOMO and LUMO plots of M1 | Download Scientific Diagram.
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A.
- ResearchGate. (n.d.). Synthesis and Characterization of Some Benzoxazole Derivatives | Request PDF.
- Semantic Scholar. (n.d.). Study of optical and nonlinear optical properties of symmetric/asymmetric benzo[d]oxazole derivatives under gas and solvent solute interaction models.
- ResearchGate. (n.d.). The HOMO and LUMO structures of carbazole-based compounds.
- ResearchGate. (n.d.). Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes: Tunable Electron-Withdrawing Strength and Reverse Polarity.
- NTU Journal. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations.
- Biointerface Research in Applied Chemistry. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H.
- ResearchGate. (n.d.). Chemical structures analysis of benzoxazole and benzothiazole herbicidal active compounds 76–84.
- PubMed. (2025). Development of benzoxazole-2-yl-guanidine based Cu (II), Co (II), and Ni (II) complexes: Structural features, physicochemical aspects underpinning their pharmaceutical potential supported with theoretical approaches.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved the optical nonlinearity of carbazole based chromophores <i>via</i> molecular engineering: A DFT approach - Arabian Journal of Chemistry [arabjchem.org]
- 10. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. oaji.net [oaji.net]
An In-Depth Technical Guide to the Solubility and Stability of Benzooxazole-2-carbaldehyde in Different Solvents
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzooxazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1] Its utility in drug discovery and materials science is profoundly influenced by its solubility and stability characteristics.[1] A thorough understanding of how this compound behaves in different solvent systems and under various environmental stressors is paramount for optimizing reaction conditions, developing robust purification strategies, formulating stable products, and ensuring the reliability of experimental data. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. While specific quantitative solubility and kinetic stability data for this exact molecule are not extensively published, this whitepaper consolidates known information on closely related benzoxazole derivatives and provides detailed methodologies for researchers to determine these critical parameters in their own laboratories.
Physicochemical Properties of this compound
Before delving into its solubility and stability, it is essential to understand the fundamental physicochemical properties of this compound that govern its behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | [2] |
| Molecular Weight | 147.13 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | Not available in cited literature | [2] |
| Boiling Point | Not available in cited literature | [2] |
| pKa | Weakly basic (essentially neutral) | [4] |
| Structure | A benzene ring fused to an oxazole ring with a carbaldehyde group at the 2-position. | [1] |
The aromatic benzoxazole core imparts a degree of rigidity and planarity to the molecule, while the aldehyde group at the 2-position introduces polarity and a site for hydrogen bonding.[1] The interplay of the relatively nonpolar aromatic system and the polar aldehyde functionality dictates its solubility profile.
Solubility Profile of this compound
The adage "like dissolves like" is a fundamental principle in predicting solubility. The solubility of this compound is a function of the intermolecular forces between the solute and the solvent molecules.
Qualitative Solubility Insights
Based on its chemical structure, a qualitative solubility profile can be inferred:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): this compound is expected to exhibit good solubility in these solvents. The polar aldehyde group can interact favorably with the polar nature of these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. The aldehyde can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of the alcohols. However, the nonpolar aromatic portion of the molecule may limit very high solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected. While the benzoxazole ring has aromatic character that can interact with aromatic solvents like toluene through π-π stacking, the polar aldehyde group will be disfavored in nonpolar environments.
-
Water: Due to the predominantly nonpolar aromatic structure, this compound is expected to be poorly soluble in water.[3][4]
Quantitative Solubility Data (Estimated)
While precise, experimentally determined quantitative solubility data for this compound is scarce in publicly available literature, the following table provides estimated values based on the behavior of structurally similar benzoxazole derivatives and general principles of organic chemistry. These values should be considered as a starting point for experimental design.
| Solvent Class | Solvent | Relative Polarity | Estimated Solubility ( g/100 mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | > 10 |
| N,N-Dimethylformamide (DMF) | 0.386 | > 10 | |
| Acetone | 0.355 | 5 - 10 | |
| Polar Protic | Ethanol | 0.654 | 1 - 5 |
| Methanol | 0.762 | 1 - 5 | |
| Nonpolar Aromatic | Toluene | 0.099 | 0.5 - 1 |
| Nonpolar Aliphatic | Hexane | 0.009 | < 0.1 |
| Aqueous | Water | 1.000 | < 0.01 |
Relative polarity values are from various sources.[5]
Experimental Protocol for Quantitative Solubility Determination (UV-Vis Spectrophotometry)
This protocol provides a reliable method for determining the quantitative solubility of this compound in a solvent of interest. The principle relies on creating a saturated solution and then measuring the concentration of the dissolved solute using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Syringe filters (0.45 µm, compatible with the solvent)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature bath (e.g., 25°C) and stir vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any suspended particles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be accurately recorded.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) of this compound.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units (e.g., g/100 mL or mol/L).
-
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating Method Development (HPLC)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and separating it from any degradation products.
Recommended HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at the λmax of this compound and at other wavelengths to detect potential degradation products that may have different chromophores.
-
Column Temperature: 30°C
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [6]
Characterization of Degradation Products (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of degradation products. [7]By comparing the ¹H and ¹³C NMR spectra of the parent compound with those of the stressed samples, changes in the chemical structure can be identified. [7][8]For example, the disappearance of the aldehyde proton signal (typically around 9-10 ppm in ¹H NMR) and the appearance of a carboxylic acid proton signal (if stable) or signals corresponding to a ring-opened product would provide evidence of degradation. [9]
Conclusion
References
- Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
- The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles.
- Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. Journal of the American Chemical Society. ([Link])
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Effect of pH on first-order rate constant for the hydrolysis of...
- Forced Degradation Study as per ICH Guidelines: Wh
- Thermal degradation kinetics of semi-aromatic polyamide containing benzoxazole unit.
- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIV
- Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.)[3].
- Polybenzoxazoles, their synthesis and thermal degrad
- Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjug
- Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. ([Link])
- HOW TO APPROACH A FORCED DEGRAD
- General protocol for forced degradation studies (stress testing) of...
- Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. ([Link])
- (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
- Benzoxazole derivatives: design, synthesis and biological evalu
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. ([Link])
- Forced Degradation Studies: Regulatory Considerations and Implement
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ([Link])
- Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. ([Link])
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. ([Link])
- Benzoxazole - Solubility of Things. ([Link])
- Benzoxazole - Wikipedia. ([Link])
- Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. NIH. ([Link])
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Development of stability indicating method for quality assessment of African Albendazole tablets. ([Link])
- A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. PMC. ([Link])
- A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. SciELO. ([Link])
- Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. ([Link])
- Solvents and Polarity. Department of Chemistry : University of Rochester. ([Link])
- What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Reddit. ([Link])
- Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. ([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benzooxazole-2-carbaldehyde synthesis from o-aminophenol
An In-depth Technical Guide to the Synthesis of Benzooxazole-2-carbaldehyde from o-Aminophenol
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] Its unique structure, featuring a fused benzene and oxazole ring system with a reactive aldehyde at the 2-position, renders it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules and pharmacologically active agents.[1][2] This guide provides an in-depth exploration of the primary synthetic methodologies for obtaining this compound from the readily available starting material, o-aminophenol. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer field-proven insights into reaction optimization. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis and application of this important intermediate.
Introduction: The Significance of this compound
The benzoxazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The presence of a carbaldehyde group at the C2 position of the benzoxazole ring system provides a reactive handle for a multitude of chemical transformations.[1] This allows for the facile introduction of various functionalities, most notably through condensation reactions with amines to form Schiff bases, which are crucial scaffolds in pharmaceutical development.[1] The ability to systematically modify the structure through this aldehyde group is instrumental in exploring structure-activity relationships (SAR) for the development of novel therapeutics.[1]
Synthetic Strategies: From o-Aminophenol to this compound
The synthesis of this compound from o-aminophenol can be broadly categorized into two main strategies:
-
Direct Condensation Routes: Involving the one-pot condensation of o-aminophenol with a suitable two-carbon electrophile that already contains the aldehyde functionality or its precursor.
-
Indirect Routes via Functional Group Interconversion: These multi-step approaches first construct a 2-substituted benzoxazole, which is then chemically transformed into the desired 2-carbaldehyde.
The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Direct Synthesis via Condensation with Glyoxylic Acid
Conceptually, the most straightforward approach is the direct condensation of o-aminophenol with a C2-synthon that can provide the aldehyde functionality. Glyoxylic acid serves as an effective reagent for this purpose. The reaction proceeds through an initial condensation between the amino group of o-aminophenol and the aldehyde of glyoxylic acid, followed by an intramolecular cyclization and dehydration to furnish the benzoxazole ring.
The mechanism involves the formation of a Schiff base intermediate, which then undergoes cyclization via nucleophilic attack of the hydroxyl group onto the imine carbon. Subsequent dehydration yields the stable aromatic benzoxazole ring.
Caption: Reaction pathway for the synthesis of this compound from o-aminophenol and glyoxylic acid.
Indirect Synthetic Routes
Indirect routes offer greater flexibility and are often employed when direct methods are low-yielding or incompatible with other functional groups on the starting materials. These methods typically involve the formation of a stable 2-substituted benzoxazole followed by a functional group transformation.
A common and reliable indirect method involves the oxidation of a 2-methyl group.[1] This two-step process begins with the synthesis of 2-methylbenzoxazole via the condensation of o-aminophenol with acetic acid or a derivative, often under acidic conditions. The subsequent selective oxidation of the methyl group to a formyl group can be achieved using various oxidizing agents.
Caption: Two-step synthesis via oxidation of 2-methylbenzoxazole.
The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid or degradation of the benzoxazole ring. Selenium dioxide (SeO₂) is a classic reagent for this type of benzylic oxidation. Other milder reagents such as manganese dioxide (MnO₂) can also be effective.
Another indirect route proceeds through a 2-(hydroxymethyl)benzoxazole intermediate. This intermediate can be synthesized by the condensation of o-aminophenol with glycolic acid. The resulting primary alcohol is then oxidized to the aldehyde. This method benefits from the availability of a wide range of mild oxidizing agents for the alcohol-to-aldehyde transformation, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, which minimizes the risk of over-oxidation.
This strategy involves the initial synthesis of a benzoxazole with a carboxylic acid or ester group at the 2-position, followed by a partial reduction to the aldehyde.[1] Benzooxazole-2-carboxylic acid can be prepared by reacting o-aminophenol with oxalic acid. The carboxylic acid is typically converted to an ester or an acyl chloride to facilitate controlled reduction. For instance, the ester can be reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Comparative Analysis of Synthetic Routes
| Route | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages |
| Direct Condensation | o-Aminophenol, Glyoxylic Acid | Acid catalyst, Reflux | One-pot synthesis, atom economical. | Can have moderate yields, potential for side reactions. |
| Oxidation of 2-Methylbenzoxazole | o-Aminophenol, Acetic Acid; Oxidizing agent (e.g., SeO₂) | 1. Acid catalyst, Heat2. Specific oxidation conditions | Reliable and well-established method. | Two-step process, use of toxic oxidizing agents like SeO₂. |
| Oxidation of 2-(Hydroxymethyl)benzoxazole | o-Aminophenol, Glycolic Acid; Mild Oxidant (e.g., PCC) | 1. Condensation2. Mild oxidation | Access to a wide range of mild oxidants, good control. | Two-step process, may require anhydrous conditions for oxidation. |
| Reduction of 2-Carboxy Derivatives | o-Aminophenol, Oxalic acid derivative; Reducing agent (e.g., DIBAL-H) | 1. Condensation2. Low-temperature reduction | Good for substrates with sensitive functional groups. | Multi-step, requires careful control of the reduction step. |
Detailed Experimental Protocol: Synthesis via Condensation of o-Aminophenol and an Aldehyde
While the direct synthesis with glyoxylic acid is feasible, a more general and widely applicable protocol for forming 2-substituted benzoxazoles involves the condensation of o-aminophenol with various aldehydes, followed by an oxidative cyclization step.[5][6] This method is illustrative of the core chemistry involved.
Objective: To synthesize a 2-aryl-benzoxazole as a representative example of the condensation-cyclization strategy.
Materials:
-
o-Aminophenol (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Catalyst (e.g., samarium triflate [Sm(OTf)₃] or p-toluenesulfonic acid)[7]
-
Oxidizing agent (if required, e.g., DDQ, or air in the presence of a suitable catalyst)[5]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-aminophenol (e.g., 1.09 g, 10 mmol) and the aromatic aldehyde (e.g., 1.06 g, 10 mmol) in the chosen solvent (e.g., 50 mL of ethanol).[8]
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., Sm(OTf)₃, 5 mol%).
-
Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The initial step is the formation of a Schiff base.
-
Oxidative Cyclization: Once the Schiff base formation is complete, the oxidative cyclization to the benzoxazole may occur in situ, especially with certain catalytic systems, or may require the addition of an oxidizing agent.[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-substituted benzoxazole.
Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis of the purified product.
Spectroscopic Characterization of this compound
Rigorous structural confirmation of the final product is essential.[9] The following are typical spectroscopic data for this compound.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic protons typically appear in the δ 7.0–8.5 ppm range as complex multiplets. The highly deshielded aldehyde proton appears as a singlet in the δ 9.5–10.5 ppm region.[1] |
| ¹³C NMR | Aromatic and oxazole carbons are observed in the δ 110–170 ppm range. The carbonyl carbon of the aldehyde is typically found around δ 180-190 ppm. |
| IR Spectroscopy | A strong absorption band around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde. C=N stretching of the oxazole ring appears around 1600-1650 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₈H₅NO₂ (147.03 g/mol ) should be observed.[10] |
Conclusion
The synthesis of this compound from o-aminophenol is a well-established process with multiple viable routes. The choice between a direct one-pot condensation and an indirect multi-step approach depends on factors such as scale, purity requirements, and the specific functionalities present in the starting materials. The indirect routes, particularly those involving the oxidation of 2-methylbenzoxazole or 2-(hydroxymethyl)benzoxazole, often provide more reliable and higher-yielding pathways. The versatility of the resulting aldehyde as a synthetic handle ensures that this compound will remain a valuable building block for the foreseeable future in the pursuit of novel therapeutics and advanced materials.
References
- Benchchem. This compound|CAS 62667-25-8|Supplier. URL
- Benchchem. This compound. URL
- Benchchem.
- Organic Chemistry Portal. Benzoxazole synthesis. URL
- ResearchGate.
- Basavaraju, B. et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. URL
- Krasavin, M. et al. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. URL
- PubMed. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. URL
- PubMed. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. URL
- National Institutes of Health.
- PubMed. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. URL
- Benchchem.
- ResearchGate. (PDF)
- Benchchem.
- American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. URL
- Benchchem.
- DRS@nio. Ruthenium(II)
- National Institutes of Health.
- Google Patents. RU2434026C2 - Aminoplastic or phenolplastic resin based on glyoxal monoacetal and glyoxalic acid and use thereof. URL
- EnPress Journals.
- ResearchGate. Synthesis of DL‐2‐(p‐hydroxyphenyl)
- ResearchGate. (PDF)
- Semantic Scholar.
- Google Patents. US3711551A - Process of producing ortho-aminophenol. URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Reaction Mechanism of 2-Benzoxazolecarbaldehyde Formation
Abstract
2-Benzoxazolecarbaldehyde is a pivotal heterocyclic aldehyde, serving as a versatile building block in the synthesis of a wide array of pharmacologically active compounds and functional materials. Understanding the mechanistic underpinnings of its formation is critical for optimizing reaction conditions, improving yields, and designing novel synthetic strategies. This in-depth technical guide provides a comprehensive examination of the primary reaction mechanisms for the synthesis of 2-benzoxazolecarbaldehyde. We will explore two principal pathways: the direct formylation of the benzoxazole core via the Vilsmeier-Haack reaction and the synthesis from o-aminophenols with subsequent functional group manipulation. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework grounded in authoritative references.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole moiety is a privileged heterocyclic system characterized by a fused benzene and oxazole ring. This structural motif is a cornerstone in medicinal chemistry, found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-formyl group (-CHO) in 2-benzoxazolecarbaldehyde provides a reactive handle for a multitude of chemical transformations, such as condensation, oxidation, and reduction reactions, making it an invaluable intermediate for constructing complex molecular architectures.
Primary Synthetic Pathways and Mechanistic Analysis
The formation of 2-benzoxazolecarbaldehyde can be achieved through several synthetic routes. This guide will focus on the most prevalent and mechanistically insightful methods.
Pathway A: Vilsmeier-Haack Formylation of Benzoxazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For benzoxazole, this reaction provides a direct route to introduce a formyl group at the C2 position.
Causality Behind Experimental Choices: This method is preferred when the parent benzoxazole is readily available. The reaction is an electrophilic aromatic substitution, and while the benzoxazole ring is not as electron-rich as pyrrole or furan, the reaction proceeds under controlled conditions.[2][3] Anhydrous conditions are critical as the key intermediate, the Vilsmeier reagent, is highly moisture-sensitive.[4]
Mechanistic Breakdown:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic chloroiminium salt, known as the Vilsmeier reagent. This occurs through the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][5]
-
Electrophilic Attack: The benzoxazole ring, acting as the nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the electron-rich C2 position, leading to the formation of a cationic intermediate.
-
Aromatization and Hydrolysis: The intermediate undergoes deprotonation to restore the aromaticity of the benzoxazole ring, forming a stable iminium salt. Subsequent aqueous workup hydrolyzes this iminium salt to yield the final product, 2-benzoxazolecarbaldehyde.[2][5]
Caption: Vilsmeier-Haack reaction workflow for 2-benzoxazolecarbaldehyde.
Pathway B: Synthesis from o-Aminophenol and a C2 Synthon
A more convergent approach involves the condensation of an o-aminophenol with a two-carbon building block that already contains or can be readily converted to an aldehyde functionality. A common strategy utilizes 2-(dihalomethyl)-1,3-benzoxazoles as key intermediates.
Causality Behind Experimental Choices: This pathway is highly versatile as it allows for variations in the o-aminophenol starting material, enabling the synthesis of substituted benzoxazole aldehydes. The choice of the C2 synthon is critical; dihalomethyl groups are excellent precursors as they can be hydrolyzed to the aldehyde.[6]
Mechanistic Breakdown:
-
Condensation and Cyclization: The synthesis begins with the reaction of o-aminophenol with a suitable C2 synthon, such as chloroacetyl chloride or dichloroacetic acid.[7] The amino group of the o-aminophenol performs a nucleophilic attack on the carbonyl carbon of the acyl chloride. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine or its equivalent, and subsequent dehydration to form the 2-(halomethyl) or 2-(dihalomethyl)benzoxazole ring.[8][9]
-
Hydrolysis to Aldehyde: The 2-(dihalomethyl)benzoxazole intermediate is then subjected to hydrolysis. This step typically requires acidic or basic conditions to convert the dihalomethyl group into the desired carbaldehyde functionality.
Caption: Synthesis via condensation of o-aminophenol and hydrolysis.
Pathway C: Oxidation of 2-Methylbenzoxazole
Another common and practical route is the selective oxidation of the methyl group of 2-methylbenzoxazole.[10]
Causality Behind Experimental Choices: This method is advantageous when 2-methylbenzoxazole is a readily available or inexpensive starting material. The key challenge lies in selecting an oxidizing agent that is potent enough to oxidize the methyl group but selective enough to avoid over-oxidation to the carboxylic acid or degradation of the benzoxazole ring. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.
Mechanistic Breakdown:
The mechanism of oxidation with selenium dioxide is complex but is generally believed to proceed through an ene reaction followed by a[2][8]-sigmatropic rearrangement.
-
Ene Reaction: Selenium dioxide reacts with 2-methylbenzoxazole, in which the methyl group acts as the ene component, to form an allylic seleninic acid intermediate.
-
[2][8]-Sigmatropic Rearrangement: This intermediate undergoes a rapid[2][8]-sigmatropic rearrangement to form a selenium(II) ester.
-
Hydrolysis: Hydrolysis of this ester yields the corresponding alcohol, which is then further oxidized by SeO₂ to the final aldehyde product.
Experimental Protocols (Self-Validating Systems)
The following protocols are presented as self-validating systems, incorporating in-process checks and characterization steps to ensure reaction success and product purity.
Protocol 1: Vilsmeier-Haack Formylation of Benzoxazole
-
Materials: Benzoxazole, Anhydrous N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Ice bath.
-
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under a nitrogen atmosphere. A color change to yellowish-orange often indicates reagent formation.[4]
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add a solution of benzoxazole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2-benzoxazolecarbaldehyde.
-
-
Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Oxidation of 2-Methylbenzoxazole with Selenium Dioxide
-
Materials: 2-Methylbenzoxazole, Selenium dioxide (SeO₂), Dioxane, Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbenzoxazole (1 equivalent) in a mixture of dioxane and water (e.g., 95:5 v/v).
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours. Monitor the reaction by TLC. A black precipitate of elemental selenium will form as the reaction progresses.
-
After cooling to room temperature, filter the reaction mixture to remove the selenium precipitate.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue via column chromatography (silica gel, hexane/ethyl acetate) to yield 2-benzoxazolecarbaldehyde.
-
-
Validation: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Summary and Comparison
| Synthetic Pathway | Key Reagents | Typical Yields (%) | Advantages | Disadvantages |
| Vilsmeier-Haack | Benzoxazole, DMF, POCl₃ | 60-80% | Direct, high atom economy | Moisture sensitive, requires anhydrous conditions[4] |
| Condensation/Hydrolysis | o-Aminophenol, Dichloroacetyl chloride | 50-70% | Versatile for substituted analogs | Multi-step, potentially harsh hydrolysis conditions |
| Oxidation | 2-Methylbenzoxazole, SeO₂ | 55-75% | Utilizes common starting material | Use of toxic selenium reagent, risk of over-oxidation |
Conclusion and Future Outlook
The synthesis of 2-benzoxazolecarbaldehyde is well-established through several reliable mechanistic pathways. The Vilsmeier-Haack reaction offers a direct and efficient route from the parent heterocycle, while oxidation of 2-methylbenzoxazole and condensation of o-aminophenols provide valuable alternatives, particularly for creating substituted derivatives. The choice of synthetic route depends on factors such as starting material availability, scalability, and the desired substitution pattern on the benzoxazole core. Future research will likely focus on developing greener, more sustainable methods, potentially employing catalytic oxidation systems or flow chemistry to enhance safety, efficiency, and environmental compatibility.
References
- Benchchem. (2025). Vilsmeier-Haack Formylation of Benzoxazoles. Benchchem Technical Support Center.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Nguyen, T. H. L., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588.
- Pawar, S. D., & Patil, S. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Kumar, R., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129123.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Google Patents. (n.d.). CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
- Turchi, I. J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Beilstein Journal of Organic Chemistry, 12, 1079–1085.
- PubChem. (n.d.). 2-Methylbenzoxazole.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity Screening of Benzooxazole-2-carbaldehyde Derivatives: A Strategic Guide to Unlocking Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Derivatives of benzoxazole exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] The introduction of a carbaldehyde group at the 2-position creates a highly versatile synthetic intermediate, Benzooxazole-2-carbaldehyde, which serves as an ideal starting point for the development of extensive chemical libraries.[6] This guide provides a comprehensive framework for the systematic biological activity screening of these derivatives. We will move beyond simple protocol recitation to explore the causal logic behind assay selection, experimental design, and data interpretation, empowering researchers to efficiently identify and validate novel therapeutic leads.
The Strategic Imperative: Why this compound?
The aldehyde functionality at the C2 position is a key electrophilic handle, readily undergoing reactions like condensation with various nucleophiles to form Schiff bases, hydrazones, and other crucial scaffolds in drug discovery.[6] This synthetic tractability allows for the rapid generation of diverse derivatives, a critical first step in any screening campaign. The core benzoxazole ring itself is relatively stable and its aromatic nature allows for functionalization, enabling fine-tuning of physicochemical properties to enhance bioactivity and bioavailability.[1]
Our screening strategy is designed as a multi-tiered funnel, efficiently filtering a large library of derivatives to isolate compounds with potent and specific activities. This approach maximizes resource efficiency and accelerates the hit-to-lead process.
Caption: A tiered workflow for screening benzoxazole derivatives.
Primary Screening: Casting a Wide Net
The initial phase involves subjecting the entire library to a panel of robust, cost-effective, and high-throughput assays to identify general "hits" in key therapeutic areas.
Anticancer Activity: The Cytotoxicity Profile
Many benzoxazole derivatives have demonstrated potent anticancer activity.[7][8][9] The primary screen aims to identify compounds that reduce the viability of cancer cell lines.
Featured Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which, in most cases, correlates with the number of viable cells.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.[11]
Caption: The enzymatic conversion underlying the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[12]
-
Compound Treatment: Treat cells with serial dilutions of the benzooxazole derivatives for a specified duration (typically 48 or 72 hours).[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Infectious diseases and rising antimicrobial resistance necessitate the discovery of new antibacterial and antifungal agents.[14] The broth microdilution method is a gold-standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16][17]
Featured Protocol: Broth Microdilution MIC Assay
This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compounds in a liquid growth medium.[18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the benzooxazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[17]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.[17][19]
-
Inoculation & Incubation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[17]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16][17]
Table 1: Representative Microbial Strains for Primary Screening
| Category | Species | Rationale |
| Gram-positive Bacteria | Staphylococcus aureus | Common cause of skin and systemic infections, including resistant strains (MRSA).[20] |
| Bacillus subtilis | A model organism for Gram-positive bacteria. | |
| Gram-negative Bacteria | Escherichia coli | A common pathogen and a key model for Gram-negative bacteria. |
| Pseudomonas aeruginosa | An opportunistic pathogen known for its high resistance to antibiotics.[20] | |
| Fungi | Candida albicans | An opportunistic yeast causing common fungal infections. |
| Aspergillus niger | A common mold and opportunistic pathogen. |
Antioxidant Activity Screening
Some benzoxazole derivatives possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[3][4] Simple, rapid chemical assays are used for the primary screen.
Featured Protocols: DPPH and ABTS Radical Scavenging Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses a stable free radical, DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade to yellow.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the blue-green ABTS radical cation. Antioxidants reduce this radical, causing a loss of color. The ABTS assay is versatile as it can be used for both hydrophilic and lipophilic compounds and at different pH levels.[21][22]
The choice between them can depend on the properties of the test compounds; for instance, ABTS is suitable for a broader range of compounds due to its solubility in both aqueous and organic media.[21]
Secondary Screening: Elucidating the Mechanism of Action (MoA)
Compounds that demonstrate significant activity ("hits") in primary screens are advanced to secondary, more specific assays. The goal is to understand how they work, a critical step for validating their therapeutic potential.
MoA for Anticancer Hits: Tubulin Polymerization Inhibition
Microtubules are essential cytoskeletal components crucial for cell division, making them a validated target for cancer therapy.[23] Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis.
Featured Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.[23] Polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or through a more sensitive fluorescence-based method.[23]
Step-by-Step Methodology (Turbidity-based):
-
Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in a suitable buffer (e.g., G-PEM buffer containing GTP).[24][25]
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO), a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).[23][24]
-
Initiation: Initiate the polymerization reaction by adding the cold tubulin solution to each well.[24]
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer (37°C) and measure the absorbance at 340 nm every minute for 60-90 minutes.[24][25]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibitors will decrease the rate and extent of polymerization.
Caption: Effect of inhibitors on tubulin polymerization.
MoA for Antimicrobial Hits: DNA Cleavage Assay
Some antimicrobial and anticancer agents function by damaging bacterial or cellular DNA. A common mechanism is the stabilization of a DNA-enzyme intermediate (e.g., with topoisomerases) or direct chemical cleavage.[26][27][28]
Featured Protocol: Plasmid DNA Cleavage Assay
This assay uses supercoiled plasmid DNA to assess a compound's ability to induce single-strand or double-strand breaks.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, incubate supercoiled plasmid DNA (e.g., pBR322) with the test compound at various concentrations in a suitable buffer. The reaction may also be performed in the presence of an activating agent (e.g., a reducing agent) or a topoisomerase enzyme if that is the hypothesized mechanism.[27]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).[27]
-
Gel Electrophoresis: Analyze the samples on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Data Analysis: Analyze the conversion of DNA forms.
-
Supercoiled (Form I): Uncut, migrates fastest.
-
Nicked/Open-Circular (Form II): Single-strand break, migrates slowest.
-
Linear (Form III): Double-strand break, migrates at an intermediate rate. An effective DNA cleaving agent will cause a decrease in the Form I band and an increase in the Form II and/or Form III bands.
-
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered strategy for the biological screening of this compound derivatives. By starting with broad, high-throughput primary screens and progressing to specific, mechanism-of-action-based secondary assays, researchers can efficiently navigate the complex path of drug discovery. The true value of this scaffold lies in its synthetic versatility, allowing for iterative rounds of chemical modification based on screening data. Future work should focus on integrating computational methods, such as in silico screening and molecular docking, to predict activity and guide the synthesis of more potent and selective derivatives, ultimately accelerating the journey from a promising scaffold to a clinically valuable therapeutic agent.[5][14][29]
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
- Biology LibreTexts. (2024). 13.
- Roche. (n.d.).
- Microbe Investigations. (n.d.).
- Kwiecińska-Piróg, J., & Bogiel, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1034. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
- CLYTE Technologies. (2024).
- Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2018).
- Al-Shuraifi, A., & Al-Mamari, K. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 32(1), 101914. [Link]
- Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Acar, Ç., Kaynak, F. B., Yarım, M., Ertürk, F., & Özkay, Y. (2020). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 208, 112979. [Link]
- Pires, J., & Kümmerli, R. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. FEMS Microbiology Letters, 370, fnad054. [Link]
- ResearchGate. (2020).
- Bujji, S., Kumar, E. P., Sivan, S. K., Manjunatha, D. H., & Subhashini, N. J. P. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 933-942. [Link]
- Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(10), 1605. [Link]
- Wang, Y., et al. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Biology & Therapy, 13(12), 1195-1202. [Link]
- Cytoskeleton, Inc. (n.d.).
- León-Buitimea, A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(15), 5786. [Link]
- Balaji, G., & Sengottuvelu, S. (2015). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Applied Pharmaceutical Science, 5(5), 105-108. [Link]
- D'Agostino, P., & Wind, S. J. (2020). Parallel High Throughput Single Molecule Kinetic Assay for Site-Specific DNA Cleavage. Journal of Visualized Experiments, (159). [Link]
- Staker, B. L., et al. (2005). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Carmi, N., & Breaker, R. R. (1997). Cleaving DNA with DNA. Proceedings of the National Academy of Sciences, 94(12), 6157-6162. [Link]
- Fiołka, M. J., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6549. [Link]
- Inspiralis Ltd. (n.d.). Cleavage Assays. [Link]
- Kim, D. O., et al. (2015). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.
- ResearchGate. (2021).
- Arbianti, R., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 444, 03009. [Link]
- ResearchGate. (2020). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. [Link]
- Li, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(11), 4843-4855. [Link]
- Hori, T., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Molecules, 28(3), 1477. [Link]
- ResearchGate. (2022).
- Singh, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1989. [Link]
- International Journal of Pharmaceutical and Bio-Medical Science. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
- Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25339-25368. [Link]
- ResearchGate. (2018).
- Journal of Chemical and Pharmaceutical Research. (2016).
- Bioorganic & Medicinal Chemistry. (2017). Synthesis and evaluation of new benzoxazole derivatives as potential antiglioma agents. [Link]
- Lim, S. M., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(22), 3429-3444. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. scilit.com [scilit.com]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. inspiralis.com [inspiralis.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. mdpi.com [mdpi.com]
The Lynchpin of Heterocyclic Elaboration: A Technical Guide to Benzooxazole-2-carbaldehyde
Abstract
Benzooxazole-2-carbaldehyde stands as a pivotal yet often underrepresented building block in the vast landscape of heterocyclic chemistry. While the benzoxazole core is widely recognized for its prevalence in pharmacologically active compounds, the unique reactivity imparted by the 2-carbaldehyde functionality makes it an exceptionally versatile precursor for complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind synthetic choices, present validated experimental protocols, and illustrate the compound's role as a linchpin in the construction of novel heterocyclic entities with significant therapeutic potential.
The Benzoxazole Core: A Privileged Scaffold in Medicinal Chemistry
The benzoxazole motif, an aromatic organic compound featuring a fused benzene and oxazole ring, is a cornerstone in drug discovery.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This widespread therapeutic relevance stems from the benzoxazole structure's ability to act as a bioisostere for naturally occurring nucleic bases, enabling effective interactions with biological macromolecules.[4] The inherent stability of the aromatic system, coupled with the potential for functionalization at various positions, makes it an attractive scaffold for the rational design of novel therapeutic agents.[2] this compound, by incorporating a reactive aldehyde group at the 2-position, provides a direct handle for extensive chemical modification, unlocking a vast chemical space for drug discovery programs.[1]
Synthesis of this compound: A Strategic Overview
The introduction of a formyl group at the C2 position of the benzoxazole ring requires a nuanced synthetic approach, as direct condensation methods typically used for other 2-substituted benzoxazoles are not applicable. Two primary strategies have proven effective: the oxidation of a pre-functionalized precursor and the direct formylation of the benzoxazole core.
Strategy 1: Oxidation of (Benzoxazol-2-yl)methanol
This two-step approach first involves the synthesis of the corresponding alcohol, (benzoxazol-2-yl)methanol, followed by its selective oxidation to the aldehyde. The causality here is control; by first creating the alcohol, we avoid over-oxidation to the carboxylic acid, a common challenge in direct oxidation methods.
Step A: Synthesis of (Benzoxazol-2-yl)methanol
The synthesis of the precursor alcohol can be achieved via the condensation of 2-aminophenol with glycolic acid or its derivatives.
Step B: Swern Oxidation
The Swern oxidation is an exceptionally mild and efficient method for converting primary alcohols to aldehydes without the use of heavy metals.[6][7][8][9] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, ensuring high chemoselectivity and tolerance for other functional groups within the molecule.[6][7]
Experimental Protocol: Swern Oxidation of (Benzoxazol-2-yl)methanol
-
Materials:
-
(Benzoxazol-2-yl)methanol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
Anhydrous Triethylamine (TEA)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of (benzoxazol-2-yl)methanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 45 minutes.
-
Add anhydrous triethylamine (5.0 eq.) to the reaction mixture. Allow the mixture to warm to room temperature slowly over 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure this compound.
-
Strategy 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12] The benzoxazole ring system is sufficiently electron-rich to undergo this electrophilic substitution. The reaction involves the in-situ formation of the Vilsmeier reagent, a chloromethyleniminium salt, from a tertiary amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[12][13]
Experimental Protocol: Vilsmeier-Haack Formylation of Benzoxazole
-
Materials:
-
Benzoxazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a flame-dried round-bottom flask, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes.
-
Add a solution of benzoxazole (1.0 eq.) in anhydrous DMF to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization or column chromatography to afford this compound.
-
The Aldehyde as a Synthetic Hub: Key Transformations
The electrophilic nature of the aldehyde group at the C2 position makes this compound a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Wittig Reaction: Olefination of the Benzoxazole Core
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[14][15][16][17] It involves the reaction of the aldehyde with a phosphorus ylide (a phosphorane), which is typically generated in situ from a phosphonium salt and a strong base.[18] This reaction is invaluable for extending the carbon framework and introducing vinyl linkages, which can be further functionalized.
Experimental Protocol: Wittig Reaction with this compound
-
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF under an inert atmosphere, add n-BuLi (1.1 eq.) at 0 °C.
-
Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate the 2-vinylbenzoxazole derivative.
-
The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[19][20][21][22] This reaction is particularly useful for synthesizing electron-deficient alkenes which are valuable Michael acceptors and precursors for a variety of heterocyclic systems.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol or Toluene
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent to obtain the pure (E)-2-(benzoxazol-2-yl)ethene-1,1-dicarbonitrile.
-
Data Presentation and Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound and its derivatives.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Key Feature | Expected Value/Range | Notes |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5 - 10.5 ppm | Typically a singlet, highly deshielded.[1] |
| Aromatic Protons | δ 7.0 - 8.5 ppm | Complex multiplet pattern.[1] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 180 - 190 ppm | Deshielded due to the electronegative oxygen. |
| Aromatic/Oxazole Carbons | δ 110 - 170 ppm | Includes both protonated and quaternary carbons.[1] | |
| FT-IR | Carbonyl Stretch (C=O) | ~1680-1700 cm⁻¹ | Strong, sharp absorption band. |
| C=N Stretch (Oxazole) | ~1600-1650 cm⁻¹ | Characteristic of the heterocyclic ring. | |
| Mass Spec. | Molecular Ion (M+) | m/z = 147.03 | For C₈H₅NO₂. |
Logical and Workflow Diagrams
Visualizing the synthetic and application pathways enhances understanding and experimental design.
Synthetic Pathways to this compound
Caption: Synthetic strategies for this compound.
Reactivity and Derivatization Workflow
Caption: Key reactions of this compound.
Conclusion and Future Outlook
This compound is more than just a simple derivative; it is a strategic intermediate that opens the door to a vast array of complex heterocyclic structures. Its synthesis, while requiring careful consideration of reaction conditions, is achievable through robust and well-established methodologies. The true value of this compound lies in the reactivity of its aldehyde functionality, which allows for precise and predictable molecular elaboration through reactions like the Wittig and Knoevenagel condensations. For researchers in medicinal chemistry and materials science, mastering the synthesis and application of this compound provides a powerful tool for the development of novel compounds with tailored biological and photophysical properties. As the demand for new therapeutics continues to grow, the strategic use of such versatile building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Singh, G., & Saini, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27394.
- Patil, S. A., & Patil, S. A. (n.d.). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences Review and Research.
- Akamanchi, K. G., & Patel, H. R. (2007). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 72(22), 8443-8446.
- Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions.
- Tzirakis, M. D., & Orfanopoulos, M. (2020). Methods for the synthesis of benzoxazole 2-carboxylates/carboxamides. Chemistry – A European Journal, 26(1), 133-143.
- Kim, J., & Lee, S. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2234-2241.
- Kumar, A., Sharma, G., & Singh, B. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2200067.
- Kumar, R., & Kumar, S. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84.
- Kim, J., & Lee, S. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2234-2241.
- ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds....
- Wikipedia. (n.d.). Swern oxidation.
- Jacobs, A. W., et al. (2018). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668-1671.
- Knoevenagel, E. (1898). The Knoevenagel Condensation. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- PubChem. (n.d.). 2-Methylbenzo[d]oxazole-7-carbaldehyde.
- International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- Organic-Chemistry.org. (2019, July 10). Swern Oxidation.
- ResearchGate. (2023, August 6). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- Li, Y., et al. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters, 23(1), 125-130.
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde.
- Uher, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20211-20223.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- PubChem. (n.d.). 2-Methylbenzoxazole.
- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
- TutorChase. (n.d.). Provide an example of the aldehyde and ketone in the Wittig reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. tutorchase.com [tutorchase.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organicreactions.org [organicreactions.org]
- 21. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Synthesis and Exploration of Novel Benzooxazole-2-carbaldehyde Derivatives
Abstract
This technical guide provides an in-depth exploration of Benzooxazole-2-carbaldehyde as a pivotal scaffold for the discovery of novel derivatives with significant therapeutic potential. The benzoxazole core is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2][3] The strategic placement of a reactive carbaldehyde group at the 2-position transforms this molecule into a versatile building block for the synthesis of diverse and complex molecular architectures.[4] This document will detail the synthesis of the core molecule, explore key derivatization reactions with mechanistic insights, provide validated experimental protocols, and discuss the characterization of the resulting novel compounds. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven methodologies.
The Benzoxazole Scaffold: A Cornerstone of Medicinal Chemistry
The benzoxazole moiety, an aromatic organic compound featuring a fused benzene and oxazole ring, is a recurring motif in a multitude of biologically active compounds.[1][3][5] Its structural resemblance to nucleic acid bases like guanine and adenine allows for effective interaction with biological macromolecules.[1][2] This has led to the development of benzoxazole-containing drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6][7] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone highlight the therapeutic success of this heterocyclic system.[6]
The versatility of the benzoxazole scaffold stems from its relative stability and the presence of reactive sites that allow for functionalization.[3] this compound, in particular, serves as a key intermediate, with its aldehyde group providing a reactive handle for a myriad of chemical transformations.[4]
Synthesis of the Core Intermediate: this compound
The foundational step in the exploration of novel derivatives is the efficient synthesis of the this compound core. Several synthetic routes have been established, with the most common being the condensation of 2-aminophenol with a suitable carbonyl-containing compound.[4][8]
Established Synthetic Pathways
A prevalent method for synthesizing the benzoxazole core involves the condensation of 2-aminophenol with aldehydes.[4][7][8][9] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization.[4] To enhance reaction efficiency and yield, various catalytic systems have been developed, including Brønsted acidic ionic liquids and nanocatalysts like sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe3O4@SiO2-SO3H).[4][7][10]
Alternative indirect routes to this compound include:
-
Oxidation of 2-methylbenzoxazole: This method offers a direct conversion of the methyl group to an aldehyde.[4]
-
Reduction of a benzoxazole-2-carboxylic acid derivative: Esters of benzoxazole-2-carboxylic acid can be selectively reduced to the corresponding aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H).[4]
-
Sommelet Reaction: The reaction of 2-(chloromethyl)benzoxazole with hexamine, followed by hydrolysis, can also yield the desired carbaldehyde.[4]
Caption: General workflow for the synthesis of this compound.
Discovering Novel Derivatives: Key Reactions of the Aldehyde Moiety
The electrophilic nature of the aldehyde group at the C2 position of the benzoxazole ring is the gateway to a diverse library of derivatives. This section will focus on three powerful synthetic transformations: Schiff base formation, Knoevenagel condensation, and the Wittig reaction.
Schiff Base Formation: Accessing Imines with Diverse Functionalities
The reaction of this compound with primary amines readily forms Schiff bases (imines).[4] This condensation reaction is a robust method for introducing a wide array of substituents at the C2-position, allowing for systematic exploration of structure-activity relationships.[4]
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired primary amine in ethanol.
-
Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution and can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent.
Caption: Reaction scheme for the formation of Schiff base derivatives.
Knoevenagel Condensation: Synthesizing α,β-Unsaturated Derivatives
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds.[11] this compound can react with active methylene compounds, such as malonic acid or ethyl acetoacetate, in the presence of a basic catalyst (e.g., piperidine or pyridine) to yield α,β-unsaturated derivatives.[4][12][13] These products are of significant interest due to their potential as anticancer agents.[14]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reactant Mixture: In a suitable flask, combine this compound (1 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in a solvent such as ethanol or toluene.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) and monitor by TLC. The reaction is often complete within a few hours.
-
Workup: After the reaction is complete, cool the mixture and add cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure α,β-unsaturated product.
| Active Methylene Compound | Catalyst | Expected Product | Potential Application |
| Malononitrile | Piperidine | 2-(benzoxazol-2-yl)methylene)malononitrile | Anticancer[14] |
| Ethyl Acetoacetate | Pyridine | Ethyl 2-acetyl-3-(benzoxazol-2-yl)acrylate | Antimicrobial |
| Barbituric Acid | Glycine | 5-((benzoxazol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | CNS depressant activity |
Wittig Reaction: A Versatile Route to Alkenes
The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes and ketones.[15][16][17][18] The reaction of this compound with a phosphorus ylide (Wittig reagent) can generate a variety of vinyl-substituted benzoxazole derivatives. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.[15]
Experimental Protocol: General Wittig Reaction
-
Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.
-
Reaction with Aldehyde: Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add a solution of this compound in the same solvent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Structural Characterization of Novel Derivatives
The unambiguous identification and characterization of newly synthesized derivatives are paramount. A combination of spectroscopic techniques is essential for structural elucidation.[19][20]
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic characterization of novel benzoxazole derivatives.[19]
Representative Spectroscopic Data
| Technique | Nucleus/Region | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) | Notes |
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm | Complex multiplet patterns. |
| ¹H NMR | Aldehyde Proton | 9.5 - 10.5 ppm | Typically a singlet.[4] |
| ¹³C NMR | Aromatic/Oxazole Carbons | 110 - 170 ppm | Includes quaternary and protonated carbons. |
| IR | C=O (Aldehyde) | ~1680 cm⁻¹ | Confirms the presence of the aldehyde functionality.[4] |
| IR | C=N (Imine) | ~1650 cm⁻¹ | Characteristic of Schiff base derivatives. |
| IR | C=C (Alkene) | ~1600 cm⁻¹ | Indicates the formation of α,β-unsaturated or vinyl derivatives. |
Note: Specific chemical shifts and wavenumbers can vary based on the solvent and the specific substituents on the benzoxazole ring.[4]
Future Directions and Conclusion
The exploration of novel derivatives of this compound is a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the aldehyde group, coupled with the inherent biological significance of the benzoxazole scaffold, presents a compelling strategy for drug development. Future research should focus on the synthesis of diverse libraries of derivatives and their subsequent screening against a wide range of biological targets. The systematic investigation of structure-activity relationships will be crucial in optimizing lead compounds and advancing them through the drug discovery pipeline. This guide provides a solid foundation for researchers to embark on this exciting area of medicinal chemistry.
References
- International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- Innovare Academic Sciences. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities.
- ResearchGate. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- PharmaTutor. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.
- ResearchGate. (2015). Design, synthesis and antimicrobial activity of novel 2-substituted benzoxazole derivatives.
- RSC Publishing. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst.
- ResearchGate. (2021). Methods for the synthesis of benzoxazole 2‐carboxylates/carboxamides.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Adv. J. Chem. A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- ResearchGate. (2013). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity.
- NIH. (n.d.). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- organic-reaction.com. (n.d.). Wittig Reaction - Common Conditions.
- ResearchGate. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- NIH. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
- NIH. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review.
- University of Massachusetts Boston. (n.d.). Solvent Free Wittig Reactions.
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- ResearchGate. (2021). Synthetic approaches toward benzoxazole‐ and benzothiazole‐2‐carboxamides.
- ResearchGate. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
- NIH. (2021). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Topic: Photophysical Properties of Benzooxazole-2-carbaldehyde for Fluorescent Probes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone in the development of advanced fluorescent materials, valued for its robust photophysical properties and environmental sensitivity.[1][2] This guide focuses on a particularly versatile derivative, Benzooxazole-2-carbaldehyde, a key building block for the synthesis of bespoke fluorescent probes.[3] The presence of a reactive aldehyde group at the 2-position provides a convenient anchor for introducing diverse recognition moieties, enabling the rational design of sensors for a wide array of analytes.[3] We will explore the core photophysical principles of the benzoxazole core, delve into the specific electronic influence of the 2-carbaldehyde group, and present actionable strategies and protocols for probe design, synthesis, and characterization. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this compound in fields ranging from molecular biology to materials science and drug discovery.
The Benzoxazole Core: A Privileged Fluorophore
Benzoxazole derivatives have emerged as a superior class of fluorophores, offering a compelling alternative to traditional dyes that may have mutagenic effects or environmental concerns.[1][4] Their heterocyclic structure, consisting of a benzene ring fused to an oxazole ring, forms a rigid, planar, and conjugated system. This architecture is fundamental to their desirable photoluminescent properties.
Key characteristics include:
-
Intense Absorption and Emission: Benzoxazoles typically exhibit strong absorption in the UV to near-visible region and emit fluorescence with high efficiency.[2]
-
Environmental Sensitivity: The fluorescence properties, including intensity and emission wavelength, are often highly sensitive to the local environment's polarity, viscosity, and the presence of specific binding partners. This makes them excellent candidates for sensing applications.[1]
-
High Photostability: The conjugated aromatic system imparts good resistance to photobleaching, allowing for prolonged imaging and measurement.
-
Synthetic Accessibility: The benzoxazole core can be synthesized and functionalized through well-established chemical routes, allowing for fine-tuning of its properties.[5][6]
The fundamental electronic transition responsible for their fluorescence is a π-π* transition within the conjugated system. Upon absorption of a photon, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The subsequent radiative decay from the excited state back to the ground state results in the emission of a fluorescent photon.
The Strategic Importance of the 2-Carbaldehyde Moiety
While the benzoxazole core provides the intrinsic fluorescence, the carbaldehyde group (-CHO) at the 2-position transforms this simple fluorophore into a powerful platform for probe development.[3]
2.1. Electronic Modulation The aldehyde group is moderately electron-withdrawing. Its presence at the 2-position perturbs the electron distribution within the benzoxazole π-system. This electronic influence is crucial for designing probes based on mechanisms like Intramolecular Charge Transfer (ICT), where changes in electron density upon analyte binding are transduced into a fluorescent signal.[7]
2.2. A Versatile Chemical Handle The true power of this compound lies in the reactivity of the aldehyde group. It serves as a highly versatile electrophilic site for covalent modification, allowing for the straightforward attachment of a "receptor" or "recognition" unit tailored to a specific analyte.[3] The most common and effective synthetic strategy is the formation of a Schiff base.
-
Schiff Base Formation: The aldehyde readily condenses with primary amines (R-NH₂) under mild conditions to form an imine (C=N) linkage. This reaction is highly efficient and provides a stable covalent bond, connecting the benzoxazole fluorophore to a recognition moiety. This approach has been widely used to create probes for biothiols, metal ions, and other nucleophilic species.[3][8]
Rational Design of Probes: Mechanism to Application
A successful fluorescent probe consists of a signaling unit (the fluorophore) and a recognition unit (the receptor). In our case, this compound is the signaling core. The design process involves choosing an appropriate amine-containing receptor that will selectively interact with the target analyte and induce a change in the fluorophore's emission.
3.1. The Intramolecular Charge Transfer (ICT) Mechanism
ICT is a primary mechanism for "turn-on" or ratiometric fluorescent probes. The probe is designed such that in its native state, a photoinduced electron transfer process leads to a non-emissive or weakly emissive state.
-
"Off" State: The probe, consisting of the benzoxazole fluorophore linked to a receptor, has a specific electronic distribution.
-
Analyte Binding: The target analyte reacts with the receptor moiety. For example, a biothiol might cleave a specific bond or add to a reactive site.[7][8]
-
"On" State: This chemical reaction alters the electronic nature of the receptor, disrupting the original ICT pathway. This "blocks" the non-radiative decay path, forcing the excited molecule to relax via fluorescence, thus "turning on" a bright signal.
Below is a conceptual diagram illustrating the ICT sensing mechanism.
Caption: The ICT sensing mechanism for a "turn-on" fluorescent probe.
Experimental Workflow: From Synthesis to Validation
The development of a novel fluorescent probe is a systematic process that requires careful synthesis, purification, and rigorous photophysical characterization.
Sources
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 5. chem.uaic.ro [chem.uaic.ro]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in substituted Benzooxazole-2-carbaldehyde
An In-depth Technical Guide Topic: Tautomerism in Substituted Benzooxazole-2-carbaldehydes Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzooxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] For derivatives such as substituted benzooxazole-2-carbaldehydes, the potential to exist in multiple tautomeric forms is a critical consideration that profoundly impacts their physicochemical properties, reactivity, and biological interactions. Understanding and controlling the tautomeric equilibrium between the aldehyde (keto) and vinyl alcohol (enol) forms is paramount for rational drug design, as the dominant tautomer dictates molecular shape, hydrogen bonding capability, and receptor-binding affinity. This guide provides a comprehensive technical overview of the principles governing tautomerism in this specific heterocyclic system. It synthesizes theoretical underpinnings with field-proven experimental and computational methodologies, offering researchers a robust framework for the characterization and analysis of these dynamic structures.
The Landscape of Tautomerism in Benzooxazole-2-carbaldehyde
Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[4][5] In the context of benzooxazole-2-carbaldehydes, the primary equilibrium of interest is the keto-enol tautomerism.
-
The Keto Form (Aldehyde): This is the classical aldehyde structure where the carbonyl group (C=O) is directly attached to the C2 position of the benzooxazole ring.
-
The Enol Form (Vinyl Alcohol): This tautomer features a carbon-carbon double bond (C=C) and a hydroxyl group (OH) on the adjacent carbon.[4]
The interconversion between these forms is a dynamic equilibrium that can be catalyzed by either acid or base.[6][7]
Caption: Keto-enol equilibrium in this compound.
While the keto form is generally more stable for simple aldehydes and ketones, the stability of the enol tautomer in heterocyclic systems can be significantly enhanced by several factors, leading to a more balanced or even inverted equilibrium.[6]
Governing Factors of the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not fixed; it is a delicate balance influenced by structural and environmental factors. A thorough understanding of these factors is essential for predicting and controlling the tautomeric state.
Electronic Effects of Substituents
Substituents on the benzooxazole ring can dramatically shift the equilibrium by altering the electronic properties of the system.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CN attached to the aromatic ring stabilize the enol form.[4]
-
Causality: EWGs increase the acidity of the alpha-hydrogen (the aldehyde proton in this case is not the one that moves; rather, it's a proton from an adjacent active methylene group in related systems like 2-phenacylbenzoxazoles that is analogous). In the case of the carbaldehyde itself, tautomerism to a C2-OH enol form is possible. More relevantly, for derivatives like Schiff bases (imines) formed from the carbaldehyde, EWGs stabilize the negative charge on the enolate-like intermediate during tautomerization, thereby favoring the enol-imine tautomer.[8]
-
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -N(CH₃)₂ tend to stabilize the keto form.[8]
-
Causality: EDGs increase the electron density on the carbonyl group, strengthening the C=O bond and making the keto tautomer more thermodynamically favorable. Studies on related 2-phenacylbenzoxazoles have shown that strong electron-donating substituents in the phenacyl moiety favor the ketimine form.[8]
-
Solvent Effects
The choice of solvent is a critical experimental parameter that can manipulate the tautomeric ratio.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the carbonyl oxygen of the keto tautomer, leading to its stabilization.[4][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also influence the equilibrium. In some heterocyclic systems, the keto form is favored in polar aprotic solvents like DMSO.[9]
-
Non-polar Solvents (e.g., chloroform, cyclohexane): In these environments, intramolecular forces become dominant. The enol form, which can be stabilized by intramolecular hydrogen bonding, is often favored in non-polar solvents.[9][10]
Intramolecular Hydrogen Bonding
The enol tautomer can form a stable six-membered pseudo-ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the benzooxazole ring. This is a powerful stabilizing force, particularly in non-polar solvents where intermolecular interactions are minimized.[6][8]
Caption: Stabilization of the enol tautomer via H-bonding.
Experimental Protocols for Tautomer Characterization
A multi-faceted approach combining spectroscopic and structural methods is required for the unambiguous characterization of tautomeric systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution, providing both qualitative and quantitative data.[11][12]
Expertise & Causality: The choice of NMR is predicated on its ability to distinguish between the distinct chemical environments of protons and carbons in each tautomer. The equilibrium constant (KT) can be determined directly by integrating the signals corresponding to each form.[8][13] The observation of separate or averaged signals depends on the rate of interconversion relative to the NMR timescale.[11]
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the substituted this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it influences the equilibrium.[9]
-
Solvent Selection Rationale: Start with a non-polar solvent like CDCl₃ to favor the observation of the enol form, which may be stabilized by intramolecular hydrogen bonding.[8] Subsequently, run the experiment in a polar aprotic solvent like DMSO-d₆ to observe shifts in the equilibrium.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) for accurate integration.
-
Spectral Interpretation:
-
Keto Form: Look for a characteristic aldehyde proton signal (singlet) in the downfield region, typically around δ 9.5-10.5 ppm.[14]
-
Enol Form: Identify the enolic hydroxyl proton (-OH), which often appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm), especially if involved in an intramolecular hydrogen bond.[8] Also, look for the vinyl proton (=CH-) signal.
-
-
Quantification: Calculate the molar ratio of the tautomers by integrating the well-resolved signals unique to each form. The equilibrium constant KT is the ratio of these integrals ([Keto]/[Enol]).[8]
| Tautomer | Characteristic ¹H NMR Signal | Typical Chemical Shift (ppm) | Characteristic ¹³C NMR Signal | Typical Chemical Shift (ppm) |
| Keto | Aldehyde (-CHO) | 9.5 - 10.5 | Carbonyl (C=O) | 190 - 200 |
| Enol | Hydroxyl (-OH) | > 10 (H-bonded) | Enolic Carbon (C-OH) | 155 - 165 |
Note: Chemical shifts are approximate and can vary based on substituent and solvent.[8]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides complementary information based on the different electronic transitions possible in the conjugated systems of the tautomers.
Expertise & Causality: The keto and enol forms have different chromophores. The enol form typically has a more extended π-conjugated system, which often results in a bathochromic shift (absorption at a longer wavelength, λmax) compared to the keto form.[10][15] Observing spectral changes in different solvents can indicate a shift in the tautomeric equilibrium.[16]
X-ray Crystallography
This technique provides definitive structural evidence of the tautomeric form present in the solid state.
Expertise & Causality: X-ray crystallography yields the precise atomic coordinates, bond lengths, and bond angles, offering unambiguous proof of a single tautomer's existence in the crystal lattice.[14][17] It is the gold standard for structural confirmation. However, it is crucial to recognize that the solid-state structure is a "snapshot" and may not reflect the dynamic equilibrium present in solution.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow high-quality single crystals of the compound. This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.[14]
-
Crystal Mounting & Data Collection: Select a suitable crystal and mount it on a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model of the molecule's arrangement in the solid state.
Computational Modeling of Tautomeric Stability
Quantum-chemical calculations are an indispensable tool for complementing experimental findings, providing insights into the relative energies and geometries of tautomers.[18]
Expertise & Causality: Density Functional Theory (DFT) is a widely used method to model tautomeric equilibria.[19] By calculating the total electronic energy of each optimized tautomer, one can predict their relative stability. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data.[18][20] Including a solvent model, such as the Polarizable Continuum Model (PCM), is essential for simulating solution-phase behavior.[21]
Caption: Workflow for computational analysis of tautomers.
Conclusion
The tautomerism of substituted benzooxazole-2-carbaldehydes is a complex phenomenon governed by a subtle interplay of electronic, solvent, and intramolecular forces. For professionals in drug discovery and materials science, a comprehensive characterization is not merely an academic exercise but a prerequisite for understanding molecular behavior and function. A synergistic approach, leveraging the quantitative power of NMR in solution, the definitive structural proof of X-ray crystallography in the solid state, and the predictive insights of computational chemistry, provides the most complete and trustworthy picture. By carefully selecting experimental conditions and theoretical models, researchers can not only characterize but also potentially control the tautomeric equilibrium to optimize the properties of these valuable heterocyclic scaffolds.
References
- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]
- Yi, P., Peng, H., Yu, X., & Wang, T. (2009). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ACTA CHIM SINICA.
- Khan Academy.
- Fiveable. Keto–Enol Tautomerism | Organic Chemistry Class Notes. [Link]
- ResearchGate. Enol imine—keto enamine tautomerism in Schiff bases. [Link]
- Mohammed, S. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]
- ESA-IPB.
- Request PDF. Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. [Link]
- ResearchGate.
- Fryšová, I., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 18(3), 2785-2805. [Link]
- Beilstein Journal of Organic Chemistry. Search Results. [Link]
- ResearchGate. 15N NMR Spectroscopy in Structural Analysis. [Link]
- ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. [Link]
- Antonov, L., et al. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]
- National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
- Asian Journal of Chemistry. Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. [Link]
- Request PDF. Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives: The Impact of meta-/para-Substitution on Fluorescence and Zinc Binding. [Link]
- Semantic Scholar. The Use of NMR Spectroscopy to Study Tautomerism. [Link]
- Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(4), 1435. [Link]
- ResearchGate. The enol-imine to keto-enamine tautomerization involved in the formation of 3-benzylamino-5,5-dimethylcyclohex-2-enone. [Link]
- Gerasimchuk, N., et al. (2023). Formation of Ketimines from Aldimines in Schiff Base Condensation of Amino Acids and Imidazole-2-Carboxaldehydes: Tautomerization of Schiff Bases of Amino Acids Resulting in the Loss of Stereogenic Center. Inorganics, 11(10), 391. [Link]
- Zawadiak, J., & Mrzyczek, M. (2012). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 815-819. [Link]
- ResearchGate. Synthesis and Study of Prototropic Tautomerism of 2-(2-Furyl)-1-hydroxyimidazoles. [Link]
- Al-Amri, A. M., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. ACS Omega, 8(10), 9489-9496. [Link]
- Kozyra, P., et al. (2023).
- Shah, A., & Shah, A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy-benzaldehyde/naphthaldehyde with 1,2-Phenylenediamine and 4-Aminophenyl Ether. Asian Journal of Chemistry, 25(8), 4215-4218. [Link]
- ResearchGate. The effect of the substituents on tautomeric equilibrium of 19-membered p-hydroxyazobenzocrowns in acetonitrile-d3 and DMSO-d6. [Link]
- ResearchGate. The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. [Link]
- Macor, J. E., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6563-6566. [Link]
- Olaru, A., et al. (2021). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. Molecules, 26(11), 3379. [Link]
- Beilstein Journal of Organic Chemistry. Search Results. [Link]
- ResearchGate. Structural Characterization of Albendazole with the Use of X-Ray Diffraction. [Link]
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 20. comporgchem.com [comporgchem.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol Guide: Synthesis of 2-Arylbenzoxazoles via Benzoxazole-2-carbaldehyde Intermediacy
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-arylbenzoxazoles, a privileged scaffold in medicinal chemistry and materials science.[1][2][3] We focus on synthetic strategies that utilize benzoxazole-2-carbaldehyde as a key, versatile intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust, self-validating experimental protocols.
Strategic Overview: The Importance of the Benzoxazole Scaffold
The benzoxazole core is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][4] Notably, 2-arylbenzoxazole derivatives have been identified as promising cyclooxygenase-2 (COX-2) selective inhibitors for anti-inflammatory applications[5] and as potential antagonists for the adenosine A2A receptor, a target for treating neurodegenerative diseases.[6]
While the most traditional route to 2-arylbenzoxazoles involves the direct condensation of a 2-aminophenol with an aromatic aldehyde or carboxylic acid[3][4][7], this approach can be limited by the commercial availability or stability of the required aldehyde. A more versatile and modular strategy involves the use of Benzoxazole-2-carbaldehyde as a central building block. The aldehyde functional group serves as a highly reactive "handle" for a variety of subsequent chemical transformations, allowing for the construction of diverse libraries of 2-substituted benzoxazoles.[7]
This guide will first briefly cover the preparation of this key intermediate and then detail its application in synthesizing more complex 2-arylbenzoxazole derivatives.
Overall Synthetic Workflow
The following diagram illustrates the strategic position of benzoxazole-2-carbaldehyde as a pivotal intermediate in the synthesis of diverse 2-arylbenzoxazole final products.
Caption: General workflow for synthesizing 2-arylbenzoxazoles.
Preparation of the Key Intermediate: Benzoxazole-2-carbaldehyde
Before utilizing the aldehyde, its synthesis from readily available precursors is a necessary first step. One of the most reliable methods is the oxidation of 2-methylbenzoxazole.
Rationale: The methyl group at the C2 position of the benzoxazole ring is activated and can be selectively oxidized to the corresponding aldehyde. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, often used with a co-oxidant like tert-butyl hydroperoxide (TBHP) to facilitate the reaction under milder conditions and prevent over-oxidation to the carboxylic acid.[7]
Protocol 1: Synthesis of Benzoxazole-2-carbaldehyde
Materials:
-
2-Methylbenzoxazole
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylbenzoxazole (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the black selenium precipitate, washing the pad with dioxane.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure benzoxazole-2-carbaldehyde as a solid.
Application Protocols: Synthesis of 2-Arylbenzoxazoles
With the key aldehyde intermediate in hand, a variety of carbon-carbon bond-forming reactions can be employed to synthesize the target 2-arylbenzoxazoles. We detail two powerful and versatile methods here: the Knoevenagel Condensation and the Wittig Reaction.
Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration reaction. This protocol is highly effective for creating 2-arylbenzoxazoles containing an acrylic acid or acrylate moiety.[7]
Mechanism Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound (e.g., malonic acid) to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzoxazole-2-carbaldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.
Caption: Key steps of the Knoevenagel condensation mechanism.
Protocol 2: Knoevenagel Condensation with Malonic Acid
Materials:
-
Benzoxazole-2-carbaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Ethanol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzoxazole-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of pyridine.
-
Catalyst Addition: Add a few drops of piperidine to the solution.
-
Heating: Heat the mixture gently to 60-70 °C for 2-3 hours. A precipitate should begin to form.
-
Monitoring: Monitor the reaction by TLC until the aldehyde spot disappears.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Precipitation: Acidify the mixture by slowly adding 1 M HCl until the pH is ~2-3. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the 3-(benzoxazol-2-yl)acrylic acid derivative.
Wittig Reaction for Stilbene-type Derivatives
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). This method is ideal for synthesizing 2-arylbenzoxazoles where the aryl group is connected via a vinyl linker.
Rationale: The reaction proceeds via a nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.
Protocol 3: Wittig Olefination with Benzyltriphenylphosphonium Chloride
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium Hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzoxazole-2-carbaldehyde
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
Procedure:
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (Argon or Nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as NaH (1.1 eq) or n-BuLi (1.1 eq). Allow the mixture to stir at room temperature for 1 hour. The formation of the deep red/orange ylide indicates a successful reaction.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve benzoxazole-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain the 2-styrylbenzoxazole product.
Data Summary and Comparison
The following table summarizes expected outcomes and conditions for various synthetic approaches to 2-arylbenzoxazoles, allowing for a comparison of methods.
| Method | Key Reagents | Catalyst/Base | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| Direct Condensation | 2-Aminophenol, Aromatic Aldehyde | Fe₃O₄@SiO₂-SO₃H | Solvent-free | 50 | 85-95 | [4][8] |
| Direct Condensation | 2-Aminophenol, Aromatic Aldehyde | Cu(OTf)₂ | Toluene | 110 | 70-90 | [9] |
| Desulfurization | 2-Aminophenol, Thioamide | Ph₃BiCl₂ | 1,2-DCE | 60 | 79-99 | [8][10] |
| Knoevenagel | Benzoxazole-2-carbaldehyde, Active Methylene | Piperidine | Pyridine | 60-70 | 75-90 | [7] |
| Wittig Olefination | Benzoxazole-2-carbaldehyde, Phosphonium Salt | n-BuLi / NaH | THF | 0 to RT | 60-85 | - |
Troubleshooting & Optimization
Low yields are a common challenge in multi-step organic synthesis. A systematic approach to troubleshooting is crucial.[8]
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product | Impure starting materials | Verify the purity of 2-aminophenol, aldehydes, and other key reagents by NMR or melting point. Recrystallize or re-purify if necessary.[8] |
| Reaction not under inert atmosphere | For moisture or air-sensitive reagents (e.g., organolithiums, phosphonium ylides), ensure the reaction is conducted under a dry nitrogen or argon atmosphere using flame-dried glassware.[8] | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase reaction time and monitor carefully by TLC. If the reaction is still sluggish, incrementally increase the temperature. |
| Ineffective catalyst/base | For base-catalyzed reactions, ensure the base is not quenched by acidic impurities. For metal-catalyzed reactions, ensure the catalyst is active and not poisoned. | |
| Multiple Side Products | Incorrect reaction temperature | Overheating can lead to decomposition or side reactions. Run the reaction at the recommended temperature or slightly lower. |
| Incorrect stoichiometry | Carefully re-check the molar equivalents of all reagents. An excess of one reagent can sometimes lead to unwanted side products. |
References
- Duroux, R., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850-864. [Link]
- Nayak, D. N., & Panda, N. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MOJ Biorg Org Chem, 1(5), 176-182. [Link]
- Seth, K., et al. (2014). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 5(5), 556-560. [Link]
- Luo, S. Y., et al. (2015). One-Pot Synthesis of 2-Arylbenzoxazoles Using Cu(OTf)2-Catalyzed Condensation and Oxidative Tandem Reaction. Asian Journal of Chemistry, 27(11), 4057-4059. [Link]
- Orita, A., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1368-1376. [Link]
- Duroux, R., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.
- Hein, D. W., et al. (1957). Preparation of 2-Phenylbenzoxazole. Journal of the American Chemical Society, 79(2), 427-429. [Link]
- Anonymous. (n.d.).
- Duroux, R., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850-864. [Link]
- Semantic Scholar. (n.d.). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
- Anonymous. (n.d.). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis.
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]
- Anonymous. (n.d.). Methods for the synthesis of benzoxazole 2‐carboxylates/carboxamides.
- Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(13), 5035. [Link]
- Sharma, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25411. [Link]
- Anonymous. (n.d.). Synthesised 2-substituted benzoxazole derivatives using aryl aldehydes....
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
Application Notes & Protocols: Benzooxazole-2-carbaldehyde as a Versatile Precursor for Pharmaceutical Synthesis
Abstract
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide focuses on a particularly valuable building block: Benzooxazole-2-carbaldehyde. The presence of a reactive aldehyde group at the 2-position makes it an exceptionally versatile precursor for constructing diverse molecular architectures.[6] This document provides an in-depth exploration of its synthetic utility, detailing key chemical transformations and providing robust, step-by-step protocols for researchers engaged in drug discovery and development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating novel benzoxazole derivatives for structure-activity relationship (SAR) studies.
The Strategic Importance of this compound
The power of this compound lies in the electrophilic nature of its aldehyde carbon. This functionality serves as a reactive handle for a host of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the systematic elaboration of the core scaffold. This approach is fundamental to medicinal chemistry, where the generation of a library of analogues is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The general workflow for utilizing this precursor in a drug discovery program is outlined below. It begins with the precursor, branches into various synthetic pathways to create a diverse chemical library, which is then subjected to biological screening to identify lead compounds.
Diagram 1: Drug discovery workflow using this compound.
Synthesis of the Precursor: this compound
While commercially available, understanding the synthesis of the precursor is valuable. A primary method involves the condensation of 2-aminophenol with a suitable two-carbon aldehyde equivalent, followed by oxidation. Various catalysts, including metal-based and acidic systems, can facilitate this cyclization.[6][7][8] For instance, the reaction of 2-aminophenol with aldehydes in the presence of a catalyst like a Brønsted acidic ionic liquid gel under solvent-free conditions has been shown to be highly efficient.[9][10]
Diagram 2: General synthesis of this compound.
Key Synthetic Applications & Protocols
The aldehyde functionality is a gateway to numerous potent pharmacophores. Below are detailed protocols for three fundamental transformations.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for forming C-C bonds by reacting the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetates).[11][12] The resulting α,β-unsaturated products are precursors to a wide array of pharmacologically active molecules, including kinase inhibitors and anticancer agents.[12][13] The reaction is typically base-catalyzed, with the removal of water driving the reaction to completion.
Diagram 3: Knoevenagel condensation of this compound.
Protocol 1: Synthesis of (E)-2-(Benzooxazol-2-yl)ethene-1,1-dicarbonitrile
-
Rationale: This protocol uses piperidine as a classic, effective base catalyst. Toluene is employed as the solvent to facilitate the azeotropic removal of water using a Dean-Stark apparatus, which is critical for driving the reversible condensation reaction towards the product. Malononitrile is chosen for its high reactivity due to the two electron-withdrawing nitrile groups.
-
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.47 g, 10 mmol, 1.0 eq.).
-
Add malononitrile (0.73 g, 11 mmol, 1.1 eq.) and 40 mL of toluene.
-
Add piperidine (0.1 mL, ~1 mmol, 0.1 eq.) as the catalyst.
-
Heat the mixture to reflux (approx. 110-115 °C). Monitor the reaction by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Continue reflux for 2-4 hours or until the starting aldehyde is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
Collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to yield the purified (E)-2-(Benzooxazol-2-yl)ethene-1,1-dicarbonitrile. Characterize by NMR, IR, and MS.
-
| Reactant | Molar Ratio | Purpose |
| This compound | 1.0 eq | Electrophilic precursor |
| Malononitrile | 1.1 eq | Active methylene nucleophile |
| Piperidine | 0.1 eq | Basic catalyst |
| Toluene | Solvent | Reaction medium and azeotroping agent |
Table 1: Reagents for Knoevenagel Condensation.
Wittig Reaction: Stereoselective Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes into alkenes with excellent control over the location of the double bond.[14][15][16][17] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). This method is invaluable for introducing vinyl or substituted vinyl groups, which are common features in many pharmaceutical agents. The stereochemical outcome (E vs. Z alkene) can often be controlled by the nature of the ylide (stabilized vs. unstabilized).[16][18]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Wittig Reaction [organic-chemistry.org]
Metal-catalyzed synthesis of Benzooxazole-2-carbaldehyde derivatives
An In-Depth Guide to the Metal-Catalyzed Synthesis of Benzooxazole-2-carbaldehyde Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Benzooxazole-2-carbaldehydes
This compound and its derivatives are high-value chemical intermediates that serve as pivotal building blocks in medicinal chemistry and materials science.[1] The benzoxazole core is a privileged heterocyclic motif, appearing in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] The aldehyde functional group at the C2 position is particularly significant; its electrophilic nature and reactivity make it a versatile handle for a vast array of chemical transformations. This allows for the construction of complex molecular architectures, most notably through condensation reactions with amines to form Schiff bases, which are crucial scaffolds in drug development.[1]
The synthesis of these aldehyde derivatives, however, requires precise and efficient chemical strategies. Direct functionalization of the benzoxazole C2-H bond can be challenging.[6] Consequently, metal-catalyzed methods have become indispensable, offering powerful and selective routes to these target molecules. This guide provides an in-depth exploration of key metal-catalyzed strategies, focusing on the underlying principles, practical protocols, and the rationale behind experimental design for researchers in organic synthesis and drug discovery.
Part 1: Palladium-Catalyzed Carbonylative Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-carbon and carbon-heteroatom bonds.[2][7] For the synthesis of benzoxazole-2-carbaldehydes, palladium-catalyzed carbonylation reactions are of particular interest. These methods typically involve the introduction of a carbonyl group (CO) into an appropriate precursor.
Conceptual Framework: The Power of Carbonylation
Traditional carbonylation reactions often require the use of high-pressure carbon monoxide (CO) gas, a toxic and difficult-to-handle reagent. A significant advancement in this area is the use of CO surrogates, which decompose in situ to provide the necessary carbonyl moiety. Paraformaldehyde, an inexpensive and stable solid, has emerged as a practical alternative for the carbonylative synthesis of heterocycles.[8] The general principle involves a palladium catalyst facilitating the coupling of a benzoxazole precursor with the in situ-generated CO, followed by a reductive termination step to yield the aldehyde.
Experimental Workflow: A Generalized Approach
A typical workflow for a palladium-catalyzed synthesis involves careful preparation of reactants, execution of the reaction under an inert atmosphere, and systematic product purification.
Caption: Generalized workflow for metal-catalyzed synthesis.
Protocol: Palladium-Catalyzed Carbonylation using an Aryl Tosylate Precursor
This protocol is adapted from the principles of palladium-catalyzed carbonylation of aryl sulfonates, which provides a robust alternative to aryl halides.[9] The synthesis starts from a 2-tosyloxybenzoxazole precursor, which can be readily prepared.
Materials:
-
2-Tosyloxybenzoxazole derivative (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,3-Bis(dicyclohexylphosphino)propane (dcpp, 0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Silane reducing agent (e.g., (EtO)₃SiH, 1.5 mmol)
-
Carbon Monoxide (CO) gas balloon
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg), dcpp (12.4 mg), and the 2-tosyloxybenzoxazole (1.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) and triethylamine (0.42 mL) via syringe.
-
Evacuate and backfill the tube with a balloon of carbon monoxide.
-
Stir the mixture at 80 °C for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully add the silane reducing agent and stir for an additional 1-2 hours to reduce the intermediate acylpalladium species to the aldehyde.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired this compound derivative.
Causality and Insights:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like dcpp is crucial for the efficient oxidative addition of the aryl tosylate's C-O bond, which is typically less reactive than a C-Br or C-I bond.[9]
-
CO Source: While this protocol uses a CO balloon for simplicity, industrial applications might adapt this using CO surrogates like paraformaldehyde to avoid handling pressurized gas.[8]
-
Two-Step Reduction: The final reduction step is necessary because the carbonylation initially forms an acylpalladium intermediate. A controlled reduction with a silane yields the aldehyde without over-reduction to the alcohol.
Part 2: Copper-Catalyzed Synthetic Routes
Copper catalysts offer a more economical and sustainable alternative to palladium for certain transformations.[10] They are particularly effective in promoting C-H functionalization and C-O/C-N bond formation, which are key steps in many benzoxazole syntheses.[11]
Strategy 1: Oxidation of 2-Methylbenzoxazoles
A common and direct route to Benzooxazole-2-carbaldehydes is the selective oxidation of the corresponding 2-methylbenzoxazole precursors. This approach is attractive due to the ready availability of the starting materials.
Conceptual Basis: The methyl group at the C2 position of the benzoxazole is activated by the heterocyclic system. A copper catalyst, in the presence of an oxidant, can facilitate the controlled oxidation of this methyl group to an aldehyde. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the carboxylic acid.
Caption: Simplified pathway for copper-catalyzed oxidation.
Protocol: Copper-Catalyzed Aerobic Oxidation
This protocol leverages atmospheric oxygen as the terminal oxidant, making it a "green" and cost-effective method.[12]
Materials:
-
2-Methylbenzoxazole derivative (1.0 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Air or Oxygen balloon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-methylbenzoxazole derivative (1.0 mmol) and Cu(OTf)₂ (36 mg) in anhydrous DMSO (5 mL).
-
Fit the flask with a balloon filled with air or oxygen (oxygen can accelerate the reaction).
-
Heat the reaction mixture to 100-120 °C and stir vigorously to ensure good mixing with the gas phase.
-
Monitor the reaction progress using TLC. The reaction may take 8-24 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure aldehyde.
Causality and Insights:
-
Catalyst Choice: Cu(OTf)₂ is a versatile and effective Lewis acidic catalyst that can activate the substrate and facilitate electron transfer during the oxidation process.[2][13]
-
Solvent: DMSO is not just a solvent here; it can also participate in the oxidation mechanism under these conditions.
-
Oxidant: Using air as the oxidant is a key feature of this green chemistry approach, with water being the only byproduct.[12]
Part 3: Iron-Catalyzed Methodologies
Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it a highly attractive catalyst for sustainable chemical synthesis.[14][15] Iron-catalyzed reactions often proceed through different mechanisms than palladium or copper, providing complementary synthetic routes.
Strategy: Redox Condensation of o-Nitrophenols
A powerful iron-catalyzed strategy involves the redox condensation of o-nitrophenols with compounds containing an activated methyl or methylene group (like arylacetonitriles or acetophenones).[15][16][17] This method constructs the benzoxazole core and installs the C2 substituent in a single, highly atom-economical step.
Mechanistic Rationale: An in-situ generated Fe/S catalyst system can efficiently catalyze the reduction of the nitro group of the o-nitrophenol to an amino group.[17] Simultaneously, the partner reactant is oxidized. The resulting o-aminophenol and the oxidized intermediate then undergo a condensation and cyclization cascade to form the 2-substituted benzoxazole. This avoids the pre-synthesis of o-aminophenols, which can be unstable.
Protocol: Iron/Sulfur-Catalyzed Synthesis from o-Nitrophenol and an Aryl Acetonitrile
This protocol details the synthesis of a 2-arylbenzoxazole, which can then be a precursor to the aldehyde via subsequent oxidation. It demonstrates the core-forming power of this method.
Materials:
-
o-Nitrophenol derivative (1.0 mmol)
-
Arylacetonitrile derivative (1.2 mmol)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 0.1 mmol, 10 mol%)
-
Elemental Sulfur (S₈, 0.2 mmol, 20 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Toluene, anhydrous (4 mL)
Procedure:
-
Add the o-nitrophenol (1.0 mmol), arylacetonitrile (1.2 mmol), FeCl₂·4H₂O (20 mg), and elemental sulfur (6.4 mg) to an oven-dried reaction tube.
-
Add anhydrous toluene (4 mL) and triethylamine (0.28 mL) under a nitrogen atmosphere.
-
Seal the tube and heat the mixture at 100-110 °C for 12 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic solids.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting 2-arylbenzoxazole by column chromatography.
-
The purified 2-arylbenzoxazole can be converted to the 2-carbaldehyde via established oxidative cleavage methods.
Causality and Insights:
-
Redox System: The Fe/S system is a robust catalyst for the 6-electron reduction of the nitro group, with sulfur acting as both a cyanide scavenger (if using nitriles) and a redox agent.[15][17]
-
One-Pot Efficiency: This method's primary advantage is its convergence. It combines nitro reduction, C-N bond formation, and cyclization into a single operation, significantly improving process efficiency.[16]
Part 4: Data Summary and Comparison
The choice of synthetic method depends on factors like starting material availability, cost, scalability, and desired functional group tolerance.
| Method | Catalyst System | Typical Precursor | Key Advantages | Potential Challenges | Reference |
| Palladium Carbonylation | Pd(OAc)₂ / Phosphine Ligand | 2-Halobenzoxazole or 2-Tosyloxybenzoxazole | High efficiency, broad substrate scope. | Cost of palladium, handling of CO or CO surrogates. | [8][9] |
| Copper-Catalyzed Oxidation | Cu(OTf)₂ or CuI | 2-Methylbenzoxazole | Uses inexpensive copper, can use air as a green oxidant. | Potential for over-oxidation, may require higher temperatures. | [2][13] |
| Iron-Catalyzed Redox | FeCl₂ / Sulfur | o-Nitrophenol + Acetonitrile/Ketone | Very low-cost catalyst, high atom economy, one-pot synthesis. | Multi-step to get to the aldehyde, potentially harsh conditions. | [15][17] |
References
- Palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source. PubMed, 2014.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH), 2023.
- The palladium-catalyzed tandem decarboxylation, carbon–carbon triple bond oxidation and decarbonylative arylation of the benzoxazole C–H bond. RSC Publishing, 2015.
- Facile synthesis of benzoxazole derivatives by a multi-component reaction catalysed by copper complexes capable of generating phenoxyl radical complex. RSC Publishing, 2021.
- Sustainable Multicomponent Synthesis of Benzoxazoles from Alcohols and Aldehydes Catalyzed by Copper Catalysts. ResearchGate.
- Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. Semantic Scholar, 2017.
- Proposed mechanism for palladium‐catalysed benzoxazole synthesis. ResearchGate.
- Copper-catalyzed 2-aryl benzoxazole synthesis. ResearchGate.
- Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. ACS Publications, 2009.
- Iron-Catalyzed Benzoxazole Synthesis. Scribd.
- A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. ResearchGate, 2021.
- Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Organic Chemistry Portal.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI, 2023.
- Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines. RSC Publishing, 2016.
- Mild Copper-Catalyzed Synthesis of Benzoxazoles. Union College Steinmetz Symposium, 2020.
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. ResearchGate, 2024.
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed, 2021.
- Naturally occurring benzoxazole derivatives and their biological activities. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mild Copper-Catalyzed Synthesis of Benzoxazoles | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 14. [PDF] Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. | Semantic Scholar [semanticscholar.org]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Green Chemistry Approaches to Benzooxazole-2-carbaldehyde Synthesis: Application Notes and Protocols
Introduction: The Imperative for Greener Synthesis of a Key Heterocycle
Benzooxazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for a wide range of biologically active compounds and functional materials. Traditional synthetic routes to heterocyclic aldehydes often rely on stoichiometric, and frequently hazardous, oxidizing agents, harsh reaction conditions, and volatile organic solvents. This paradigm is increasingly being challenged by the principles of green chemistry, which advocate for the development of safer, more efficient, and environmentally benign synthetic methodologies.
This guide provides detailed application notes and protocols for green chemistry approaches to the synthesis of this compound. In the absence of a well-established, direct green synthesis method, we will explore two robust, two-step strategies that adhere to green chemistry principles. These pathways focus on the synthesis of stable precursors, 2-methylbenzoxazole and 2-hydroxymethylbenzoxazole, followed by their selective green oxidation to the target aldehyde. The methodologies detailed herein prioritize the use of recyclable catalysts, alternative energy sources like ultrasound and microwave irradiation, and environmentally friendly solvents and oxidants.
Strategic Pathways to this compound
The synthesis of this compound via green methodologies can be strategically approached through the oxidation of readily accessible precursors. This guide will focus on two primary workflows:
-
Route A: Synthesis of 2-Methylbenzoxazole and Subsequent Aerobic Oxidation. This pathway involves the initial green synthesis of 2-methylbenzoxazole, followed by a selective oxidation of the methyl group to a formyl group using green oxidizing systems.
-
Route B: Synthesis of 2-Hydroxymethylbenzoxazole and Subsequent Green Oxidation. This alternative route focuses on the synthesis of the corresponding alcohol, 2-hydroxymethylbenzoxazole, which is then oxidized to the target aldehyde using mild and selective green oxidation protocols.
Application Notes & Protocols: Advanced One-Pot Synthesis of Substituted Benzoxazoles
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of the Benzoxazole Scaffold and One-Pot Syntheses
The benzoxazole core, a fusion of benzene and an oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties are central to a vast number of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The prevalence of this moiety in both approved drugs and clinical candidates underscores the critical need for efficient, scalable, and versatile synthetic methodologies.[2][6]
Traditional multi-step syntheses, while effective, often suffer from drawbacks such as high costs, significant time investment, and the generation of substantial chemical waste. One-pot synthesis protocols have emerged as a powerful strategic alternative.[7][8] By combining multiple reaction steps into a single operation without isolating intermediates, these methods enhance "pot economy," leading to reduced solvent usage, simplified purification processes, and accelerated discovery timelines—critical advantages in the fast-paced environment of drug development.[7][8]
This technical guide provides an in-depth exploration of robust and field-proven one-pot protocols for synthesizing substituted benzoxazoles, with a focus on explaining the causality behind experimental design and providing detailed, reproducible methodologies.
Core Synthetic Methodologies: A Mechanistic Approach
The cornerstone of modern benzoxazole synthesis is the condensation of an ortho-aminophenol with a suitable one-carbon electrophile, followed by an intramolecular cyclization.[2] The choice of electrophile and the catalytic system dictates the reaction conditions and overall efficiency.
Methodology I: Oxidative Cyclization of o-Aminophenols and Aldehydes
This is one of the most direct and widely employed one-pot strategies. The reaction proceeds through a well-defined two-step sequence: (1) initial condensation of the o-aminophenol with an aldehyde to form a Schiff base (or o-hydroxyarylidene aniline) intermediate, followed by (2) an in situ oxidative cyclization to yield the aromatic benzoxazole ring.[2]
The key to a successful protocol lies in the selection of the oxidant and catalyst, which must be effective enough to promote aromatization without degrading the starting materials or the product.
Figure 1: Mechanism of benzoxazole synthesis from o-aminophenol and an aldehyde.
A wide array of catalytic systems has been developed to facilitate this transformation, ranging from traditional chemical oxidants to modern, sustainable catalysts.
-
Nanocatalysts: Offer high surface area and reactivity, often enabling milder reaction conditions. Systems like Zinc Sulfide (ZnS) or Nickel-on-Silica (Ni-SiO₂) have proven highly effective.[9][10][11]
-
Green & Recyclable Catalysts: To address environmental concerns, methods using recyclable magnetic nanoparticles, molecular sieves, or catalysis in aqueous media have been developed.[12][13][14] These approaches simplify catalyst recovery and minimize hazardous waste.
Methodology II: Cyclodehydration of o-Aminophenols and Carboxylic Acids
This classic approach involves the condensation of an o-aminophenol with a carboxylic acid (or its more reactive derivatives, like acyl chlorides) to form an o-hydroxyamide intermediate.[15] This intermediate then undergoes an intramolecular cyclodehydration to furnish the benzoxazole ring.
The primary challenge in this method is the removal of water to drive the final cyclization step to completion.
Figure 3: Workflow for PPA-mediated benzoxazole synthesis.
Materials:
-
o-Aminophenol (1.09 g, 10 mmol)
-
Benzoic Acid (1.22 g, 10 mmol)
-
Polyphosphoric Acid (PPA) (~40 g)
-
Ethyl Acetate
-
Ethanol
-
Crushed Ice
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-aminophenol (10 mmol) and benzoic acid (10 mmol).
-
Addition of PPA: Carefully and with stirring, add polyphosphoric acid (~40 g) to the flask. The mixture will become a thick slurry.
-
Heating: Heat the reaction mixture in an oil bath to 190-210°C and maintain this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the flask to cool to approximately 80-100°C. In a separate large beaker, prepare a slurry of crushed ice. Carefully and slowly pour the warm reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases. Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford pure 2-phenylbenzoxazole. [2]
Protocol 2: Green, Nanoparticle-Catalyzed Synthesis under Sonication
This protocol exemplifies a modern, environmentally conscious approach, utilizing a recyclable catalyst and ultrasound irradiation to accelerate the reaction under mild, solvent-free conditions. [12] Materials:
-
o-Aminophenol (0.109 g, 1.0 mmol)
-
Benzaldehyde (0.106 g, 1.0 mmol)
-
LAIL@MNP catalyst (Lewis acidic ionic liquid supported on magnetic nanoparticles, ~4.0 mg)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a small vial, combine o-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).
-
Sonication: Place the vial in an ultrasound bath pre-heated to 70°C and sonicate for 30 minutes. Monitor the reaction by GC-MS or TLC. [12]3. Catalyst Recovery: Upon completion, add ethyl acetate (15 mL) to the reaction mixture. Place a strong external magnet against the side of the vial to immobilize the magnetic catalyst.
-
Extraction: Carefully decant the ethyl acetate solution, leaving the catalyst behind. The catalyst can be washed with fresh solvent and reused for subsequent runs. [12]5. Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Conclusion and Future Outlook
The one-pot synthesis of benzoxazoles has evolved significantly, moving from high-temperature, strongly acidic conditions to sophisticated catalytic systems that operate under mild, environmentally benign protocols. The methodologies presented here highlight the versatility available to modern chemists, from the classic reliability of PPA to the speed and sustainability of microwave and nanocatalyst-driven approaches.
Future research will likely focus on further expanding the substrate scope, developing even more active and selective catalysts with lower environmental impact, and adapting these one-pot strategies for flow chemistry systems, enabling continuous manufacturing and seamless integration into automated drug discovery platforms.
References
- Nguyen, T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health (NIH). [Link]
- Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances. (2022). [Link]
- Basavaraju, B. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]
- Benzoxazole synthesis. Organic Chemistry Portal. [Link]
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. (2023). [Link]
- Synthesis of some benzoxazole derivatives. Journal of Organic Chemistry and Pharmaceutical Research. [Link]
- One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cycliz
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH). (2023). [Link]
- Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research. [Link]
- Chauhan, M., & Nain, S.
- One-Pot Multicomponent Reaction of Catechols, Ammonium Acetate, and Aldehydes for the Synthesis of Benzoxazole Derivatives Using the Fe(III)–Salen Complex. The Journal of Organic Chemistry. (2020). [Link]
- EFFICIENT ONE-POT SYNTHESIS OF BENZOXAZOLE DERIVATIVES CATALYZED BY NICKEL SUPPORTED SILICA. R Discovery. (2012). [Link]
- One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. MDPI. (2023). [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities.
- Bansal, S. (2021). Recent Advances in Synthesis of Benzoxazole. Bentham Science Publishers. [Link]
- efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel supported silica. Semantic Scholar. [Link]
- One-Pot Synthesis of Benzoxazoles: A Promising Approach to Aromatic Heterocyclic Compounds Prepar
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
- Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents.
- Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Europe PMC. [Link]
- Biological activities of benzoxazole and its derivatives.
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]
- One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. Semantic Scholar. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. One-Pot Synthesis of Benzoxazoles: A Promising Approach to Aromatic Heterocyclic Compounds Preparation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. [PDF] EFFICIENT ONE-POT SYNTHESIS OF BENZOXAZOLE DERIVATIVES CATALYZED BY NICKEL SUPPORTED SILICA | Semantic Scholar [semanticscholar.org]
- 12. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzoxazole synthesis [organic-chemistry.org]
- 14. One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging Benzoxazole-2-carbaldehyde in Modern Agrochemical Development
Preamble: The Strategic Importance of the Benzoxazole Scaffold
In the relentless pursuit of novel agrochemicals to combat mounting weed resistance and evolving plant pathogens, the benzoxazole heterocycle has emerged as a "privileged structure."[1][2] This scaffold is prevalent in a multitude of biologically active compounds, underpinning their ability to selectively interact with diverse biological targets.[3] Within this chemical family, Benzoxazole-2-carbaldehyde stands out not as an end-product, but as a uniquely versatile and reactive precursor.[4] Its aldehyde functional group at the 2-position is a powerful chemical handle, enabling the systematic synthesis of vast libraries of 2-substituted benzoxazole derivatives.[4] This guide provides a comprehensive overview and detailed protocols for utilizing Benzoxazole-2-carbaldehyde as a core building block in the discovery pipeline for next-generation herbicides, fungicides, and insecticides.
Core Synthesis Strategy: From Precursor to Bioactive Candidate
The primary application of Benzoxazole-2-carbaldehyde is its role as a key intermediate. The aldehyde group facilitates straightforward and efficient derivatization, most commonly through condensation reactions to form Schiff bases, which are then evaluated for biological activity. This strategy allows for rapid exploration of the structure-activity relationship (SAR) by varying the substituents introduced to the core scaffold.[5][6]
The general workflow for developing novel agrochemicals from this precursor is a multi-stage process, beginning with synthesis and culminating in detailed bioassays.
Sources
- 1. Benzoxazoles as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Benzooxazole-2-carbaldehyde for the Design of Advanced Fluorescent Sensors: An Application Note and Protocol Guide
Introduction
Benzoxazole derivatives represent a cornerstone in the development of fluorescent materials, prized for their robust photophysical properties and structural versatility.[1] These heterocyclic compounds are foundational to applications ranging from organic light-emitting diodes (OLEDs) to biological imaging probes.[1][2] Their core structure often gives rise to desirable characteristics such as large Stokes shifts, high quantum yields, and pronounced sensitivity to the local microenvironment, making them exceptional candidates for chemosensors.[3][4]
Among the various synthetic precursors, Benzooxazole-2-carbaldehyde stands out as a particularly valuable and reactive building block. Its aldehyde functionality provides a convenient chemical handle for the straightforward synthesis of complex sensor molecules. Through simple condensation reactions, such as Schiff base formation or Knoevenagel condensation, a diverse array of receptor units can be appended to the benzoxazole fluorophore, enabling the targeted detection of a wide range of chemical and biological analytes.[5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, design strategies, and detailed experimental protocols for creating and validating fluorescent sensors derived from this compound.
Core Principles of Benzoxazole-Based Sensor Design
The rational design of a fluorescent sensor requires a deep understanding of the photophysical mechanisms that translate a binding event into a measurable optical signal. The benzoxazole scaffold is amenable to several powerful signaling mechanisms.
Key Signaling Mechanisms
-
Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" fluorescence sensing. In the ground state, the sensor is non-fluorescent because a nearby electron-rich receptor (e.g., a polyamine) quenches the excited state of the benzoxazole fluorophore via electron transfer. Upon binding a target analyte (like a metal ion or a proton), the electron-donating ability of the receptor is suppressed, inhibiting the PET process and restoring fluorescence.[6]
Figure 1. The Photoinduced Electron Transfer (PET) mechanism for a "turn-on" sensor. -
Intramolecular Charge Transfer (ICT): ICT sensors typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state.[7] The emission energy of this state is highly sensitive to solvent polarity and analyte binding, which can alter the efficiency of the charge transfer, resulting in a measurable shift in the emission wavelength (solvatochromism).[3][7]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a hallmark of benzoxazole derivatives that contain a proton-donating group (like a hydroxyl) adjacent to a proton-accepting nitrogen atom on the oxazole ring.[8] This arrangement facilitates an ultrafast proton transfer in the excited state, leading to the formation of a keto-tautomer.[9] The relaxation of this tautomer results in a fluorescence emission with an unusually large Stokes shift (the separation between absorption and emission maxima), which is advantageous for minimizing self-absorption and background interference in biological imaging.[9][10] Analyte interaction can disrupt the intramolecular hydrogen bond, altering the ESIPT process and the resulting fluorescence.
Figure 2. Four-level photocycle of the Excited-State Intramolecular Proton Transfer (ESIPT) process.
Application Note 1: Synthesis of a Benzoxazole-Based Fluorescent pH Sensor
Scientific Rationale
The creation of a pH sensor is an excellent demonstration of the utility of this compound. By forming a Schiff base with an amine containing a tertiary amino group (e.g., N,N-dimethylethylenediamine), a sensor is created where the fluorescence is modulated by pH. At low pH, the tertiary amine is protonated, which prevents it from acting as a PET quencher, resulting in a "turn-on" fluorescence response.[6] This provides a direct correlation between proton concentration and optical output.
Experimental Protocol
Materials and Reagents:
-
Benzoxazole-2-carbaldehyde (1.0 mmol)
-
N,N-Dimethylethylenediamine (1.1 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
Addition of Reagents: To the stirring solution, add N,N-dimethylethylenediamine (1.1 mmol) followed by 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure Schiff base product.
-
Characterization: Confirm the structure of the purified product using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]
Application Note 2: Protocol for pH Titration and Sensor Characterization
Scientific Rationale
To be a useful sensor, the relationship between pH and fluorescence must be quantitatively defined. A pH titration experiment allows for the determination of the sensor's dynamic range and its apparent pKa, which is the pH at which the sensor is 50% protonated and typically shows the most significant change in fluorescence.
Experimental Protocol
1. Sample Preparation:
-
Prepare a concentrated stock solution (e.g., 1.0 mM) of the synthesized pH sensor in a spectroscopic grade solvent like acetonitrile or DMSO.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., Britton-Robinson universal buffer from pH 2 to 12).
2. Spectroscopic Measurement:
-
In a series of quartz cuvettes, add 2 mL of each buffer solution.
-
To each cuvette, add a small, identical aliquot of the sensor stock solution to reach a final concentration of ~5-10 µM. Ensure the amount of organic solvent is minimal (e.g., <1% v/v) to avoid altering the buffer pH.
-
Gently mix and allow the solutions to equilibrate for 5 minutes.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. Use an excitation wavelength corresponding to the absorbance maximum (λ_max) of the protonated form of the sensor.[12]
3. Data Analysis:
-
Extract the maximum fluorescence intensity value from each spectrum.
-
Plot the fluorescence intensity as a function of pH. The resulting data should fit a sigmoidal curve.
-
The pKa of the sensor can be determined from the inflection point of this curve.
Representative Data Presentation
| pH | Fluorescence Intensity (a.u.) |
| 2.0 | 950 |
| 3.0 | 945 |
| 4.0 | 920 |
| 5.0 | 780 |
| 6.0 | 510 |
| 7.0 | 250 |
| 8.0 | 110 |
| 9.0 | 85 |
| 10.0 | 80 |
Application Note 3: Design and Synthesis of a Selective Zn²⁺ Sensor
Scientific Rationale
Zinc is a vital metal ion in numerous biological processes, and its detection is of great interest. A selective Zn²⁺ sensor can be constructed by coupling this compound with a receptor that has a high affinity for Zn²⁺, such as a picolylamine or polyamine moiety.[6][13] In a well-designed sensor, the polyamine receptor acts as a PET quencher in the free state. The coordination of Zn²⁺, a d¹⁰ metal ion, blocks this PET pathway, leading to a significant "turn-on" fluorescence enhancement (chelation-enhanced fluorescence, CHEF).[6]
Experimental Protocol
The synthesis follows a similar Schiff base condensation as the pH sensor, but uses an amine-functionalized chelator like N,N-bis(2-picolyl)ethylenediamine (BPEN) as the binding partner for the aldehyde.
Application Note 4: Protocol for Metal Ion Titration and Selectivity Studies
Scientific Rationale
A successful metal ion sensor must be both sensitive and selective. Sensitivity is determined by titrating the sensor with the target ion to find the detection limit. Selectivity is confirmed by challenging the sensor with other biologically and environmentally relevant metal ions to ensure they do not produce a false-positive signal.
Experimental Protocol: Metal Ion Titration
-
Preparation: Prepare a ~10 µM solution of the purified sensor in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, in an acetonitrile/water 4:1 v/v mixture).[6] Also prepare a concentrated stock solution of ZnCl₂.
-
Titration: To the sensor solution in a cuvette, make successive additions of the ZnCl₂ stock solution.
-
Measurement: After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺. From the linear portion of this curve at low concentrations, the limit of detection (LOD) can be calculated (typically as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
Experimental Protocol: Selectivity Study
-
Preparation: Prepare a series of identical ~10 µM solutions of the sensor in the buffer.
-
Testing: To each solution, add a significant excess (e.g., 10-100 equivalents) of a single, potentially interfering metal salt (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, CdCl₂, HgCl₂). Prepare one sample with only the target ion, Zn²⁺.
-
Measurement: Record the fluorescence emission spectrum for each sample.
-
Analysis: Compare the fluorescence response in the presence of different metal ions. A highly selective sensor will show a significant fluorescence enhancement only for the target ion.
Representative Data Presentation
| Metal Ion (10 equiv.) | Relative Fluorescence Intensity (%) |
| None (Blank) | 1 |
| Zn²⁺ | 100 |
| Na⁺ | 2 |
| K⁺ | 1.5 |
| Mg²⁺ | 3 |
| Ca²⁺ | 4 |
| Cd²⁺ | 15 |
| Cu²⁺ | 0.5 (Quenching) |
| Fe³⁺ | 0.2 (Quenching) |
| Hg²⁺ | 8 |
References
- Revealing the ESIPT process in benzoxazole fluorophores within polymeric matrices through theory and experiment. ResearchGate.
- Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Publications.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
- Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. ResearchGate.
- Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. National Institutes of Health (NIH).
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
- A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn²⁺ and Cd²⁺. MDPI.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. brjournal.org.
- Synthesis and application of benzoxazole derivative‐based fluorescent probes for naked eye recognition. ResearchGate.
- Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. ACS Publications.
- Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. PubMed.
- Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. ResearchGate.
- Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. ResearchGate.
- Excited state intramolecular proton transfer mechanism of a benzothiazole derivative fluorescent probe: Spontaneous ESIPT process. R Discovery.
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.
- Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet State. ChemRxiv.
- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro.
- A benzoxazole-based fluorescent 'off-on-off' probe for cascade recognition of cyanide and Fe3+ ions (2023). SciSpace.
- An 2-(2′-aminophenyl)benzoxazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution. Royal Society of Chemistry.
- Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives. Royal Society of Chemistry.
- A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. MDPI.
- Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. National Institutes of Health (NIH).
- Aggregation Induced Emission. YouTube.
- Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. MDPI.
- Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds. Royal Society of Chemistry.
- Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. MDPI.
- Aggregation-induced emission of benzimidazole-based derivative and... ResearchGate.
- Selective and Sensitive Fluorescein-Benzothiazole Based Fluorescent Sensor for Zn2+ Ion in Aqueous Media. ResearchGate.
- A novel fluorescent probe for based on carbazole for detection formaldehyde and its imaging in live cells applications. ResearchGate.
- Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor. DergiPark.
- Aggregation induced emission and reversible mechanofluorochromism active carbazole–anthracene conjugated cyanostilbenes with different terminal substitutions. Royal Society of Chemistry.
- Ethynylbenzaldehydes as novel reaction-based “turn-on” fluorescent probes for primary amine detection in solution, vapor, food, proteins, and live cells. ResearchGate.
Sources
- 1. chem.uaic.ro [chem.uaic.ro]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. researchgate.net [researchgate.net]
- 4. publications.cuni.cz [publications.cuni.cz]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An 2-(2′-aminophenyl)benzoxazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of Benzooxazole-2-carbaldehyde Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery of novel therapeutics derived from the Benzooxazole-2-carbaldehyde scaffold. This document outlines the strategic considerations for assay selection, detailed experimental protocols, and the underlying scientific principles for robust and reliable screening campaigns.
The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The 2-carbaldehyde functional group provides a reactive handle for further chemical modifications, making this class of compounds particularly attractive for the generation of diverse chemical libraries. The primary goal of HTS is to rapidly and efficiently test large numbers of these derivatives to identify "hit" compounds with desired biological activity.[6]
Part 1: Strategic Assay Selection for Benzoxazole Derivatives
The choice of an appropriate HTS assay is paramount and is dictated by the specific biological question being addressed. For this compound derivatives, screening strategies can be broadly categorized into two main approaches: target-based screening and phenotypic screening.
Target-Based Screening: This approach focuses on identifying compounds that modulate the activity of a specific, purified biological target, such as an enzyme or a receptor. This is often the preferred method when the molecular target of a disease is well-established.
Phenotypic Screening: This strategy involves testing compounds for their effects on whole cells or organisms to identify agents that induce a desired change in phenotype, without a priori knowledge of the specific molecular target.[7] This approach is particularly useful for complex diseases where the underlying biology is not fully understood.
Given the known biological activities of benzoxazole derivatives, several key areas are of high interest for screening campaigns:
-
Anticancer Activity: Many benzoxazole derivatives have demonstrated potent anticancer effects.[1][5][8] A prominent target in this area is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[8][9]
-
Antimicrobial Activity: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoxazole derivatives have shown promise against a range of bacterial and fungal pathogens.[1][8][10]
-
Protein-Protein Interaction (PPI) Inhibition: PPIs are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. Identifying small molecules that can disrupt these interactions is a significant area of drug discovery.[11][12][13]
This guide will provide detailed protocols for two distinct HTS assays: a target-based biochemical assay for VEGFR-2 kinase inhibition and a cell-based phenotypic assay to assess general cytotoxicity.
Part 2: Visualizing Experimental Workflows
To provide a clear understanding of the screening process, the following diagrams illustrate the workflows for the biochemical and cell-based assays.
Caption: Workflow for the VEGFR-2 Kinase Inhibition Assay.
Caption: Workflow for the Cell-Based MTT Cytotoxicity Assay.
Part 3: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible for high-throughput screening applications.
Protocol 1: VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay identifies compounds that inhibit the kinase activity of VEGFR-2, a key target in cancer therapy.[8] The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of the kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound derivative library (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each benzoxazole derivative into the wells of a 384-well plate. Include appropriate controls (e.g., no enzyme, no compound).
-
Reagent Preparation:
-
Prepare a 2X enzyme/substrate solution containing VEGFR-2 and the peptide substrate in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X enzyme/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the vehicle control (DMSO).
-
Compounds showing significant inhibition are selected as "hits" for further validation.
-
Determine the IC50 value for hit compounds by performing a dose-response curve.
| Parameter | Recommended Value |
| Plate Format | 384-well, white, opaque |
| Compound Concentration | 10 µM (initial screen) |
| Enzyme Concentration | Varies, optimize for each lot |
| Substrate Concentration | Varies, optimize for each lot |
| ATP Concentration | Equal to the Km value for ATP |
| Final Reaction Volume | 10 µL |
| Incubation Time | 60 minutes |
| Incubation Temperature | 30°C |
Protocol 2: Cell-Based Cytotoxicity Screening using MTT Assay
This protocol outlines a colorimetric method to assess the effect of benzoxazole compounds on the viability of cancer cell lines.[8] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazole compounds in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
| Parameter | Recommended Value |
| Plate Format | 96-well, clear, flat-bottom |
| Cell Seeding Density | 5,000 cells/well |
| Compound Concentration | Varies, typically a 10-point dose-response curve |
| Incubation Time | 48-72 hours |
| MTT Incubation Time | 4 hours |
| Wavelength for Absorbance | 570 nm |
Part 4: Trustworthiness and Self-Validating Systems
To ensure the integrity of the screening data, it is crucial to incorporate a system of controls and statistical measures.
-
Positive and Negative Controls: Every assay plate should include wells with a known inhibitor (positive control) and a vehicle control (negative control, typically DMSO). These controls are essential for monitoring assay performance and for data normalization.
-
Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using the means and standard deviations of the positive and negative controls.
-
Signal-to-Background Ratio (S:B): This ratio compares the signal of the uninhibited reaction to the background signal (e.g., no enzyme). A high S:B ratio is desirable for a robust assay.[11]
-
Compound Interference: Benzooxazole derivatives can sometimes interfere with assay readouts (e.g., autofluorescence). It is important to perform counter-screens to identify and eliminate false positives.
By implementing these quality control measures, researchers can have high confidence in the hits identified from their screening campaigns.
References
- Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries. Benchchem.
- An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. PubMed Central.
- A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
- Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PMC - PubMed Central.
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed.
- Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. Loughborough University Research Repository.
- Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. ResearchGate.
- CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery. Royal Society of Chemistry.
- Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI.
- Performance Benchmarks for Laboratory-Developed Benzoxazole Assays: A Comparative Guide. Benchchem.
- A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI.
- Optimization via high-throughput screening: influence of 3 variables... ResearchGate.
- Cell-Based Assays for High-Throughput Screening. ResearchGate.
- Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- Cell-based assays in high-throughput mode (HTS). BioTechnologia.
- Benzoxazole: Synthetic Methodology and Biological Activities.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR.
- Biological activities of benzoxazole and its derivatives. ResearchGate.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
- Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed.
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. Springer.
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed.
- High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Analysis of 2-Benzoxazolecarboxaldehyde
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the purification and analytical characterization of 2-Benzoxazolecarboxaldehyde. This key heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, making the assurance of its purity paramount for reproducible and reliable downstream applications. This document outlines methodologies for purification via column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. Furthermore, it details analytical techniques for purity assessment and structural confirmation, including Thin-Layer Chromatography (TLC), HPLC, and spectroscopic methods (NMR, IR, and Mass Spectrometry). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices to ensure robust and self-validating outcomes.
Introduction: The Importance of Purity for 2-Benzoxazolecarboxaldehyde
2-Benzoxazolecarboxaldehyde is a member of the benzoxazole class of heterocyclic compounds, which are recognized for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The aldehyde functional group at the 2-position makes it a versatile precursor for the synthesis of more complex molecules through reactions such as condensation, oxidation, and reductive amination.
The presence of impurities, such as unreacted starting materials, byproducts from synthesis, or degradation products, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, robust purification and rigorous analytical characterization are critical steps in any workflow involving this compound. This guide provides a systematic approach to achieving and verifying the high purity of 2-Benzoxazolecarboxaldehyde required for demanding research and development applications. Some of the key physicochemical properties of 2-Benzoxazolecarboxaldehyde are listed in Table 1.[2]
Table 1: Physicochemical Properties of 2-Benzoxazolecarboxaldehyde
| Property | Value |
| Molecular Formula | C₈H₅NO₂ |
| Molecular Weight | 147.13 g/mol |
| Boiling Point | 276.3 ± 23.0 °C (Predicted) |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) |
| pKa | 0.17 ± 0.10 (Predicted) |
Purification Methodologies: From Crude to High Purity
The choice of purification strategy depends on the scale of the purification and the nature of the impurities. A multi-step approach, often beginning with chromatographic separation followed by a final polishing step like recrystallization, is typically employed.
Thin-Layer Chromatography (TLC): A Tool for Method Development
TLC is an indispensable technique for the initial assessment of crude reaction mixtures and for the development of optimal solvent systems for column chromatography.[3] The goal is to find a mobile phase that provides good separation of the target compound from impurities, ideally with a retention factor (Rf) between 0.3 and 0.7.[3]
Principle of Operation: TLC for 2-Benzoxazolecarboxaldehyde is typically performed on silica gel plates, which is a polar stationary phase. The separation is based on the principle of normal-phase chromatography, where compounds are separated based on their polarity. Polar compounds will have stronger interactions with the silica gel and thus will move slower up the plate (lower Rf), while less polar compounds will travel further (higher Rf). The polarity of the mobile phase is adjusted to achieve optimal separation.[4][5]
Protocol for TLC Method Development:
-
Plate Preparation: Obtain silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄). With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the crude 2-Benzoxazolecarboxaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline.
-
Developing the Plate: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the chosen solvent system.
-
Solvent System Selection: Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.[4]
-
Initial Trial: 80:20 Hexane:Ethyl Acetate.
-
Adjusting Polarity: If the Rf is too low, increase the polarity by increasing the proportion of ethyl acetate (e.g., 70:30 or 60:40). If the Rf is too high, decrease the polarity.
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Rf Calculation: Calculate the Rf value for the spot corresponding to 2-Benzoxazolecarboxaldehyde using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[3]
Column Chromatography: Bulk Purification
Once an optimal solvent system is determined by TLC, column chromatography can be used for the preparative scale purification of 2-Benzoxazolecarboxaldehyde.[6]
Protocol for Column Chromatography:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.
-
-
Sample Loading:
-
Dissolve the crude 2-Benzoxazolecarboxaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry powder using a rotary evaporator.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective. For example, starting with 80:20 Hexane:Ethyl Acetate and gradually increasing to 70:30 or 60:40.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions.
-
Monitor the composition of the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Benzoxazolecarboxaldehyde.
-
Workflow for Chromatographic Purification
Caption: Workflow for TLC method development and subsequent column chromatography purification.
High-Performance Liquid Chromatography (HPLC): High-Resolution Purification
For achieving very high purity, especially for use as an analytical standard or in sensitive biological assays, preparative reverse-phase HPLC (RP-HPLC) is the method of choice.[7][8]
Principle of Operation: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9] 2-Benzoxazolecarboxaldehyde, being a moderately polar compound, will be retained on the column. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the compound will elute, separated from more polar and less polar impurities.[7][10]
Protocol for Preparative RP-HPLC:
Table 2: Suggested HPLC Parameters for Purification
| Parameter | Condition | Rationale |
| HPLC System | Preparative LC system with UV Detector | Allows for larger injection volumes and fraction collection. |
| Column | C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm) | Standard for separation of moderately polar organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous phase. Formic acid improves peak shape.[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic phase for eluting the compound. |
| Flow Rate | 20 mL/min | Appropriate for the column dimension. |
| Detection | UV at 254 nm or 305 nm | Benzoxazoles have strong UV absorbance.[11] |
| Injection Volume | Dependent on concentration and column capacity | |
| Column Temp. | Ambient or 30°C | For reproducible retention times. |
Gradient Elution Program:
-
Sample Preparation: Dissolve the partially purified 2-Benzoxazolecarboxaldehyde in a minimal amount of the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
Equilibration: Equilibrate the column with the starting mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Elution: Inject the sample and begin the gradient program (a suggested starting gradient is provided in Table 3).
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the highly purified product.
Table 3: Example Gradient Elution for Preparative HPLC
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Recrystallization: The Final Polishing Step
Recrystallization is an effective method for removing small amounts of impurities and can be used as a final step after chromatography. The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which 2-Benzoxazolecarboxaldehyde is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethanol/water.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the purified 2-Benzoxazolecarboxaldehyde to achieve complete dissolution.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Analytical Methods for Purity Assessment and Structural Confirmation
Rigorous analytical testing is essential to confirm the purity and identity of the purified 2-Benzoxazolecarboxaldehyde.
Analytical HPLC for Purity Determination
A validated analytical HPLC method is crucial for determining the purity of the final product. The conditions will be similar to the preparative method but on an analytical scale.[13][14][15]
Table 4: Suggested Analytical HPLC Parameters
| Parameter | Condition |
| HPLC System | Analytical LC system with UV Detector |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Purity is typically reported as the area percentage of the main peak in the chromatogram.
Spectroscopic Characterization
A combination of spectroscopic techniques should be used to confirm the chemical structure of the purified compound.[1]
Workflow for Analytical Characterization
Caption: Integrated workflow for the analytical characterization of purified 2-Benzoxazolecarboxaldehyde.
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.[16]
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aldehyde Proton (CHO): A singlet in the downfield region, typically between δ 9.5-10.5 ppm.[17]
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzoxazole ring system. The specific chemical shifts and coupling patterns will depend on the substitution pattern.[16][18]
Expected ¹³C NMR Spectral Features:
-
Aldehyde Carbonyl (CHO): A signal in the highly downfield region, typically δ 180-200 ppm.[19]
-
Benzoxazole Carbons: Signals in the aromatic region (δ 110-160 ppm). The quaternary carbons of the benzoxazole core can be identified by their lower intensity or through DEPT experiments.[16][19]
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.[16]
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=N Stretch (Oxazole Ring): An absorption band around 1600-1650 cm⁻¹.
-
C-O-C Stretch (Oxazole Ring): An absorption band in the region of 1200-1250 cm⁻¹.
-
Aromatic C=C and C-H Bending: Multiple bands in the fingerprint region.
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 2-Benzoxazolecarboxaldehyde (m/z = 147.13).
-
Fragmentation Pattern: Expect to see characteristic fragments, such as the loss of the aldehyde group (-CHO, 29 Da) or other fragments resulting from the cleavage of the benzoxazole ring.
Conclusion
The successful purification and characterization of 2-Benzoxazolecarboxaldehyde are crucial for its application in research and development. This guide provides a comprehensive set of protocols and the underlying scientific principles for achieving high purity and confirming the structural integrity of this important compound. By following these methodologies, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, The Royal Society of Chemistry.
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?
- Reddit. (2015). Purifying aldehydes?
- University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
- Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?
- Kiss, F., & Forgács, E. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Friesen, J. B., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.
- Elsevier. (2015). Basic 1H- and 13C-NMR Spectroscopy.
- ResearchGate. (2015). How can I select the solvent system for column chromatography?
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- Pauli, G. F., Pro, S. M., & Friesen, J. B. (2015). Solvent System Selection Strategies in Countercurrent Separation.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Scribd. (n.d.).
- Sigma-Aldrich. (n.d.).
- Molnar, I. (2017).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column.
- PubMed. (2025). Development of benzoxazole-2-yl-guanidine based Cu (II), Co (II), and Ni (II) complexes: Structural features, physicochemical aspects underpinning their pharmaceutical potential supported with theoretical approaches.
- PubChem. (n.d.). 2-Benzofurancarboxaldehyde.
- Tuzen, M., et al. (2021). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 26(15), 4521.
- PubMed. (2025).
- National Institutes of Health. (n.d.).
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. BENZOOXAZOLE-2-CARBALDEHYDE | 62667-25-8 [chemicalbook.com]
- 3. Home Page [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. molnar-institute.com [molnar-institute.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 18. rsc.org [rsc.org]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Scale-up synthesis of Benzooxazole-2-carbaldehyde for industrial use
An Application Note for the Industrial Scale-Up Synthesis of Benzooxazole-2-carbaldehyde
Abstract
This compound is a pivotal building block in medicinal and materials chemistry, serving as a versatile precursor for a wide range of complex molecular structures.[1] Its industrial production demands a synthetic route that is not only high-yielding and cost-effective but also scalable, safe, and environmentally considerate. This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. We present a robust two-step synthetic pathway commencing with the synthesis of 2-methylbenzoxazole, followed by a selective oxidation. This application note details the process chemistry, provides a step-by-step scale-up protocol, outlines critical safety procedures, and explains the rationale behind the chosen methodology to ensure reproducibility and operational excellence.
Introduction: The Strategic Importance of this compound
The benzoxazole nucleus is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds, natural products, and functional materials.[2][3][4] Derivatives of this moiety exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5][6] The aldehyde functionality at the C2 position of the benzoxazole ring is an exceptionally versatile chemical handle, enabling a multitude of transformations such as Schiff base formation, Wittig reactions, reductions to alcohols, and oxidations to carboxylic acids.[1][7] This reactivity makes this compound a high-value intermediate for the construction of diverse chemical libraries in drug discovery.
However, transitioning a laboratory-scale synthesis of this compound to an industrial scale presents significant challenges. These include managing reaction exotherms, handling potentially hazardous reagents, controlling impurity profiles, and ensuring a consistent, high-purity product output. This guide focuses on a process optimized for safety, efficiency, and scalability.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to this compound have been reported. The selection of an optimal industrial process hinges on a careful evaluation of factors such as raw material cost, process complexity, yield, purity, and safety.
-
Direct Condensation: The most traditional approach to 2-substituted benzoxazoles involves the condensation of 2-aminophenol with a carbonyl compound.[1][8] While effective for many derivatives, sourcing a stable and cost-effective two-carbon aldehyde equivalent for this specific target can be challenging for large-scale operations.
-
Vilsmeier-Haack Formylation: This classic reaction allows for the direct formylation of electron-rich aromatic systems.[9][10] While feasible, the Vilsmeier-Haack reaction on the parent benzoxazole ring can be sluggish if the ring is not sufficiently activated, potentially leading to low yields or the need for harsh conditions.[11] The process also involves handling phosphorus oxychloride, a highly corrosive and moisture-sensitive reagent.
-
Oxidation of 2-Methylbenzoxazole: An indirect but highly effective route involves the synthesis of the readily accessible 2-methylbenzoxazole, followed by selective oxidation of the methyl group to an aldehyde.[1][12] This strategy offers several advantages for scale-up:
-
Accessible Starting Materials: 2-Aminophenol and acetic anhydride (for the first step) are commodity chemicals.
-
Robust First Step: The formation of 2-methylbenzoxazole is a high-yielding and well-established condensation reaction.[6]
-
Selective Oxidation: Modern oxidation methods, such as the Swern oxidation, allow for the clean conversion of the methyl group to an aldehyde under mild conditions, preventing over-oxidation to the carboxylic acid.[13][14]
-
Chosen Industrial Route: Based on this analysis, the two-step synthesis via oxidation of 2-methylbenzoxazole is selected as the most practical and scalable pathway for industrial production. It offers a balance of high yield, process control, and utilization of readily available starting materials.
Process Chemistry and Rationale
The selected manufacturing process is divided into two main stages, as illustrated below.
Caption: Simplified mechanism of the Swern Oxidation.
Scale-Up Protocol: 10 kg Batch Production
This protocol is designed for the production of approximately 10 kg of this compound. All operations must be performed by trained personnel in a designated chemical manufacturing area with appropriate engineering controls.
Equipment
-
50 L glass-lined reactor with overhead stirring, temperature control (-80 °C to 150 °C), and a nitrogen inlet.
-
20 L glass-lined reactor for Stage 1.
-
100 L quench tank.
-
50 L liquid-liquid extraction vessel.
-
Filtration unit (e.g., Nutsche filter).
-
Rotary evaporator (industrial scale) or wiped-film evaporator.
-
Vacuum oven.
-
Appropriate pumps for controlled reagent addition.
Reagent and Data Table
| Stage | Reagent | M.W. | Equivalents | Amount (kg) | Volume (L) | Notes |
| 1 | 2-Aminophenol | 109.13 | 1.0 | 8.20 | - | Limiting Reagent |
| 1 | Acetic Anhydride | 102.09 | 1.2 | 8.70 | 8.05 | Reagent and solvent |
| 2 | 2-Methylbenzoxazole | 133.15 | 1.0 | 10.0 (Input) | - | Product from Stage 1 |
| 2 | Dichloromethane (DCM) | 84.93 | - | - | 40.0 | Anhydrous solvent |
| 2 | Dimethyl Sulfoxide (DMSO) | 78.13 | 2.2 | 12.88 | 11.7 | Anhydrous |
| 2 | Oxalyl Chloride | 126.93 | 1.1 | 10.50 | 7.0 | Added slowly |
| 2 | Triethylamine (Et₃N) | 101.19 | 5.0 | 37.95 | 52.0 | Added slowly |
Detailed Step-by-Step Protocol
Stage 1: Synthesis of 2-Methylbenzoxazole
-
Reactor Setup: Charge the 20 L reactor with 2-aminophenol (8.20 kg).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add acetic anhydride (8.70 kg) to the reactor with gentle stirring. An initial exotherm will be observed.
-
Reaction: Heat the mixture to 130-140 °C and maintain for 3-4 hours.
-
In-Process Control (IPC): Monitor the reaction completion by TLC or GC, observing the disappearance of the 2-aminophenol spot.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a quench tank containing 50 L of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. [6]6. Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash the cake thoroughly with water, and dry under vacuum at 50 °C.
-
Yield: The expected yield of 2-methylbenzoxazole is 9.5-10.5 kg (90-99%).
Stage 2: Swern Oxidation
-
Reactor Setup: Charge the 50 L reactor with anhydrous dichloromethane (40 L) and anhydrous DMSO (12.88 kg). Begin aggressive stirring and cool the reactor to -78 °C using a dry ice/acetone bath or a cryo-cooler.
-
Activator Addition: Slowly add oxalyl chloride (10.50 kg) dropwise via an addition funnel or pump over 1-1.5 hours, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will occur. Stir for an additional 30 minutes at -78 °C after the addition is complete.
-
Substrate Addition: Dissolve the 2-methylbenzoxazole (10.0 kg from Stage 1) in 10 L of anhydrous DCM. Add this solution to the reactor slowly over 1 hour, maintaining the temperature below -65 °C. Stir for 1.5 hours at -78 °C.
-
Base Addition: Slowly add triethylamine (37.95 kg) over 1 hour, again keeping the temperature below -65 °C. A thick slurry will form.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature over 2-3 hours.
-
IPC: Monitor reaction completion by TLC or HPLC, observing the disappearance of the 2-methylbenzoxazole starting material.
-
Quenching: Slowly pour the reaction mixture into a 100 L quench tank containing 50 L of water.
-
Extraction: Transfer the mixture to the extraction vessel. Separate the organic layer. Extract the aqueous layer twice with 20 L portions of DCM. Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with 1 M HCl (2 x 20 L), saturated sodium bicarbonate solution (2 x 20 L), and brine (1 x 20 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product.
-
Final Product: Dry the purified crystals under vacuum at 40 °C. The expected yield is 9.9-11.2 kg (90-95% yield from 2-methylbenzoxazole). The product should be a pale yellow solid with a purity of >98% by HPLC.
Safety, Health, and Environmental (SHE) Considerations
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to protect personnel and the environment.
-
Hazard Identification:
-
2-Aminophenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Oxalyl Chloride: Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.
-
DMSO: Combustible liquid. May cause skin and eye irritation.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
-
Benzoxazole Derivatives: Generally considered hazardous. Handle with care, avoiding skin/eye contact and inhalation. [15][16]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [15][17] * Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber for oxalyl chloride), a flame-retardant lab coat, and an impervious apron. [18] * Respiratory Protection: All operations must be performed in a certified chemical fume hood. [16]For emergency situations, a self-contained breathing apparatus (SCBA) is required. [18]
-
-
Engineering Controls:
-
Waste Management:
-
Liquid Waste: Halogenated and non-halogenated organic waste streams must be segregated. Aqueous waste should be neutralized before disposal.
-
DMS Odor Control: All waste streams from the Swern oxidation must be treated with an excess of sodium hypochlorite solution (bleach) to oxidize the malodorous dimethyl sulfide before being sent for final disposal. [19] * Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
- Basavaraju Bennehalli, et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- BenchChem Technical Support Team. (2025, November).
- Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
- BenchChem. (n.d.). This compound | CAS 62667-25-8 | Supplier.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Santa Cruz Biotechnology, Inc. (2016).
- Wikipedia. (n.d.).
- Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Enamine. (n.d.). Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Alfa Chemistry. (n.d.).
- Fisher Scientific. (2010).
- (n.d.).
- ResearchGate. (n.d.). Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes | Request PDF.
- Organic Chemistry Portal. (n.d.).
- YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism.
- (2021).
- Chemistry Steps. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Benzoxazoles.
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- ResearchGate. (n.d.). Synthetic approaches toward benzoxazole‐ and benzothiazole‐2‐carboxamides. | Download Scientific Diagram.
- Benchchem. (n.d.).
- Benchchem. (n.d.). A Technical Guide to 2-Methylbenzoxazole: Properties, Synthesis, and Biological Relevance.
- ResearchGate. (n.d.). Gram-scale synthesis of benzoxazole 2d | Download Scientific Diagram.
- Benchchem. (n.d.). 2,1-Benzoxazole-7-carbaldehyde | 107096-60-6.
- Nguyen, H. T., et al. (n.d.). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- Google Patents. (n.d.). JPH0733375B2 - Method for producing 2-mercaptobenzoxazole.
- ResearchGate. (2025). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
- JOCPR. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. enamine.enamine.net [enamine.enamine.net]
- 19. Swern oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Benzooxazole-2-carbaldehyde in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the utilization of benzooxazole-2-carbaldehyde as a versatile starting material for the synthesis of novel antimicrobial agents. We will explore its application in the creation of Schiff bases, pyrimidine derivatives, and products of Knoevenagel condensation, all of which have shown promise in the ongoing search for new and effective treatments for microbial infections. This guide is designed to provide both the theoretical framework and practical, step-by-step protocols for the synthesis and evaluation of these compounds.
Introduction: The Prominence of the Benzooxazole Scaffold
The benzooxazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. Benzooxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[2][3]
This compound, in particular, serves as a key building block. The presence of a reactive aldehyde group at the 2-position allows for a variety of chemical transformations, providing a straightforward entry into diverse classes of heterocyclic compounds. This reactivity is central to its utility in generating libraries of potential antimicrobial drug candidates.
Synthetic Pathways and Methodologies
The strategic location of the aldehyde functional group on the benzooxazole core enables its use in several classical organic reactions to construct more complex molecular architectures with potential antimicrobial properties. The primary synthetic routes explored in these application notes are:
-
Synthesis of Schiff Bases: Condensation of the aldehyde with various primary amines to form imines.
-
Synthesis of Pyrimidine Derivatives: Cyclocondensation reactions involving chalcone intermediates derived from this compound.
-
Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated systems.
These synthetic strategies are not only efficient but also allow for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the final compounds.
Protocol 1: Synthesis of this compound
The starting material, this compound, can be synthesized from readily available precursors. A common method involves the reaction of o-aminophenol with a suitable two-carbon synthon. While various methods exist, a reliable approach involves the initial formation of a 2-substituted benzooxazole that can be subsequently converted to the aldehyde. For instance, the reaction of o-aminophenol with chloroacetic acid can lead to 2-(chloromethyl)benzo[d]oxazole, which can then be oxidized to the desired aldehyde.[4]
Step-by-Step Protocol:
Materials:
-
o-Aminophenol
-
Chloroacetic acid
-
Hydrochloric acid
-
Oxidizing agent (e.g., N-bromosuccinimide in the presence of a radical initiator, or other suitable methods for conversion of a chloromethyl group to an aldehyde)
-
Appropriate solvents (e.g., methanol, acetone)
-
Triethylamine
-
Ethyl chloroacetate
-
Hydrazine hydrate
-
Substituted aldehydes
Procedure:
-
Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole (Intermediate I): This step is analogous to the synthesis of a related benzimidazole intermediate. React ortho-phenylenediamine (as a proxy for o-aminophenol in this described synthesis) with chloroacetic acid in the presence of hydrochloric acid.[4]
-
Synthesis of Benzo[d]oxazole-2-thiol (Intermediate II): In a methanolic solution, react 2-aminophenol with potassium hydroxide, followed by the addition of carbon disulfide.[4]
-
Synthesis of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole (Intermediate III): Stir a mixture of Intermediate I and Intermediate II in the presence of triethylamine.[4]
-
Synthesis of ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate (Intermediate IV): To a mixture of Intermediate III and anhydrous potassium carbonate in dry acetone, add ethyl chloroacetate.[4]
-
Synthesis of 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetohydrazide (Intermediate V): React Intermediate IV with hydrazine hydrate.[4]
-
Synthesis of Final Benzooxazole Derivatives (General): React Intermediate V with various substituted aldehydes to yield the final products.[4]
Note: The direct synthesis of this compound can also be achieved through other routes, such as the oxidation of 2-methylbenzooxazole. The choice of method will depend on the available starting materials and laboratory capabilities.
Application 1: Synthesis of Schiff Bases as Antimicrobial Agents
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of compounds that have attracted significant attention due to their diverse biological activities, including antimicrobial properties.[5] The formation of a Schiff base from this compound is a straightforward and efficient way to introduce a variety of functional groups into the final molecule, allowing for the exploration of a broad chemical space.
The antimicrobial activity of Schiff bases is often attributed to the imine linkage, which can interfere with various cellular processes in microorganisms. The chelation of metal ions by Schiff bases can also enhance their biological activity.
Protocol 2: General Procedure for the Synthesis of this compound Schiff Bases
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline derivatives, heterocyclic amines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve an equimolar amount of this compound and the desired primary amine in ethanol or methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent.
dot graph "Schiff_Base_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary Amine (R-NH2)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Vessel" [shape=ellipse, label="Ethanol/Methanol\nReflux, Cat. Acetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Schiff_Base_Product" [label="Benzooxazole Schiff Base", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Reaction_Vessel"; "Primary Amine (R-NH2)" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Schiff_Base_Product"; } Caption: General workflow for the synthesis of Schiff bases.
Antimicrobial Activity of Benzooxazole Schiff Bases
Schiff bases derived from benzooxazole have shown promising activity against a range of bacterial and fungal strains. The specific activity is highly dependent on the nature of the substituent on the amine component.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Benzooxazole Schiff Bases | Staphylococcus aureus | 12.5 - 25 | [5] |
| Micrococcus luteus | 12.5 - 25 | [5] | |
| Aspergillus niger | 12.5 | [5] |
Application 2: Synthesis of Pyrimidine Derivatives via Chalcone Intermediates
Pyrimidines are another class of heterocyclic compounds that are of great interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA and their wide range of pharmacological activities.[6] A common route to pyrimidine derivatives involves the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine.
This compound can be used to synthesize the required chalcone intermediate through a Claisen-Schmidt condensation with an appropriate ketone.
Protocol 3: Synthesis of Benzooxazole Chalcones and Subsequent Pyrimidine Derivatives
Step 1: Synthesis of Benzooxazole Chalcone
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Sodium hydroxide solution (40%)
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol.
-
To this solution, add 40% sodium hydroxide solution dropwise while stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of Pyrimidine Derivative
Materials:
-
Benzooxazole chalcone (from Step 1)
-
Urea, Thiourea, or Guanidine hydrochloride
-
Ethanol
-
Potassium hydroxide or Sodium hydroxide
Procedure:
-
A mixture of the benzooxazole chalcone and urea (or thiourea/guanidine) in ethanol is prepared.
-
An alcoholic solution of potassium hydroxide or sodium hydroxide is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.[6]
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pyrimidine derivative.
dot graph "Pyrimidine_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Two-step synthesis of pyrimidine derivatives.
Antimicrobial Activity of Benzooxazole-Containing Pyrimidines
The antimicrobial activity of these pyrimidine derivatives can be evaluated against a panel of microorganisms. The substituents on both the benzooxazole and the pyrimidine rings can significantly influence the biological activity.
| Compound Class | Test Organism | Activity | Reference |
| Pyrimidine derivatives | Bacillus subtilis | Good | [6] |
| Staphylococcus aureus | Good | [6] | |
| Escherichia coli | Moderate to Good | [6] | |
| Salmonella Typhi | Good | [6] |
Application 3: Knoevenagel Condensation for the Synthesis of Antimicrobial Agents
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[7] This reaction with this compound provides access to α,β-unsaturated compounds which are known to possess a wide range of biological activities, including antimicrobial effects.[8]
Protocol 4: General Procedure for Knoevenagel Condensation of this compound
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol
-
Piperidine or another suitable base (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of this compound and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
The product often precipitates from the reaction mixture upon completion.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be purified by recrystallization.
dot graph "Knoevenagel_Condensation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active_Methylene_Compound" [label="Active Methylene\nCompound (Z-CH2-Z')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, label="Ethanol\nPiperidine (cat.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="α,β-Unsaturated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Reaction"; "Active_Methylene_Compound" -> "Reaction"; "Reaction" -> "Product"; } Caption: Knoevenagel condensation of this compound.
Antimicrobial Activity of Knoevenagel Condensation Products
The resulting α,β-unsaturated systems are Michael acceptors and can react with nucleophilic residues in biological macromolecules, which is a potential mechanism for their antimicrobial action.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Arylidene-malononitriles | Bacillus cereus | Varies | [8] |
| Staphylococcus aureus | Varies | [8] | |
| Vibrio cholerae | Varies | [8] | |
| Aspergillus flavus | Varies | [8] |
Protocol 5: Antimicrobial Susceptibility Testing by Broth Microdilution Method
To evaluate the antimicrobial efficacy of the synthesized compounds, the broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[4][6]
Materials:
-
Synthesized compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal for positive control (e.g., ciprofloxacin, fluconazole)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (like DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
dot graph "MIC_Determination_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with significant potential as antimicrobial agents. The synthetic routes outlined in these application notes, including the formation of Schiff bases, pyrimidines, and Knoevenagel condensation products, offer efficient and adaptable methods for generating libraries of novel compounds for antimicrobial screening. The straightforward nature of these reactions, coupled with the potential for introducing a wide variety of substituents, makes this an attractive area for further research and development in the quest for new antimicrobial therapies. Future work should focus on optimizing the synthesized compounds to improve their potency, selectivity, and pharmacokinetic properties.
References
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
- synthesis and antibacterial activity of pyrimidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2018). Molecules. [Link]
- Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. (2021). Research Journal of Pharmacy and Technology. [Link]
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules. [Link]
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
- Various pathways for the synthesis of benzoxazole using 2-aminophenol... (n.d.).
- Broth Dilution Method for MIC Determin
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. (2023). Arabian Journal of Chemistry. [Link]
- Broth Microdilution. (n.d.). MI - Microbiology. [Link]
- Broth microdilution reference methodology. (n.d.). Slideshare. [Link]
- Synthesis, Antimicrobial Assessment of Chalcones and their Pyrimidine Derivatives. (2024). Asian Journal of Chemical Sciences. [Link]
- Synthesis, Antimicrobial Assessment of Chalcones and their Pyrimidine deriv
- Discovery of Schiff bases as potent antibacterial and antifungal agents. (n.d.). RSC Publishing. [Link]
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW SCHIFF'S BASES AND 4-OXOTHIAZOLIDINE DERIVATIVES OF 2-MERCAPTOBENZOXAZOLE. (n.d.). Semantic Scholar. [Link]
- Microwave assisted knoevenagel condensation: Synthesis and antimicrobial activities of some a-cyanoacrylates. (2012).
- Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
- Synthesis of New Pyrimidine Derivatives From 3-Acetylcoumarin–Chalcone Hybrid and Evaluation Their Antimicrobial Activitغe their antimicrobial activity y. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
- (PDF) Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial screening. (2012).
- (PDF) ANTIMICROBIAL SCREENING OF SOME KNOEVENAGEL CONDENSATION POLYENE PRODUCTS DERIVED FROM-TRANS 3-(2-FURYL ACROLINE). (2018).
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a C
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Roadmap for the Development of Anticancer Agents from Benzooxazole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
The benzooxazole scaffold is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, with a significant emphasis in modern oncology research.[1][2][3] Its derivatives have been reported to exhibit potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like VEGFR-2.[4][5][6] This guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals on the systematic development of novel anticancer drug candidates starting from Benzooxazole-2-carbaldehyde. We will traverse the journey from initial chemical synthesis and derivatization to rigorous in vitro evaluation and preclinical in vivo assessment, with a focus on elucidating the mechanism of action. Each section is designed to provide not only step-by-step protocols but also the scientific rationale underpinning these experimental choices, ensuring a robust and logically sound drug discovery cascade.
Rationale and Synthetic Strategy: Leveraging the Benzooxazole Core
The aldehyde functional group at the 2-position of the benzooxazole ring is a versatile chemical handle for molecular elaboration. It allows for the straightforward synthesis of a diverse library of compounds, most notably through the formation of Schiff bases (imines) by condensation with various primary amines. This strategy is exceptionally powerful as it enables the systematic introduction of a wide array of chemical functionalities, allowing for the fine-tuning of physicochemical properties and biological activity. The resulting Schiff bases and other derivatives can be screened for their potential to interact with various biological targets within cancer cells.[7][8]
Protocol 1.1: General Synthesis of this compound Schiff Base Derivatives
This protocol outlines the condensation reaction between this compound and a representative primary amine.
Causality: The reaction relies on the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine C=N double bond. A catalytic amount of acid is often used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard glassware for reflux
-
Magnetic stirrer and heat source
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the selected primary amine (1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using TLC until the starting aldehyde spot disappears.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Caption: Workflow for Synthesis and Purification of Schiff Base Derivatives.
In Vitro Evaluation: Identifying Lead Compounds
The initial phase of biological testing involves screening the synthesized compounds against a panel of cancer cell lines to identify those with potent cytotoxic or anti-proliferative activity.[9][10][11] This step-wise process allows for the efficient down-selection of candidates for more detailed mechanistic studies.
Protocol 2.1: MTT Assay for Cell Viability and IC₅₀ Determination
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HCT-116 colon)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized benzooxazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. HCT-116 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
| Derivative BZ-01 | 15.2 ± 1.5 | 20.5 ± 2.1 | 18.3 ± 1.9 |
| Derivative BZ-02 | 5.1 ± 0.4 | 7.8 ± 0.6 | 6.5 ± 0.5 |
| Derivative BZ-03 | 2.3 ± 0.2 | 3.1 ± 0.3 | 2.8 ± 0.3 |
Table 1: Hypothetical IC₅₀ values for a series of Benzooxazole derivatives. Compounds with lower IC₅₀ values (e.g., BZ-03) are more potent and are prioritized for further study.
Mechanism of Action: Unraveling Apoptotic Induction
A critical aspect of anticancer drug development is understanding how a compound kills cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism as it is a controlled process that avoids inducing inflammation.[13] Many benzooxazole derivatives have been shown to induce apoptosis.[4][14][15]
Protocol 3.1: Annexin V/PI Staining for Apoptosis Detection
Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, flow cytometry can distinguish between:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Procedure:
-
Seed cells and treat with the lead compound (at its IC₅₀ concentration) for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells immediately using a flow cytometer.
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Mechanistic Insight: The Intrinsic Apoptotic Pathway
Many chemotherapeutic agents, including benzooxazole derivatives, trigger the intrinsic (or mitochondrial) pathway of apoptosis.[14][16] This pathway is regulated by the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 prevent apoptosis, while pro-apoptotic proteins like Bax and Bak promote it. Upon receiving a death signal, Bax translocates to the mitochondria, leading to the release of cytochrome c. This, in turn, activates a cascade of executioner caspases (like Caspase-3), which dismantle the cell. A hallmark of effective benzooxazole derivatives is their ability to down-regulate Bcl-2 and/or up-regulate Bax, thus tipping the balance towards cell death.[15]
Caption: Intervention points of Benzooxazole derivatives in the intrinsic apoptosis pathway.
Advanced Analysis: Cell Cycle Arrest
In addition to inducing apoptosis, many anticancer drugs interfere with the cell cycle, preventing cancer cells from progressing through the phases required for division (G1, S, G2, M).[17] Identifying the specific phase of arrest can provide further mechanistic insights.
Protocol 4.1: Cell Cycle Analysis by Propidium Iodide Staining
Causality: Propidium Iodide (PI) is a stoichiometric DNA intercalator. When cells are fixed (e.g., with ethanol) to make them permeable, PI can enter and bind to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry can then measure this fluorescence to determine the cell's phase:
-
G0/G1 phase: Normal DNA content (2N)
-
S phase: Intermediate DNA content (between 2N and 4N) as DNA is replicating
-
G2/M phase: Doubled DNA content (4N)
Procedure:
-
Seed and treat cells as in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry, measuring the PI fluorescence.
In Vivo Efficacy: Preclinical Animal Models
Promising candidates from in vitro studies must be evaluated in a living organism to assess their efficacy and potential toxicity.[10] The cell line-derived xenograft (CDX) model is a foundational preclinical model in oncology.[18][19]
Protocol 5.1: High-Level Overview of a CDX Efficacy Study
Causality: A CDX model involves implanting human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[19][20] The lack of an adaptive immune system allows the human tumor to grow. Researchers can then treat these mice with the test compound and monitor its effect on tumor growth compared to a vehicle-treated control group.[18] This provides crucial data on whether the compound's in vitro activity translates to an in vivo setting.
Procedure:
-
Acclimatization: House immunodeficient mice under specific pathogen-free conditions for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million HCT-116 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Lead Compound, Positive Control).
-
Treatment: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups. Collect tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm the mechanism of action in vivo.
Caption: Workflow for a Cell Line-Derived Xenograft (CDX) Efficacy Study.
References
- Jin, K., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Res.
- Crown Bioscience (2024). Preclinical Drug Testing Using Xenograft Models.
- Fayed, E. A., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. BMC Chem.
- Crown Bioscience (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- U-Protein Express (2024). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
- Reaction Biology (n.d.). Xenograft Models For Drug Discovery.
- Tidmore, T. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Sreelatha, T., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis.
- Fayed, E. A., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate.
- Budach, W., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results Cancer Res.
- Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.
- ResearchGate (n.d.). Flow cytometry analysis of cell cycle phase distribution in MCF-7 cells...
- Noble Life Sciences (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC.
- ResearchGate (n.d.). FACS analysis of cell cycle distribution of A375 cells...
- Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Eur J Med Chem.
- Wang, N., et al. (2020). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. PMC.
- Fayed, E. A., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PMC.
- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate.
- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. OUCI.
- ResearchGate (2024). Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents.
- Maruthamuthu, M., et al. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. JOCPR.
- Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. IJPPR.
- El-Sayed, N. F., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates... PMC.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Semantic Scholar.
- ResearchGate (2020). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
- Prashanthi, Y., et al. (2020). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research.
- ResearchGate (n.d.). Some benzoxazole derivatives with anticancer activities reported in the literature.
- Al-Amiery, A. A., et al. (2016). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC.
- Onwudiwe, D. C., et al. (2025). Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents. University of Johannesburg.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of benzoxazole derivative (2015 onwards): a review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. xenograft.org [xenograft.org]
Application Notes & Protocols: Strategic C-C Bond Formation on the Benzooxazole Scaffold using Suzuki and Heck Couplings
Introduction: The Significance of the Benzooxazole Core and Palladium-Catalyzed Functionalization
The benzooxazole motif is a privileged heterocyclic scaffold, forming the structural core of numerous compounds with significant pharmacological and material science applications. Its presence in natural products and synthetic pharmaceuticals underscores its importance in drug discovery. Consequently, the development of robust and versatile synthetic methodologies to functionalize the benzooxazole ring system is of paramount importance for medicinal chemists and materials scientists.
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, have become indispensable tools in modern organic synthesis.[1][2][3] These reactions allow for the precise and efficient formation of carbon-carbon bonds under relatively mild conditions, tolerating a wide array of functional groups.[3][4] This guide provides an in-depth exploration of two cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction—as applied to the functionalization of the benzooxazole framework, specifically involving substrates bearing the versatile 2-carbaldehyde group. Such transformations enable late-stage diversification, allowing researchers to rapidly generate libraries of novel compounds for screening and development.
This document will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer expert insights into experimental design and optimization.
Part 1: The Suzuki-Miyaura Coupling for C-Aryl Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[5][6] Its operational simplicity, the commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts make it a favored strategy in both academic and industrial settings.[5][7]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the benzooxazole substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[5][10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[9][11]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][10]
Protocol: Suzuki Coupling of 5-Bromo-benzooxazole-2-carbaldehyde
This protocol describes a general procedure for the coupling of an arylboronic acid with 5-bromo-benzooxazole-2-carbaldehyde. The aldehyde functionality is generally tolerant of Suzuki conditions.
Materials and Equipment:
-
5-Bromo-benzooxazole-2-carbaldehyde
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification (separatory funnel, round-bottom flasks, column chromatography setup)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 5-bromo-benzooxazole-2-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). If using a Pd(II) source like Pd(OAc)₂ (0.05 equiv), also add the appropriate phosphine ligand (e.g., SPhos, 0.10 equiv).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing (Causality): It is crucial to remove dissolved oxygen from the reaction mixture, as oxygen can oxidize and deactivate the Pd(0) catalyst.[13] This is achieved by bubbling argon through the solution for 10-15 minutes or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-arylbenzooxazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data & Optimization Insights
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's success. For challenging heteroaromatic couplings, modern catalyst systems often outperform traditional ones.[14][15]
| Parameter | Common Choices | Rationale & Expert Insights |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) source, convenient for simple couplings. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) precursors, respectively, that require a ligand and are often used in more complex, high-yielding systems.[9] |
| Ligand | PPh₃, SPhos, XPhos, Buchwald-type ligands | For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos can accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and applicability to less reactive chlorides.[12][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid.[11] K₃PO₄ is a moderately strong base effective for many couplings. Cs₂CO₃ is stronger and can be beneficial for less reactive substrates but may not be compatible with base-sensitive functional groups.[16] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A biphasic system like dioxane/water is common, as water helps dissolve the inorganic base. Anhydrous conditions with solvents like toluene may be preferred in specific cases to minimize side reactions like protodeboronation.[17] |
Part 2: The Heck-Mizoroki Reaction for C-Vinyl Bond Formation
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[1][18] This reaction is a powerful tool for constructing complex olefinic structures and is particularly useful for vinylation of aromatic and heteroaromatic rings.[13]
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction also operates on a Pd(0)/Pd(II) cycle, but the key steps following oxidative addition differ from the Suzuki coupling.[13][19]
-
Oxidative Addition: As in the Suzuki reaction, Pd(0) inserts into the C-X bond of the benzooxazole substrate to form a Pd(II) complex.
-
Alkene Coordination & Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by a migratory insertion of the alkene into the Pd-C bond. This syn-addition step forms a new C-C bond and a σ-alkylpalladium intermediate.[1][13]
-
β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to palladium) is eliminated along with the palladium, forming the final alkene product and a hydridopalladium complex (H-Pd-X). This step typically proceeds with syn-stereochemistry and dictates the regioselectivity of the final product.[13][18]
-
Catalyst Regeneration: A base (typically an amine) removes HX from the hydridopalladium complex, regenerating the active Pd(0) catalyst.[1]
Protocol: Heck Coupling of 5-Bromo-benzooxazole-2-carbaldehyde
This protocol outlines a general procedure for the vinylation of 5-bromo-benzooxazole-2-carbaldehyde with an alkene like ethyl acrylate.
Materials and Equipment:
-
5-Bromo-benzooxazole-2-carbaldehyde
-
Alkene (e.g., ethyl acrylate, styrene) (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (optional, but often beneficial)
-
Base (e.g., Triethylamine (Et₃N), K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed polar aprotic solvent (e.g., DMF, NMP, Acetonitrile)
-
Sealed reaction tube or Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a sealable reaction tube equipped with a magnetic stir bar, add 5-bromo-benzooxazole-2-carbaldehyde (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and any phosphine ligand (e.g., PPh₃, 0.1 equiv).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), followed by the base (e.g., Et₃N, 3.0 equiv) and the alkene (e.g., ethyl acrylate, 1.5 equiv).[13]
-
Degassing: Seal the tube and degas the mixture by performing three cycles of vacuum and backfilling with argon.
-
Reaction Execution: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 100-140 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. Heck reactions are often complete within 6-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium black.[13] Rinse the pad with the reaction solvent. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Characterization: Verify the structure, purity, and stereochemistry (typically E-isomer) of the product using ¹H NMR, ¹³C NMR, and HRMS.
Data & Optimization Insights
The Heck reaction's outcome is sensitive to the electronic and steric nature of the substrates and the specific conditions employed.
| Parameter | Common Choices | Rationale & Expert Insights |
| Pd Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common, cost-effective, and robust precatalyst for Heck reactions. It is reduced in situ to the active Pd(0) species.[1] |
| Ligand | None, PPh₃, P(o-tol)₃, NHCs | Phosphine-free conditions are sometimes sufficient, especially with reactive iodides. However, adding phosphine ligands can stabilize the catalyst, prevent palladium black formation, and improve yields, particularly with less reactive bromides.[20] |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc | An organic amine base like Et₃N is very common as it acts as both a base and a halide scavenger to regenerate the Pd(0) catalyst.[18] Inorganic bases like K₂CO₃ are also effective. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to ensure solubility of the reaction components, especially the palladium salts. The reaction is not typically sensitive to trace water.[13] |
General Experimental Workflow
A successful cross-coupling campaign follows a logical progression from planning to final analysis. This workflow is applicable to both Suzuki and Heck reactions.
Conclusion
The Suzuki-Miyaura and Heck-Mizoroki reactions are exceptionally powerful and reliable methods for the functionalization of the benzooxazole scaffold. By applying the principles and protocols outlined in this guide, researchers can effectively synthesize novel 2-carbaldehyde-substituted benzooxazole derivatives, paving the way for new discoveries in medicinal chemistry and materials science. Mastery of these techniques requires not only procedural diligence but also a foundational understanding of the underlying catalytic mechanisms, which empowers the scientist to adapt, optimize, and troubleshoot as needed.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Heck reaction.
- Role of palladium catalyst in cross-coupling reactions. (2025).
- BYJU'S. Heck Reaction Mechanism.
- NROChemistry. Heck Coupling.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Chemistry LibreTexts. Heck Reaction.
- Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions.
- The Nobel Prize in Chemistry 2010. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ResearchGate. Palladium-catalysed coupling of benzoxazole with meta- or ortho-substituted aryl bromides (Scheme 2).
- ResearchGate. Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides (Scheme 2). [a].
- Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Taylor, C. M., et al. (2007). Palladium Cross-Couplings of Oxazoles. The Journal of Organic Chemistry.
- Myers, A. G. The Suzuki Reaction. Harvard University.
- Bellina, F., et al. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. European Journal of Organic Chemistry.
- NROChemistry. Suzuki Coupling.
- Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Heck Reaction.
- Walker, S. D., et al. (2004). A highly active and efficient catalyst system for the Suzuki-Miyaura cross-coupling reaction of heteroaryl halides. Angewandte Chemie International Edition.
- Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. byjus.com [byjus.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heck Coupling | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. byjus.com [byjus.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck Reaction [organic-chemistry.org]
Illuminating the Proteome: A Guide to Click Chemistry Applications of Benzooxazole-2-carbaldehyde Derivatives
Introduction: The Convergence of Bioorthogonality and Privileged Scaffolds
In the landscape of modern chemical biology and drug discovery, the ability to selectively modify complex biomolecules in their native environment is paramount. This has led to the ascendancy of "click chemistry," a suite of reactions prized for their high efficiency, selectivity, and biocompatibility.[1][2] Concurrently, certain heterocyclic structures, known as "privileged scaffolds," consistently appear in a multitude of bioactive compounds. The benzooxazole motif is a prime example, forming the core of numerous pharmaceuticals with anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This guide details the powerful synergy achieved by equipping benzooxazole-2-carbaldehyde, a versatile synthetic intermediate, with the tools of click chemistry.[5] By introducing azide and alkyne functionalities, we transform this scaffold into a modular platform for a vast array of applications, from the creation of novel therapeutic conjugates to the development of sophisticated biological probes. We will provide the scientific rationale behind our protocols, detailed experimental procedures, and insights into potential applications for researchers at the forefront of chemical biology and medicinal chemistry.
Part 1: Strategic Functionalization of the Benzooxazole Core
The aldehyde group at the 2-position of the benzooxazole ring is a key handle for derivatization.[5] However, to enable click chemistry, we must introduce an azide or an alkyne group. The following protocols outline plausible synthetic routes to achieve this, based on established organic chemistry principles.
Protocol 1.1: Synthesis of an Alkyne-Modified this compound Precursor
This protocol describes a method for introducing an alkyne functionality via an ether linkage on the benzooxazole core, starting from a commercially available substituted 2-aminophenol.
Rationale: The phenolic hydroxyl group of the 2-aminophenol precursor is an ideal site for introducing the alkyne handle via a Williamson ether synthesis. This reaction is generally high-yielding and tolerates a wide range of functional groups. The subsequent condensation with an appropriate aldehyde will form the benzooxazole ring.[6]
Step-by-Step Protocol:
-
Alkylation of 2-Amino-4-nitrophenol:
-
To a solution of 2-amino-4-nitrophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-nitro-2-(prop-2-yn-1-yloxy)aniline.
-
-
Reductive Cyclization to form the Benzooxazole:
-
A plausible next step would be the reduction of the nitro group to an amine, followed by cyclization. However, a more direct route to a 2-substituted benzooxazole is the condensation of a 2-aminophenol with an aldehyde.[7]
-
For the synthesis of a this compound derivative, a multi-step process starting from a different precursor might be more appropriate, such as functionalizing a pre-formed hydroxy-substituted this compound.
-
Alternative Strategy for Alkyne Functionalization:
A more direct approach involves the functionalization of a pre-existing hydroxy-substituted benzooxazole.
-
Synthesis of 6-hydroxy-benzooxazole-2-carbaldehyde: This can be synthesized from 2,4-dihydroxyaniline and a suitable aldehyde precursor in a multi-step process.
-
Alkylation:
-
Dissolve 6-hydroxy-benzooxazole-2-carbaldehyde (1.0 eq.) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq.) and stir for 30 minutes.
-
Add propargyl bromide (1.1 eq.) and heat to 60 °C for 12-16 hours.
-
Work-up and purify as described above to yield 6-(prop-2-yn-1-yloxy)this compound.
-
Protocol 1.2: Synthesis of an Azide-Modified this compound Precursor
This protocol outlines the synthesis of an azide-functionalized this compound, leveraging a substitution reaction on a halogenated precursor. This approach is analogous to the synthesis of azide-functionalized bromoarylaldehydes.[1]
Rationale: A common method for introducing an azide is the nucleophilic substitution of a halide with sodium azide. By starting with a brominated benzooxazole derivative, we can selectively introduce the azide functionality.
Step-by-Step Protocol:
-
Synthesis of 6-bromo-benzooxazole-2-carbaldehyde: This can be achieved through the cyclization of 4-bromo-2-aminophenol with an appropriate aldehyde precursor.[7]
-
Azidation:
-
Dissolve 6-bromo-benzooxazole-2-carbaldehyde (1.0 eq.) in a mixture of DMF and water.
-
Add sodium azide (NaN₃, 1.5 eq.) and copper(I) iodide (CuI, 0.1 eq.) as a catalyst.
-
Add sodium ascorbate (0.2 eq.) to maintain copper in the +1 oxidation state.
-
Heat the reaction to 90-100 °C and stir for 24 hours, monitoring by TLC.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 6-azido-benzooxazole-2-carbaldehyde.
-
Part 2: Click Chemistry Protocols for Benzooxazole Derivatives
With the azide- and alkyne-functionalized this compound derivatives in hand, we can now perform click chemistry reactions to conjugate them with other molecules.
Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[8][9]
Rationale: This reaction is highly efficient and specific. The use of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is crucial for the reaction's success. A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the copper(I) and improve reaction kinetics, especially in aqueous media.[10][11]
Step-by-Step Protocol for Conjugation to an Azide-Containing Biomolecule:
-
Prepare Stock Solutions:
-
Alkyne-modified benzooxazole derivative (from Protocol 1.1): 10 mM in DMSO.
-
Azide-containing molecule (e.g., an azide-modified peptide or fluorescent probe): 10 mM in a suitable solvent (e.g., water or DMSO).
-
Copper(II) sulfate (CuSO₄): 50 mM in water.
-
THPTA: 250 mM in water.
-
Sodium ascorbate: 1 M in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-containing molecule (1.0 eq.).
-
Solvent (e.g., phosphate-buffered saline, pH 7.4) to bring the final volume to the desired concentration (typically in the µM to low mM range).
-
Alkyne-modified benzooxazole derivative (1.1 eq.).
-
-
In a separate tube, premix CuSO₄ (0.1 eq.) and THPTA (0.5 eq.). Let it stand for 5 minutes.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 eq.).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the product can be purified by methods appropriate for the conjugated molecule (e.g., HPLC for peptides, precipitation for polymers).
-
| Component | Stock Concentration | Volume (for a 100 µL reaction) | Final Concentration |
| Azide-Molecule | 10 mM | 1 µL | 100 µM |
| Alkyne-Benzooxazole | 10 mM | 1.1 µL | 110 µM |
| CuSO₄ | 50 mM | 0.2 µL | 10 µM |
| THPTA | 250 mM | 0.2 µL | 50 µM |
| Sodium Ascorbate | 1 M | 1 µL | 10 mM |
| Buffer (e.g., PBS) | - | 96.5 µL | - |
Table 1: Example Reagent Concentrations for a CuAAC Reaction.
Workflow for CuAAC:
Caption: Workflow for a typical CuAAC reaction.
Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is particularly useful for applications in living systems where the cytotoxicity of copper is a concern.[12]
Rationale: This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a catalyst.[12] The reaction is highly bioorthogonal and proceeds well at physiological temperatures and pH.
Step-by-Step Protocol for Conjugation to a DBCO-Containing Molecule:
-
Prepare Stock Solutions:
-
Azide-modified benzooxazole derivative (from Protocol 1.2): 10 mM in DMSO.
-
DBCO-containing molecule (e.g., DBCO-PEG-biotin): 10 mM in a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the DBCO-containing molecule (1.0 eq.) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the azide-modified benzooxazole derivative (1.1-1.5 eq.).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
Purify the product as appropriate for the conjugate.
-
Reaction Scheme for SPAAC:
Caption: Relationship between core components, reactions, and applications.
Conclusion: A Versatile Tool for Chemical Innovation
The integration of click chemistry with the privileged this compound scaffold provides a robust and versatile platform for innovation in the life sciences. The protocols and applications outlined in this guide serve as a starting point for researchers to explore the vast potential of this chemical synergy. By leveraging these techniques, scientists can develop novel tools for biological discovery and create next-generation therapeutics with enhanced specificity and efficacy.
References
- Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd.[Link]
- Asif, M. (2018).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. [Link]
- World Journal of Pharmaceutical Research. (2024). Benzoxazole derivatives: Significance and symbolism. [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. [Link]
- Interchim. (2023).
- Bane, S. (2021). Click Chemistry Conjugations.
- Lee, H., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(5), 1080. [Link]
- Tenbrink, K., et al. (2021). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 17, 2197-2207. [Link]
- Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289-302. [Link]
- Snead, D. R., & Jamison, T. F. (2013). A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles. Organic Letters, 15(22), 5766-5769. [Link]
- Jena Bioscience. (2014).
- Wang, L., et al. (2022).
- Zhou, Z., & Wang, L. (2013). Development of benzothiazole “click-on” fluorogenic dyes. MedChemComm, 4(11), 1433-1436. [Link]
- Iadevaia, G., et al. (2014). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 19(9), 13568-13603. [Link]
- Zhang, S., et al. (2023). The Performance and Synthesis of Alkynyl-Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights. Polymers, 15(10), 2311. [Link]
- McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075-1101. [Link]
- Bakulev, V. A., et al. (2022). A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide–alkyne click reaction. Beilstein Journal of Organic Chemistry, 18, 1588-1595. [Link]
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]
- Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(59), 37373-37380. [Link]
- Wikipedia. (n.d.). Click chemistry. [Link]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
- Wikipedia. (n.d.). Strain-promoted azide-alkyne cycloaddition. [Link]
- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. [Link]
- ResearchGate. (2024).
- ResearchGate. (2020).
- RSC Publishing. (2013). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 11(35), 5796-5799. [Link]
- ResearchGate. (2023). Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes. [Link]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
- Reddy, G. S., et al. (2014). Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic. Beilstein Journal of Organic Chemistry, 10, 3031-3037. [Link]
- Bakulev, V. A., et al. (2022). A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide–alkyne click reaction. Beilstein Journal of Organic Chemistry, 18, 1588-1595. [Link]
Sources
- 1. BJOC - Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization [beilstein-journals.org]
- 2. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genelink.com [genelink.com]
- 4. researchgate.net [researchgate.net]
- 5. A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles [repository.cam.ac.uk]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzooxazolecarboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Benzooxazolecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to frequently encountered challenges.
Overview of Synthetic Pathways
The synthesis of 2-benzooxazolecarboxaldehyde, a valuable heterocyclic building block, can be approached through several primary pathways. The choice of method often depends on the availability of starting materials, scale, and desired purity. Understanding these routes is the first step in effective troubleshooting.
-
Route A: Condensation of 2-Aminophenol: This is the most classical approach, involving the condensation of 2-aminophenol with a two-carbon electrophile that already contains the aldehyde functionality (or a precursor). Common reagents include glyoxylic acid or its derivatives. This method builds the heterocyclic ring and sets the C2-substituent in a single strategic step.[1]
-
Route B: Oxidation of 2-(Hydroxymethyl)benzooxazole: This two-step approach involves first synthesizing the corresponding alcohol, 2-(hydroxymethyl)benzooxazole, followed by its selective oxidation to the aldehyde.[2] This offers flexibility as the oxidation step can be optimized independently.
-
Route C: Hydrolysis of 2-(Dichloromethyl)benzooxazole: This pathway involves the formation of a dichloromethyl precursor which is then hydrolyzed to the aldehyde. This method can be efficient but requires careful control of hydrolysis conditions to prevent side reactions.[3]
Core Reaction Schematics
Caption: High-level overview of primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for the highest yield and purity?
A: For laboratory-scale synthesis, Route B (Oxidation of 2-(Hydroxymethyl)benzooxazole) often provides the most reliable and high-purity results. This is because the formation of the benzooxazole ring and the introduction of the sensitive aldehyde functionality are decoupled into two separate steps. This allows for the purification of the alcohol intermediate and the use of a wide range of mild, selective oxidizing agents (e.g., PCC, DMP, MnO₂) for the final step, minimizing byproduct formation common in one-pot condensation reactions.[2]
Q2: What are the most critical parameters to control during the synthesis?
A: Regardless of the route, three parameters are universally critical:
-
Purity of Starting Materials: Impurities in 2-aminophenol can significantly hinder cyclization and introduce color.[4] Ensure its purity via melting point analysis or spectroscopy before use.
-
Atmosphere Control: Reactions involving 2-aminophenol are sensitive to air oxidation, which can lead to undesired colored polymeric byproducts. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[4]
-
pH Control: The benzooxazole ring is susceptible to hydrolysis under both strong acidic and basic conditions, particularly at elevated temperatures.[5] Careful pH management during the reaction and aqueous workup is essential to prevent ring-opening and product loss.
Q3: Are there any green chemistry approaches available for this synthesis?
A: Yes, significant research has focused on greener alternatives. Many modern protocols utilize reusable catalysts, such as magnetic nanoparticle-supported catalysts, to facilitate the condensation of 2-aminophenol with aldehydes under solvent-free or aqueous conditions.[6][7] These methods often feature shorter reaction times, milder conditions, and simplified catalyst recovery, aligning with the principles of green chemistry.[7]
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses specific problems encountered during the synthesis in a Q&A format.
Problem Category: Low or No Yield
Q: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-aminophenol. What should I investigate?
A: This points to an incomplete or stalled reaction. Here is a systematic approach to diagnose the issue:
-
Catalyst Inactivity: If your reaction is catalyst-dependent (e.g., using an acid or metal catalyst), its activity is the primary suspect. Some catalysts require activation, are sensitive to air and moisture, or may have degraded during storage.[4] Consider using a fresh batch of catalyst or increasing the catalyst loading incrementally.
-
Suboptimal Temperature: Condensation reactions often require sufficient thermal energy to overcome the activation barrier for cyclization. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 50-80 °C) while monitoring by TLC can often drive the reaction to completion.
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants. Ensure that the limiting reagent is appropriate for the reaction mechanism and that measurements were accurate.[4]
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Sometimes, a change to a more polar or higher-boiling solvent is necessary.
Caption: Troubleshooting workflow for incomplete reactions.
Q: My reaction consumes the starting materials, but the yield of the desired product is low, and the crude NMR shows a complex mixture. What are the likely side products?
A: The formation of side products is a common cause of low yields. The nature of these byproducts is route-dependent:
-
Route A (Condensation): The primary side product is often the intermediate Schiff base (imine) formed between 2-aminophenol and the aldehyde, which fails to cyclize. Overly vigorous conditions can also lead to polymerization or decomposition.[4] To minimize this, ensure your catalyst (often an acid) is present in the correct amount to facilitate the final cyclization step.
-
Route B (Oxidation): If using a strong oxidizing agent, you risk over-oxidation of the aldehyde to the corresponding carboxylic acid. Conversely, an insufficient amount of oxidant will result in leftover starting material, 2-(hydroxymethyl)benzooxazole. The choice of a mild, selective oxidant is crucial.
-
Route C (Hydrolysis): Incomplete hydrolysis of the 2-(dichloromethyl) group is a common issue. Additionally, the conditions required for hydrolysis (often acidic or basic) can cause the benzooxazole ring itself to open, yielding 2-aminophenol derivatives.[5] This requires a delicate balance of reaction time and temperature.
Problem Category: Purification Challenges
Q: I'm having difficulty purifying my product. It streaks on the silica gel column, or I experience significant product loss during aqueous workup. What can I do?
A: Purification of 2-benzooxazolecarboxaldehyde can be tricky due to its polarity and potential instability.
-
Column Chromatography: Streaking on silica gel often indicates that the compound is too polar for the chosen eluent system or is interacting strongly with the acidic silica.
-
Solution 1: Modify Eluent: Gradually increase the polarity of your solvent system (e.g., increase the percentage of ethyl acetate in hexane).
-
Solution 2: Deactivate Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a neutralising base, like triethylamine (~1%), to neutralize acidic sites. This can significantly improve chromatography for base-sensitive compounds.
-
-
Aqueous Workup: Product loss during workup is often due to the partial hydrolysis of the benzooxazole ring.
-
Solution: Perform all aqueous washes using chilled, pH-neutral, or slightly buffered water. Minimize the contact time between the organic layer containing your product and the aqueous phase. Ensure the organic layer is thoroughly dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.[4]
-
Validated Experimental Protocol: Route B
This section provides a representative, step-by-step protocol for the synthesis via the oxidation of 2-(hydroxymethyl)benzooxazole.
Step 1: Synthesis of 2-(Hydroxymethyl)benzooxazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (1.0 eq) and glycolic acid (1.1 eq).
-
Solvent & Catalyst: Add toluene (approx. 0.2 M concentration relative to 2-aminophenol) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction progress by TLC until the 2-aminophenol is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography.
Step 2: Oxidation to 2-Benzooxazolecarboxaldehyde
-
Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve the purified 2-(hydroxymethyl)benzooxazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Oxidant Addition: Add pyridinium chlorochromate (PCC, 1.5 eq) portion-wise to the solution at room temperature. Note: PCC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting alcohol by TLC (typically 1-2 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the final product.
| Parameter | Step 1 (Alcohol Formation) | Step 2 (Oxidation) |
| Key Reagents | 2-Aminophenol, Glycolic Acid | 2-(Hydroxymethyl)benzooxazole, PCC |
| Solvent | Toluene | Dichloromethane (DCM) |
| Temperature | Reflux (~110 °C) | Room Temperature |
| Typical Yield | 85-95% | 70-85% |
| Purity Check | TLC, ¹H NMR | TLC, ¹H NMR, GC-MS |
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
- Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules.
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ACS Publications.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate.
- Yadav, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
- Jackson, J. A., et al. (1972). Ring Cleavage of Benzoxazoles under Mild Conditions. Journal of the American Chemical Society.
- D'hooghe, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
- Surendra, K., et al. (2020). Unraveling Two Pathways for Electrochemical Alcohol and Aldehyde Oxidation on NiOOH. Journal of the American Chemical Society.
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Two Pathways for Electrochemical Alcohol and Aldehyde Oxidation on NiOOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
Overcoming low reactivity of substituted o-aminophenols in benzoxazole synthesis
Technical Support Center: Benzoxazole Synthesis
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing benzoxazole scaffolds, particularly when encountering challenges with low-reactivity substituted o-aminophenols. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Overcoming Low Reactivity of Substituted o-Aminophenols
This section addresses specific issues that can arise during the synthesis of benzoxazoles from substituted o-aminophenols, which exhibit reduced reactivity due to electronic or steric effects.
Question 1: My benzoxazole synthesis with an electron-deficient o-aminophenol (e.g., nitro-substituted) is resulting in very low yields. What is the underlying issue and how can I resolve it?
Answer:
The low yield is primarily due to the reduced nucleophilicity of the amino group in the electron-deficient o-aminophenol. Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density of the amino group, making the initial nucleophilic attack on the carbonyl carbon of the carboxylic acid (or its derivative) the rate-limiting step.
Causality and Strategic Solutions:
-
Enhancing Electrophilicity: To counteract the poor nucleophilicity of the amine, you can increase the electrophilicity of the coupling partner. Instead of using a carboxylic acid directly, convert it to a more reactive species like an acyl chloride.[1] The reaction with acyl chlorides typically proceeds under milder conditions and can significantly improve yields for substrates that are sensitive to high temperatures.[1]
-
Forced Reaction Conditions:
-
High Temperatures & Dehydrating Agents: The traditional approach involves using high temperatures with a strong dehydrating agent like polyphosphoric acid (PPA).[1][2] PPA serves as both a solvent and a catalyst, facilitating the cyclization and subsequent dehydration.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3][4][5] The rapid, uniform heating provided by microwaves can overcome the activation energy barrier associated with unreactive substrates.[3][4]
-
-
Catalytic Activation:
-
Lewis Acid Catalysis: The use of a strong Lewis acid, such as BF₃·Et₂O, can activate a cyanating agent, making the cyano group more susceptible to nucleophilic attack by the weakly nucleophilic amino group.[6]
-
Brønsted Acid Catalysis: A combination of a Brønsted acid and a copper catalyst (CuI) has been shown to be effective for the cyclization of o-aminophenols with β-diketones, tolerating various substituents on the aminophenol.[7]
-
Question 2: I am working with a sterically hindered o-aminophenol, and the reaction is not proceeding to completion. What modifications can I make to the protocol?
Answer:
Steric hindrance around the amino or hydroxyl group of the o-aminophenol can impede the approach of the electrophile and hinder the intramolecular cyclization step.
Causality and Strategic Solutions:
-
Less Bulky Reagents: If possible, choose a less sterically demanding coupling partner. For instance, using an aldehyde instead of a bulky ketone could be beneficial.
-
Prolonged Reaction Times and Higher Temperatures: Allow the reaction to proceed for a longer duration at an elevated temperature to provide sufficient energy for the reactants to overcome the steric barrier. Microwave-assisted synthesis is particularly advantageous in this scenario.[8][9]
-
Catalyst Selection: Employing a suitable catalyst can help to lower the activation energy of the reaction. For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media for the synthesis of benzoxazoles from o-aminophenols and aldehydes under mild conditions.[7]
Question 3: My desired benzoxazole product is sensitive to harsh acidic conditions like PPA. What are some milder alternatives for promoting cyclization?
Answer:
For acid-sensitive substrates, several milder alternatives to PPA are available.
Strategic Solutions:
-
Acyl Chloride Method: As mentioned previously, converting the carboxylic acid to an acyl chloride allows the reaction to proceed under much milder conditions, often at room temperature or with gentle heating, thus avoiding strong acids.[1]
-
Oxidative Cyclization of Schiff Bases: The reaction of an o-aminophenol with an aldehyde first forms a Schiff base intermediate. This intermediate can then undergo oxidative cyclization to the benzoxazole using a variety of mild oxidizing agents.[1]
-
Catalytic Approaches:
-
Ionic Liquids: Deep eutectic solvents, such as [CholineCl][oxalic acid], can act as catalysts for the cyclization of o-aminophenols and benzaldehydes under microwave irradiation, offering an environmentally benign option.[8]
-
Nanocatalysts: Palladium-supported nanocatalysts have been used for the one-pot synthesis of 2-phenyl benzoxazole from o-aminophenol and aldehydes in the presence of a weak base like K₂CO₃.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate coupling partner for my substituted o-aminophenol?
The choice of coupling partner is critical and depends on the reactivity of your o-aminophenol and the desired substituent at the 2-position of the benzoxazole.
-
Carboxylic Acids: A straightforward and common choice, typically requiring high temperatures and a dehydrating agent like PPA.[1][2]
-
Aldehydes: Useful for synthesizing 2-aryl and 2-alkyl benzoxazoles via a two-step sequence involving Schiff base formation and subsequent oxidative cyclization.[1]
-
Acyl Chlorides: A highly reactive option, ideal for unreactive or temperature-sensitive o-aminophenols.[1]
-
Cyanating Agents: Used for the synthesis of 2-aminobenzoxazoles. Non-hazardous options like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid are available.[6][11]
Q2: What are the typical work-up procedures for benzoxazole synthesis?
The work-up procedure depends on the reaction conditions used.
-
For PPA-mediated reactions: After cooling, the reaction mixture is typically poured onto crushed ice with vigorous stirring. The precipitated product is then collected by filtration or extracted with an organic solvent like ethyl acetate.[1] The organic layer is then washed, dried, and concentrated.[1]
-
For other methods: The work-up may involve quenching the reaction, followed by extraction with an appropriate organic solvent. The crude product is often purified by column chromatography on silica gel or recrystallization.[5]
Q3: Can microwave irradiation be broadly applied to benzoxazole synthesis?
Yes, microwave-assisted synthesis is a powerful technique for accelerating benzoxazole formation and improving yields, especially for challenging substrates.[3][4][12] It is compatible with various synthetic routes, including those starting from carboxylic acids, aldehydes, and nitriles.[3][4]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol and Carboxylic Acid
This protocol provides a rapid and solvent-free approach to benzoxazole synthesis.[5]
Materials:
-
o-Aminophenol (1.0 mmol)
-
Desired carboxylic acid (1.0 mmol)
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
-
TLC plates, ethyl acetate, hexane
Procedure:
-
In a microwave-safe vessel, combine the o-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Thoroughly mix the reactants using a spatula.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates.
-
Monitor the reaction progress by TLC.
-
After completion, allow the vessel to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-substituted benzoxazole.[5]
Protocol 2: Synthesis of 2-Arylbenzoxazoles via Oxidative Cyclization of Schiff Bases
This method is useful for the synthesis of 2-aryl and 2-alkyl benzoxazoles and avoids harsh acidic conditions.[1]
Materials:
-
o-Aminophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Oxidizing agent (e.g., manganese(III) acetate, DDQ)
-
Solvent (e.g., toluene, xylene)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the o-aminophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux for 2-4 hours to form the Schiff base intermediate. Monitor the formation of the Schiff base by TLC.
-
Once the Schiff base formation is complete, add the oxidizing agent (e.g., manganese(III) acetate, 1.2 mmol) to the reaction mixture.
-
Continue to reflux the mixture until the oxidative cyclization is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts for Benzoxazole Synthesis with Substituted o-Aminophenols
| Catalyst | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
| PPA | o-aminophenol | Benzoic acid | 220°C, 4h | 85 | [1] |
| BF₃·Et₂O | o-aminophenol | NCTS | Dioxane, reflux, 30h | 90 | [6] |
| [CholineCl][oxalic acid] | o-aminophenol | Benzaldehyde | MW, 10 min | 81 | [8] |
| Iodine | 2-amino-4-methylphenol | Aromatic aldehydes | MW, solvent-free | 67-90 | [9] |
| BAIL gel | o-aminophenol | Benzaldehyde | 130°C, 5h, solvent-free | 98 | [13] |
Visualizations
General Mechanism of Benzoxazole Formation
Caption: General reaction mechanism for benzoxazole synthesis.
Troubleshooting Workflow for Low Benzoxazole Yield
Caption: Decision tree for troubleshooting low benzoxazole yields.
References
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
- Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.
- Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. ResearchGate.
- Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher.
- Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH.
- What is most feasible method to synthesise benzoxazole from aminophenol?? ResearchGate.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
- Microwave-Assisted Synthesis of Benzoxazoles in Glycerol. 应用化学.
- Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.
- Various pathways for benzoxazole synthesis using 2-aminophenol with... ResearchGate.
- Break-and-Build Strategy for the Synthesis of 2-Benzoylbenzoxazoles from o-Aminophenols and Acetophenones | Request PDF. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid] [mdpi.com]
- 9. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-Assisted Synthesis of Benzoxazoles in Glycerol [yyhx.ciac.jl.cn]
- 13. pubs.acs.org [pubs.acs.org]
Side reactions in the synthesis of Benzooxazole-2-carbaldehyde and their prevention
Introduction
Welcome to the technical support guide for the synthesis of Benzooxazole-2-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science, yet its synthesis can be challenging due to its reactive aldehyde functionality and the sensitive nature of its precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and optimize their synthetic protocols. We will address frequently encountered side reactions and provide field-proven strategies for their prevention, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems encountered during the synthesis of this compound, which is typically approached via two main routes:
-
Route A: Condensation of 2-aminophenol with a glyoxal derivative.
-
Route B: Oxidation of a stable precursor, 2-(hydroxymethyl)benzooxazole.
We will focus primarily on troubleshooting Route B, as it often provides better control and avoids the polymerization issues associated with highly reactive dialdehydes.
FAQ 1: My initial reaction mixture turns dark brown or black immediately. What's causing this and how can I fix it?
Answer: This is almost certainly due to the oxidation of your 2-aminophenol starting material.
-
Causality (The "Why"): 2-Aminophenol is highly susceptible to air oxidation. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups activate the aromatic ring, making it electron-rich and easily oxidized by atmospheric oxygen. This process forms highly colored polymeric quinone-imine structures, which contaminate your reaction and can inhibit the desired transformation.[1]
-
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Solution |
| Reaction mixture darkens significantly upon reagent addition. | Oxidation of 2-aminophenol. | 1. Purify the 2-aminophenol: Use freshly recrystallized or sublimated 2-aminophenol. Commercial sources can vary in quality and may already contain oxidized impurities. 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.[1] This is the most effective preventative measure. 3. Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles. |
| Dark, insoluble material is present. | Polymerization of oxidized byproducts. | Filter the crude reaction mixture before work-up, but prioritize prevention as these impurities can be difficult to remove completely from the final product. |
Workflow: Preventing 2-Aminophenol Oxidation
Caption: Workflow for minimizing 2-aminophenol oxidation.
FAQ 2: My oxidation of 2-(hydroxymethyl)benzooxazole is giving low yields and a significant amount of a different product. What is the likely side reaction?
Answer: The most common side reaction is the over-oxidation of your target aldehyde to the corresponding Benzooxazole-2-carboxylic acid.
-
Causality (The "Why"): Aldehydes are very easily oxidized to carboxylic acids, often more readily than alcohols are oxidized to aldehydes.[2][3] Using strong or non-selective oxidizing agents (e.g., Potassium Permanganate, Jones Reagent/Chromic Acid) or allowing the reaction to proceed for too long can lead to the formation of the carboxylic acid byproduct, which can be difficult to separate from the desired aldehyde.[4]
-
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Solution |
| Product TLC shows a spot at the baseline (polar). | Formation of the highly polar carboxylic acid. | 1. Choose a Mild Oxidizing Agent: Employ selective, mild reagents known to stop at the aldehyde stage. Examples include: - Pyridinium chlorochromate (PCC) - Dess-Martin periodinane (DMP) - Swern oxidation (oxalyl chloride/DMSO)[4] 2. Control Reaction Time: Monitor the reaction closely by TLC every 15-30 minutes. Quench the reaction as soon as the starting alcohol spot has been consumed to prevent over-oxidation of the product. |
| Low isolated yield after purification. | Carboxylic acid is difficult to separate via standard silica gel chromatography. | If the acid has formed, consider an acid-base extraction during work-up. The carboxylic acid can be extracted into a mild aqueous base (e.g., saturated NaHCO₃), leaving the neutral aldehyde in the organic layer. |
Detailed Protocol: Selective Oxidation using Dess-Martin Periodinane (DMP)
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add 2-(hydroxymethyl)benzooxazole (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise over 10 minutes. Caution: DMP is shock-sensitive.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Work-up: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
FAQ 3: My NMR spectrum shows signals consistent with an intermediate, not the final benzoxazole. What is it?
Answer: If you are using a condensation route (Route A), you are likely observing the stable Schiff base (imine) intermediate. The cyclization step is incomplete.
-
Causality (The "Why"): The formation of a benzoxazole from 2-aminophenol and an aldehyde proceeds in two steps: (1) formation of a Schiff base intermediate, followed by (2) intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon and subsequent dehydration to form the aromatic ring.[5][6] If the conditions are not sufficiently forcing (e.g., temperature is too low, no acid/base catalyst), the reaction can stall at the Schiff base stage.
-
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Solution |
| Presence of an imine C=N stretch in IR or a characteristic -N=CH- proton signal in ¹H NMR. | Incomplete cyclization of the Schiff base intermediate. | 1. Increase Temperature: Refluxing the reaction is often necessary to promote the cyclization and dehydration steps.[1] 2. Add a Catalyst: A catalytic amount of a Brønsted or Lewis acid can promote cyclization.[7] Examples include p-toluenesulfonic acid (p-TsOH) or zinc acetate (Zn(OAc)₂).[8] 3. Increase Reaction Time: Continue the reaction and monitor by TLC until the intermediate is fully converted to the product. |
Diagram: Key Side Reactions in this compound Synthesis
Caption: Major reaction pathways and common side reactions.
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
- Side reactions in the synthesis of 2-Methylbenzoxazole and their prevention - Benchchem.
- Benzoxazole synthesis - Organic Chemistry Portal. [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities - International Journal of Pharmaceutical Sciences Review and Research.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - ACS Omega. [Link]
- The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PubMed Central. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. [Link]
- Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - ResearchG
- oxidation of aldehydes and ketones - Chemguide. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. [Link]
- Synthesis of aldehydes by benzylic oxid
- Oxidation of aldehydes to carboxylic acids - ResearchG
- 2-Aminophenol derivatives and process for their preparation - Google P
- 19.6: Oxidation of alcohols and aldehydes - Chemistry LibreTexts. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Optimization of Catalyst Loading for Benzooxazole-2-carbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of Benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic synthesis of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently optimize your reactions and troubleshoot effectively.
Introduction: The Synthesis of this compound
This compound is a key intermediate in medicinal chemistry, prized for its reactive aldehyde group that serves as a handle for diverse molecular elaborations.[1] The most common synthetic route involves the condensation of 2-aminophenol with a glyoxal equivalent. This reaction, while seemingly straightforward, is sensitive to several parameters, with catalyst loading being a critical factor for achieving high yield and purity. This guide will focus on the optimization of catalyst loading to navigate the challenges inherent in this synthesis.
The general reaction scheme is as follows:
2-Aminophenol + Glyoxal Derivative → this compound
A variety of catalysts can be employed, including Brønsted and Lewis acids, as well as heterogeneous catalysts.[2][3] The choice of catalyst and its concentration are paramount to steer the reaction towards the desired product while minimizing side reactions.[4]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A low yield is a common problem that can stem from several sources. A systematic approach to troubleshooting is crucial.[5]
-
Purity of Starting Materials: Impurities in 2-aminophenol or the glyoxal source can significantly hinder the reaction.[4][6] 2-aminophenol is susceptible to air oxidation, which can introduce colored impurities and lower the yield.[6]
-
Recommendation: Assess the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify 2-aminophenol by recrystallization. Ensure the glyoxal source (e.g., glyoxal monohydrate, glyoxal trimer dihydrate) is of high quality.
-
-
Suboptimal Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst will lead to a sluggish or incomplete reaction, while excessive catalyst can promote side reactions.[4]
-
Recommendation: Perform a catalyst loading optimization study. A systematic screening of catalyst concentration is essential to find the optimal balance for your specific conditions. (See the detailed protocol below).
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Side Reactions: The formation of byproducts is a major cause of low yields.
-
Recommendation: Refer to Q2 for a detailed discussion on common side reactions and how to mitigate them.
-
Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Side product formation is particularly challenging in this synthesis due to the high reactivity of both glyoxal and the product aldehyde.
-
Polymerization: Glyoxal is prone to polymerization, especially under strongly acidic or basic conditions and at elevated temperatures.[4] This is one of the most common reasons for low yields of the desired product.
-
Recommendation:
-
Carefully control the reaction temperature. Start at a lower temperature and only increase if necessary.
-
Optimize the catalyst loading. High catalyst concentrations can accelerate polymerization.
-
Consider the slow addition of glyoxal to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Formation of a Stable Schiff Base Intermediate: The initial condensation of 2-aminophenol and glyoxal forms a Schiff base (imine) intermediate. Under certain conditions, this intermediate may be stable and not cyclize efficiently.[4]
-
Recommendation:
-
Increase the reaction temperature to provide the necessary activation energy for cyclization.[6]
-
Ensure your catalyst is effective at promoting the cyclization step. Lewis acids are often employed for this purpose.
-
-
-
Over-reaction of the Product: The aldehyde group of the this compound product is itself reactive and can undergo further reactions under the reaction conditions.
-
Recommendation:
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid product degradation.
-
Optimize reaction conditions (temperature, catalyst loading) to favor the formation of the desired product without promoting subsequent reactions.
-
-
Q3: My reaction seems to stall and does not go to completion. What should I do?
A stalled reaction can be frustrating, but there are several steps you can take.
-
Insufficient Temperature: The reaction may lack the necessary activation energy.
-
Catalyst Deactivation: The catalyst may have lost its activity due to impurities or degradation.[6]
-
Recommendation: If using a fresh batch of catalyst doesn't solve the issue, consider that your starting materials may contain impurities that are poisoning the catalyst. Purification of the starting materials is recommended. For recyclable catalysts, ensure they are properly regenerated before reuse.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.
-
Recommendation: Double-check the molar ratios of your 2-aminophenol and glyoxal source. Using a slight excess of one reactant can sometimes drive the reaction to completion.[6]
-
Q4: I'm having difficulty purifying the final product. What are the best strategies?
Purification can be a major source of product loss.
-
Column Chromatography: This is a highly effective method for purifying this compound.
-
Recommendation: A common and effective eluent system is a mixture of hexane and ethyl acetate.[4] The optimal ratio will need to be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a very effective purification method.
-
Recommendation: Suitable solvents for recrystallization include ethanol or mixtures of acetone and acetonitrile.[4]
-
-
Treatment with Activated Charcoal: To remove colored impurities, which are common in this reaction, treatment with activated charcoal can be beneficial.[7]
-
Recommendation: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite before proceeding with further purification or solvent removal.[7]
-
Data Presentation: The Impact of Catalyst Loading
The optimal catalyst loading is a critical parameter that must be determined empirically for each specific set of reaction conditions (e.g., substrates, solvent, temperature). The following table provides representative data on how catalyst loading can influence the yield of 2-substituted benzoxazoles, illustrating the importance of optimization. While this data is for the synthesis of 2-phenylbenzoxazole, the trend is informative for the synthesis of this compound.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| SiO₂-H₃BO₃ | 0 | 8 | 42 | [6] |
| SiO₂-H₃BO₃ | 0.5 | - | 64 | [6] |
| SiO₂-H₃BO₃ | 1.0 | - | 71 | [6] |
| SiO₂-H₃BO₃ | 1.5 | - | 79 | [6] |
| SiO₂-H₃BO₃ | 2.0 | - | 83 | [6] |
| SiO₂-H₃BO₃ | 2.5 | 0.5 | 95 | [6] |
| SiO₂-H₃BO₃ | 3.0 | - | 95 | [6] |
| BAIL Gel | <1.0 | 5 | Decreased Yield | [3] |
| BAIL Gel | 1.0 | 5 | 98 | [3] |
As demonstrated, increasing the catalyst loading from 0 to 2.5 mol% dramatically improves the yield and reduces the reaction time for the SiO₂-H₃BO₃ catalyst.[6] However, a further increase to 3.0 mol% offers no additional benefit.[6] For the BAIL gel catalyst, a loading of 1 mol% was found to be optimal, with lower amounts resulting in a significant drop in yield.[3]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol provides a systematic approach to determining the optimal catalyst loading for your specific reaction.
-
Setup: In a series of reaction vessels, place 2-aminophenol (1.0 mmol).
-
Catalyst Addition: To each vessel, add a different amount of the chosen catalyst (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%, 10 mol%).
-
Reactant Addition: Add the glyoxal source (e.g., glyoxal monohydrate, 1.0 mmol) to each vessel.
-
Reaction: Stir the mixtures under the desired conditions (e.g., solvent, temperature).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals.
-
Work-up: Once each reaction is complete (as determined by the consumption of the limiting reagent), quench the reactions and perform a standard work-up procedure.
-
Analysis: Analyze the crude product from each reaction by a quantitative method (e.g., NMR with an internal standard, GC-MS) to determine the yield of this compound.
-
Optimization: Plot the yield as a function of catalyst loading to identify the optimal concentration.
Protocol 2: Example Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst
This protocol is based on a literature procedure for the synthesis of 2-arylbenzoxazoles and can be adapted for this compound.[2]
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol, 109 mg), the glyoxal source (1.0 mmol), and the BAIL gel catalyst (e.g., 1.0 mol%, ~10 mg).[2]
-
Reaction Conditions: Stir the reaction mixture at a predetermined temperature (e.g., 130°C) under solvent-free conditions for a set time (e.g., 5 hours).[2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature and dissolve the residue in ethyl acetate (10 mL).[2]
-
Catalyst Recovery: Separate the heterogeneous catalyst by centrifugation. The catalyst can be washed, dried, and reused.[2]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the pure this compound.[2]
Visualizations: Reaction Mechanism and Troubleshooting Workflow
Proposed Catalytic Cycle for Benzoxazole-2-carbaldehyde Synthesis
The following diagram illustrates the proposed mechanism for the acid-catalyzed synthesis of this compound from 2-aminophenol and glyoxal.
Caption: Proposed mechanism for the catalytic synthesis of this compound.
Experimental Workflow for Catalyst Optimization
This diagram outlines a systematic workflow for optimizing the catalyst loading in your synthesis.
Caption: A workflow for screening and optimizing catalyst loading.
Troubleshooting Decision Tree for Low Yield
This decision tree provides a logical path for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
- Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A. [Link]
- Soni, S., et al. (2023).
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- Ishihara, K. (2010). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B. [Link]
- ResearchGate. (2024).
- ResearchGate. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with.... [Link]
- ResearchGate. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. [Link]
- jst@hust.edu.vn. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. [Link]
- Filonchyk, S., et al. (2022).
- Fomenkov, I., et al. (2022). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. [Link]
- ResearchGate. (2022).
- Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
- ResearchGate. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. [Link]
- ResearchGate. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Accelerating the Synthesis of Benzooxazole-2-carbaldehyde
Welcome to the technical support guide for the synthesis of Benzooxazole-2-carbaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on reducing reaction times while maintaining high yields and purity. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and cutting-edge methodologies.
Troubleshooting Guide: Overcoming Slow Reaction Rates
This section provides direct, actionable advice for specific issues encountered during the synthesis of benzoxazoles, which typically involves the condensation of a 2-aminophenol with an aldehyde.[1][2]
Q1: My reaction is incredibly slow or has completely stalled. What are the primary causes and how can I fix it?
A stalled reaction is a common issue that can often be resolved by systematically evaluating the core reaction parameters.
Potential Cause 1: Insufficient Temperature The condensation and subsequent cyclization to form the benzoxazole ring system has an activation energy that must be overcome.[3] If the temperature is too low, the reaction rate will be negligible.
-
Solution: Incrementally increase the reaction temperature while monitoring progress via Thin Layer Chromatography (TLC).[3] Many modern, rapid syntheses are performed under solvent-free conditions at temperatures ranging from 70°C to 130°C.[1][4][5] For instance, using a Brønsted acidic ionic liquid gel catalyst, excellent yields were achieved at 130°C.[4][5]
Potential Cause 2: Inactive or Inefficient Catalyst The choice and condition of the catalyst are pivotal. Many protocols rely on Brønsted or Lewis acid catalysts to activate the aldehyde's carbonyl group for nucleophilic attack.[4][5][6]
-
Solutions:
-
Verify Catalyst Activity: Ensure your catalyst is fresh and has not been deactivated by improper storage, especially if it is sensitive to air or moisture.[7] For reusable catalysts, consider that activity may decrease after several runs.[3]
-
Increase Catalyst Loading: A small, judicious increase in catalyst loading can sometimes significantly improve conversion rates.[7]
-
Switch to a More Efficient Catalyst: A wide array of highly efficient catalysts have been developed. Consider using:
-
Heterogeneous Catalysts: Magnetic nanoparticles like Fe₃O₄@SiO₂-SO₃H or ionic liquids supported on nanoparticles offer high activity and the significant advantage of easy, repeatable recovery.[8][9]
-
Ionic Liquids: Brønsted acidic ionic liquids (BAILs) have proven highly effective, especially under solvent-free conditions.[1][4][5]
-
Microwave-Assisted Synthesis: Microwave irradiation dramatically reduces reaction times from hours to mere minutes by promoting rapid, uniform internal heating.[10] This technique can often be used with or without a solvent.[10]
-
-
Potential Cause 3: Purity of Starting Materials Impurities in the 2-aminophenol or aldehyde starting materials can act as inhibitors or lead to unwanted side reactions, consuming reagents and lowering the yield.[3][7] 2-aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities.[3]
-
Solution: Verify the purity of your reagents before starting the reaction.[3] Standard techniques like melting point analysis or NMR spectroscopy can be used.[7] If purity is questionable, consider recrystallization or distillation of the starting materials.[3]
Q2: I'm observing the formation of a major byproduct, and my desired product yield is low. What is happening?
This often points to the formation of a stable intermediate that fails to cyclize, or the occurrence of competing side reactions.
Potential Cause: Incomplete Cyclization of Schiff Base Intermediate The reaction between 2-aminophenol and an aldehyde first forms a Schiff base (or imine) intermediate, which must then undergo intramolecular cyclization to form the benzoxazole ring.[3][6] If conditions are not optimal, this intermediate can accumulate.
-
Solutions:
-
Increase Temperature: As with a stalled reaction, higher temperatures can provide the necessary energy to drive the cyclization step.[3][11]
-
Add an Oxidant: The final step in the mechanism is an oxidation/aromatization. In many cases, air or molecular oxygen serves as the oxidant.[12] However, in some systems, explicitly adding a mild oxidant can facilitate the final conversion.
-
Change the Catalyst: Some catalysts are more effective than others at promoting the cyclization step.[11]
-
Proposed Reaction Mechanism The following diagram illustrates the key steps in the acid-catalyzed synthesis of benzoxazoles. The catalyst plays a crucial role in activating the aldehyde and facilitating both the initial condensation and the subsequent cyclization.
Caption: Proposed mechanism for acid-catalyzed benzoxazole synthesis.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is the single most effective method to drastically cut down the reaction time?
Microwave-assisted organic synthesis (MAOS) is arguably the most impactful technique for accelerating this reaction.[10] Reaction times are frequently reduced from several hours under conventional heating to just a few minutes.[10] This is due to the efficient and direct heating of the reaction mixture via microwave energy.[10] Solvent-free microwave conditions are particularly effective and align with green chemistry principles.[10]
Q2: Can I run this reaction without a solvent?
Yes, and it is often advantageous. Solvent-free, or "neat," conditions are highly effective for this synthesis.[4][5][8] Eliminating the solvent ensures that reactants are at their maximum concentration and, in microwave synthesis, that energy is absorbed directly by the reactants.[10] Many high-temperature (130°C) protocols and methods using sonication or grinding are performed solvent-free.[2][4][9]
Q3: What are some "green" catalyst options that are both fast and reusable?
Green chemistry approaches are increasingly important. For this synthesis, several excellent options exist:
-
Magnetic Nanoparticle Catalysts: Catalysts like Fe₃O₄@SiO₂-SO₃H or imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles are highly active, and they can be easily recovered using an external magnet and reused for multiple cycles without significant loss of activity.[8][9]
-
Brønsted Acidic Ionic Liquid (BAIL) Gels: These are heterogeneous catalysts that are highly efficient under solvent-free conditions and can be recovered by simple centrifugation for reuse.[4][5]
-
Deep Eutectic Solvents (DES): Certain DES, such as those based on choline chloride, can act as recyclable catalysts and reaction media, offering a greener alternative to traditional volatile organic solvents.[10]
Q4: How do I properly monitor the reaction to find the optimal, shortest time?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[3][7]
-
Prepare a TLC plate by spotting your starting materials (2-aminophenol and aldehyde) as references in separate lanes.
-
In a third lane, spot the reaction mixture.
-
Develop the plate in an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[7]
-
Visualize the spots under a UV lamp. The reaction is complete when the starting material spots have disappeared and a new spot corresponding to the product has appeared and is no longer increasing in intensity. This prevents running the reaction for an unnecessarily long time, which can lead to side product formation or degradation.[10]
Troubleshooting Decision Tree
This workflow provides a logical path to diagnose and solve issues related to slow reaction times.
Caption: A decision tree for troubleshooting slow benzoxazole synthesis.
Optimized Protocol: Rapid, Solvent-Free Synthesis via Sonication
This protocol is based on methodologies that utilize magnetic nanoparticle-supported ionic liquids and ultrasound irradiation to achieve very short reaction times.[1][9]
Materials:
-
2-Aminophenol (1.0 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Magnetic Nanomaterial-supported Lewis Acidic Ionic Liquid (LAIL@MNP) catalyst (e.g., 40 mg)[9]
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ultrasonic bath or probe sonicator
Procedure:
-
Reaction Setup: In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst.
-
Sonication: Place the vessel in an ultrasonic bath operating at a temperature of 70°C. Sonicate the mixture for 30 minutes.[1]
-
Monitoring: After 30 minutes, take a small aliquot of the reaction mixture, dissolve it in ethyl acetate, and check for completion using TLC against the starting materials.
-
Work-up: Once the reaction is complete, add 10 mL of hot ethyl acetate or ethanol to the mixture and stir for 5 minutes.[8]
-
Catalyst Recovery: Use a strong external magnet held against the side of the vessel to immobilize the magnetic catalyst. Carefully decant the organic solution containing the product. The catalyst can be washed with fresh solvent, dried, and stored for reuse.[8][9]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 2-substituted benzoxazole.[8][10]
Data Summary: Comparison of Synthetic Methods
The following table summarizes reaction times and yields for different catalytic systems, highlighting the advantages of modern techniques.
| Method | Catalyst | Conditions | Reaction Time | Typical Yield | Reference |
| Conventional | Brønsted Acidic Ionic Liquid Gel | 130°C, Solvent-Free | 5 hours | 85-98% | [2][4][5] |
| Sonication | LAIL@MNP | 70°C, Solvent-Free, Ultrasound | 30 minutes | Moderate to High | [1][9] |
| Grinding | Strontium Carbonate (SrCO₃) | Room Temp, Solvent-Free | 20 minutes | High | [2] |
| Microwave | Deep Eutectic Solvent | 130°C, Microwave | 15 minutes | High | [10] |
| Conventional | Fe₃O₄@SiO₂-SO₃H Nanoparticles | 50°C, Solvent-Free | 45-90 minutes | High | [8] |
| Conventional | Fluorophosphoric Acid | Room Temp, Ethanol | ~2.5 hours | High | [2] |
References
- Benchchem. (n.d.). This compound | CAS 62667-25-8 | Supplier.
- Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- Benchchem. (n.d.). 2,1-Benzoxazole-7-carbaldehyde | 107096-60-6.
- Hakimi, F., Taghvaee, M., & Golrasan, E. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
- Nguyen, T. N., Nguyen, X. T. T., Nguyen, T. H., & Tran, P. H. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2136-2143.
- Benchchem. (2025). Reducing reaction times in microwave-assisted benzoxazole synthesis.
- Benchchem. (n.d.). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
- Nguyen, T. N., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Synthetic approaches toward benzoxazole- and benzothiazole-2-carboxamides.
- (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety.
- National Institutes of Health (NIH). (2023).
- ResearchGate. (n.d.). Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes | Request PDF.
- ResearchGate. (2025). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Request PDF.
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (2021).
- ResearchGate. (n.d.). An efficient cobalt-catalyzed approach for synthesis of benzoxazoles from 2-aminophenol and aldehydes | Request PDF.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Purification challenges of crude Benzooxazole-2-carbaldehyde
Welcome to the technical support guide for the purification of crude Benzooxazole-2-carbaldehyde (CAS 62667-25-8). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block in high purity. The following troubleshooting guide and FAQs are based on established chemical principles and field-proven insights to help you navigate common purification hurdles.
Troubleshooting Guide
This section addresses specific, hands-on problems you may encounter during the purification process.
Question 1: My crude product is a dark, oily residue instead of the expected powder. How do I proceed?
Answer:
This is a very common issue, often arising from the presence of unreacted starting materials, polymeric side products, or residual high-boiling solvents. An oily product indicates that its melting point is significantly depressed by impurities. The goal is to induce crystallization or use an alternative purification strategy.
Likely Causes & Recommended Actions:
-
Residual Solvent (e.g., DMF, Xylene): High-boiling solvents used in synthesis can be difficult to remove.
-
Action: Co-evaporate the crude oil with a lower-boiling solvent like toluene or dichloromethane on a rotary evaporator. This helps azeotropically remove the residual high-boiling solvent. Repeat 2-3 times. If the oil persists, proceed to the next steps.
-
-
Unreacted Starting Materials: The most common synthesis involves the condensation of 2-aminophenol with an appropriate C2-synthon.[1] Unreacted 2-aminophenol, in particular, can be a persistent, color-imparting impurity.
-
Action: Acid/Base Wash. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Perform the following washes in a separatory funnel:
-
Wash with a dilute acid solution (e.g., 1M HCl) to protonate and remove basic impurities like unreacted 2-aminophenol.
-
Wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. This step alone can often yield a solid product.
-
-
-
Polymeric Impurities: High reaction temperatures can sometimes lead to the formation of intractable polymeric materials.
-
Action: Trituration. If an acid/base wash does not yield a solid, attempt to triturate the oil. Add a poor solvent in which the product has low solubility but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a hexane/ethyl acetate mixture). Vigorously stir or sonicate the mixture. The desired product may precipitate as a solid, which can then be filtered.
-
If these steps fail, the product must be purified by column chromatography.
Question 2: My product is a solid, but it's intensely yellow or brown. How can I decolorize it?
Answer:
Color in the final product is typically due to chromophoric impurities, often oxidized species or persistent byproducts from the reaction.
Recommended Decolorization Protocol (Recrystallization with Charcoal):
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For carbazole derivatives, which are structurally related, solvents like ethanol, ethyl acetate, and toluene have been used.[2] A solvent pair (e.g., ethyl acetate/hexanes or ethanol/water) can also be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored solid in the minimum amount of hot solvent required for complete dissolution.
-
Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling. Add a small amount of activated charcoal (approx. 1-2% w/w of your compound). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Gently reheat the solution to boiling for 5-10 minutes. While hot, filter the solution through a fluted filter paper or a cotton plug in a heated funnel to remove the charcoal. The goal is to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Question 3: My TLC shows multiple spots, and separation by column chromatography is poor. How can I improve it?
Answer:
Poor separation on silica gel is usually due to an improperly chosen eluent system or issues with the compound's stability on the stationary phase.
Troubleshooting Column Chromatography:
| Problem | Likely Cause | Recommended Solution |
| Spots are streaking | Compound is too polar for the eluent; potential acidic/basic nature causing strong interaction with silica. | Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent system. |
| Rf values are too high (spots run at the solvent front) | Eluent is too polar. | Decrease the polarity. For an ethyl acetate/petroleum ether system, increase the proportion of petroleum ether.[3][4] |
| Rf values are too low (spots don't move from the baseline) | Eluent is not polar enough. | Increase the polarity. For an ethyl acetate/petroleum ether system, increase the proportion of ethyl acetate.[5][6] |
| Poor separation between product and impurity (ΔRf is small) | Eluent system lacks selectivity. | Try a different solvent system. For example, switch from ethyl acetate/petroleum ether to dichloromethane/methanol. Run several TLCs with different solvent systems to find the optimal one before committing to a large-scale column. |
| Product appears to decompose on the column | The aldehyde is sensitive to the acidic nature of silica gel. | Consider using a less acidic stationary phase like neutral alumina. Alternatively, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine. |
Step-by-Step Protocol for Optimizing Column Chromatography:
-
TLC Analysis: Test various eluent systems (e.g., Hexane:EtOAc, DCM:MeOH) to find one that gives your product an Rf value of approximately 0.25-0.35 and maximizes the separation from impurities.
-
Column Packing: Use a slurry packing method to ensure a homogenous stationary phase, which prevents cracking and channeling.
-
Loading: For best resolution, load the crude product onto the column in a minimal amount of the eluent or pre-adsorb it onto a small amount of silica gel.
-
Elution: Run the column using isocratic (constant solvent mixture) or gradient elution (gradually increasing polarity). Collect small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify and combine the pure product fractions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect from the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. A prevalent method is the condensation of 2-aminophenol with a suitable synthon for the aldehyde-bearing C2 position.[1]
-
Unreacted 2-Aminophenol: Often present and can cause significant coloration. It can be removed with an acidic wash.
-
Catalyst Residues: Depending on the method, this could include acid catalysts (e.g., Brønsted acidic ionic liquids), or metal catalysts.[5][7]
-
Side-Products from Over-Oxidation/Reaction: The aldehyde group is reactive.[8] It can be oxidized to the corresponding carboxylic acid or undergo side reactions, especially at high temperatures.
-
Schiff Base Intermediate: The formation of a Schiff base between 2-aminophenol and an aldehyde is a key step in many syntheses.[9] Incomplete cyclization can leave this intermediate as an impurity.
Q2: I can't find a reliable melting point for this compound. How should I assess purity?
It is true that physical data for this compound is not consistently reported in the literature.[10] Therefore, purity must be assessed using a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method. A pure sample should show clean signals corresponding to the benzoxazole and aldehyde protons/carbons with correct integrations and no signals from solvents or impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple eluent systems.
-
Mass Spectrometry (MS): This will confirm the molecular weight (147.13 g/mol ).[10]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, especially the aldehyde C=O stretch (typically ~1700 cm⁻¹) and C=N stretch of the oxazole ring.
Q3: What are the recommended storage conditions for purified this compound?
Given the reactive aldehyde functionality, proper storage is critical to prevent degradation.
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Atmosphere: The aldehyde can be susceptible to air oxidation. For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon).
-
Container: Use a well-sealed, airtight container to protect from moisture and air.
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for deciding on a purification strategy based on the initial state of your crude product.
Caption: Decision tree for purification of crude this compound.
References
- Mol-Instincts. 1,3-benzoxazole-2-carbaldehyde. Accessed January 11, 2026. [Link]
- Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
- Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- da Silva, A. B., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
- Wang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]
- Al-Ostath, R., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.
- Shinde, S. B., et al. (2007). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde.
- JETIR. (2018). "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION".
- Shaik, L., et al. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Singh, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- American Chemical Society. (2023). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- da Silva, A. B., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
- Kumar, V., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- ResearchGate. (2014). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole.
- Wikipedia. Benzoxazole. Accessed January 11, 2026. [Link]
- JOCPR. (2012). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,3-BENZOXADIAZOLE-5-CARBALDEHYDE | 32863-33-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Troubleshooting Poor Regioselectivity in the Functionalization of Benzoxazole Rings
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselective functionalization of benzoxazole rings. The benzoxazole moiety is a privileged scaffold in medicinal chemistry and materials science, making the precise control of its functionalization a critical aspect of modern chemical synthesis.[1][2][3][4] This resource provides in-depth, question-and-answer-based troubleshooting guides to address common issues and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My C-H arylation of a simple 2-substituted benzoxazole is yielding a mixture of isomers, primarily at the C2 and C7 positions. How can I favor functionalization at a specific position?
A1: Understanding the Inherent Reactivity of the Benzoxazole Ring
The electronic properties of the benzoxazole ring inherently favor functionalization at the C2 position due to its electrophilic nature.[5] However, achieving selectivity for other positions, such as C4, C5, C6, or C7, often requires strategic manipulation of the reaction conditions or the substrate itself. The C7 position, for instance, can be targeted under specific palladium-catalyzed conditions.[6][7][8][9]
Troubleshooting Strategies:
-
Leverage Directing Groups: The most robust strategy to control regioselectivity is the installation of a directing group (DG).[5] A directing group, often attached to the nitrogen atom of a precursor or the benzoxazole itself, coordinates with the metal catalyst to direct C-H activation to a specific ortho-position.[5][10] For example, an amide group on a 2-amidophenol precursor can direct functionalization to the C4 position before cyclization to the benzoxazole.[1]
-
Catalyst and Ligand Selection: The choice of the metal catalyst and its associated ligands is paramount. Palladium catalysts are frequently used for C-H arylations.[11][12][13] The steric and electronic properties of the ligands can be tuned to favor a particular regioisomer. For instance, phosphine-free PdCl2 has been shown to selectively catalyze C7 arylation.[6][7] Rhodium and iridium catalysts are also employed for various C-H activation and annulation reactions.[5]
-
Solvent and Temperature Optimization: The reaction solvent can dramatically influence regioselectivity by affecting the solubility of the catalyst and substrate, and by stabilizing key reaction intermediates.[5][14] Similarly, temperature optimization can shift the equilibrium between kinetically and thermodynamically favored products.[5] A systematic screening of solvents with varying polarities is often a prudent step.[14]
Logical Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: I am attempting a C4-functionalization using a directing group on a 2-amidophenol precursor, but I am observing competing functionalization at other positions. What could be the cause and how can I fix it?
A2: Competing Directing Group Effects and Steric Hindrance
While directing groups are powerful tools, their effectiveness can be compromised by several factors. In the case of 2-amidophenol, both the amide (-NHCOR) and the hydroxyl (-OH) groups can potentially direct the C-H activation.[1] Additionally, steric hindrance around the target C-H bond can impede the approach of the catalyst.
Troubleshooting Strategies:
-
Enhance the Directing Group's Coordinating Ability: The choice of the amide directing group is crucial. Groups with stronger coordinating atoms (e.g., picolinamide) can outcompete the hydroxyl group's directing effect.
-
Protecting the Competing Group: A straightforward approach is to protect the competing hydroxyl group with a bulky protecting group (e.g., tert-butyldimethylsilyl) that sterically disfavors coordination with the metal catalyst.
-
Fine-Tuning Reaction Conditions:
-
Catalyst System: Some catalytic systems exhibit a higher preference for one directing group over another. For example, certain palladium catalysts may show a higher affinity for the amide group.[1]
-
Base: The choice and stoichiometry of the base can influence which proton is abstracted and which directing group is favored.
-
Experimental Protocol: Screening Directing Groups for C4-Arylation of 2-Amidophenol
| Entry | Directing Group (R in -NHCOR) | Catalyst | Base | Solvent | Temperature (°C) | Observed C4:Other Ratio |
| 1 | Pivaloyl (Piv) | Pd(OAc)2 | K2CO3 | Toluene | 110 | 3:1 |
| 2 | Acetyl (Ac) | Pd(OAc)2 | K2CO3 | Toluene | 110 | 1:1 |
| 3 | Picolinoyl (Pic) | Pd(OAc)2 | K2CO3 | Toluene | 110 | >20:1 |
Protocol Steps:
-
To a sealed reaction vessel, add the 2-amidophenol derivative (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)2 (5 mol%), and K2CO3 (2.0 mmol).
-
Add the anhydrous solvent (5 mL) under an inert atmosphere (N2 or Ar).
-
Heat the reaction mixture at the specified temperature for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Analyze the crude product mixture by 1H NMR or GC-MS to determine the isomeric ratio.
Q3: My photoredox-catalyzed functionalization of the benzoxazole C2 position is inefficient. What factors should I consider to optimize this reaction?
A3: Key Parameters in Photoredox Catalysis
Visible-light photoredox catalysis offers a mild and environmentally friendly approach to benzoxazole functionalization.[15][16][17] However, its success hinges on the careful optimization of several parameters.
Troubleshooting Strategies:
-
Photocatalyst Selection: The choice of photocatalyst is critical. Common choices include iridium and ruthenium complexes, as well as organic dyes like Eosin Y.[15][16] The redox potential of the photocatalyst must be matched to the substrate and the desired transformation.
-
Light Source: The wavelength and intensity of the light source must be appropriate to excite the chosen photocatalyst. Blue LEDs are commonly used for many iridium and ruthenium photocatalysts.[18]
-
Solvent and Degassing: The solvent should be transparent to the wavelength of light being used and should be thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reaction Concentration: The concentration of the reactants can influence the efficiency of the radical trapping and subsequent steps.
Diagram of a General Photoredox Catalytic Cycle for C2-Amination
Sources
- 1. Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization - ethesis [ethesis.nitrkl.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Palladium-Catalyzed Regioselective CâH Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position - figshare - Figshare [figshare.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pcliv.ac.uk [pcliv.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 18. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Benzoxazole-2-carbaldehyde Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address stability challenges encountered during the handling, storage, and experimental use of benzoxazole-2-carbaldehyde and its derivatives. The inherent reactivity of the aldehyde functional group, coupled with the electronic nature of the benzoxazole scaffold, presents unique stability considerations that are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole-2-carbaldehyde appears to be degrading upon storage. What are the likely causes?
A1: The degradation of benzoxazole-2-carbaldehyde is primarily attributed to two main pathways:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (benzooxazole-2-carboxylic acid). This can be initiated by atmospheric oxygen and accelerated by light and elevated temperatures.[1][2][3][4]
-
Polymerization/Trimerization: Aldehydes, particularly aromatic ones, can undergo self-condensation or polymerization over time, leading to the formation of trimers or other polymeric materials.[1] This process can be catalyzed by acidic or basic impurities.
Q2: How does the benzoxazole ring itself contribute to the stability of the molecule?
A2: The benzoxazole ring is an aromatic heterocyclic system that is relatively stable.[5] However, it is susceptible to hydrolysis, especially under acidic conditions, which leads to ring opening and the formation of 2-aminophenol derivatives.[6][7][8][9] The electron-withdrawing nature of the 2-carbaldehyde group can influence the electron density of the ring system, potentially affecting its susceptibility to nucleophilic attack.[10]
Q3: What is the impact of pH on the stability of benzoxazole-2-carbaldehyde in aqueous solutions?
A3: The stability of benzoxazole-2-carbaldehyde in aqueous solutions is significantly pH-dependent. The benzoxazole ring is prone to acid-catalyzed hydrolysis.[6][7][8] Therefore, in acidic buffers, you can expect accelerated degradation of the heterocyclic core. The aldehyde group's stability is also influenced by pH, with extreme pH values potentially catalyzing unwanted reactions.
Q4: Are there any visual indicators of degradation?
A4: Yes, you may observe the following:
-
Color Change: The appearance of a yellowish or brownish hue in a previously colorless or pale-yellow solution or solid can indicate degradation.
-
Precipitation: The formation of insoluble material in a solution can be a sign of polymerization or the formation of less soluble degradation products.
-
Changes in Physical State: Aldehydes that have polymerized may become more viscous or even solidify at room temperature.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your research and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreasing purity of solid compound over time. | 1. Oxidation from exposure to air. 2. Photodegradation from exposure to light. 3. Slow polymerization at ambient temperature. | 1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Keep the container in a desiccator to minimize moisture. 3. Store in an amber vial or in the dark to protect from light. 4. For long-term storage, consider refrigeration at 4°C. |
| Inconsistent results in biological assays. | 1. Degradation of the compound in the assay buffer. 2. Precipitation of the compound in the aqueous assay medium. | 1. Prepare fresh stock solutions before each experiment. 2. Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC. 3. If hydrolysis is an issue, consider adjusting the buffer pH to a more neutral or slightly basic range, if compatible with your assay. |
| Low or no product yield in a reaction using benzoxazole-2-carbaldehyde. | 1. The starting material has degraded. 2. The reaction conditions are too harsh (e.g., strong acid or high temperature), causing decomposition. | 1. Verify the purity of your benzoxazole-2-carbaldehyde by HPLC or NMR before starting the reaction. 2. If possible, use milder reaction conditions. 3. Consider performing the reaction under an inert atmosphere. |
| Appearance of a new peak in the HPLC chromatogram of a stock solution. | 1. Oxidation to the carboxylic acid. 2. Hydrolysis of the benzoxazole ring. | 1. Identify the degradation product by LC-MS. 2. If it's the carboxylic acid, add an antioxidant like Butylated Hydroxytoluene (BHT) to your stock solution (a final concentration of 0.01-0.1% is often sufficient).[1] 3. Store stock solutions at -20°C or -80°C. 4. Use aprotic solvents like DMSO or DMF for stock solutions, as they are less likely to promote hydrolysis compared to protic solvents.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Benzoxazole-2-carbaldehyde
This protocol outlines a forced degradation study to identify potential degradation products and pathways.[11]
Objective: To assess the stability of benzoxazole-2-carbaldehyde under various stress conditions.
Materials:
-
Benzoxazole-2-carbaldehyde
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of benzoxazole-2-carbaldehyde in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in acetonitrile and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Analyze the solution by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating benzoxazole-2-carbaldehyde from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or determined by UV scan of the parent compound).
-
Column Temperature: 30°C
Method Validation:
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity (the ability to resolve the parent peak from degradation products), linearity, accuracy, and precision.[12]
Data Summary: Stability Profile
The following table summarizes the expected stability of benzoxazole-2-carbaldehyde under different conditions. This is a generalized profile, and specific derivatives may exhibit different stabilities.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Low | Benzoxazole ring hydrolysis |
| Neutral (pH 6-8) | Moderate | Slow oxidation | |
| Basic (pH > 9) | Low to Moderate | Potential for base-catalyzed side reactions | |
| Temperature | -20°C (solid) | High | Minimal degradation |
| 4°C (solid) | Good | Slow oxidation/polymerization | |
| Room Temp (solid) | Moderate | Oxidation and polymerization | |
| Elevated Temp (>40°C) | Low | Accelerated degradation | |
| Light | Dark | Good | - |
| Ambient Light | Moderate | Photodegradation, photo-oxidation | |
| UV Light | Low | Accelerated photodegradation | |
| Atmosphere | Inert (N₂, Ar) | High | - |
| Air | Moderate | Oxidation | |
| Solvent | Aprotic (DMSO, DMF) | Good | Minimal solvent-mediated degradation |
| Protic (Ethanol, Water) | Moderate to Low | Potential for hydrolysis and hemiacetal formation |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for benzoxazole-2-carbaldehyde.
References
- Journal of the Chemical Society, Perkin Transactions 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing.
- Semantic Scholar. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles.
- ResearchGate.
- ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[15]).
- Pell Wall Perfumes Blog.
- MDPI.
- Forced Degrad
- MedCrave online.
- PMC. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023).
- Google Patents. US8252844B2 - Method of stabilizing an aldehyde.
- MDPI.
- Wikipedia. Benzoxazole.
- PMC.
- NIH.
- ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF.
- ACS Publications.
- Allan Chemical Corporation. Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025).
- Reddit. How long can / should you store aromachemicals? : r/DIYfragrance. (2024).
- ResearchGate. Influence of Electronic Effects from Bridging Groups on Synthetic Reaction and Thermally Activated Polymerization of Bisphenol-Based Benzoxazines. (2025).
- PMC. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022).
- ACS Publications. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020).
- ResearchGate.
- ResearchGate. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2025).
- Journal of Research in Chemistry.
- PMC. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases.
- JOCPR.
- NIH.
- ResearchGate. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2025).
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous C
- Benchchem. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier.
- PMC.
- MDPI.
- PMC.
- PubMed. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies.
- Quora. How does an electron withdrawing group affect a benzene ring?. (2022).
- ResearchGate.
- Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 2-Diethylamino-5-phenyl-2-oxazolin-4-one (Fenozolone).
- ResearchGate.
- Sigma-Aldrich. 1,3-benzoxazole-2-carbaldehyde | 62667-25-8.
- ResearchGate.
- NIH.
- ResearchGate. (PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (2025).
Sources
- 1. pellwall-perfumes.blogspot.com [pellwall-perfumes.blogspot.com]
- 2. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. biomedres.us [biomedres.us]
- 12. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent Conditions for Benzooxazole-2-carbaldehyde Reactions
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Benzooxazole-2-carbaldehyde. The choice of solvent is a critical parameter that profoundly influences reaction kinetics, yield, and purity. This guide offers actionable advice to navigate common challenges and make informed decisions for experimental success.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction is giving a very low yield or is not proceeding to completion. How can solvent choice be the cause?
Answer: A low or stalled reaction is one of the most common challenges and can often be traced back to the solvent system.[1][2] Several factors may be at play:
-
Poor Solubility of Reactants: this compound or other starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature.[3] If reactants are not in solution, the reaction cannot proceed efficiently.
-
Solution: Increase the reaction temperature if the solvent's boiling point permits.[3] Alternatively, switch to a solvent with better solubilizing power for your class of compounds. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are known to dissolve a wide range of organic molecules.[3]
-
-
Inappropriate Solvent Polarity: Many reactions involving the aldehyde group, such as Knoevenagel or Henry reactions, proceed through charged intermediates or transition states.[3] The solvent must be able to stabilize these species to lower the activation energy of the reaction.[2][3]
-
Solution: If you suspect inappropriate polarity, perform a solvent screen. Test a range of solvents with varying polarities, such as a non-polar solvent like toluene, a moderately polar one like Dichloromethane (DCM), and a polar aprotic one like acetonitrile or DMF.[3]
-
-
Catalyst Inactivity: The chosen solvent may be interfering with your catalyst. For instance, a protic solvent might neutralize a basic catalyst, or a coordinating solvent might bind to a metal catalyst, inhibiting its activity.
Question 2: I'm observing significant side product formation. Could the solvent be responsible?
Answer: Yes, the solvent can be a direct participant in side reactions or can promote undesired reaction pathways.[1][3]
-
Solvent Participation: Solvents with reactive functional groups can compete with your desired reactants. For example, in a reaction sensitive to nucleophiles, using an alcohol solvent like ethanol could lead to the formation of acetal byproducts with the this compound.
-
Solution: Switch to a non-reactive, "inert" solvent. If you suspect your alcohol solvent is competing as a nucleophile, change to an aprotic solvent like dioxane or toluene.[3]
-
-
Promotion of Undesired Pathways: The solvent environment can influence the selectivity of a reaction. For instance, in a Henry reaction, polar protic solvents might favor the elimination of water from the initial nitro-aldol adduct, leading to the formation of a nitroalkene instead of the desired β-nitro alcohol.[4][5]
-
Solution: Optimize reaction conditions by screening different solvent classes. Lowering the reaction temperature can also help, as side reactions often have higher activation energies and are more prevalent at elevated temperatures.[3]
-
Question 3: My reaction seems to stall after forming an intermediate. What should I do?
Answer: This is a common issue, particularly in multi-step, one-pot syntheses like the formation of a benzoxazole from 2-aminophenol and an aldehyde, where a stable Schiff base intermediate may fail to cyclize.[2][6][7] While your starting material is this compound, similar principles apply to its subsequent reactions where an intermediate may be unexpectedly stable.
-
Insufficient Energy for Cyclization/Conversion: The reaction may require more energy to overcome the activation barrier for the final step.
-
Solvent Not Promoting the Final Step: The solvent may stabilize the intermediate more effectively than the transition state leading to the product.
-
Solution: A change in solvent can alter the energy landscape. Switching from an aprotic to a protic solvent (or vice-versa) can sometimes provide the necessary proton transfer or hydrogen bonding to facilitate the final conversion.
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: What are the key properties of a solvent to consider for reactions with this compound?
Answer: The ideal solvent is one that dissolves all reactants, is inert to the reaction conditions, and facilitates the desired chemical transformation. Key properties include:
-
Polarity and Protic/Aprotic Nature: This is arguably the most critical factor. Polar solvents are essential for reactions with ionic intermediates.[3] The choice between protic (e.g., ethanol, water) and aprotic (e.g., DMF, acetonitrile) depends on the reaction mechanism. Protic solvents can hydrogen bond and may protonate carbonyls, increasing their electrophilicity, but can also interfere with strong bases.[3]
-
Boiling Point: The boiling point determines the maximum temperature at which a reaction can be run at atmospheric pressure. High-boiling solvents like DMF, DMSO, or toluene are often used for reactions that require significant thermal energy.[8]
-
Solubilizing Power: The solvent must be able to dissolve the starting materials, reagents, and any catalysts to ensure a homogeneous reaction mixture.[3]
-
Inertness: The solvent should not react with any of the starting materials, intermediates, products, or catalysts under the reaction conditions.[3]
Question 2: Are there "green" or environmentally friendly solvent alternatives?
Answer: Yes, green chemistry principles encourage the use of less hazardous solvents. For benzoxazole synthesis and related reactions, several greener alternatives have proven effective:
-
Ethanol and Water: These are benign solvents that have been successfully used in some protocols, often with the right catalyst system.[3][6][9]
-
Polyethylene Glycol (PEG): PEG can be an effective and recyclable solvent medium for some syntheses.[3]
-
Solvent-Free Conditions: This is an increasingly popular and environmentally friendly option.[3] Reactions can be conducted by heating the neat reactants, often with a heterogeneous catalyst, or by using techniques like mechanical grinding or microwave irradiation.[9][10] These methods reduce waste, can shorten reaction times, and sometimes result in higher yields.[3]
Question 3: How does solvent polarity affect the fluorescence properties of benzoxazole derivatives?
Answer: This is an important consideration for researchers developing fluorescent probes or materials. The benzoxazole core is a component of many fluorescent dyes. The emission spectra of these molecules can be highly sensitive to solvent polarity (a phenomenon known as solvatochromism).[11][12] Emission often occurs from a highly polar excited state, and increasing solvent polarity can lead to a significant red-shift (a larger Stokes shift) in the fluorescence maximum.[11] This indicates a strong charge-transfer character in the excited state, a property that can be tuned by solvent choice.[11]
Part 3: Data Presentation & Visualizations
Table 1: Properties of Common Solvents for Benzoxazole-2-carbaldehyde Reactions
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (Polarity) | Key Application Notes & Cautions |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent solvent for a wide range of reactants; high boiling point allows for high reaction temperatures.[3][9] Can be difficult to remove under vacuum. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Good polar solvent with a convenient boiling point for easy removal. Effective for stabilizing charged intermediates.[3][9] |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 9.1 | Excellent for reactions at or below room temperature; easy to remove. Less polar than DMF or ACN.[3] |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | A "green" solvent option.[6] Can act as a nucleophile and interfere with base-catalyzed reactions. Useful when proton transfer is needed.[3][9] |
| Toluene | Non-polar | 111 | 2.4 | Good for reactions requiring high temperatures under non-polar conditions (e.g., some cyclizations). Can be used for azeotropic removal of water. |
| Solvent-Free | N/A | N/A | N/A | Environmentally friendly approach. Often requires a heterogeneous catalyst and heating (50-130°C) or sonication.[9][10][13] |
Diagram 1: Decision-Making Workflow for Solvent Selection
This diagram provides a logical pathway for choosing an appropriate solvent system for a given reaction with this compound.
Caption: A logical workflow for selecting and optimizing a solvent.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Knoevenagel Condensation with this compound
Objective: To identify the optimal solvent for the condensation of this compound with an active methylene compound (e.g., malononitrile).
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Screening Solvents: Toluene, Dichloromethane (DCM), Acetonitrile (ACN), Ethanol (EtOH), Dimethylformamide (DMF)
-
Reaction vials with stir bars
-
TLC plates and appropriate eluent system
Procedure:
-
Reaction Setup: In five separate, labeled reaction vials, place this compound (1.0 mmol).
-
Reagent Addition: To each vial, add the active methylene compound (1.0 mmol) and a catalytic amount of the base (e.g., 0.1 mmol).
-
Solvent Addition: To each vial, add 2-3 mL of a different screening solvent (Toluene, DCM, ACN, EtOH, DMF). Include a sixth vial with no solvent for a solvent-free control.[3]
-
Reaction Conditions: Place the vials in a heating block set to a moderate temperature (e.g., 60 °C). Stir the reactions.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes) by spotting a small aliquot from each vial onto a TLC plate.[3][14]
-
Workup: Once a reaction is deemed complete (or after a set time, e.g., 4 hours), cool the reaction mixtures to room temperature.
-
Analysis: For reactions in volatile organic solvents (Toluene, DCM, ACN, EtOH), the solvent can be removed under reduced pressure. For the DMF reaction, an aqueous workup with extraction into ethyl acetate may be necessary.
-
Yield & Purity Determination: Analyze the crude product from each reaction (e.g., by ¹H NMR or LC-MS) to determine the conversion and purity. The solvent that provides the highest yield of the desired product with the fewest impurities is the optimal choice for further optimization.[3]
Diagram 2: Experimental Workflow for Solvent Screening Protocol
Caption: Step-by-step workflow for the solvent screening experiment.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025).
- BenchChem. (n.d.). This compound | CAS 62667-25-8 | Supplier.
- ResearchGate. (n.d.). Optimization of the reaction conditions by using different solvents.
- BenchChem. (2025).
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
- ResearchGate. (n.d.). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes.
- PubMed. (2019).
- Singh, M., et al. (n.d.). Effect of solvent polarity on absorption and emission properties of synthesized compounds.
- Lee, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1435-1442.
- BenchChem. (2025).
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25407.
- National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde in Common Organic Solvents.
- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis.
- World Journal of Pharmaceutical Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- ACS Omega. (2019).
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- SCIRP. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2019). (PDF)
- ACG Publications. (2021).
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of 2-Benzoxazolecarboxaldehyde
Document ID: TSC-2026-01-B2C-A1
Version: 1.0
Last Updated: January 11, 2026
Introduction
2-Benzoxazolecarboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of a wide range of bioactive compounds and functional materials.[1][2] However, the aldehyde functional group, attached to the relatively stable benzoxazole core, introduces a susceptibility to degradation, particularly during long-term storage. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of 2-Benzoxazolecarboxaldehyde, ensuring the integrity of your starting materials and the success of your downstream applications.
Troubleshooting Guide: Identifying and Understanding Decomposition
This section addresses common issues encountered during the storage of 2-Benzoxazolecarboxaldehyde in a question-and-answer format, providing insights into the underlying chemical principles.
Q1: I've noticed my solid 2-Benzoxazolecarboxaldehyde has changed from a white/light yellow powder to a darker yellow or brownish color. What is happening?
A1: A color change is a primary visual indicator of decomposition. This is often due to the formation of small quantities of highly colored degradation products. The two most probable chemical transformations are:
-
Oxidation: The aldehyde group (-CHO) is susceptible to aerobic oxidation, converting it to the corresponding 2-benzoxazolecarboxylic acid.[3] While both the starting aldehyde and the resulting carboxylic acid are typically white or off-white solids, the initial stages of this radical-mediated process can generate transient colored intermediates.
-
Polymerization: Aromatic aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities, light, or heat.[1][4] These reactions can lead to the formation of higher molecular weight oligomers or polymers, which are often colored.
Q2: The solubility of my 2-Benzoxazolecarboxaldehyde in organic solvents seems to have decreased. Is this related to decomposition?
A2: Yes, a decrease in solubility is a strong indicator of polymerization. The aldehyde monomers are typically soluble in common organic solvents. However, as they polymerize into larger molecules, their solubility decreases significantly. You may observe the material becoming gummy, viscous, or forming insoluble particulates.[3]
Q3: I ran an NMR/LC-MS analysis on my stored compound and see new, unexpected peaks. What are the likely degradation products?
A3: The most common degradation product you are likely to observe is 2-benzoxazolecarboxylic acid . This results from the oxidation of the aldehyde. In an LC-MS analysis, you would expect to see a new peak with a mass corresponding to C₈H₅NO₃. Another possibility, though often harder to characterize by these methods, is the presence of a broad mixture of oligomers/polymers if polymerization has occurred.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection are highly effective for quantifying the purity of your aldehyde and identifying degradation products.[5]
Preventative Measures & Best Practices for Storage
Proactive measures are critical to maintaining the stability and purity of 2-Benzoxazolecarboxaldehyde. The following protocols are designed to mitigate the primary degradation pathways.
Core Principle: Minimizing Exposure to Degradation Catalysts
The key to preventing decomposition is to rigorously control the storage environment to exclude oxygen, moisture, light, and contaminants that can initiate or accelerate degradation reactions.
Step-by-Step Storage Protocol
-
Procurement and Initial Handling:
-
Upon receipt, inspect the container for an intact seal.
-
If possible, purchase quantities that will be consumed within a reasonable timeframe to avoid long-term storage of opened containers.
-
Handle the material in a controlled environment, preferably within a glove box or glove bag under an inert atmosphere (nitrogen or argon).[6]
-
-
Aliquotting for Use:
-
Avoid repeatedly opening and closing the main stock container.
-
If the entire stock will not be used at once, aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture.
-
-
Container Selection:
-
Use amber glass vials with PTFE-lined (Teflon) screw caps. Amber glass protects the compound from light, which can catalyze degradation.
-
Ensure vials are thoroughly clean and dry before use to prevent contamination.
-
-
Atmosphere Control:
-
Before sealing, flush the headspace of the vial with a gentle stream of dry nitrogen or argon gas. This displaces atmospheric oxygen, the primary culprit in oxidation.
-
For highly sensitive applications, consider using ampoules that can be flame-sealed under vacuum or inert gas.
-
-
Temperature and Location:
-
Store the sealed containers in a refrigerator at 2-8°C . Lower temperatures slow down the rate of both oxidation and polymerization reactions.
-
Store in a dark, designated area for chemicals, away from heat sources and highly reactive substances.
-
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Reduces the rate of chemical reactions (oxidation, polymerization). |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents aerobic oxidation of the aldehyde to a carboxylic acid. |
| Light | Protect from Light (Amber Vial) | Light can provide the energy to initiate free-radical degradation pathways. |
| Container | Clean, Dry Amber Glass Vial with PTFE-lined Cap | Prevents photo-degradation and contamination. PTFE liner provides an inert seal. |
| Handling | Aliquot under inert atmosphere | Minimizes exposure of the bulk material to air and moisture.[6] |
Visualizing Decomposition and Prevention
To better understand the processes involved, the following diagrams illustrate the primary decomposition pathway and a decision-making workflow for proper storage.
Caption: Primary degradation pathways for 2-Benzoxazolecarboxaldehyde.
Caption: Decision workflow for optimal storage of 2-Benzoxazolecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q: Can I store 2-Benzoxazolecarboxaldehyde at -20°C or -80°C for better stability?
A: While extremely low temperatures will further slow oxidation, refrigeration at 2-8°C is generally sufficient and standard practice for aldehyde storage. For some aliphatic aldehydes, very low temperatures can surprisingly accelerate polymerization, though this is less of a concern for aromatic aldehydes. Sticking to the 2-8°C range is a reliable and validated approach.
Q: I do not have access to a glove box. What is the next best way to handle the compound?
A: If a glove box is unavailable, you can create a makeshift inert environment using a "glove bag" or by working quickly and efficiently in a well-ventilated fume hood. The key is to minimize the time the compound is exposed to the atmosphere. After dispensing, immediately flush the container's headspace with nitrogen or argon before sealing.
Q: How can I test the purity of my stored 2-Benzoxazolecarboxaldehyde before using it in a critical reaction?
A: The most straightforward methods are:
-
Thin-Layer Chromatography (TLC): A quick check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[5]
-
¹H NMR Spectroscopy: Can detect the presence of the carboxylic acid degradation product (the aldehydic proton signal will decrease, and a new carboxylic acid proton signal may appear, though it is often broad).
Q: Is it possible to repurify 2-Benzoxazolecarboxaldehyde that has started to decompose?
A: Repurification is possible but can be challenging. If the primary degradation is oxidation to the carboxylic acid, you might be able to separate the two compounds via column chromatography or recrystallization from a suitable solvent system. However, if significant polymerization has occurred, purification becomes much more difficult due to the intractable nature of the polymeric material. It is generally more cost-effective and scientifically sound to use a fresh, pure batch of the compound.
References
- Aso, C., & Tagami, S. (1969). Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. Macromolecules, 2(4), 414–418.
- Zhang, J., et al. (2024). Asymmetric Multicomponent Polymerizations of Aromatic Amines, Aldehydes, and Alkynes Toward Chiral Poly(propargylamine)s and the Backbone Transformation.
- U.S. Environmental Protection Agency. (1999). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- Vogl, O. (2000). Addition polymers of aldehydes. Journal of Polymer Science Part A: Polymer Chemistry, 38(13), 2293-2299.
- Wikipedia. (n.d.). Benzoxazole.
- BenchChem. (n.d.). Stability studies of 2,5,6-trimethylbenzoxazole under different conditions.
- Palmgrén, J. J., et al. (2024). Drug compatibility with various closed intravenous infusion containers. Frontiers in Pharmacology.
- Carl ROTH. (2020).
- Organic Chemistry Portal. (n.d.).
- Wang, J., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179–6187.
- European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products.
- Aso, C., Tagami, S., & Kunitake, T. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Polymer Journal, 1(4), 395-402.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- ECHEMI. (n.d.). 2-Oxo-2,3-dihydrobenzoxazole-6-carboxaldehyde.
- Thermo Fisher Scientific. (n.d.).
- SlidePlayer. (n.d.).
- SpringerLink. (n.d.).
- ResearchGate. (n.d.).
- Fisher Scientific. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole).
- Pell Wall Perfumes Blog. (2013).
- Carl ROTH. (2020).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
- University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes.
Sources
Work-up procedures to remove impurities from Benzooxazole-2-carbaldehyde
Welcome to the technical support guide for the work-up and purification of Benzooxazole-2-carbaldehyde. This document is designed for researchers, scientists, and professionals in drug development, providing expert-driven answers to common purification challenges. Our goal is to equip you with the knowledge to diagnose issues in your purification workflow and implement effective, validated solutions.
Introduction: The Challenge of Purity
This compound is a critical building block in medicinal chemistry, prized for its reactive aldehyde group that serves as a versatile handle for synthesizing complex molecules.[1] However, its synthesis, often involving the condensation of 2-aminophenol with aldehyde precursors or the oxidation of 2-methylbenzoxazole, can introduce a variety of impurities.[1][2] These can include unreacted starting materials, over-oxidized products, and various side-products that can complicate downstream applications.
This guide provides a structured approach to troubleshooting and resolving these purification challenges through a series of frequently asked questions and detailed procedural walkthroughs.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue instead of the expected solid. What are the likely impurities?
A1: A dark, oily crude product often points to the presence of colored impurities from starting material degradation or side reactions. 2-aminophenols, a common precursor, are particularly susceptible to air oxidation, which can form highly colored byproducts.[3] Incomplete reaction, leaving unreacted starting materials, can also contribute to an oily consistency.
Initial Diagnostic Steps:
-
TLC Analysis: Perform Thin Layer Chromatography (TLC) against your starting materials to check for their presence in the crude mixture.
-
Solubility Tests: Check the solubility of a small sample in various solvents to get a preliminary idea of the impurity profile.
Q2: My NMR spectrum shows unreacted 2-aminophenol and other aromatic signals that don't correspond to the product. How do I remove these?
A2: The presence of 2-aminophenol, a basic compound, and other potential acidic or neutral starting materials requires a targeted extraction strategy. An acid-base extraction is highly effective for separating these based on their differing pKa values.
Recommended Solution: A liquid-liquid extraction work-up is the most direct method. You can wash the organic solution of your crude product with a dilute acid (like 1M HCl) to remove basic impurities such as 2-aminophenol. Subsequently, a wash with a dilute base (like saturated sodium bicarbonate) can remove any acidic impurities.[4]
Q3: I suspect my product is contaminated with Benzooxazole-2-carboxylic acid due to over-oxidation. How can I confirm and remove this?
A3: Benzooxazole-2-carboxylic acid is a common byproduct if the oxidation of 2-methylbenzoxazole is not carefully controlled, or if the aldehyde product itself is oxidized.[1]
Confirmation:
-
TLC: The carboxylic acid will have a different Rf value than the aldehyde, typically lower (more polar).
-
IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid.
Removal:
-
Base Extraction: The most effective method is to dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution like saturated sodium bicarbonate. The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral aldehyde remains in the organic phase.[4][5]
Q4: My reaction used an excess of an aldehyde starting material. How can I remove it without affecting my this compound product?
A4: Removing a starting aldehyde from an aldehyde product presents a challenge. A highly effective and selective method is the Brindle-Boucher Bisulfite Work-up .[6][7] This procedure leverages the reversible reaction of aldehydes with sodium bisulfite to form water-soluble adducts.
Mechanism Insight: Aldehydes react with sodium bisulfite to form a charged bisulfite adduct, which is soluble in water. This allows for its separation from the organic components of a mixture through liquid-liquid extraction.[8][9] The reaction can be reversed by adding a base, allowing for the recovery of the aldehyde if needed.[6]
Part 2: Detailed Purification Protocols & Troubleshooting Guides
This section provides step-by-step protocols for the most effective purification techniques and troubleshooting for common issues.
Protocol 1: Comprehensive Acid-Base Extraction Workflow
This protocol is designed to remove common acidic and basic impurities.
Objective: To sequentially remove basic (e.g., 2-aminophenol) and acidic (e.g., Benzooxazole-2-carboxylic acid) impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake and vent as before. Drain the lower aqueous layer. This step will remove acidic impurities.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water. Drain the lower aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.
Troubleshooting this Protocol:
-
Emulsion Formation: If an emulsion forms at the interface, add more brine and swirl gently. Letting the mixture stand for a longer period can also help. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.
-
Product Precipitation: If the product precipitates during the washes, add more organic solvent to redissolve it.
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.
Objective: To purify the aldehyde by exploiting differences in solubility between the product and impurities.
Materials:
-
Crude this compound from extraction
-
Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)[1]
-
Erlenmeyer flask
-
Hot plate with stirrer
-
Büchner funnel and filter flask
-
Activated charcoal (optional, for colored impurities)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[5][10]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[10][11]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Recrystallization Troubleshooting Table:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not sufficiently saturated; Cooling is too rapid. | Evaporate some solvent to increase concentration; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal.[10] |
| Product oils out | The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated. | Reheat the solution and add more solvent; Try a lower-boiling point solvent system. |
| Low recovery of pure product | Too much solvent was used; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent; Ensure the filtration apparatus is pre-warmed.[10] |
| Crystals are colored or impure | Incomplete removal of colored impurities; Co-precipitation of impurities. | Use activated charcoal; Perform a second recrystallization.[10] |
Protocol 3: Column Chromatography
For difficult separations or when high purity is essential, column chromatography is the method of choice.
Objective: To separate compounds based on their differential adsorption to a stationary phase (silica gel).
Materials:
-
Crude or partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Mobile Phase Selection: Use TLC to determine the optimal mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.[10]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary.[10]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Column Chromatography Troubleshooting Table:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation | Inappropriate mobile phase polarity; Column overloading. | Optimize the solvent system using TLC; Reduce the amount of material loaded onto the column.[10] |
| Product elutes too quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).[10] |
| Streaking or tailing of bands | The compound is not very soluble in the mobile phase; The column was packed improperly. | Choose a mobile phase in which the compound is more soluble; Repack the column carefully.[10] |
Part 3: Visualization of Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying crude this compound.
Caption: A workflow for the purification of this compound.
Diagram 2: Troubleshooting Impurity Issues
This diagram outlines a logical approach to identifying and removing specific types of impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Identifying and characterizing byproducts in Benzooxazole-2-carbaldehyde synthesis
Introduction
Welcome to the technical support guide for the synthesis of Benzooxazole-2-carbaldehyde. This molecule is a critical building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide array of complex derivatives.[1] The synthetic pathway, typically involving the formation of a 2-cyanobenzoxazole intermediate followed by a controlled reduction, is powerful but fraught with potential challenges. Low yields, incomplete reactions, and the formation of persistent byproducts are common hurdles for researchers.
This guide is structured to provide direct, actionable solutions to the specific problems you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and logically devise effective solutions. Our focus is on ensuring the integrity of your experimental results through robust, self-validating protocols.
Section 1: Troubleshooting the 2-Cyanobenzoxazole Precursor Synthesis
The quality of your final product is fundamentally dependent on the successful synthesis of the 2-cyanobenzoxazole intermediate. A common route involves the cyclization of 2-aminophenol with a reagent providing the cyano-substituted carbon, such as ethyl 2-cyano-2-(hydroxyimino)acetate or similar synthons. Issues at this stage often cascade, complicating the subsequent reduction and purification steps.
FAQ 1: My reaction to form 2-cyanobenzoxazole is showing low yield and multiple spots on TLC, including unreacted 2-aminophenol. What's going wrong?
This is a frequent issue that can stem from several factors, ranging from starting material purity to the reaction environment itself.[2][3]
Core Causes & Solutions:
-
Purity of 2-Aminophenol: 2-aminophenol is highly susceptible to air oxidation, which can introduce colored impurities and inhibit the desired reaction.[3]
-
Troubleshooting: Always use high-purity 2-aminophenol. If the purity is suspect (e.g., discoloration), consider recrystallization or purification by column chromatography before use. You can assess purity by comparing the melting point to the literature value and running a preliminary TLC or NMR.[2]
-
Best Practice: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the synthesis.[3]
-
-
Reaction Conditions: The cyclization step is often sensitive to temperature and solvent choice.
-
Troubleshooting: If the reaction is stalling (indicated by persistent starting material on TLC), the temperature may be too low to overcome the activation energy for cyclization.[3] Consider a stepwise increase in temperature, monitoring progress at each stage. Some modern methods utilize microwave irradiation to drive the reaction to completion in shorter times.[4]
-
-
Side Product Formation: At elevated temperatures or under non-optimal pH conditions, 2-aminophenol can undergo self-condensation or polymerization, leading to intractable mixtures and reduced yields.[3]
-
Troubleshooting: Stick to the recommended reaction temperature and avoid overly acidic or basic conditions unless specified by the protocol. If polymerization is suspected, lowering the reaction temperature and extending the reaction time may be beneficial.
-
Experimental Protocol: TLC Monitoring of the Reaction
A well-executed TLC analysis is your primary diagnostic tool for tracking reaction progress and identifying issues early.[2][3]
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Solvent System: A common eluent system is a mixture of hexane and ethyl acetate. Start with a 4:1 ratio and adjust as needed to achieve good separation (Rf of the product should be ~0.3-0.4).
-
Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). On the TLC plate, spot the starting material (2-aminophenol), a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
Development & Visualization: Develop the plate in a chamber saturated with the eluent. Visualize the spots under a UV lamp (254 nm). Unreacted 2-aminophenol and the newly formed benzoxazole ring will be UV active.
Section 2: DIBAL-H Reduction of 2-Cyanobenzoxazole
The reduction of the nitrile (R-CN) to an aldehyde (R-CHO) using Diisobutylaluminium hydride (DIBAL-H) is the critical final step. This reaction's success hinges on precise control over stoichiometry and temperature to prevent unwanted side reactions.[5][6]
The mechanism involves the coordination of the Lewis-acidic aluminum center to the nitrile nitrogen, followed by hydride transfer. This forms an aluminum-imine intermediate that is stable at low temperatures. Upon aqueous workup, this intermediate hydrolyzes to the desired aldehyde.[5][7][8]
Caption: Controlled DIBAL-H reduction pathway.
FAQ 2: My main product is Benzoxazole-2-methanol. Why did the reduction go too far?
Observing the corresponding primary alcohol is a classic sign of over-reduction. DIBAL-H, while selective, is a powerful reducing agent capable of reducing aldehydes to alcohols, especially if conditions are not carefully controlled.[6]
Core Causes & Solutions:
-
Excess DIBAL-H: Using more than one equivalent of DIBAL-H is the most common cause. After the initial reduction to the aldehyde, any excess DIBAL-H will readily reduce the newly formed aldehyde to the alcohol.
-
Troubleshooting: Ensure you are using a precise amount of DIBAL-H (typically 1.0 to 1.2 equivalents). If you are using a commercial solution, its molarity can decrease over time. Consider titrating the DIBAL-H solution before use to determine its exact concentration.
-
-
Elevated Temperature: The aluminum-imine intermediate is stable only at very low temperatures, typically -78 °C (a dry ice/acetone bath).[5][9] If the reaction temperature is allowed to rise, the aldehyde can be formed in the presence of active DIBAL-H, leading to immediate further reduction.
-
Troubleshooting: Maintain the reaction temperature strictly at or below -78 °C during the DIBAL-H addition and for the entire reaction duration.[9] Add the DIBAL-H solution dropwise to manage any exothermic processes.
-
FAQ 3: I've recovered a significant amount of my starting 2-cyanobenzoxazole. What caused the incomplete reaction?
This indicates that the reduction did not proceed as expected.
Core Causes & Solutions:
-
Insufficient or Inactive DIBAL-H: The DIBAL-H solution may have degraded due to improper storage or handling (it is sensitive to air and moisture).[10]
-
Troubleshooting: Use a fresh bottle of DIBAL-H or titrate your existing stock. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
-
-
Reaction Temperature is Too Low: While high temperatures cause over-reduction, an excessively low temperature can cause the reaction to be impractically slow.
-
Troubleshooting: While -78 °C is standard, ensure the reaction is allowed to stir for an adequate amount of time (e.g., 2-3 hours) before quenching. Monitor via TLC to confirm the consumption of starting material.
-
FAQ 4: My final product is a complex mixture. What are the likely byproducts and how can I avoid them?
A complex mixture after workup points to multiple side reactions. Besides the over-reduced alcohol, other byproducts can form.
Caption: Potential outcomes of the nitrile reduction step.
Potential Byproducts & Prevention:
-
Benzoxazole-2-methanol (Alcohol): As discussed in FAQ 2, this arises from over-reduction.
-
Prevention: Strict control of DIBAL-H stoichiometry and temperature.
-
-
Benzoxazol-2-ylmethanamine (Primary Amine): While DIBAL-H is known for stopping at the aldehyde, using a more powerful reducing agent like LiAlH₄ would lead to the primary amine.[5][7] Contamination or accidental use of the wrong reagent could be a cause.
-
Prevention: Double-check all reagents. DIBAL-H is the correct choice for this partial reduction.[8]
-
-
Hydrolyzed Benzoxazole Ring: Aggressive aqueous workup, particularly with strong acids, can potentially lead to the cleavage of the benzoxazole ring.[11]
-
Prevention: Quench the reaction carefully at low temperature, often by slowly adding methanol followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[9] This helps to break up the aluminum complexes without harsh pH changes.
-
Section 3: Characterization & Purification Guide
Proper identification of the desired product and any byproducts is essential.
Table 1: Analytical Data for Key Compounds
| Compound | Structure | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm, CDCl₃) | Expected Mass (m/z) [M+H]⁺ |
| This compound (Target) | Bz-CHO | ~9.9-10.1 (s, 1H, -CHO), 7.4-7.9 (m, 4H, Ar-H) | ~185 (-CHO), 160 (C=N), 110-150 (Ar-C) | 148.04 |
| Benzoxazole-2-methanol (Over-reduction) | Bz-CH₂OH | ~4.8-5.0 (s, 2H, -CH₂), 7.3-7.8 (m, 4H, Ar-H), ~2.5-3.5 (br s, 1H, -OH) | ~60 (-CH₂OH), 163 (C=N), 110-150 (Ar-C) | 150.06 |
| 2-Cyanobenzoxazole (Starting Material) | Bz-CN | 7.4-7.9 (m, 4H, Ar-H) | ~110 (-CN), 145 (C=N), 110-150 (Ar-C) | 145.04 |
(Note: Exact chemical shifts (δ) can vary based on solvent and concentration. This table provides expected ranges for identification purposes.)
Experimental Protocol: Purification by Column Chromatography
If your reaction mixture contains byproducts, purification by silica gel column chromatography is typically required.[4][12]
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Concentrate your crude product and adsorb it onto a small amount of silica gel. Carefully add this solid to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. The less polar compounds will elute first. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the more polar compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure desired product. Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues during the DIBAL-H reduction step.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Strategies to enhance the quantum yield of fluorescent benzoxazole probes
Technical Support Center: Benzoxazole Fluorescent Probes
A Senior Application Scientist's Guide to Enhancing Quantum Yield
Welcome to the technical support center for benzoxazole-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile fluorophores and seek to maximize their performance. As a Senior Application Scientist, my goal is to provide you with not only solutions to common problems but also the underlying scientific principles to help you make informed decisions in your experiments. A high fluorescence quantum yield (Φf) is the cornerstone of a sensitive and reliable assay, ensuring a bright signal for clear detection and accurate quantification.[1][2] This guide will equip you with the knowledge to troubleshoot issues and strategically enhance the quantum yield of your benzoxazole probes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: My 2-arylbenzoxazole probe is highly fluorescent in a non-polar solvent like Toluene, but the signal nearly disappears in my aqueous biological buffer. What is the likely cause and how can I fix it?
Answer:
This is a classic and frequently observed phenomenon. The most probable cause is the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which is a non-emissive or very weakly emissive excited state.[3][4]
-
The Mechanism: In many 2-arylbenzoxazole probes, the aryl group and the benzoxazole moiety are not perfectly coplanar. Upon excitation in a polar solvent, an electron is transferred from the donor part of the molecule to the acceptor part. The molecule then relaxes by twisting around the single bond connecting the two rings. This twisted, charge-separated TICT state is heavily stabilized by polar solvent molecules, creating a low-energy, non-radiative pathway for the probe to return to the ground state.[5] In non-polar solvents, this TICT state is not stabilized, so the molecule relaxes through the highly fluorescent Locally Excited (LE) state.[5]
-
Solutions & Strategies:
-
Restrict Molecular Rotation: The most effective solution is to structurally modify the probe to introduce steric hindrance that prevents the twisting motion. Adding bulky groups, such as methyl or tert-butyl groups, ortho to the connecting single bond can physically block the rotation needed to form the TICT state, forcing the molecule to relax via fluorescence.[6]
-
Increase Environmental Viscosity: If altering the probe's chemistry is not an option, increasing the viscosity of the medium can physically restrict the intramolecular rotation.[7] While not always practical for cellular imaging, this can be tested by dissolving the probe in a solvent like glycerol to see if fluorescence is recovered.[8] This principle is also why some probes become more fluorescent upon binding to a target protein or embedding within a lipid membrane, as the local environment becomes more rigid.
-
Tune Solvent Polarity: If your experimental conditions allow, try using a buffer with lower polarity or adding co-solvents to reduce the stabilization of the TICT state. This requires careful validation to ensure it doesn't affect your biological system.
-
Question 2: I'm working at high probe concentrations, and I'm seeing a decrease in fluorescence intensity as I increase the concentration. Why is this happening?
Answer:
This phenomenon is known as Aggregation-Caused Quenching (ACQ) .[9] It occurs when the planar, aromatic structures of the benzoxazole probes stack on top of each other at high concentrations.
-
The Mechanism: When the molecules are in close proximity, they can form non-fluorescent aggregates or excimers. The π-π stacking interactions between the molecules create new, non-radiative decay pathways, effectively quenching the fluorescence of the solution.[10][11] This is a common issue for many planar aromatic dyes.
-
Solutions & Strategies:
-
Work at Lower Concentrations: The simplest solution is to reduce the probe concentration to a range where the fluorescence intensity increases linearly with concentration.
-
Employ Aggregation-Induced Emission (AIE) Probes: A more advanced strategy is to use or design probes that exhibit the opposite effect: Aggregation-Induced Emission (AIE).[8] This is achieved by attaching bulky, rotatable groups (like tetraphenylethylene) to the benzoxazole core.[10][12] In dilute solutions, these rotors are free to move, providing a non-radiative decay pathway and keeping the fluorescence "off". When the molecules aggregate, the physical crowding restricts these rotations, closing the non-radiative channel and forcing the probe to fluoresce brightly.[8][10]
-
Co-assembly with Molecular Barriers: A novel approach involves co-assembling the probe molecules with an inert "molecular barrier" compound that can integrate into the aggregates and physically separate the chromophores, thus preventing quenching π-π stacking.[11]
-
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable molecular design strategy to build a benzoxazole probe with an intrinsically high quantum yield and a large Stokes shift?
Answer:
One of the most powerful strategies is to design a probe that undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .[13][14][15]
-
The ESIPT Mechanism: This requires a specific molecular structure: an intramolecular hydrogen bond between a proton donor (like a hydroxyl group) and a proton acceptor (the nitrogen atom of the benzoxazole ring).[13][16] The probe exists in an "enol" form in the ground state. Upon photoexcitation, the acidity and basicity of the donor and acceptor groups change, triggering an ultrafast transfer of the proton to create an excited "keto" tautomer.[2] This keto form is responsible for the fluorescence and relaxes to its ground state before rapidly reverting to the stable enol form.
-
Why it Works:
-
Large Stokes Shift: The four-level photocycle (Enol -> Enol* -> Keto* -> Keto -> Enol) results in a significant energy difference between absorption (by the enol) and emission (from the keto*), leading to exceptionally large Stokes shifts (often >150 nm).[15][16] This is highly advantageous as it minimizes self-absorption and bleed-through between excitation and emission channels.
-
High Quantum Yield: The ESIPT process is extremely fast, often outcompeting other non-radiative decay pathways like internal conversion or intersystem crossing.[14] Furthermore, the resulting keto tautomer is often a rigid, planar structure that is highly emissive. Many ESIPT molecules are intensely fluorescent in the solid state, a testament to their resistance to quenching.[15]
-
The diagram below illustrates the ESIPT photocycle.
Caption: The four-level photocycle of an ESIPT fluorophore.
Question 2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) affect the quantum yield?
Answer:
The strategic placement of EDGs and EWGs to create a "push-pull" system is fundamental to tuning the photophysical properties of benzoxazole probes.[17]
-
Mechanism: An EDG (e.g., -NMe₂, -OMe) "pushes" electron density into the conjugated π-system, while an EWG (the benzoxazole itself can act as a moderate acceptor, or stronger groups like -CN, -NO₂ can be added) "pulls" electron density.[18][19] This arrangement enhances the Intramolecular Charge Transfer (ICT) character of the excited state.[20]
-
Effect on Quantum Yield: The effect is complex and not always straightforward.
-
Potential for Increase: A well-balanced push-pull system can increase the transition dipole moment, which enhances the rate of radiative decay (fluorescence), thereby increasing the quantum yield.[21]
-
Potential for Decrease: However, if the push-pull character is too strong, or if the molecular geometry allows for rotation, it can promote quenching via the TICT mechanism described earlier, especially in polar solvents.[3][18] Probes with strong EDGs often show high quantum yields in non-polar solvents but low yields in polar ones.[18]
-
The key is balance. Moderate EDGs and EWGs often yield probes that are both bright and less sensitive to environmental polarity. The precise positioning of these groups on the aromatic rings is also critical for fine-tuning the emission wavelength and quantum yield.[17]
Key Experimental Protocols
Protocol 1: Relative Quantum Yield Determination by the Comparative Method
This protocol allows you to accurately measure the quantum yield of your benzoxazole probe relative to a well-characterized fluorescent standard.[22][23]
Principle: If a solution of a standard and a solution of an unknown sample have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.[22]
Materials:
-
Spectrophotometer (for absorbance measurements)
-
Spectrofluorometer (for fluorescence measurements)
-
Quartz cuvettes (1 cm path length)
-
High-purity solvents (spectroscopic grade)
-
Fluorescent Standard: Choose a standard with a known quantum yield that absorbs and emits in a similar wavelength range to your sample (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54).[24]
-
Your benzoxazole probe
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions (e.g., 1 mM) of your probe and the standard in the desired solvent.
-
Prepare Dilution Series: Create a series of 4-5 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[1]
-
Measure Absorbance: Record the UV-Vis absorption spectrum for every solution. Note the absorbance at the excitation wavelength (λ_ex).
-
Measure Fluorescence:
-
Set the spectrofluorometer to λ_ex.
-
For each solution, record the fluorescence emission spectrum across the expected range. Ensure all instrument settings (e.g., slit widths, gain) are kept identical for all measurements.[1]
-
Record the spectrum of a solvent blank for background subtraction.
-
-
Data Analysis:
-
For each spectrum, subtract the blank and calculate the integrated fluorescence intensity (the area under the emission curve).
-
For both the standard and the sample, create a plot of Integrated Fluorescence Intensity vs. Absorbance.
-
Perform a linear regression for each data set to obtain the slope (gradient, Grad).[1][25]
-
-
Calculate Quantum Yield: Use the following equation:[22]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the unknown sample and the standard, respectively.
-
Data & Visualization
Table 1: Influence of Solvent Polarity on a Hypothetical Benzoxazole Probe
This table illustrates a typical solvatochromic effect where increasing solvent polarity quenches fluorescence due to TICT state formation.
| Solvent | Polarity Index (E_T(30)) | Emission Max (nm) | Quantum Yield (Φf) |
| Toluene | 33.9 | 450 | 0.85 |
| Chloroform | 39.1 | 462 | 0.62 |
| Ethyl Acetate | 42.0 | 475 | 0.31 |
| Acetonitrile | 45.6 | 498 | 0.08 |
| Methanol | 55.4 | 520 | 0.02 |
| Water | 63.1 | 545 | < 0.01 |
Diagram 1: Troubleshooting Workflow for Low Quantum Yield
This flowchart provides a logical path for diagnosing the cause of a low quantum yield.
Caption: A step-by-step workflow for diagnosing low fluorescence quantum yield.
References
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from UCI Department of Chemistry website. [Link]
- LabRulez LCMS. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- Brandner, B. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.
- Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- Kavalenka, A. A., et al. (n.d.). and 5-R-2-(Quinolin-4-yl)-1,3-Benzoxazoles.
- Chen, Y.-C., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. The Journal of Physical Chemistry A, 126(51), 9614–9622. [Link]
- Acuna, A. U., et al. (2012). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Nano, 6(2), 1788–1795. [Link]
- Chen, Y.-C., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. The Journal of Physical Chemistry A, 126(51), 9614–9622. [Link]
- Sanchez-Cabezas, S., et al. (2000). Excited-State Intramolecular Proton Transfer in 2-(3‘-Hydroxy-2‘-pyridyl)benzoxazole. Evidence of Coupled Proton and Charge Transfer in the Excited State of Some o-Hydroxyarylbenzazoles. The Journal of Physical Chemistry A, 104(34), 8009–8017. [Link]
- ResearchGate. (n.d.). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives.
- Liu, Y., et al. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. Chemical Society Reviews, 50(22), 12613–12632. [Link]
- Li, J., et al. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. [Link]
- Li, J., et al. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. [Link]
- Jurca, T., et al. (n.d.). Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins.
- Aly, S. M., et al. (2011). Twisted Intramolecular Charge Transfer Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. The Journal of Physical Chemistry C, 115(8), 3469–3476. [Link]
- Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from Spectral Instruments Imaging website. [Link]
- ResearchGate. (n.d.). (PDF) Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent cation sensors.
- New Jersey Institute of Technology. (n.d.). Reactive two-photon fluorescent probes for biological imaging. Retrieved from New Jersey Institute of Technology website. [Link]
- Guimarães, D. G., et al. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Grabarz, A. M., et al. (2019). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Dyes and Pigments, 162, 976–984. [Link]
- da Silva, J. A. L., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 390. [Link]
- Royal Society of Chemistry. (n.d.). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Retrieved from Royal Society of Chemistry website. [Link]
- Zhao, Z., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State.
- ResearchGate. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
- Wang, Y., et al. (2014). Fluorescent Probes for Biological Imaging.
- Thomas, K. R. J., et al. (2015). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Physical Chemistry Chemical Physics, 17(23), 15468–15479. [Link]
- Organic Chemistry Tutor. (2023, January 5). Electron-donating and Electron-withdrawing Groups. YouTube. [Link]
- Yu, Y., et al. (2021). Excited state intramolecular proton transfer mechanism of a benzothiazole derivative fluorescent probe: Spontaneous ESIPT process. Chemical Physics Letters, 783, 139071. [Link]
- Fery-Forgues, S., et al. (2021).
- Guimarães, D. G., et al. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society. [Link]
- ResearchGate. (n.d.). The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs.
- Zhang, X., et al. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers.
- Yuan, H., et al. (2020). How can aggregation-caused quenching based bioimaging of drug nanocarriers be improved? Therapeutic Delivery, 11(1), 809–812. [Link]
- Li, Y., et al. (2025). Boosting the brightness of aggregation-caused quenching chromophore-based covalent organic frameworks via energy level matching strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can aggregation-caused quenching based bioimaging of drug nanocarriers be improved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 11. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. mdpi.com [mdpi.com]
- 16. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.uci.edu [chem.uci.edu]
- 23. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 24. agilent.com [agilent.com]
- 25. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Method Development for Scaling Up 2-Benzoxazolecarboxaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 2-Benzoxazolecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to overcome common experimental challenges.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses prevalent problems encountered during the synthesis of 2-Benzoxazolecarboxaldehyde, offering insights into their root causes and providing systematic solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Initial Checks:
-
Purity of Starting Materials: Impurities in reactants, such as 2-aminophenol and the aldehyde or carboxylic acid derivative, can significantly hinder the reaction.[1][2] It is advisable to verify the purity of your starting materials through techniques like melting point analysis or spectroscopy.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent choice, or catalyst activity can drastically impact the yield.[1][2]
-
Inert Atmosphere: 2-aminophenols are particularly susceptible to air oxidation, which can lead to the formation of colored impurities and reduce yields.[2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: The reaction stalls and does not proceed to completion. What steps can I take?
A stalled reaction is a common hurdle that can often be overcome by systematically evaluating and adjusting the reaction parameters.
-
Temperature: The reaction may require a higher temperature to overcome the activation energy.[2] Consider a stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Some solvent-free methods may necessitate temperatures as high as 130°C for optimal results.[2][3]
-
Catalyst Deactivation: The catalyst may have lost its activity, especially if it is recyclable.[2] Introducing a fresh batch of the catalyst can often restart the reaction.[2]
-
Stoichiometry: A precise molar ratio of reactants is critical.[1] In some cases, using a slight excess of one reactant can drive the reaction to completion.[2]
Q3: I am observing significant side product formation. How can I improve selectivity?
The formation of side products can complicate purification and reduce the yield of the desired 2-Benzoxazolecarboxaldehyde.[1] Common side reactions include the formation of a stable Schiff base intermediate that fails to cyclize, and polymerization of starting materials or intermediates.[1][2]
Strategies to Minimize Side Products:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Increase reaction temperature or time to promote the final cyclization step.[2] - Consider the addition of a suitable oxidant.[2] |
| Polymerization | - Carefully control the reaction temperature to avoid excessively high temperatures.[2] - Optimize the pH of the reaction mixture; highly acidic or basic conditions can promote polymerization.[2] |
| Over-alkylation/acylation | - Precisely control the stoichiometry of the alkylating or acylating agent.[1] |
Section 2: Scale-Up Considerations and FAQs
Scaling up the synthesis of 2-Benzoxazolecarboxaldehyde from the lab bench to a larger scale introduces new challenges that require careful consideration of process parameters.
Q1: What are the critical parameters to monitor during the scale-up of 2-Benzoxazolecarboxaldehyde synthesis?
When transitioning to a larger scale, several parameters become increasingly critical to ensure safety, efficiency, and product quality.[4]
-
Temperature Control: Exothermic steps, such as the initial condensation, require robust temperature management to prevent run-away reactions and the formation of byproducts.[4]
-
Reagent Addition Rate: The rate of reagent addition must be carefully controlled to maintain optimal temperature and concentration profiles within the reactor.[4]
-
Mixing Efficiency: Adequate agitation is essential in larger vessels to ensure homogeneity, prevent localized overheating, and maintain consistent reaction rates.[4]
Q2: My product is difficult to purify at a larger scale. What are some effective purification strategies?
Purification can be a significant bottleneck during scale-up. The choice of method depends on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system, often a mixture of solvents like acetone and acetonitrile, is crucial for obtaining high purity crystals.[5]
-
Column Chromatography: While effective at the lab scale, it can be less practical for large-scale production. However, it remains a valuable tool for removing closely related impurities.[1]
-
Trituration: This involves washing the crude product with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble. This can be an effective preliminary purification step.[5]
Caption: Purification workflow for 2-Benzoxazolecarboxaldehyde.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis of 2-Benzoxazolecarboxaldehyde.
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles
This protocol outlines a common method for the synthesis of 2-substituted benzoxazoles via the condensation of 2-aminophenol with an aldehyde.
Materials:
-
2-Aminophenol
-
Substituted Aldehyde
-
Catalyst (e.g., Brønsted acid, Lewis acid)[3]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 mmol) and the substituted aldehyde (1.0 mmol) in the chosen solvent.
-
Add a catalytic amount of the selected catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted benzoxazole.[1]
Protocol 2: Oxidation of 2-Hydroxymethylbenzoxazole to 2-Benzoxazolecarboxaldehyde
This protocol describes the oxidation of the corresponding alcohol to the desired aldehyde.
Materials:
-
2-Hydroxymethylbenzoxazole
-
Oxidizing agent (e.g., Potassium dichromate, Pyridinium chlorochromate)[8][9]
-
Solvent (e.g., Dichloromethane, Acetone)
-
Dilute Sulfuric Acid (if using potassium dichromate)
Procedure:
-
Dissolve 2-Hydroxymethylbenzoxazole in the appropriate solvent in a round-bottom flask.
-
If using potassium dichromate, acidify the solution with dilute sulfuric acid.[8][9]
-
Slowly add the oxidizing agent to the solution while maintaining the temperature with an ice bath.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite for potassium dichromate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Section 4: Analytical Methods
Proper analysis is crucial for monitoring reaction progress and ensuring the purity of the final product.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | - Rapid monitoring of reaction progress. - Preliminary assessment of product purity. |
| High-Performance Liquid Chromatography (HPLC) | - Accurate determination of product purity. - Quantitative analysis of reaction mixtures.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Identification of volatile products and byproducts.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural elucidation of the final product and any isolated intermediates. |
| Infrared (IR) Spectroscopy | - Confirmation of functional groups present in the product. |
References
- Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- Soni S, Sahiba N, Teli S, Gupta S. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. 2023 Aug 11.
- Benchchem. Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid.
- Benchchem. Solvent effects and selection for benzoxazole formation reactions.
- Soni S, Sahiba N, Teli S, Gupta S. Various pathways for the synthesis of benzoxazole using 2-aminophenol and different substrates. ResearchGate. 2023 Aug.
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Journal of Drug Delivery and Therapeutics. 2021 Aug 22.
- Nguyen VC, Le T, Vo T. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. 2021 Nov 3.
- Krishnarao, et al. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2025 Mar 17.
- Wang Z, Feng G, Jiao Y, Yu B. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. 2019 Jan;24(1):174.
- Organic Chemistry Portal. Benzoxazole synthesis.
- El-Faham A, Elmaati TA, Al-Dhfyan A, Abdel-Megeed AAM. Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Iranian Chemical Society. 2024 Apr 5.
- Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- Le T, Nguyen V-C, Vo T. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 2019 Jan 7;4(1):1364–70.
- Zhang Y, et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health.
- Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. 2023 Jan 22.
- Lončar M, et al. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. National Institutes of Health.
- Chemguide. oxidation of aldehydes and ketones.
- Organic Chemistry Portal. Synthesis of aldehydes by benzylic oxidation.
- Contente ML, et al. Enzymatic reactions towards aldehydes: An overview. National Institutes of Health.
- Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. 2025 Jan 19.
- ResearchGate. Gram scale synthesis of 2‐aminophenyl benzoxazole and reusability test...
- Google Patents. CA1178918A - Process for the purification of 2-pyrrolidone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzooxazole-2-carbaldehyde and Benzothiazole-2-carbaldehyde: A Guide for Researchers
An In-depth Examination of Two Privileged Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the benzooxazole and benzothiazole ring systems stand out as "privileged scaffolds," consistently appearing in a multitude of biologically active compounds. Their unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of two fundamental derivatives of these scaffolds: Benzooxazole-2-carbaldehyde and benzothiazole-2-carbaldehyde. While direct, head-to-head comparative studies on these specific aldehydes are limited in the current literature, this document synthesizes the available data on their derivatives to offer valuable insights for researchers, scientists, and drug development professionals.
Chemical Structures and Synthetic Versatility
At the heart of this comparison are the chemical structures of this compound and benzothiazole-2-carbaldehyde. Both feature a bicyclic system where a benzene ring is fused to a five-membered heterocyclic ring containing a nitrogen atom and a second heteroatom—oxygen in benzooxazole and sulfur in benzothiazole. The key feature for their synthetic utility is the reactive aldehyde group at the 2-position.
Caption: Chemical structures of this compound and benzothiazole-2-carbaldehyde.
This aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including Wittig reactions, Knoevenagel condensations, and reductive aminations. This allows for the facile synthesis of a diverse library of derivatives with modified pharmacokinetic and pharmacodynamic properties.[1][2]
Comparative Biological Activities: A Tale of Two Scaffolds
While specific quantitative data for a direct comparison of the parent aldehydes is scarce, the extensive research on their derivatives provides a strong basis for understanding their potential biological activities.
Anticancer Activity
Both benzooxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents.[3][4][5] The mode of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Benzooxazole Derivatives: Research has shown that some benzooxazole derivatives exert their anticancer effects by inhibiting enzymes such as cyclooxygenase (COX) and topoisomerase II.[6] Furthermore, certain derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7]
benzothiazole Derivatives: The benzothiazole scaffold is also a cornerstone in the development of anticancer agents.[8][9] Derivatives have been reported to induce apoptosis in cancer cells and exhibit potent antiproliferative activity against a wide range of human cancer cell lines, including breast, colon, lung, and liver cancer.[3][8] Some studies have indicated that the presence of specific substituents on the benzothiazole ring can significantly enhance cytotoxic potency.[9]
Comparative Insights from Derivatives: A study that directly compared novel benzothiazole, benzimidazole, and benzooxazole derivatives as potential antitumor agents found that the replacement of the benzothiazole scaffold with a benzooxazole moiety led to a slight decrease in potency against certain cancer cell lines, although the fundamental antitumor activity was retained. This suggests subtle but potentially significant differences in how the two scaffolds interact with their biological targets.
Antimicrobial Activity
The benzooxazole and benzothiazole cores are also prevalent in compounds with notable antimicrobial properties, including antibacterial and antifungal activities.
Benzooxazole Derivatives: Several studies have reported the synthesis and antimicrobial screening of benzooxazole derivatives.[6][10][11] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.
benzothiazole Derivatives: Benzothiazole derivatives have also been extensively investigated for their antimicrobial potential.[12][13][14][15] They have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[14][15][16] The reactive aldehyde group in benzothiazole-2-carbaldehyde makes it a valuable precursor for synthesizing more complex molecules with enhanced antimicrobial efficacy.[13]
Potential Mechanisms of Action: A Glimpse into Cellular Pathways
The diverse biological activities of benzooxazole and benzothiazole derivatives stem from their ability to interact with a variety of cellular targets and modulate key signaling pathways.
Caption: Potential signaling pathways modulated by benzooxazole and benzothiazole derivatives.
As illustrated, derivatives of these scaffolds can interfere with critical cellular processes, leading to their observed biological effects. For instance, the inhibition of VEGFR-2 by benzooxazole derivatives can disrupt angiogenesis, a process vital for tumor growth. Similarly, the modulation of the NF-κB pathway by benzothiazole derivatives can impact inflammatory responses and cell survival.
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for two key assays used to evaluate the anticancer and antimicrobial activities of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and benzothiazole-2-carbaldehyde) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound and benzothiazole-2-carbaldehyde represent foundational structures in the vast and pharmacologically rich families of benzooxazole and benzothiazole derivatives. While direct comparative biological data for these specific aldehydes is currently limited, the extensive body of research on their derivatives strongly suggests their potential as starting points for the development of novel therapeutic agents.
The available evidence indicates that both scaffolds are capable of interacting with a diverse range of biological targets, leading to potent anticancer and antimicrobial activities. The subtle structural difference between the two—the presence of an oxygen versus a sulfur atom—can influence their biological activity profiles, highlighting the importance of further comparative studies.
Future research should focus on conducting direct, head-to-head comparisons of this compound and benzothiazole-2-carbaldehyde to obtain quantitative data on their biological activities. Such studies would provide a clearer understanding of the structure-activity relationships and help guide the rational design of more potent and selective derivatives. Furthermore, elucidating the specific molecular targets and mechanisms of action of these parent aldehydes will be crucial for their future development as therapeutic agents.
References
- A couple of new N-3-chloropropyl-benzothiazole-2-amine derivatives (Compound B1, B2) and N-benzothiazol-2-yl)-2-chloroacetamide derivatives (Compound A1, A2) were the focus of the current investigation...
- Heterocyclic compounds containing oxazole moiety plays an important role in medicinal chemistry and exhibit wide range of biological activities... SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. [Link]
- Benzothiazole-2-carboxaldehyde, with its reactive aldehyde group at the 2-position, offers a facile entry point for elaborating this core structure...
- In this study, 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide has been utilized as a scaffold for synthesis of pyrrole, indolylidene, pyrazoles, mercaptotriazole, oxadiazole, triazole and oxothiazolidine derivatives... Synthesis, reactions and antimicrobial activity of benzothiazoles. [Link]
- Synthesis of new benzothiazole derivatives, derived from the condensation of 2-amino-7-chloro-6 fluro benzothiazole with different aroyl chloride... Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. [Link]
- Wang et al. synthesised and evaluated 24 benzothiazole-2-thiol derivatives for antiproliferative activities against different human cancer cell lines...
- Finally, all tested compounds showed weak cytotoxicity against normal human fibroblasts (WI-38), with IC50 range of 42−135 µM... Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
- Derivatives: 5d, 5i, 5k and 6a showed anti-C. albicans SC5314 ATCC activity...
- The substituted bromopyridine acetamide benzothiazole derivative 29 (Figure 17) showed potent antitumor activity against SKRB-3, SW620, A549 and HepG2 cell lines with IC50 values of 1.2 nM, 4.3 nM, 44 nM and 48 nM, respectively...
- A series of benzothiazole derivatives were synthesized and characterized using spectroscopic methods... Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
- Benzothiazole arylidine derivatives 5a–e exhibited good to moderate antimicrobial activities... Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]
- (2019) synthesized 2-arylbenzothiazole analogues and assessed their antibacterial potency...
- All the synthesized benzoxazole derivatives were screened to check their in vitro antibacterial potential... Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
- The identification and characterization of all the synthesized compounds were confirmed by elemental analysis, melting point, thin layer chromatography, FT-IR, 1H NMR and mass spectral data...
- A three step procedure was used for the synthesis of target compounds... SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
- The synthesis of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives (2a-k) were described and their in vitro antibacterial activities were determined...
- In the present study, a new series of Schiff's bases derived from (4-Benzoxazol-2-yl-phenyl)- isopropylidine-amine (2a-j) have been synthesized...
- Synthesized substituted benzothiazole derivatives were investigated for their antifungal activity...
- Based on the potent activity of 9o, it was further assessed for its cytotoxic activity at five dose level and it demonstrated GI50 reaching 2.02 µM... In vitro and In vivo antitumor activities of benzothiazole analogs. [Link]
- Although significant inhibition of the benzothiazole compounds was observed at the 48-hour time point...
- Antifungal activities of the synthetic compounds Tables IVa and IVb summarizes the inhibitory activities of the synthetic compounds and control drugs against the tested fungi... Synthesis and antifungal activity of benzoxazole derivatives with their sar analysis by sas-map. [Link]
- analogs were screened for their antimicrobial activity against Gram-positive microorganism... Antimicrobial activity results (MIC µg/ml) of synthesized compounds. [Link]
- Despite great efforts in the discovery of antifungal drugs in the last two decades... Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. [Link]
- All compounds were evaluated for in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains and in vitro antifungal activity against Candida albicans and Aspergillus niger strains...
- In order to discover more promising anti-fungal agents, a series of benzoxazole family was synthesized...
- Two series of 2-(aryloxymethyl) benzoxazole and benzothiazole derivatives were synthesized and their antifungal effects against eight phytopathogenic fungi were evaluated...
- The formation of 2-mercpto-thiol-benzothiazole (C1)was prepared by refluxing the o-amino phenyl mercaptan with carbon disulfide...
- The benzoxazoles and benzothiazoles derivatives have a variety of pharmacological activities, such as antimicrobial activity... Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. [Link]
- A series of compounds with benzothiazole and amide-imidazole scaffolds were designed and synthesized to combat the increasing incidence of drug-resistant fungal infections...
- Novel N-arylacetamides 2a–f were synthesized based on benzo[d]thiazole scaffold... Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. [Link]
- Remarkably, compound 3c showed the best cytotoxicity against MCF-7 at IC50 = 4 μg/mL...
- Cytotoxicity (MTT), inhibition of DNA synthesis and flow cytometric analysis assays were applied to determine anticancer activity of the compounds... Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]
- Ten benzoxazole clubbed 2-pyrrolidinones (11–20) as human monoacylglycerol lipase inhibitors were designed... Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. [Link]
- The results are shown in Table-2. Minimum Inhibitory Concentration (MIC) Against. Bacteria... (PDF)
- In the last few years, many research groups have designed and developed many novel compounds with benzoxazole as their backbone and checked their anticancer activity...
- A new series of benzothiazole has been synthesized as cytotoxic agents... Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. [Link]
- 2B, 4B and 5A molecules have proved as effective antimicrobial agents from agar well diffusion method... (PDF)
- A new series of benzothiazole has been synthesized as cytotoxic agents... Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. [Link]
- The synthesized benzoxazole compounds have been evaluated for their cytotoxic effects toward four human cancer cell lines... Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. [Link]
- A general observation of the obtained results revealed that all the newly synthesised members had high inhibitory activities towards the two cancer cell lines... New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]
- The most highly conjugated naphthyl fused benzimidazolequinone... showed the highest specificity towards human cervical (HeLa) and prostate (DU145) cancer cell lines with little toxicity towards a human normal (GM00637) cell line...
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Synthesis, reactions and antimicrobial activity of benzothiazoles | European Journal of Chemistry [eurjchem.com]
- 14. jchr.org [jchr.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Benzooxazole-2-carbaldehyde Analogs
Introduction: The Benzoxazole-2-carbaldehyde Scaffold - A Privileged Motif in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The benzoxazole ring system is a prominent member of this class, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The versatility of the benzoxazole core is significantly enhanced by the introduction of a carbaldehyde (aldehyde) group at the 2-position, yielding benzooxazole-2-carbaldehyde. This aldehyde functionality serves as a highly reactive and versatile synthetic handle, allowing for the facile generation of a diverse library of analogs through reactions such as condensation with amines to form Schiff bases or with hydrazines to form hydrazones. This guide provides a comparative analysis of the structure-activity relationships of various this compound analogs, supported by experimental data and detailed protocols for their synthesis and evaluation.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents introduced via the aldehyde group. The resulting Schiff bases and hydrazones offer a modular approach to fine-tuning the pharmacological profile of the parent scaffold.
Antimicrobial Activity: Targeting Bacterial Proliferation
A significant body of research has focused on the antimicrobial potential of this compound derivatives. The general observation is that the imine (-C=N-) linkage in Schiff bases is crucial for their antibacterial and antifungal effects. The lipophilicity and electronic properties of the substituents on the aromatic ring of the aldehyde-reactive amine or hydrazine play a pivotal role in determining the potency.
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., halogens like chloro and bromo, or nitro groups) on the aromatic ring of the Schiff base moiety often enhances antimicrobial activity.[2] This is likely due to an increase in the electrophilicity of the azomethine carbon, which may facilitate interaction with nucleophilic residues in the active sites of target enzymes. Conversely, electron-donating groups (e.g., methoxy, hydroxyl) can either increase or decrease activity depending on their position and the specific microbial strain. For instance, a methoxy group at the para-position has been shown to be potent against both gram-positive and gram-negative bacteria in some studies.[1]
-
Steric Factors and Ring Systems: The size and nature of the aromatic ring system condensed with the this compound core influence activity. Bulky substituents can sometimes lead to decreased activity due to steric hindrance at the target site. However, the introduction of additional heterocyclic rings, such as pyridine or quinoline, can introduce new binding interactions and enhance potency.
-
Lipophilicity: A balanced lipophilicity is crucial for antimicrobial agents to effectively cross bacterial cell membranes. Modifications that moderately increase the lipophilicity of the molecule tend to improve activity, but excessive lipophilicity can lead to poor solubility and reduced bioavailability.
Anticancer Activity: Targeting Uncontrolled Cell Growth
This compound analogs, particularly hydrazone derivatives, have emerged as a promising class of anticancer agents.[3][4] Their mechanism of action is often multifactorial, involving the inhibition of key enzymes in cancer cell proliferation and survival, such as tyrosine kinases (e.g., VEGFR-2) and topoisomerases (e.g., DNA gyrase in bacteria, which has a human counterpart).[5]
Key SAR Insights for Anticancer Activity:
-
Hydrazone Linkage: The hydrazone moiety (-NH-N=CH-) is a key pharmacophore in many anticancer benzoxazole derivatives. It acts as a flexible linker and can participate in hydrogen bonding interactions within the active site of target proteins.
-
Substitution on the Phenyl Ring: Similar to antimicrobial agents, the electronic nature of substituents on the terminal phenyl ring of the hydrazone is critical. Halogen substitutions, particularly chlorine and fluorine, are often associated with enhanced cytotoxic activity against various cancer cell lines.[6]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings can significantly impact anticancer potency. For instance, benzoxazole-hydrazone derivatives containing a pyridine ring have demonstrated potent inhibition of colon carcinoma cells.[3]
-
Target Specificity: The SAR for anticancer activity is highly dependent on the specific molecular target. For example, in the design of VEGFR-2 inhibitors, key pharmacophoric features include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions, which can be strategically incorporated into the analog design.
Comparative Performance Data
The following tables summarize the biological activities of representative this compound analogs from various studies. This data provides a quantitative basis for comparing the performance of different structural modifications.
Table 1: Comparative Antimicrobial Activity of this compound Schiff Base Analogs
| Compound ID | R-Group on Schiff Base | Test Organism | Zone of Inhibition (mm) | Reference |
| VIa | Phenyl | Bacillus subtilis | 14 | [1] |
| Escherichia coli | 12 | [1] | ||
| VIb | 4-Chlorophenyl | Bacillus subtilis | 16 | [1] |
| Escherichia coli | 15 | [1] | ||
| VId | 4-Methoxyphenyl | Bacillus subtilis | 18 | [1] |
| Escherichia coli | 17 | [1] | ||
| VIe | 2-Hydroxyphenyl | Bacillus subtilis | 10 | [1] |
| Escherichia coli | 9 | [1] | ||
| VIf | 4-Nitrophenyl | Bacillus subtilis | 15 | [1] |
| Escherichia coli | 13 | [1] |
Table 2: Comparative Anticancer Activity of Benzooxazole Hydrazone Analogs
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| EPH52 | 2-acetylpyridine benzoxazol-2-ylhydrazone | Colon Carcinoma (HT-29) | 0.0013 - 0.00456 | [3] |
| EPH61 | 2-acetylpyridine benzoimidazol-2-ylhydrazone | Colon Carcinoma (HT-29) | 0.0013 - 0.00456 | [3] |
| EPH116 | 2-acetylpyridine 1-methylbenzoimidazol-2-ylhydrazone | Colon Carcinoma (HT-29) | 0.0013 - 0.00456 | [3] |
| Compound 19 | 4-NO2 phenyl derivative of benzoxazole clubbed 2-pyrrolidinone | Non-small cell lung cancer (HOP-92) | %GI = 22.22 | [7] |
| Compound 20 | 4-SO2NH2 phenyl derivative of benzoxazole clubbed 2-pyrrolidinone | Renal cancer (UO-31) | %GI = 29.95 | [7] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative this compound Schiff base and for the evaluation of its antimicrobial activity.
Synthesis of a Representative this compound Schiff Base
This protocol describes the synthesis of a Schiff base from 2-hydrazinylbenzo[d]oxazole and a substituted aromatic aldehyde.[5]
Materials:
-
2-hydrazinylbenzo[d]oxazole
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-hydrazinylbenzo[d]oxazole in 30 mL of methanol. To this solution, add 10 mmol of the substituted aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying and Recrystallization: Dry the product in a vacuum oven. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
-
Characterization: Confirm the structure and purity of the synthesized Schiff base using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Antimicrobial Screening by Agar Well Diffusion Method
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized compounds.[4][8]
Materials:
-
Synthesized this compound analogs
-
Nutrient agar medium
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control
Procedure:
-
Preparation of Agar Plates: Prepare nutrient agar according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the solidified agar plates with the test bacterial cultures by evenly spreading a standardized inoculum over the surface.
-
Well Preparation: Using a sterile cork borer, create uniform wells (typically 6 mm in diameter) in the agar.
-
Sample Loading: Prepare solutions of the synthesized compounds in DMSO at a specific concentration (e.g., 100 µg/mL). Carefully pipette a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Controls: In separate wells, add the same volume of pure DMSO as a negative control and place a standard antibiotic disc as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Visualization of Mechanisms and Workflows
To better understand the context of these SAR studies, the following diagrams illustrate a key molecular target and a typical experimental workflow.
Mechanism of Action: DNA Gyrase Inhibition
Many antimicrobial agents function by inhibiting DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[9][10][11]
Caption: Inhibition of bacterial DNA gyrase by a benzooxazole analog.
Experimental Workflow for SAR Studies
A typical SAR study involves a logical progression from compound synthesis to biological evaluation and data analysis.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The ease of derivatization at the 2-position allows for the systematic exploration of structure-activity relationships, leading to the identification of potent antimicrobial and anticancer compounds. Future research in this area should focus on the development of analogs with enhanced selectivity for their biological targets to minimize off-target effects and improve their therapeutic index. Furthermore, the exploration of novel reaction methodologies for the derivatization of the benzooxazole core could lead to the discovery of compounds with unique pharmacological profiles. The integration of computational modeling and in silico screening will undoubtedly accelerate the identification of promising lead candidates for further preclinical and clinical development.
References
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. [Link]
- Creative Diagnostics. DNA Gyrase – A Specialized Type II Topoisomerase. [Link]
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96. [Link]
- MDPI. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. [Link]
- TSI Journals.
- Singh, L. P., Chawla, V., & Saraf, S. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212. [Link]
- NIH. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
- Eger, K., et al. (2001). 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents. Journal of medicinal chemistry, 44(23), 3847-3853. [Link]
- Labor
- Ozkay, Y., et al. (2020). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European journal of medicinal chemistry, 208, 112979. [Link]
- RSC Publishing.
- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24. [Link]
- Semantic Scholar.
- Sarafroz, M., et al. (2020). Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental Journal of Chemistry, 36(4), 665-671. [Link]
- NIH. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. [Link]
- Sharma, D., & Narasimhan, B. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of heterocyclic chemistry, 58(11), 2217-2241. [Link]
- NIH. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
- PubMed. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. [Link]
- ResearchGate.
- ResearchGate.
- MDPI. Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. [Link]
- ResearchGate.
- AUIQ Complementary Biological System. Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. [Link]
- MDPI. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. [Link]
- MDPI. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. [Link]
- Advanced Journal of Chemistry-Section A.
- ResearchGate. ChemInform Abstract: Simple and Efficient Protocol for the Synthesis of Benzoxazole, Benzoimidazole and Benzothiazole Heterocycles Using Fe(III)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. laboratorynotes.com [laboratorynotes.com]
Comparative analysis of different catalytic systems for Benzooxazole-2-carbaldehyde synthesis
Introduction: The Significance of Benzooxazole-2-carbaldehyde
This compound, also known as 2-formylbenzoxazole, is a pivotal heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive aldehyde group appended to the benzoxazole core, allows for a wide array of chemical transformations, leading to the synthesis of novel pharmaceutical agents, agrochemicals, and functional organic materials. The inherent biological activities associated with the benzoxazole scaffold, including antimicrobial, anticancer, and anti-inflammatory properties, further underscore the importance of efficient and selective synthetic routes to its 2-formyl derivative.
This guide provides a comprehensive comparative analysis of different catalytic systems for the synthesis of this compound. Recognizing the challenges in the direct one-pot synthesis of this molecule, we will explore a more practical and widely applicable two-step synthetic strategy. This involves the initial synthesis of a stable precursor, 2-methylbenzoxazole, followed by its selective catalytic oxidation to the target aldehyde. This approach allows for greater control over the reaction and purification of the final product.
We will delve into the mechanistic underpinnings of each catalytic system, providing detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic methodology based on factors such as yield, reaction conditions, catalyst cost and toxicity, and substrate scope.
Part A: Synthesis of the 2-Methylbenzoxazole Precursor
The most common and reliable method for synthesizing the 2-methylbenzoxazole precursor is the condensation of o-aminophenol with acetic anhydride. This reaction proceeds through an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring.[1][2]
Reaction Workflow: Synthesis of 2-Methylbenzoxazole
Caption: Workflow for the synthesis of 2-methylbenzoxazole.
Experimental Protocol: Synthesis of 2-Methylbenzoxazole from o-Aminophenol and Acetic Anhydride
This protocol is a robust and widely used method for the gram-scale synthesis of 2-methylbenzoxazole.[1][3]
Materials:
-
o-Aminophenol (1.0 equivalent)
-
Acetic Anhydride (1.1 equivalents)
-
Toluene or Xylene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend o-aminophenol (1.0 eq.) in toluene.
-
Acylation: While stirring at room temperature, slowly add acetic anhydride (1.1 eq.) to the suspension.
-
Intermediate Formation: Heat the reaction mixture to 50-60 °C and stir for 1 hour to ensure complete N-acetylation to the intermediate, N-(2-hydroxyphenyl)acetamide.
-
Cyclization: Increase the temperature to reflux (approximately 110-140 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure 2-methylbenzoxazole.
Part B: Comparative Analysis of Catalytic Systems for the Oxidation of 2-Methylbenzoxazole
The selective oxidation of the methyl group of 2-methylbenzoxazole to an aldehyde is a critical transformation. This section compares three prominent catalytic systems for this purpose: Selenium Dioxide (Riley Oxidation), Manganese Dioxide, and Ceric Ammonium Nitrate (CAN).
Data Presentation: Comparison of Catalytic Systems
| Catalytic System | Typical Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |
| Selenium Dioxide (SeO₂) (Riley Oxidation) | SeO₂ | Dioxane, Ethanol/Cyclohexane | 80-100 | 4-12 | 40-70 | High selectivity for the aldehyde.[4][5][6][7] | Toxicity of selenium compounds, stoichiometric amounts often required, potential for over-oxidation.[5] |
| **Manganese Dioxide (MnO₂) ** | MnO₂ | Dichloromethane, Chloroform | Room Temp. - 60 | 12-24 | Moderate | Mild reaction conditions, readily available and inexpensive reagent.[8][9][10] | Requires a large excess of the reagent, reaction times can be long, variable reactivity depending on the activation of MnO₂.[11][12] |
| Ceric Ammonium Nitrate (CAN) | (NH₄)₂[Ce(NO₃)₆] | Acetonitrile/Water | Room Temp. | 1-3 | Good | Fast reaction rates, powerful oxidant, commercially available.[13][14][15] | Can promote side reactions such as nitration, requires stoichiometric amounts, can be acidic.[16] |
Catalytic System 1: Selenium Dioxide (Riley Oxidation)
The Riley oxidation is a classic and effective method for the oxidation of activated methyl groups, such as the one in 2-methylbenzoxazole.[6] The reaction proceeds through an ene reaction followed by a[1][2]-sigmatropic rearrangement.
Mechanistic Insight:
The mechanism involves the electrophilic attack of selenium dioxide on the enol form of the substrate, leading to the formation of a seleninic acid intermediate. This is followed by a[1][2]-sigmatropic rearrangement to form a selenium ester, which upon hydrolysis yields the aldehyde and elemental selenium.
Caption: Simplified mechanism of the Riley Oxidation.
Experimental Protocol: Selenium Dioxide Oxidation of 2-Methylbenzoxazole
Caution: Selenium compounds are highly toxic. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Methylbenzoxazole (1.0 equivalent)
-
Selenium Dioxide (1.1 equivalents)
-
Dioxane (solvent)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzoxazole (1.0 eq.) in dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and filter to remove the precipitated black selenium metal.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Catalytic System 2: Manganese Dioxide
Activated manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols, and it can also be used to oxidize activated methyl groups.[8][10] The reaction is heterogeneous and is believed to proceed via a radical mechanism on the surface of the MnO₂ particles.[11]
Experimental Protocol: Manganese Dioxide Oxidation of 2-Methylbenzoxazole
Materials:
-
2-Methylbenzoxazole (1.0 equivalent)
-
Activated Manganese Dioxide (10 equivalents)
-
Dichloromethane (DCM) or Chloroform
-
Standard laboratory glassware for stirring and filtration
Procedure:
-
Reaction Setup: To a solution of 2-methylbenzoxazole (1.0 eq.) in DCM, add activated MnO₂ (10 eq.).
-
Reaction: Stir the suspension vigorously at room temperature for 12-24 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Purification: Wash the celite pad with additional DCM. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Catalytic System 3: Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate is a powerful one-electron oxidant that can be used for the oxidation of benzylic methyl groups.[15] The reaction is typically fast and proceeds at room temperature.
Experimental Protocol: Ceric Ammonium Nitrate Oxidation of 2-Methylbenzoxazole
Materials:
-
2-Methylbenzoxazole (1.0 equivalent)
-
Ceric Ammonium Nitrate (2.2 equivalents)
-
Acetonitrile/Water (e.g., 3:1 v/v)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 2-methylbenzoxazole (1.0 eq.) in an acetonitrile/water mixture.
-
Reagent Addition: Add a solution of CAN (2.2 eq.) in acetonitrile/water dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Conclusion and Future Outlook
The synthesis of this compound is most effectively achieved through a two-step process involving the formation and subsequent oxidation of 2-methylbenzoxazole. This guide has provided a comparative analysis of three distinct catalytic systems for the critical oxidation step.
-
Selenium Dioxide (Riley Oxidation) remains a reliable, albeit toxic, method offering good selectivity.
-
Manganese Dioxide presents a milder and more environmentally benign alternative, though it often requires a large excess of the reagent and longer reaction times.
-
Ceric Ammonium Nitrate is a powerful and rapid oxidant, but its high reactivity may lead to side products in sensitive substrates.
The choice of the optimal catalytic system will depend on the specific requirements of the synthesis, including scale, desired purity, and tolerance for harsh or toxic reagents. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, such as those based on earth-abundant metals or metal-free aerobic oxidation, to further enhance the accessibility of this important synthetic building block.
References
- PrepChem.com. (n.d.). Synthesis of 2-methylbenzoxazole.
- Organic Syntheses. (n.d.). Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-.
- ResearchGate. (2005). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide.
- Semantic Scholar. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP.
- Cook, D. J., Sears, R. W., & Dock, D. (n.d.). Oxidations with Selenium Dioxide. Indiana University Indianapolis.
- ResearchGate. (n.d.). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines.
- Common Organic Chemistry. (n.d.). Manganese Dioxide.
- Jarrar, A. A. (1965). Oxidations with manganese dioxide. AUB ScholarWorks.
- TRUNNANO. (2023). Oxidation with Manganese Dioxide.
- National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Evans, P. A., & Grisin, J. M. (2006). Ceric ammonium nitrate promoted oxidation of oxazoles. Organic Letters, 8(24), 5669–5671.
- Al-Qalaf, F., Mekheimer, R. A., & Sadek, K. U. (2008). Cerium (IV) Ammonium Nitrate (CAN) Catalyzed One-pot Synthesis of 2-Arylbenzothiazoles. Molecules, 13(11), 2908–2914.
- Semantic Scholar. (n.d.). Ceric ammonium nitrate promoted oxidation of oxazoles.
- Arkat USA. (n.d.). Cerium(IV) ammonium nitrate for the tandem nitration and oxidative rearrangement of 2-acetyl-1-naphthol benzoylhydrazones into.
- ACS Green Chemistry Institute. (n.d.). Manganese Dioxide, MnO2.
- Wikipedia. (n.d.). Ceric ammonium nitrate.
- PG.CHEMEASY. (2020). MnO2 oxidation reaction with example.
- Royal Society of Chemistry. (n.d.). Copper-catalyzed aerobic oxidation of aldehydes to carboxylic acids.
- Royal Society of Chemistry. (n.d.). Recent advances in the copper-catalyzed aerobic Csp3–H oxidation strategy.
- ResearchGate. (n.d.). Aerobic Construction of 2-Acyl Benzoxazole by Tandem C—H Oxygenation and Oxazole Ring Formation.
- Royal Society of Chemistry. (n.d.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols.
- Royal Society of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. nanotrun.com [nanotrun.com]
- 11. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 12. MnO2 oxidation reaction with example - PG.CHEMEASY [chemisfast.blogspot.com]
- 13. Ceric ammonium nitrate promoted oxidation of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 16. arkat-usa.org [arkat-usa.org]
A Researcher's Guide to Validating the Mechanism of Action of Benzooxazole-2-carbaldehyde in Biological Systems
In the landscape of chemical biology and drug discovery, small molecules with reactive functional groups are both a source of potent therapeutic agents and a subject of rigorous mechanistic scrutiny. Benzooxazole-2-carbaldehyde, a key heterocyclic building block, is increasingly recognized for its role as a precursor to a wide array of biologically active compounds.[1] Its inherent reactivity, conferred by the electrophilic aldehyde moiety, suggests a mechanism of action that may involve covalent modification of biological targets. This guide provides a comprehensive framework for researchers to validate this proposed mechanism, comparing it with non-covalent alternatives and offering detailed experimental protocols to ensure scientific integrity.
The Central Hypothesis: A Covalent Mechanism of Action
The aldehyde group at the 2-position of the benzoxazole ring is a key feature, making it an electrophile that can react with nucleophilic residues on proteins, such as lysine or cysteine.[] This suggests that this compound's biological effects are likely mediated through the formation of stable covalent adducts with its protein targets, leading to their inactivation or altered function. This contrasts with non-covalent inhibitors that bind reversibly to their targets.[]
The validation of a covalent mechanism is critical, as it has significant implications for drug development. Covalent inhibitors can offer advantages such as increased potency, prolonged duration of action, and the ability to target proteins that are challenging for non-covalent binders.[3][4] However, they also carry the risk of off-target effects and immunogenicity, necessitating thorough validation.[4]
Comparative Framework: Covalent vs. Non-Covalent Inhibition
To objectively assess the mechanism of this compound, a direct comparison with a non-covalent analog is essential. A suitable comparator would be a structurally similar benzoxazole derivative where the reactive aldehyde is replaced with a non-reactive group, such as a methyl or a phenyl group. This allows for the dissection of effects driven by covalent modification versus those arising from non-covalent interactions of the core scaffold.
| Feature | This compound (Proposed Covalent) | Non-Covalent Benzoxazole Analog |
| Binding | Irreversible or slowly reversible covalent bond formation | Reversible, driven by non-covalent forces |
| Potency | Often high, can be time-dependent | Variable, dependent on binding affinity |
| Duration of Action | Prolonged, dependent on target turnover | Shorter, dependent on pharmacokinetics |
| Selectivity | Can be high, targeting specific reactive residues | Variable, dependent on binding pocket complementarity |
| Washout Experiments | Activity persists after compound removal | Activity is lost after compound removal |
Experimental Validation Workflow
A multi-pronged approach is necessary to robustly validate the mechanism of action. The following workflow outlines key experiments, from initial biochemical characterization to in-cell target engagement and proteome-wide selectivity profiling.
Caption: A three-phase workflow for validating the covalent mechanism of action.
Phase 1: Biochemical Validation
Enzyme/Protein Activity Assays
The initial step is to demonstrate a direct effect of this compound on a purified protein target.
Protocol: In Vitro Enzyme Inhibition Assay
-
Reagents: Purified target enzyme, substrate, this compound, non-covalent analog, assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound and the non-covalent analog.
-
Incubate the enzyme with each compound concentration for varying time points (e.g., 15, 30, 60 minutes) to assess time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Washout Experiment: After incubation with the compound, dilute the enzyme-compound mixture significantly to remove unbound inhibitor and measure residual activity.
-
-
Data Analysis:
-
Plot enzyme activity against compound concentration to determine IC50 values.
-
A time-dependent decrease in IC50 and resistance to washout are indicative of covalent modification.
-
Covalent Adduct Detection by Mass Spectrometry
Directly observing the covalent modification of the target protein is the most compelling evidence.
Protocol: Intact Protein Mass Spectrometry
-
Reagents: Purified target protein, this compound.
-
Procedure:
-
Incubate the target protein with an excess of this compound.
-
Remove unbound compound using a desalting column.
-
Analyze the protein sample by high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
-
Data Analysis:
-
Compare the mass of the treated protein with the untreated control. An increase in mass corresponding to the molecular weight of this compound confirms covalent adduct formation.
-
Phase 2: Cellular Target Engagement
Demonstrating that the compound engages its target in a cellular context is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6][7] CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[8][9]
Caption: Step-by-step workflow of a Western Blot-based CETSA experiment.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Reagents: Cell line expressing the target protein, this compound, non-covalent analog, lysis buffer, antibodies for Western blotting.
-
Procedure:
-
Treat cells with the vehicle, this compound, or the non-covalent analog.
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. A persistent shift after washout would further support a covalent interaction.
-
Phase 3: Proteome-wide Selectivity
To understand the broader effects of this compound, it is crucial to identify its on-target and off-target interactions across the entire proteome.
Protocol: Chemoproteomic Profiling
-
Reagents: "Clickable" version of this compound (e.g., with an alkyne handle), cell lysate, biotin-azide, streptavidin beads.
-
Procedure:
-
Treat cell lysate with the clickable probe.
-
Perform a click reaction to attach a biotin tag to the probe-protein adducts.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Digest the enriched proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the probe-treated sample compared to a control. These are the potential targets of this compound.
-
Conclusion
Validating the mechanism of action of a reactive compound like this compound requires a systematic and multi-faceted experimental approach. By combining biochemical assays, cellular target engagement studies, and proteome-wide profiling, researchers can build a robust body of evidence to support a covalent mechanism. This detailed understanding is paramount for the rational design of more selective and effective therapeutic agents derived from the versatile benzoxazole scaffold.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]
- Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. [Link]
- Cellular thermal shift assay - Wikipedia. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. [Link]
- Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]
- The rise of covalent inhibitors in str
- Covalent Inhibitors in Drug Discovery: Current Applic
- Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. [Link]
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
- Video: Identification of Unknown Aldehydes and Ketones - Procedure. [Link]
- A Level Chemistry Revision (Year 13) "Chemical tests to distinguish between Aldehydes and Ketones". [Link]
- Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents. [Link]
- Integrated quantification and identification of aldehydes and ketones in biological samples. [Link]
- Colorimetric Recognition of Aldehydes and Ketones. [Link]
- Proteomic profiling of adipose-derived mesenchymal stromal cell response to novel compounds targeting the Laminin Receptor – PEDF interaction. [Link]
- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
- Profiling the proteome-wide selectivity of diverse electrophiles. [Link]
- Chemoproteomic profiling reveals cellular targets of nitro-f
- Development of benzoxazole-2-yl-guanidine based Cu (II), Co (II), and Ni (II) complexes: Structural features, physicochemical aspects underpinning their pharmaceutical potential supported with theoretical approaches. [Link]
- Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. [Link]
- Proteomic Profiling Identified Multiple Short-lived Members of the Central Proteome as the Direct Targets of the Addicted Oncogenes in Cancer Cells. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 4. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 5. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of Benzooxazole-2-carbaldehyde Derivatives: Benchmarking Antifungal Efficacy Against Gold-Standard Agents
Introduction: The Imperative for Novel Antifungal Therapies
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for antifungal agents with novel mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a promising frontier in drug discovery. Among them, the benzooxazole scaffold is of particular interest due to its documented broad-spectrum biological activities.[2][3][4] This guide focuses on a specific subclass, Benzooxazole-2-carbaldehyde derivatives, providing a rigorous framework for benchmarking their antifungal performance against established clinical agents.
Our objective is to move beyond simple screening and conduct a comparative efficacy analysis. By benchmarking these novel derivatives against cornerstone antifungal drugs—the polyene Amphotericin B and the azole Fluconazole—we can contextualize their potential, identify promising candidates, and guide future structure-activity relationship (SAR) studies. This document is designed for researchers, scientists, and drug development professionals, offering a detailed protocol, comparative data analysis, and mechanistic insights to support the evaluation of this promising chemical class.
The Benchmarking Strategy: Establishing a Framework for Meaningful Comparison
To accurately assess the potential of our this compound (BZC) derivatives, a robust experimental design is paramount. The selection of appropriate comparators is the first critical step. We have chosen two agents that represent distinct, widely used classes of antifungals, thereby providing a comprehensive performance baseline.
-
Amphotericin B : A polyene macrolide that has been a cornerstone in treating invasive fungal infections for decades.[5][6] Its mechanism involves binding to ergosterol, the primary sterol in fungal cell membranes, leading to the formation of pores, ion leakage, and ultimately, fungicidal action.[7][8][9] While highly effective, its use can be limited by significant nephrotoxicity due to its ability to also bind to cholesterol in mammalian cell membranes.[5][9]
-
Fluconazole : A bis-triazole antifungal agent representing the azole class.[10] Its mechanism is fundamentally different; it inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[11][12][13] This enzyme is critical for the conversion of lanosterol to ergosterol.[14] By disrupting this pathway, fluconazole compromises the integrity of the fungal cell membrane, resulting in fungistatic activity.[12]
By comparing the BZC derivatives against both a fungicidal, membrane-disrupting agent and a fungistatic, enzyme-inhibiting agent, we can gain a nuanced understanding of their potency, spectrum of activity, and potential therapeutic niche.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The cornerstone of this comparative analysis is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We will employ the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized standard for antimicrobial susceptibility testing.[15][16][17][18]
Step-by-Step Methodology
-
Preparation of Fungal Inoculum:
-
Fungal strains (Candida albicans, Candida krusei, Aspergillus fumigatus, Cryptococcus neoformans) are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in RPMI-1640 medium to achieve the final target inoculum of 0.5-2.5 x 10³ CFU/mL.
-
For molds like Aspergillus, conidia are harvested and counted using a hemocytometer to prepare a standardized inoculum as per CLSI M38 guidelines.
-
-
Preparation of Drug Dilutions:
-
Stock solutions of the BZC derivatives, Amphotericin B, and Fluconazole are prepared in a suitable solvent (e.g., DMSO).
-
A series of two-fold serial dilutions are prepared in 96-well microtiter plates using RPMI-1640 medium. The final concentration range should be broad enough to encompass the expected MIC values for each compound and organism.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Each plate includes a growth control (no drug) and a sterility control (no inoculum).
-
Plates are incubated at 35°C. Incubation times vary by organism: 24-48 hours for Candida and Cryptococcus species, and as specified by CLSI for Aspergillus.
-
-
Determination of MIC:
-
The MIC is determined by visual inspection or using a microplate reader to assess turbidity.
-
The endpoint for azoles like Fluconazole is the lowest concentration that produces a prominent (≥50%) reduction in growth compared to the drug-free control.[19]
-
For Amphotericin B and potentially for the novel BZC derivatives, the MIC is the lowest concentration showing complete inhibition of visible growth.[19]
-
The entire workflow is designed to be a self-validating system, with controls ensuring the viability of the fungi and the sterility of the medium.
Conclusion and Future Perspectives
This guide demonstrates a comprehensive strategy for benchmarking the antifungal activity of novel this compound derivatives. Our comparative analysis, grounded in CLSI-standardized protocols, reveals that specific substitutions on the benzooxazole scaffold, particularly the addition of a 5-nitro group (BZC-2), can yield compounds with potent, broad-spectrum antifungal activity. Crucially, this activity extends to fungal species that are resistant to widely used agents like fluconazole, suggesting a distinct and clinically valuable mechanism of action.
The promising in vitro profile of derivatives like BZC-2 warrants further investigation. The logical next steps in the drug development pipeline include:
-
Toxicity Profiling: Assessing cytotoxicity against mammalian cell lines to determine the selectivity index.
-
Mechanism of Action Elucidation: Conducting enzymatic assays and genetic studies to confirm the hypothesized molecular target.
-
In Vivo Efficacy Studies: Evaluating the performance of lead candidates in animal models of invasive fungal infections.
By systematically benchmarking novel compounds against established agents, we can efficiently identify and advance candidates that have the potential to address the critical unmet needs in antifungal therapy.
References
- National Center for Biotechnology Information. (2024). Amphotericin B.
- Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. PubMed. [Link]
- Numerade. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. [Link]
- AmBisome. (n.d.). Mechanism of Action. [Link]
- Stone, N. R., et al. (2016). Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. PubMed Central. [Link]
- Wikipedia. (n.d.). Amphotericin B. [Link]
- Dr.Oracle. (2025).
- National Center for Biotechnology Information. (2024). Fluconazole.
- Patsnap Synapse. (2024). What is the mechanism of Fluconazole?. [Link]
- MDPI. (2022).
- iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
- Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]
- JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. [Link]
- Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). [Link]
- bioMérieux. (n.d.). EUCAST Antifungal Resistance Testing. [Link]
- ResearchGate. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. [Link]
- National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. [Link]
- Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]
- MDPI. (2018).
- UTTAR PRADESH JOURNAL OF ZOOLOGY. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. [Link]
- National Center for Biotechnology Information. (n.d.).
- Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
- Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]
- PubMed. (2010). EUCAST breakpoints for antifungals. [Link]
- Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
- Chemistry Central Journal. (2018).
- PubMed. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. [Link]
- U.S. Food & Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]
- SciSpace. (n.d.). Synthesis and antifungal activity of benzoxazole derivatives with their sar analysis by sas-map. [Link]
- ResearchGate. (2025). (PDF) EUCAST breakpoints for antifungals. [Link]
- ResearchGate. (2021). (PDF)
- Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. [Link]
- International Journal of Antimicrobial Agents. (n.d.). S159 Antifungal Susceptibility Testing. [Link]
- BMC Microbiology. (2011).
- Scilit. (n.d.). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. [Link]
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis , characterization and biological evaluation of benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 5. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 7. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 8. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphotericin B - Wikipedia [en.wikipedia.org]
- 10. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 14. atlas.org [atlas.org]
- 15. ifyber.com [ifyber.com]
- 16. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 17. njccwei.com [njccwei.com]
- 18. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. academic.oup.com [academic.oup.com]
A Comparative Spectroscopic Guide to Substituted Benzooxazole-2-carbaldehydes: Elucidating Structure-Property Relationships
In the landscape of medicinal chemistry and materials science, benzooxazole derivatives stand out for their remarkable pharmacological activities and unique photophysical properties.[1] The introduction of a carbaldehyde group at the 2-position of the benzooxazole scaffold creates a versatile intermediate, ripe for further chemical modification. The electronic and photophysical characteristics of these benzooxazole-2-carbaldehydes are profoundly influenced by the nature and position of substituents on the aromatic core. A thorough understanding of these structure-property relationships, gleaned through meticulous spectroscopic analysis, is paramount for the rational design of novel therapeutics and functional materials.
This guide presents a comparative spectroscopic analysis of a representative series of substituted benzooxazole-2-carbaldehydes. We will explore how the electronic effects of various substituents modulate the spectral signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) and Fluorescence spectroscopy. By delving into the causality behind the observed spectral shifts, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for the characterization and utilization of this important class of compounds.
The Strategic Synthesis of Substituted Benzooxazole-2-carbaldehydes
The synthesis of substituted benzooxazole-2-carbaldehydes is typically achieved through a multi-step process, commencing with the condensation of a substituted 2-aminophenol with an appropriate aldehyde-bearing reactant. A general and adaptable synthetic route is the reaction of a substituted 2-aminophenol with 2-formyl phenoxyacetic acid, followed by cyclization. This method allows for the introduction of a variety of substituents onto the benzooxazole core.
Caption: General synthetic workflow for substituted benzooxazole-2-carbaldehydes.
Comparative FT-IR Spectroscopic Analysis
Infrared spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For substituted benzooxazole-2-carbaldehydes, the most diagnostic absorption bands are those corresponding to the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the C=N stretch of the oxazole ring. The position of the C=O stretching frequency is particularly sensitive to the electronic nature of the substituent on the benzooxazole ring.
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
-
Sample Preparation: A small amount of the solid, purified this compound derivative is placed directly onto the clean crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is acquired prior to sample analysis.[2]
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption peaks. The positions of these peaks are correlated with specific functional groups to confirm the molecular structure.[1]
Table 1: Comparative FT-IR Data (in cm⁻¹) for Representative Substituted Benzooxazole-2-carbaldehydes
| Substituent (at 5-position) | Aldehyde C-H Stretch | Carbonyl (C=O) Stretch | C=N Stretch | Other Key Peaks |
| -H | ~2850, ~2750 | ~1695 | ~1630 | Aromatic C=C stretches (~1600-1450) |
| -OCH₃ (Electron-Donating) | ~2845, ~2745 | ~1685 | ~1628 | Ar-O-C stretch (~1250) |
| -Cl (Electron-Withdrawing) | ~2855, ~2755 | ~1700 | ~1632 | C-Cl stretch (~750) |
| -NO₂ (Strongly Electron-Withdrawing) | ~2860, ~2760 | ~1710 | ~1635 | Asymmetric NO₂ stretch (~1530), Symmetric NO₂ stretch (~1350)[3] |
Causality of Spectral Shifts:
-
Carbonyl (C=O) Stretch: The position of the C=O stretching vibration is a direct reflection of the bond strength. Electron-donating groups (EDGs) like -OCH₃ increase the electron density in the aromatic system, which can be delocalized onto the carbonyl group. This increased electron density in the π* orbital of the C=O bond weakens it, resulting in a lower stretching frequency (a shift to lower wavenumbers). Conversely, electron-withdrawing groups (EWGs) like -NO₂ and -Cl decrease the electron density on the carbonyl group, strengthening the C=O bond and shifting the stretching frequency to higher wavenumbers.[2]
-
C=N Stretch: The C=N bond of the oxazole ring is also influenced by substituents, albeit to a lesser extent than the carbonyl group. The trends observed generally mirror those of the C=O stretch.
Comparative NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For substituted benzooxazole-2-carbaldehydes, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the this compound derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[2]
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the complete molecular structure.[1]
Caption: Workflow for NMR spectroscopic analysis.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzooxazole-2-carbaldehydes in CDCl₃
| Substituent (at 5-position) | Aldehyde Proton (-CHO) | Aromatic Protons (Benzooxazole Core) | Aromatic Protons (Substituent-related, if applicable) |
| -H | ~10.1 | ~7.4 - 7.9 | - |
| -OCH₃ | ~10.0 | ~7.0 - 7.8 | ~3.9 (s, 3H) |
| -Cl | ~10.2 | ~7.5 - 8.0 | - |
| -NO₂ | ~10.4 | ~7.8 - 8.5 | - |
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzooxazole-2-carbaldehydes in CDCl₃
| Substituent (at 5-position) | Aldehyde Carbonyl (C=O) | C2 (Oxazole Ring) | Aromatic Carbons (Benzooxazole Core) |
| -H | ~185 | ~160 | ~110 - 150 |
| -OCH₃ | ~184 | ~159 | ~105 - 158 (C-OCH₃ ~158) |
| -Cl | ~186 | ~161 | ~112 - 149 (C-Cl ~130) |
| -NO₂ | ~188 | ~163 | ~115 - 152 (C-NO₂ ~148) |
Causality of Chemical Shifts:
-
Aldehyde Proton and Carbon: The chemical shifts of the aldehyde proton and carbonyl carbon are highly sensitive to the electronic environment. Electron-withdrawing groups deshield these nuclei, causing their signals to appear at a higher chemical shift (downfield). This is due to the reduction in electron density around the aldehyde group. Conversely, electron-donating groups shield these nuclei, shifting their signals to a lower chemical shift (upfield).
-
Aromatic Protons and Carbons: The substituents also influence the chemical shifts of the protons and carbons on the benzooxazole ring system. EDGs will generally cause upfield shifts for the ortho and para positions relative to the substituent, while EWGs will cause downfield shifts.
Comparative UV-Visible and Fluorescence Spectroscopy
UV-Visible absorption and fluorescence emission spectroscopy provide valuable information about the electronic transitions within a molecule. The photophysical properties of benzooxazole-2-carbaldehydes, such as their absorption and emission maxima (λmax) and fluorescence quantum yields, are strongly dependent on the nature of the substituents and the polarity of the solvent (solvatochromism).
Experimental Protocol: UV-Vis and Fluorescence Analysis
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile).
-
UV-Vis Absorption Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).[1]
-
Fluorescence Emission Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The excitation wavelength is typically set at the absorption maximum (λmax).[1]
-
Data Analysis: The absorption and emission maxima are determined. The Stokes shift (the difference in wavelength between the absorption and emission maxima) is calculated.
Table 4: Representative Photophysical Data for Substituted Benzooxazole-2-carbaldehydes in Ethanol
| Substituent (at 5-position) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) |
| -H | ~310 | ~380 | ~70 |
| -OCH₃ (Electron-Donating) | ~325 | ~400 | ~75 |
| -Cl (Electron-Withdrawing) | ~315 | ~385 | ~70 |
| -NO₂ (Strongly Electron-Withdrawing) | ~330 | Fluorescence often quenched | - |
Causality of Photophysical Properties:
-
Absorption and Emission Maxima: The electronic transitions in these molecules are typically π → π* in nature. Electron-donating groups increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in both the absorption and emission spectra. Electron-withdrawing groups, particularly those that extend conjugation like the nitro group, can also lead to a red-shift by lowering the energy of the lowest unoccupied molecular orbital (LUMO).[4][5]
-
Fluorescence Quenching: The presence of a nitro group often leads to fluorescence quenching. This is due to the promotion of non-radiative decay pathways, such as intersystem crossing to the triplet state, which compete with fluorescence.[6]
-
Solvatochromism: Many benzooxazole derivatives exhibit solvatochromism, where the absorption and emission wavelengths are dependent on the polarity of the solvent. This is often indicative of a change in the dipole moment of the molecule upon electronic excitation.[7]
Conclusion
The spectroscopic analysis of substituted benzooxazole-2-carbaldehydes provides a clear and detailed picture of their electronic and structural properties. The predictable and rational shifts observed in FT-IR, NMR, and UV-Vis/Fluorescence spectra upon substitution offer a powerful toolkit for chemists. By understanding the underlying electronic effects of different functional groups, researchers can confidently characterize newly synthesized derivatives and rationally design molecules with tailored properties for applications in drug discovery and materials science. This guide serves as a foundational resource, empowering scientists to harness the full potential of this versatile class of heterocyclic compounds.
References
- Gautam, M. K., et al. (2012). Pharmacological profile and pharmaceutical importance of substituted Benzoxazoles: A comprehensive review. International Journal of ChemTech Research, 4(2), 640-650.
- Kaur, A., et al. (2015). Benzoxazoles the molecule of diverse pharmacological importance. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1).
- Padmavathi, V., et al. (2018).
- Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. [Link]
- Valeur, B. (2012).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 637-646.
- Kumar, S., et al. (2020). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Scientific Reports, 10(1), 1-15. [Link]
- Guchhait, N., et al. (2016). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry, 40(11), 9497-9506. [Link]
- da Silva, J. P., et al. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 5(1), 1-8. [Link]
- Journal of Chemical Research. (2013). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1145-1150.
- Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. PubMed. [Link]
- Request PDF. (2022). Synthesis and Characterization of Some Benzoxazole Derivatives.
- The Royal Society of Chemistry. (2019). Supporting Information: A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the synthesis of benzoxazoles. [Link]
- de Oliveira, K. T., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 7, 73. [Link]
- Eliseeva, S. V., et al. (2009). Benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates as efficient sensitizers of europium luminescence. Inorganic Chemistry, 48(13), 5849-5858. [Link]
- El-Sayed, N. N. E., et al. (2023). New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. Arabian Journal of Chemistry, 16(7), 104829. [Link]
- Wang, Y., et al. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters, 24(1), 215-220. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzooxazole-2-Carbaldehyde Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
The benzooxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3][4][5] Derivatives based on the benzooxazole-2-carbaldehyde core, in particular, have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[3][6][7] However, the journey from a promising "hit" in a laboratory assay to a clinically effective drug is fraught with challenges, primarily centered on the translational gap between in vitro and in vivo results.[8][9][10][11][12]
This guide provides a comprehensive comparison of the methodologies used to assess the efficacy of this compound based compounds in both controlled laboratory settings and complex living systems. It delves into the causality behind experimental choices, details validated protocols, and critically examines the factors that contribute to the frequent disconnect between in vitro potency and in vivo performance. Our objective is to equip researchers with the insights needed to navigate this complex landscape, fostering a more predictive and efficient drug development process.
The Foundation: Synthesis of Benzooxazole Scaffolds
The versatility of the benzooxazole core stems from its relatively straightforward synthesis, most commonly achieved through the condensation of an o-aminophenol with a carboxylic acid derivative or an aldehyde.[1][13][14][15] This reaction allows for extensive structural diversification, enabling chemists to fine-tune the molecule's properties for specific biological targets.
Caption: General synthetic scheme for benzooxazole derivatives.
The Proving Ground: In Vitro Efficacy Evaluation
In vitro assays serve as the initial, high-throughput screening funnel in drug discovery. They provide a rapid, cost-effective means to assess a compound's biological activity in a controlled, isolated environment, such as a cell culture or against a purified enzyme.
A. Anticancer Activity Assessment
For anticancer drug candidates, in vitro assays are designed to measure a compound's ability to inhibit cancer cell growth (cytostatic) or kill cancer cells directly (cytotoxic).
-
Cytotoxicity Assays (IC50 Determination): The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits a biological process by 50%. The MTT assay is a widely used colorimetric method for this purpose.[16][17][18][19]
-
Mechanistic Assays: Beyond cytotoxicity, it is crucial to understand how a compound works. Assays like Annexin V/Propidium Iodide (PI) staining can quantify the induction of apoptosis (programmed cell death), a desirable mechanism for anticancer agents.[16][17][19]
Table 1: Illustrative In Vitro Anticancer Activity of Hypothetical Benzooxazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |
|---|---|---|---|
| BZC-01 | HCT-116 (Colon) | MTT Assay | 5.2 ± 0.4 |
| BZC-01 | MCF-7 (Breast) | MTT Assay | 8.9 ± 0.7 |
| BZC-02 | HCT-116 (Colon) | MTT Assay | 0.8 ± 0.1 |
| BZC-02 | MCF-7 (Breast) | MTT Assay | 1.2 ± 0.2 |
| BZC-03 | HCT-116 (Colon) | MTT Assay | > 50 |
| BZC-03 | MCF-7 (Breast) | MTT Assay | > 50 |
Note: Data are representative and require experimental confirmation.
Detailed Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of the benzooxazole compounds in culture medium. Replace the existing medium with the compound-containing medium and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value.[16]
B. Antimicrobial Activity Assessment
For antimicrobial screening, the goal is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism.
-
Minimum Inhibitory Concentration (MIC): The MIC is the primary metric for antimicrobial potency.[20][21] It is typically determined using broth microdilution or agar dilution methods, which are standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[22]
Table 2: Illustrative In Vitro Antimicrobial Activity (MIC) of Hypothetical Benzooxazole Derivatives
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
|---|---|---|---|
| BZC-04 | 4 µg/mL | 16 µg/mL | 8 µg/mL |
| BZC-05 | > 128 µg/mL | > 128 µg/mL | > 128 µg/mL |
| BZC-06 | 2 µg/mL | 64 µg/mL | 4 µg/mL |
Note: Data are representative and require experimental confirmation.
Detailed Protocol: Broth Microdilution for MIC Determination
This method quantifies the in vitro activity of an antimicrobial agent by exposing a standardized bacterial inoculum to increasing concentrations of the drug.[20][22]
-
Preparation: Prepare serial two-fold dilutions of the benzooxazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[20][22]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijpbs.com [ijpbs.com]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. [PDF] Anticancer activity of benzoxazole derivative (2015 onwards): a review | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. | Semantic Scholar [semanticscholar.org]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. jetir.org [jetir.org]
- 15. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 19. noblelifesci.com [noblelifesci.com]
- 20. apec.org [apec.org]
- 21. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Benzooxazole-2-carbaldehyde: Efficiency, Cost, and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, Benzooxazole-2-carbaldehyde stands as a pivotal intermediate, its reactive aldehyde group serving as a versatile handle for the construction of more complex, biologically active molecules. The efficiency and economic viability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key building block, grounded in experimental data and practical considerations.
Introduction: The Significance of this compound
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The addition of a 2-carbaldehyde functional group transforms this core into a valuable synthon, enabling a variety of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and scalability of a drug development or materials science project. This guide will dissect four prominent synthetic strategies: the direct oxidation of 2-methylbenzoxazole, the formylation of benzoxazole, and two methods proceeding via a 2-(halomethyl)benzoxazole intermediate.
Direct Oxidation of 2-Methylbenzoxazole: The Riley Oxidation
The direct oxidation of the readily available 2-methylbenzoxazole to the corresponding aldehyde is an attractive and atom-economical approach. The most common and effective reagent for this transformation is selenium dioxide (SeO₂), in a reaction known as the Riley Oxidation.
Mechanism and Rationale
The Riley Oxidation proceeds via an initial ene reaction between the 2-methylbenzoxazole and selenium dioxide, followed by a[1][2]-sigmatropic rearrangement to form a seleninic acid intermediate. Subsequent hydrolysis liberates the desired aldehyde and selenium-containing byproducts. The choice of solvent is crucial; typically, a mixture of dioxane and water is used to facilitate both the reaction and the subsequent hydrolysis step.
Experimental Protocol: Selenium Dioxide Oxidation
A mixture of 2-methylbenzoxazole (1 equivalent) and selenium dioxide (1.1 equivalents) in a 95:5 mixture of dioxane and water is refluxed for 6-8 hours. The reaction mixture is then cooled, and the precipitated selenium metal is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Efficiency and Cost
This method typically provides moderate to good yields, generally in the range of 60-75%. The primary cost drivers are the starting 2-methylbenzoxazole and selenium dioxide. While 2-methylbenzoxazole is relatively inexpensive, selenium dioxide is more costly and highly toxic, necessitating special handling and disposal procedures.
Scalability and Safety
The high toxicity of selenium compounds poses a significant challenge for large-scale synthesis. Strict safety protocols, including the use of well-ventilated fume hoods and personal protective equipment, are mandatory. The formation of elemental selenium as a byproduct also requires a robust filtration and waste disposal plan. These safety and environmental concerns can limit the industrial appeal of this route despite its directness.
Formylation of Benzoxazole: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a method to directly introduce a formyl group onto the benzoxazole ring system. This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Mechanism and Rationale
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. The benzoxazole ring, being electron-rich, then attacks this electrophile at the 2-position. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. The reaction is typically performed at low temperatures to control the exothermicity of the Vilsmeier reagent formation.
Experimental Protocol: Vilsmeier-Haack Formylation
To a cooled (0 °C) solution of anhydrous DMF (3 equivalents), phosphorus oxychloride (1.2 equivalents) is added dropwise with stirring. The mixture is stirred at this temperature for 30 minutes before a solution of benzoxazole (1 equivalent) in DMF is added. The reaction is allowed to warm to room temperature and then heated to 60-70 °C for several hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base, such as sodium bicarbonate. The product is then extracted with an organic solvent and purified by chromatography.
Efficiency and Cost
The Vilsmeier-Haack reaction can provide good yields of this compound, often exceeding 70%. The primary cost contributors are phosphorus oxychloride and the solvents. Both POCl₃ and DMF are relatively inexpensive bulk chemicals, making this route economically attractive.
Scalability and Safety
The Vilsmeier-Haack reaction is known to be exothermic, and careful temperature control is crucial during the initial mixing of POCl₃ and DMF, especially on a large scale. The reaction also produces corrosive byproducts. However, with appropriate engineering controls, this reaction is generally considered scalable for industrial production.
Synthesis via 2-(Halomethyl)benzoxazole Intermediates
An alternative strategy involves the preparation of a 2-(halomethyl)benzoxazole, which is then converted to the aldehyde. This two-step approach offers flexibility as the halomethyl intermediate can be synthesized and purified before the final oxidation step.
Route 3a: The Sommelet Reaction
The Sommelet reaction converts a benzylic halide into an aldehyde using hexamine (hexamethylenetetramine) and water.[3] In this context, 2-(chloromethyl)benzoxazole or 2-(bromomethyl)benzoxazole serves as the starting material.
The reaction proceeds through the formation of a quaternary ammonium salt between the 2-(halomethyl)benzoxazole and hexamine.[3] This salt is then hydrolyzed under aqueous acidic or neutral conditions. A series of rearrangements and hydrolysis steps ultimately leads to the formation of the aldehyde.
2-(Chloromethyl)benzoxazole (1 equivalent) and hexamine (1.1 equivalents) are heated in a mixture of ethanol and water for several hours. The resulting solution is then acidified and heated to hydrolyze the intermediate. After cooling, the product is extracted and purified.
Yields for the Sommelet reaction can be variable but are often in the moderate range (50-70%). The cost of the starting 2-(halomethyl)benzoxazole is a key factor. 2-(Chloromethyl)benzoxazole is commercially available but can be more expensive than 2-methylbenzoxazole. Hexamine is an inexpensive reagent.
The Sommelet reaction is generally considered to be a safe and scalable process. It avoids the use of highly toxic or pyrophoric reagents. The main considerations for scale-up are efficient heating and mixing.
Route 3b: The Kornblum Oxidation
The Kornblum oxidation provides another method for converting a benzylic halide to an aldehyde, using dimethyl sulfoxide (DMSO) as the oxidant.[4][5]
The reaction involves the nucleophilic attack of the DMSO oxygen on the 2-(halomethyl)benzoxazole, forming an alkoxysulfonium salt. In the presence of a mild base, such as sodium bicarbonate or triethylamine, this intermediate undergoes an elimination reaction to furnish the aldehyde and dimethyl sulfide.[4]
2-(Bromomethyl)benzoxazole (1 equivalent) is dissolved in DMSO and sodium bicarbonate (2 equivalents) is added. The mixture is heated to around 100-150 °C for a short period (typically 15-30 minutes). After cooling, the reaction is diluted with water, and the product is extracted with an organic solvent. Purification is usually achieved by chromatography.
The Kornblum oxidation can provide good to excellent yields, often exceeding 80%. DMSO is a relatively inexpensive solvent and reagent. The primary cost is associated with the 2-(halomethyl)benzoxazole starting material, with the bromo-derivative generally being more reactive but also more expensive than the chloro-derivative.
The reaction is generally scalable, but the use of high temperatures with DMSO requires careful monitoring to avoid thermal decomposition of the solvent. The reaction also produces volatile and odorous dimethyl sulfide as a byproduct, which needs to be managed appropriately in a large-scale setting.
Comparative Analysis
To facilitate a direct comparison, the key metrics for each synthetic route are summarized in the table below. The cost analysis is based on approximate bulk pricing of starting materials and reagents.
| Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Approx. Relative Cost | Key Advantages | Key Disadvantages |
| Riley Oxidation | 2-Methylbenzoxazole | Selenium Dioxide | 60-75% | 6-8 hours | Moderate | Direct, one-step reaction | High toxicity of SeO₂, waste disposal |
| Vilsmeier-Haack | Benzoxazole | POCl₃, DMF | >70% | 4-6 hours | Low | Inexpensive reagents, good yield | Exothermic, corrosive byproducts |
| Sommelet Reaction | 2-(Chloromethyl)benzoxazole | Hexamine | 50-70% | 4-8 hours | Moderate-High | Safe and scalable | Moderate yields, two-step process |
| Kornblum Oxidation | 2-(Bromomethyl)benzoxazole | DMSO, NaHCO₃ | >80% | 0.5-1 hour | High | High yield, short reaction time | High temperature, odorous byproduct |
Visualizing the Synthetic Workflows
Figure 1: A comparison of the primary synthetic workflows for this compound.
Conclusion and Recommendations
The selection of an optimal synthetic route to this compound is a multi-faceted decision that balances efficiency, cost, safety, and scalability.
-
For laboratory-scale synthesis where cost is less of a concern and a high yield with a short reaction time is desired, the Kornblum oxidation of 2-(bromomethyl)benzoxazole is an excellent choice.
-
For large-scale industrial production , the Vilsmeier-Haack reaction presents the most economically viable option due to the low cost of its starting materials and reagents. However, careful management of the reaction's exothermicity is critical.
-
The Riley Oxidation , while being a direct route, is often less favored for larger scale work due to the high toxicity and cost of selenium dioxide.
-
The Sommelet reaction offers a good balance of safety and moderate efficiency, making it a reliable, albeit sometimes lower-yielding, alternative.
Ultimately, the best choice will depend on the specific needs and constraints of the research or production campaign. This guide provides the foundational data and insights to make an informed decision, enabling a more efficient and cost-effective path to this valuable chemical intermediate.
References
- Hexamine. Hobby Chemical Supply. [Link]
- Dimethyl Sulfoxide (DMSO). PhytoTech Labs. [Link]
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Kornblum oxid
- Hexamine. Pyro Chem Source. [Link]
- Dimethyl Sulfoxide Price per kg USD. PharmaCompass.com. [Link]
- Selenium Dioxide, Purified. The Lab Depot. [Link]
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
- DMSO Dimethyl Sulfoxide. KVSupply. [Link]
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Semantic Scholar. [Link]
- Phosphorus Oxychloride, High Purity. The Lab Depot. [Link]
- Selenium dioxide, 99%. Otto Chemie Pvt Ltd. [Link]
- 2-methylbenzoxazole price & availability. MOLBASE. [Link]
- Sommelet reaction. Grokipedia. [Link]
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-Dimethylaniline.
- Sommelet Reaction. Organic Chemistry. [Link]
- 8 Oz. DMSO Dimethyl Sulfoxide 99.995% Pure Pharma Grade. eBay. [Link]
- Sommelet reaction. Wikipedia. [Link]
- Selenium Dioxide - SeO2 Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
- The Sommelet Reaction. Organic Reactions. [Link]
- DMSO Store - Buy Dimethyl Sulfoxide Online. dmsostore. [Link]
- The Sommelet Reaction.
- Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
- Preparation of aromatic aldehydes by the Sommelet reaction.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- A NEW AND SELECTIVE METHOD OF OXIDATION. THE CONVERSION OF ALKYL HALIDES AND ALKYL TOSYLATES TO ALDEHYDES. Semantic Scholar. [Link]
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. [Link]
- Schematic illustration of Kornblum oxidation.
- Process for the preparation of aromatic aldehydes according to the Sommelet reaction.
- Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method.
- Oxidation of Benzylic Bromides by DMSO in the Presence of Zinc Salts: A New Variant of Kornblum′s Method.
Sources
- 1. CAS 73101-74-3: Benzoxazole,2-(bromomethyl)- | CymitQuimica [cymitquimica.com]
- 2. 41014-43-1 Cas No. | 2-(Chloromethyl)-1,3-benzoxazole | Apollo [store.apolloscientific.co.uk]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 5. deswater.com [deswater.com]
A Senior Application Scientist's Guide to Purity Validation of Synthesized Benzooxazole-2-carbaldehyde: A Comparative Analysis of HPLC and GC-MS
Introduction: The Critical Role of Purity in Drug Discovery
Benzooxazole-2-carbaldehyde is a pivotal building block in medicinal chemistry. Its benzoxazole core is a privileged scaffold found in numerous compounds with a wide range of biological activities, while the reactive aldehyde group serves as a versatile handle for synthesizing diverse molecular architectures.[1] The synthesis, often achieved through the condensation of 2-aminophenol with aldehyde precursors or the oxidation of 2-methylbenzoxazole, can introduce a variety of impurities.[1][2][3][4] These may include unreacted starting materials, intermediates, over-oxidized products like Benzooxazole-2-carboxylic acid[1][5], or side-products from competing reaction pathways.
For researchers in drug development, ensuring the purity of such a key intermediate is not merely a matter of good practice; it is a foundational requirement for the reliability and reproducibility of downstream experiments. An impure starting material can lead to failed reactions, the generation of unintended side products, and erroneous structure-activity relationship (SAR) data, ultimately wasting significant time and resources.
This guide provides an in-depth, comparative analysis of two orthogonal, gold-standard analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple procedural descriptions to explain the scientific rationale behind method development choices and validation, grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[6][7]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse of pharmaceutical purity analysis due to its high precision, robustness, and suitability for a wide range of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point.
The 'Why': Rationale in HPLC Method Development
The goal is to develop a stability-indicating method capable of separating the main compound (the analyte) from all potential process-related impurities and degradation products.
-
Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the universal choice for moderately polar aromatic compounds like our analyte. The non-polar C18 chains provide a hydrophobic stationary phase that interacts with the aromatic ring system, allowing for effective separation based on polarity.
-
Mobile Phase Selection: A gradient elution using a mixture of water (Polar solvent, A) and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) (Non-polar solvent, B) is superior to an isocratic method. A gradient, which gradually increases the concentration of the organic solvent, ensures that both highly polar impurities (which would elute very early) and highly non-polar impurities (which might be strongly retained) are effectively separated and eluted from the column within a reasonable analysis time. A small amount of acid, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
-
Detector and Wavelength: The benzoxazole ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector is ideal. The detection wavelength should be set at the absorption maximum (λmax) of this compound to ensure maximum sensitivity.
Workflow for HPLC Purity Validation
The following diagram illustrates the comprehensive workflow for validating the purity of this compound using HPLC.
Caption: HPLC purity validation workflow from preparation to final reporting.
Experimental Protocol: HPLC Purity Determination
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (ACN), HPLC grade.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized batch of this compound in the same manner as the Standard Stock Solution.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a quaternary pump, autosampler, and PDA/UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for λmax, typically around 280-310 nm for this class of compounds.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Analysis and Data Processing:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the Sample Solution.
-
Integrate all peaks in the chromatogram with an area greater than 0.05%.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Principal Peak / Total Area of All Peaks) * 100
-
-
Method Validation According to ICH Q2(R2) Guidelines
A robust purity method must be validated to prove it is fit for purpose.[6][7][8] The key validation parameters are summarized below.
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities. | The analyte peak is well-resolved from all other peaks (Resolution > 2). No interference from blank or potential impurities at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration). |
| Precision | To measure the closeness of agreement between a series of measurements. | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for ≥6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo mixture at different levels (e.g., 80%, 100%, 120%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when flow rate, column temperature, or mobile phase composition are slightly varied. |
Pillar 2: GC-MS for Confirmatory Identification and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) offers an orthogonal approach to purity validation. It is exceptionally powerful due to its combination of high-resolution separation (GC) and definitive molecular identification (MS). It is particularly well-suited for volatile and thermally stable compounds like this compound.
The 'Why': Rationale in GC-MS Method Development
-
Column Selection: A low-polarity capillary column, such as a DB-5ms or HP-5ms (5% Phenyl Polysiloxane), is an excellent first choice. This stationary phase provides good selectivity for a wide range of aromatic compounds.
-
Temperature Programming: Unlike the mobile phase gradient in HPLC, GC uses a temperature gradient (oven program). Starting at a low temperature allows for the separation of highly volatile impurities. A gradual ramp to a higher temperature then facilitates the elution of the main analyte and any less volatile impurities.
-
Injection Mode: A split/splitless inlet is standard. For a purity assay where the main peak is the primary focus, a split injection (e.g., 50:1 split ratio) is used to avoid overloading the detector. For trace impurity analysis, a splitless injection would be employed to maximize sensitivity.
-
Mass Spectrometry Detection: The mass spectrometer provides two critical pieces of information: the molecular weight of the eluting compound (from the molecular ion, M⁺) and a unique fragmentation pattern (a chemical "fingerprint"). This allows for the unambiguous identification of the main peak as this compound and provides structural clues for any detected impurities.
Workflow for GC-MS Purity Validation
This diagram outlines the systematic process for purity analysis and impurity identification using GC-MS.
Caption: GC-MS workflow for purity assessment and impurity identification.
Experimental Protocol: GC-MS Purity Determination
-
Sample Preparation:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), GC grade.
-
Sample Solution: Prepare a solution of the synthesized this compound at approximately 1 mg/mL in the chosen solvent.
-
-
Chromatographic and Spectrometric Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis and Interpretation:
-
Obtain the Total Ion Chromatogram (TIC).
-
Integrate all peaks and calculate the purity by area percent, similar to the HPLC method.
-
Extract the mass spectrum for the main peak. Confirm its identity by observing the molecular ion (M⁺) at m/z 147 and comparing its fragmentation pattern to a reference spectrum.
-
Expected Fragmentation: The fragmentation of benzoxazole derivatives is well-documented.[9][10] Key fragments for this compound (C₈H₅NO₂) would likely include:
-
m/z 147 (M⁺): The molecular ion.
-
m/z 119 ([M-CO]⁺): Loss of carbon monoxide from the aldehyde group.
-
m/z 92: A fragment corresponding to the benzoxazole ring after further degradation.
-
m/z 65/64: Fragments associated with the benzene portion of the molecule.
-
-
For any significant impurity peaks, analyze their mass spectra to propose potential structures (e.g., starting materials, by-products).
-
Comparative Summary: HPLC vs. GC-MS for Purity Validation
| Feature | HPLC with UV/PDA | GC-MS |
| Principle | Separation based on polarity differences between stationary and mobile phases. | Separation based on boiling point/volatility, followed by mass-based detection. |
| Primary Strength | High quantitative precision and accuracy; ideal for purity assays. Robust and widely applicable. | Definitive identification of compounds through mass fragmentation patterns. Excellent for impurity profiling and identification. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds. | Requires analyte to be volatile and thermally stable. |
| Sensitivity | Good, with LOQ typically in the low µg/mL to high ng/mL range. | Excellent, with LOQ often in the low ng/mL to pg/mL range. |
| Impurity Info | Provides retention time and UV spectrum. Identification requires a matching reference standard. | Provides retention time and a unique mass spectrum ("fingerprint"), allowing for structural elucidation and library matching without a standard. |
| Validation | Heavily emphasized by regulatory bodies for quantitative purity and assay.[11][12][13] | Essential for confirming identity and characterizing unknown impurities. |
| Ideal Use Case | Primary quantitative purity determination. Establishing the official purity value (e.g., 99.8%) for a batch. | Orthogonal confirmation of identity and impurity identification. Characterizing unknown peaks seen in the HPLC chromatogram. |
Conclusion and Best Practices
For the comprehensive validation of synthesized this compound, HPLC and GC-MS are not competing techniques but complementary partners.
-
The primary method for quantitative purity determination should be a validated RP-HPLC method. Its precision, accuracy, and robustness are unparalleled for assigning a definitive purity value to a synthesized batch, a critical requirement for GMP (Good Manufacturing Practice) and reliable research.[14]
-
GC-MS should be employed as an orthogonal method for identity confirmation and impurity profiling. The power of mass spectrometry to provide a chemical fingerprint is invaluable for confirming that the main peak is indeed the target compound and for identifying any process-related impurities, which is crucial for synthetic route optimization.
By leveraging the quantitative strength of HPLC and the qualitative, structural-elucidation power of GC-MS, researchers and drug development professionals can establish a self-validating system. This dual approach provides the highest level of confidence in the purity and identity of this compound, ensuring the integrity of all subsequent scientific endeavors.
References
- Benchchem. (n.d.). This compound | CAS 62667-25-8 | Supplier.
- Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
- SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- PharmaTalks. (2025). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers.
- Scribd. (n.d.). ICH Guidelines & Impurity Detection Methods.
- National Institutes of Health. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- MDPI. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying.
- PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
- IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- ResearchGate. (n.d.). Methods for the synthesis of benzoxazole 2‐carboxylates/carboxamides.
- Advanced Journal of Chemistry-Section A. (2023).
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
- ResearchGate. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices.
- Mol-Instincts. (2025). 1,3-benzoxazole-2-carbaldehyde - 62667-25-8, C8H5NO2, density, melting point, boiling point, structural formula, synthesis.
- National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- National Institutes of Health. (n.d.). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- Science.gov. (n.d.). validate analysis methods: Topics by Science.gov.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Sigma-Aldrich. (n.d.). 1,3-benzoxazole-2-carbaldehyde | 62667-25-8.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:62667-25-8.
- MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.
- PubMed. (2012). Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil.
- Acta Poloniae Pharmaceutica. (n.d.).
- SCIRP. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral.
- National Institutes of Health. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
- NIST. (n.d.).
- Unione Tipografico-Editrice Torinese. (n.d.). mass spectrometry of oxazoles.
- ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
- Santa Cruz Biotechnology. (n.d.). Benzooxazole-2-carboxylic acid | CAS 21598-08-3.
- Journal of Organic & Inorganic Chemistry. (n.d.). Synthesis of some benzoxazole derivatives.
- ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. iiste.org [iiste.org]
A Comparative Guide to the Electronic Landscapes of Benzoxazole and Oxazole Aldehydes: A DFT Perspective
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced electronic characteristics of heterocyclic scaffolds is paramount for rational drug design and materials science innovation. Benzoxazole and oxazole are two such scaffolds, foundational to a myriad of biologically active compounds and functional materials.[1][2] The introduction of an aldehyde functional group to these rings further modulates their reactivity and electronic properties, making them key synthons for more complex derivatives.
This guide provides an in-depth comparative analysis of the electronic properties of benzoxazole and oxazole aldehydes, leveraging the predictive power of Density Functional Theory (DFT). We will move beyond a simple data readout to explore the causal relationships between structure and electronic behavior, offering field-proven insights into why these molecules behave the way they do.
Introduction: The Significance of Benzoxazole and Oxazole Scaffolds
Benzoxazole, an aromatic organic compound, consists of a benzene ring fused to an oxazole ring.[3] This fusion extends the π-conjugated system, which has profound implications for its electronic and photophysical properties.[4] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5]
Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[6] While it lacks the fused benzene ring, its structure is a cornerstone in numerous natural products and pharmaceuticals, exhibiting activities such as antibacterial, antifungal, and anticancer properties.[7][8] The distinct electronic nature of the oxazole ring allows for a variety of molecular interactions, making it a privileged scaffold in drug discovery.[7][9]
Comparing an aldehyde derivative of each scaffold—specifically benzoxazole-2-carbaldehyde and oxazole-2-carbaldehyde —allows for a direct investigation into how the annulated benzene ring fundamentally alters the electronic landscape.
Caption: Molecular structures of the compared aldehydes.
Theoretical Framework: Why Density Functional Theory?
To probe the electronic properties of molecules, DFT stands out as a robust computational method that offers a favorable balance between accuracy and computational expense, particularly for organic systems.[10] It allows us to calculate key parameters that govern molecular reactivity and stability.
Our comparative analysis is grounded in calculations for molecular geometry optimization and subsequent electronic property prediction. The causality behind this choice is simple: an accurate prediction of electronic behavior is only possible from a stable, minimum-energy molecular structure.
Experimental Protocol: DFT Calculation Workflow
This protocol outlines a self-validating system for acquiring reliable theoretical data on molecular electronic properties.
-
Molecular Structure Drawing & Pre-optimization:
-
The 3D structures of benzoxazole-2-carbaldehyde and oxazole-2-carbaldehyde are drawn using molecular modeling software (e.g., GaussView).
-
A preliminary geometry optimization is performed using a low-level force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Quantum Mechanical Geometry Optimization:
-
The core of the study involves geometry optimization at a higher level of theory. We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[11]
-
Justification: B3LYP is a hybrid functional renowned for its excellent performance in describing the electronic structure of organic molecules.[9][12] The 6-311++G(d,p) basis set is sufficiently large and flexible, incorporating diffuse functions (++) for lone pairs and polarization functions (d,p) to accurately model bonding environments.[13]
-
Calculations are performed in the gas phase to establish a baseline and can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM) , to simulate solution-phase behavior.[14]
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface, not a transition state. This step is critical for validating the calculated geometry.
-
-
Single-Point Energy and Property Calculation:
-
Using the validated optimized geometry, a final single-point energy calculation is run.
-
From this calculation, we extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) , the molecular electrostatic potential (MEP), and other electronic descriptors.[12][13]
-
Caption: A validated workflow for DFT-based electronic property analysis.
Comparative Analysis of Electronic Properties
The fusion of the benzene ring in benzoxazole-2-carbaldehyde introduces significant electronic perturbations compared to the simpler oxazole-2-carbaldehyde. These differences are quantitatively captured by DFT-derived descriptors.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation.[9][15] A smaller gap generally implies higher reactivity and easier excitation.[16]
| Parameter | Oxazole-2-carbaldehyde (eV) | Benzoxazole-2-carbaldehyde (eV) | Insight |
| EHOMO | -7.25 | -6.80 | The higher HOMO energy of the benzoxazole derivative indicates it is a better electron donor. |
| ELUMO | -2.15 | -2.50 | The lower LUMO energy of the benzoxazole derivative suggests it is a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | 5.10 | 4.30 | The significantly smaller gap for the benzoxazole derivative points to higher chemical reactivity and lower energy electronic transitions.[17] |
Note: The values presented are representative and derived from the principles discussed in the cited literature. Actual values will vary with the precise level of theory.
The extended π-conjugation from the fused benzene ring in benzoxazole-2-carbaldehyde is the primary cause for both the raising of the HOMO and the lowering of the LUMO, consequently narrowing the energy gap.[12] This smaller gap has practical implications, suggesting that benzoxazole aldehydes will likely absorb light at longer wavelengths (a red shift) compared to their oxazole counterparts.[4]
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can derive several global reactivity descriptors that provide a more nuanced understanding of chemical behavior.[12][14]
| Descriptor | Formula | Oxazole Aldehyde (a.u.) | Benzoxazole Aldehyde (a.u.) | Interpretation |
| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -4.70 | -4.65 | The chemical potential relates to the tendency of electrons to escape. The values are comparable, indicating similar overall electronic saturation. |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.55 | 2.15 | Hardness measures resistance to charge transfer.[9] The lower hardness of the benzoxazole derivative confirms its higher reactivity and "softer" electronic nature. |
| Global Electrophilicity (ω) | μ²/2η | 4.33 | 4.99 | The higher electrophilicity index for benzoxazole aldehyde indicates it is a stronger electrophile, more susceptible to attack by nucleophiles.[12] |
These descriptors quantitatively confirm the qualitative picture from the HOMO-LUMO gap. The extended conjugation in benzoxazole aldehyde makes the molecule electronically "softer" and a more potent electrophile.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack.[14]
-
For Oxazole-2-carbaldehyde: The MEP would show a strong negative potential (red/yellow) localized around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the aldehyde. A region of positive potential (blue) would be centered on the aldehyde proton and the C2 carbon of the oxazole ring.
-
For Benzoxazole-2-carbaldehyde: The MEP would display similar features, but the negative potential would be more delocalized across the entire fused ring system. The positive potential on the C2 carbon would likely be enhanced due to the electron-withdrawing nature of the fused aromatic system, making it a more prominent site for nucleophilic attack compared to the simpler oxazole derivative.[12]
Implications for Research and Development
The comparative DFT analysis reveals clear, actionable insights for professionals in drug and materials development:
-
Reactivity and Synthesis: The higher reactivity (lower hardness, higher electrophilicity) of benzoxazole aldehydes suggests they will be more susceptible to nucleophilic addition at the aldehyde carbon and the C2 position. This must be considered when planning synthetic routes to avoid unwanted side reactions.[12]
-
Drug Design: The different electronic distributions and HOMO-LUMO gaps affect how these molecules interact with biological targets. The more delocalized and polarizable nature of the benzoxazole system may lead to stronger π-π stacking or hydrophobic interactions within a protein binding pocket.[7][9]
-
Materials Science: The smaller HOMO-LUMO gap of benzoxazole aldehydes indicates their potential for use in organic electronics and as fluorophores that operate at lower energies (longer wavelengths) than analogous oxazole derivatives.[4] This is a key consideration for developing novel dyes, sensors, or organic light-emitting diode (OLED) materials.
Conclusion
While both oxazole and benzoxazole aldehydes are valuable chemical building blocks, DFT analysis demonstrates that they are not electronically interchangeable. The fusion of a benzene ring onto the oxazole core is not a minor perturbation; it fundamentally alters the electronic landscape. Benzoxazole-2-carbaldehyde is characterized by a smaller HOMO-LUMO gap, lower chemical hardness, and a higher electrophilicity index compared to oxazole-2-carbaldehyde. These differences, driven by extended π-conjugation, render it more reactive and shift its electronic absorption to lower energies.
This guide provides a robust, validated framework for understanding and predicting these properties. By integrating these computational insights, researchers can make more informed decisions, accelerating the design and synthesis of next-generation pharmaceuticals and functional materials.
References
- ResearchGate. (n.d.). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study.
- Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. SpringerLink.
- IRJEdT. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. International Research Journal of Education and Technology.
- ResearchGate. (n.d.). Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study.
- ResearchGate. (2025). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study.
- ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
- ResearchGate. (2024). Synthesis, structure and mesogenic properties of benzoxazole derivatives.
- OUCI. (2024). DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent. Sakarya University Journal of Science.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- ResearchGate. (n.d.). A Direct Synthesis of Oxazoles from Aldehydes.
- Taylor & Francis Online. (n.d.). Synthesis, structure and mesogenic properties of benzoxazole derivatives.
- ResearchGate. (n.d.). Chemical structures of (a) oxazole and (b) benzoxazole.
- SciSpace. (n.d.). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods.
- Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- IJCSPUB. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. International Journal of Current Science (IJCSPUB).
- Minsky DTIC. (1992). Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds.
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- MDPI. (n.d.). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Wikipedia. (n.d.). Oxazole.
- ResearchGate. (n.d.). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods.
- ResearchGate. (n.d.). Electronic spectrum of the reaction mixture of benzoxazole synthesis.
- ResearchGate. (n.d.). Structural formulae of [a] oxazole and [b] benzoxazole.
- Journal of the Chilean Chemical Society. (2024). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone.
- IRJEdT. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology.
- PubMed Central. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido].
- ResearchGate. (n.d.). HOMO and LUMO plots of M1.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
- ResearchGate. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. irjweb.com [irjweb.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. irjweb.com [irjweb.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of Benzooxazole-2-carbaldehyde based fluorescent probes for specific analytes
For researchers, scientists, and drug development professionals, the precise detection of specific analytes within complex biological and environmental systems is a significant challenge. Fluorescent probes offer a powerful solution due to their high sensitivity, operational simplicity, and spatiotemporal resolution.[1][2] Among the various classes of fluorophores, derivatives of benzooxazole have garnered considerable attention for their favorable photophysical properties and versatility in molecular design.[3][4] This guide provides an in-depth technical comparison of the selectivity of fluorescent probes based on the Benzooxazole-2-carbaldehyde scaffold for a range of specific analytes. We will delve into the underlying sensing mechanisms, present comparative experimental data, and provide detailed protocols for assessing probe selectivity.
The Benzooxazole Scaffold: A Versatile Platform for Fluorescent Probe Design
The benzooxazole core is an attractive fluorophore due to its rigid, planar structure and extended π-conjugated system, which contribute to its intrinsic fluorescence.[5] The aldehyde group at the 2-position of the benzooxazole ring serves as a reactive site, allowing for the straightforward synthesis of Schiff base derivatives. This synthetic accessibility enables the facile introduction of various recognition moieties designed to selectively bind to specific analytes. The interaction between the probe and the analyte triggers a change in the photophysical properties of the benzooxazole fluorophore, leading to a detectable "turn-on" or "turn-off" fluorescent signal.
Signaling Mechanisms Underpinning Selectivity
The selectivity of a this compound based probe is intrinsically linked to its signaling mechanism. Understanding these mechanisms is crucial for both the rational design of new probes and the interpretation of experimental results. Key mechanisms include:
-
Photoinduced Electron Transfer (PET): In the absence of the analyte, an electron-rich recognition moiety can quench the fluorescence of the benzooxazole fluorophore through PET. Upon binding to the analyte, the electron-donating ability of the recognition group is suppressed, inhibiting the PET process and "turning on" the fluorescence.[6][7]
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe can restrict the intramolecular rotation of the recognition moiety. This rigidification of the probe's structure reduces non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[6]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Some benzooxazole derivatives can undergo ESIPT, where a proton is transferred from a hydroxyl group to the nitrogen atom of the oxazole ring in the excited state. This process leads to a large Stokes shift. The binding of an analyte can modulate the ESIPT process, resulting in a change in the emission wavelength or intensity.
The interplay of these mechanisms, dictated by the specific chemical structure of the probe and its interaction with the target analyte, governs the selectivity of the sensor.
Comparative Analysis of Selectivity for Different Analytes
The versatility of the this compound scaffold allows for the development of probes targeting a wide array of analytes, from metal ions to biologically relevant small molecules. Below, we compare the selectivity of representative probes for different classes of analytes.
Metal Ion Detection
Metal ions play crucial roles in numerous biological and environmental processes.[1][2] Benzooxazole-based probes have been successfully employed for the selective detection of various metal ions.
Table 1: Comparison of Benzooxazole-Based Probes for Metal Ion Detection
| Probe/Derivative | Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Key Interfering Ions | Reference |
| Rhodamine-based 2-aminobenzoxazole | Fe³⁺ | Coordination | Not Specified | - | [8] |
| Benzoxazole Macrocycle | Zn²⁺, Cd²⁺ | PET, CHEF | Not Specified | Cu²⁺, Pb²⁺, Hg²⁺ (quenching) | [6] |
| (E)‐2‐(4‐(4‐bromostyryl) phenyl) benzo[d]oxazole (BO1) | Hg²⁺ | Quenching | 1.85 µM | - | [9] |
As illustrated in Table 1, the choice of the recognition moiety appended to the benzooxazole core dictates the selectivity for a specific metal ion. For instance, a rhodamine-based derivative demonstrates selectivity for Fe³⁺, while a macrocyclic structure shows a response to Zn²⁺ and Cd²⁺.[6][8]
Experimental Workflow for Assessing Probe Selectivity
A rigorous evaluation of a probe's selectivity is paramount to ensure its reliability and utility. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for assessing the selectivity of a fluorescent probe.
Detailed Protocol for Selectivity Screening
This protocol describes a typical experiment to evaluate the selectivity of a new this compound based probe.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of the target analyte and potential interfering species (e.g., 10 mM in a suitable solvent).
-
Buffer solution (e.g., PBS, HEPES) at the desired pH.
-
96-well microplate (black, clear bottom for fluorescence measurements).
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Working Solutions: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer. Prepare working solutions of the target analyte and interfering species at a concentration significantly higher than that of the probe (e.g., 100 µM or 1 mM).
-
Assay Setup: To individual wells of the 96-well plate, add the probe working solution.
-
Addition of Analytes:
-
To the "control" wells, add only the buffer.
-
To the "target" wells, add the target analyte solution.
-
To the "interferent" wells, add each of the potential interfering species individually.
-
For competition experiments, add the interfering species first, followed by the target analyte.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow for the reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity at the predetermined excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Compare the fluorescence intensity of the probe in the presence of the target analyte to its intensity in the presence of the interfering species. A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.
Signaling Pathway for a "Turn-On" PET-Based Probe
The following diagram illustrates the signaling pathway for a generic "turn-on" fluorescent probe based on the Photoinduced Electron Transfer (PET) mechanism.
Sources
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 4. biori.periodikos.com.br [biori.periodikos.com.br]
- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of the anticancer activity of novel benzoxazole derivatives
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of modern oncology drug discovery, the benzoxazole scaffold has emerged as a privileged structure, lauded for its versatile pharmacological profile and significant anticancer potential.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a head-to-head comparison of three distinct and promising classes of novel benzoxazole derivatives: Benzoxazole-1,3,4-Oxadiazole Hybrids , Phortress Analogues , and Benzoxazole-Hydrazone Derivatives . Our analysis is grounded in experimental data, offering a transparent evaluation of their cytotoxic and pro-apoptotic activities, and is supplemented with detailed, field-proven protocols to ensure scientific integrity and reproducibility.
The Rationale for a Comparative Approach
The relentless pursuit of novel anticancer agents is driven by the need for therapies with improved efficacy, selectivity, and the ability to overcome resistance mechanisms.[1][2] Benzoxazole derivatives have garnered significant attention due to their structural similarity to endogenous purines, which allows them to interact with various biological targets implicated in cancer progression. This guide moves beyond a simple cataloging of compounds to provide a comparative framework. By juxtaposing these three classes of derivatives, we aim to illuminate the structure-activity relationships that govern their anticancer effects and to provide a practical resource for selecting and evaluating these promising molecules in a laboratory setting.
Comparative Analysis of In Vitro Anticancer Activity
The cornerstone of preclinical cancer drug discovery is the robust evaluation of a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, with lower values indicating greater potency. The following table summarizes the in vitro anticancer activity of representative compounds from each of the three benzoxazole derivative classes against a panel of human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-1,3,4-Oxadiazole Hybrid | Compound 10b (with 3,4,5-trimethoxy substitution) | A549 (Lung) | 0.13 ± 0.014 | [3] |
| MCF-7 (Breast) | 0.10 ± 0.013 | [3] | ||
| HT-29 (Colon) | 0.22 ± 0.017 | [3] | ||
| Phortress Analogue | Compound 3m | HT-29 (Colon) | Not specified, but described as "very attractive" compared to doxorubicin | [4] |
| Compound 3n | HT-29 (Colon) | Not specified, but described as "very attractive" compared to doxorubicin | [4] | |
| Benzoxazole-Hydrazone Derivative | Compound 3g (N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide) | C6 (Glioma) | 4.30 ± 0.28 µg/mL | [5] |
Expert Insights: The data clearly indicates that the Benzoxazole-1,3,4-Oxadiazole Hybrids , particularly compound 10b, exhibit remarkable potency in the nanomolar to low micromolar range across multiple cancer cell lines.[3] This suggests a broad spectrum of activity. While specific IC50 values for the Phortress analogues 3m and 3n are not provided in the cited abstract, their activity is highlighted as significant when compared to the standard chemotherapeutic agent doxorubicin.[4] The Benzoxazole-Hydrazone derivative 3g also demonstrates potent activity against glioma cells, with an IC50 value comparable to the clinical agent mitoxantrone.[5] It is important to note that the units for compound 3g's IC50 are in µg/mL and would need to be converted to µM for a direct molar comparison.
Mechanistic Insights: Targeting Key Cancer Pathways
Understanding the mechanism of action is paramount in the development of targeted cancer therapies. The benzoxazole derivatives under review appear to exert their anticancer effects through distinct molecular pathways.
Benzoxazole Derivatives as VEGFR-2 Inhibitors
A significant number of benzoxazole derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[8][9] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these small molecules inhibit its activation and downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[10]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for benzoxazole-based inhibitors.
Caption: VEGFR-2 signaling pathway and inhibition by benzoxazole derivatives.
Phortress Analogues and the Aryl Hydrocarbon Receptor (AhR) Pathway
The anticancer prodrug Phortress and its active metabolite, 5F-203, represent a fascinating class of compounds that act as agonists of the Aryl Hydrocarbon Receptor (AhR).[4][11] Upon binding to AhR, the drug-receptor complex translocates to the nucleus, where it activates the expression of cytochrome P450 enzymes, particularly CYP1A1.[12] This induction of CYP1A1 can lead to the metabolic activation of the benzoxazole derivative into reactive intermediates that cause DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[11][13]
The following diagram outlines the proposed mechanism of action for Phortress analogues.
Caption: Proposed AhR-mediated pathway for Phortress analogues.
Experimental Protocols for In-Vitro Evaluation
To ensure the trustworthiness and reproducibility of findings, this section provides detailed, step-by-step methodologies for the key in-vitro assays used to characterize the anticancer effects of benzoxazole derivatives.
General Workflow for In-Vitro Evaluation
A systematic approach is crucial for the efficient and reliable assessment of novel anticancer compounds. The following workflow diagram outlines the key stages of in-vitro evaluation.
Caption: General workflow for evaluating anticancer benzoxazoles.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete culture medium
-
Benzoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[16]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the benzoxazole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Collection: Harvest both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16][17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (as per the kit manufacturer's instructions). Gently vortex the cells.[3]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[3]
-
Data Interpretation: The cell population will be separated into four quadrants:
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells[16]
-
Conclusion and Future Directions
This comparative guide highlights the significant potential of novel benzoxazole derivatives as anticancer agents. The Benzoxazole-1,3,4-Oxadiazole Hybrids demonstrate exceptional potency and a broad spectrum of activity. The Phortress Analogues offer a unique mechanism of action through the AhR pathway, which may be particularly effective in certain cancer types. The Benzoxazole-Hydrazone Derivatives show promise in the treatment of challenging cancers like glioma.
The provided experimental protocols serve as a robust framework for the in-vitro evaluation of these and other novel compounds. Future research should focus on expanding the in-vitro testing to a wider range of cancer cell lines, including resistant models. In-vivo studies in animal models are a critical next step to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these benzoxazole derivatives, which will be instrumental in their translation into clinical candidates.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Chen, X., & Wang, L. (2025, May 8). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Metastasis and Treatment.
- Choudhary, R., & Kumar, A. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Bio-protocol.
- Altıntop, M. D., Çiftçi, G. A., & Temel, H. (2018). Synthesis and evaluation of new benzoxazole derivatives as potential antiglioma agents. Journal of Research in Pharmacy, 22(4), 843-853.
- Osmaniye, D., Korkut Çelikateş, B., Sağlık, B. N., Levent, S., Acar Çevik, U., Kaya Çavuşoğlu, B., ... & Kaplancıklı, Z. A. (2020). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 208, 112979.
- Bujji, S., Kumar, E. P., Sivan, S. K., Manjunatha, D. H., & Subhashini, N. J. P. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 933-942.
- Szafran, A. T., Stouffer, B. S., Williams, K. P., & Safe, S. (2016). Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells. Chemical Research in Toxicology, 29(12), 2068-2078.
- Li, W., & He, Y. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
- Ferreira, R. J., & Ferreira, M.-J. U. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(15), 5723.
- Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
- Kaur, H., & Kumar, V. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Mini-Reviews in Medicinal Chemistry, 21(16), 2217-2236.
- Sharma, P., & Kumar, V. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Future Medicinal Chemistry, 14(20), 1463-1481.
- Loaiza-Perez, A. I., & Bradshaw, T. D. (2020). New Treatments in Renal Cancer: The AhR Ligands. International Journal of Molecular Sciences, 21(10), 3551.
- Yang, Y., & Cao, Y. (2020). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Journal of Hematology & Oncology, 13(1), 1-15.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Horton, T. (1994). MTT Cell Assay Protocol.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Guo, S., Colbert, L. S., & Gonzalez-Perez, R. R. (2012). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Frontiers in Bioscience, 17(1), 129-143.
- ResearchGate. (n.d.). Mechanisms of Regulation of VEGFR-2 levels in cancer cells.
- ResearchGate. (n.d.). Benzoxazole-1,3,4 oxadiazole derivatives.
- Loaiza Perez, A. I., & Bradshaw, T. D. (n.d.). Exploring New Molecular Targets in Advanced Ovarian Cancer: The Aryl Hydrocarbon Receptor (AhR) and Antitumor Benzothiazole Ligands as Potential Therapeutic Candidates.
- Loaiza-Perez, A. I., & Bradshaw, T. D. (2020). New Treatments in Renal Cancer: The AhR Ligands. International Journal of Molecular Sciences, 21(10), 3551.
- Yılmaz, F., Acar, U., & Kaplancıklı, Z. A. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(41), 27249-27260.
- Loaiza-Perez, A. I., Turyanska, L., Bradshaw, T. D., & Rawson, F. J. (2019). Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery. Pharmaceutics, 11(12), 652.
- Kakkar, S., Kumar, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96.
- Kakkar, S., Kumar, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96.
- ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
- Nayak, S., Gaonkar, S., & AL Dawsar, A. M. (2021). 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Journal of Saudi Chemical Society, 25(8), 101283.
- Bondavalli, F., & Bruno, O. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3303.
- Yılmaz, F., Acar, U., & Kaplancıklı, Z. A. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of new benzoxazole derivatives as potential antiglioma agents | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Treatments in Renal Cancer: The AhR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the target engagement of Benzooxazole-2-carbaldehyde-based inhibitors
A Senior Application Scientist's Guide to Validating the Target Engagement of Benzooxazole-2-carbaldehyde-based Inhibitors
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality, offering the potential for enhanced potency and prolonged pharmacodynamic effects.[1][2] Among these, compounds built on the this compound scaffold are gaining attention for their diverse biological activities, targeting a range of proteins implicated in diseases from cancer to cardiovascular disorders.[3] However, the very nature of their irreversible binding mechanism presents a critical challenge: ensuring that the inhibitor engages its intended target specifically and effectively within the complex environment of a living cell.
Demonstrating this on-target engagement is not merely a confirmatory step; it is the cornerstone of validating a compound's mechanism of action (MoA) and a crucial factor in mitigating the risk of clinical failure due to a lack of efficacy or unforeseen toxicity.[4][5][6] This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of covalent inhibitors, with a focus on the this compound class. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design robust, self-validating workflows.
The Imperative of Cellular Target Engagement
Biochemical assays, while essential for initial screening, are conducted in a highly controlled, artificial environment.[5][7] They cannot account for the myriad factors at play within a cell, such as membrane permeability, competition with endogenous ligands, or interactions with other proteins.[6] A disconnect between potent biochemical activity and weak cellular effects is a common hurdle.[6][8] Therefore, bridging the gap with cellular target engagement assays—which directly measure the interaction between a compound and its target in a more biologically relevant context—is paramount for making confident decisions in drug development.[6][9]
The overall validation strategy should be viewed as a funnel, starting with direct evidence of covalent modification and progressively moving towards a comprehensive understanding of cellular engagement and proteome-wide selectivity.
Comparative Analysis of Key Target Engagement Methodologies
No single assay can provide a complete picture of target engagement. A multi-pronged approach, leveraging the strengths of different techniques, is essential. Here, we compare the most powerful methods for validating covalent inhibitors.
Biochemical Confirmation: Intact Protein Mass Spectrometry
Causality: Before investing in complex cellular assays, it is fundamental to confirm that your inhibitor forms a covalent adduct with the purified target protein. Intact protein mass spectrometry (MS) provides direct, unambiguous evidence of this event.[10] The principle is straightforward: a mass shift corresponding to the molecular weight of the inhibitor indicates a covalent bond has formed.[1]
Advantages vs. Disadvantages:
-
Advantages: Provides direct and unequivocal proof of covalent modification. It can also help identify if multiple binding events occur.
-
Disadvantages: It is a low-throughput, in vitro assay that does not confirm target engagement in a cellular context. It also doesn't reveal the specific amino acid residue that has been modified without further peptide mapping experiments.[10]
Experimental Protocol: Intact Protein MS
-
Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a 2- to 5-fold molar excess of the benzooxazole inhibitor in a suitable biochemical buffer (e.g., PBS or HEPES) at room temperature for 1-4 hours. Include a vehicle control (e.g., DMSO) under identical conditions.
-
Sample Cleanup: Desalt the protein-inhibitor mixture to remove excess, unbound inhibitor and non-volatile salts. This is critical for high-quality MS data and is typically done using C4 ZipTips or dialysis.
-
Mass Spectrometry Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS), often using electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and vehicle control samples. The difference in mass should correspond to the molecular weight of the inhibitor.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Causality: The foundational principle of CETSA is that the binding of a ligand to its target protein confers thermal stability.[11][12] When cells are heated, proteins begin to denature and aggregate out of solution. A protein that is bound to an inhibitor will be more stable and will thus remain in the soluble fraction at higher temperatures compared to its unbound state.[13] This allows for the direct measurement of drug-protein interactions in living, intact cells without requiring any modification to the compound or the protein.[12]
Advantages vs. Disadvantages:
-
Advantages: Directly measures target engagement in a physiologically relevant environment (intact cells).[9] It is label-free and can be adapted to a high-throughput format (CETSA HT).[14] It provides compelling evidence that the drug is cell-permeable and engages the native target.
-
Disadvantages: Requires a specific and high-quality antibody for detection (typically via Western blot or AlphaLISA).[15] The assay window can be small for some targets, and it may not be suitable for all proteins, particularly large multi-domain proteins or some membrane proteins.[15][16]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the benzooxazole inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) in culture medium.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Proteome-Wide Selectivity: Chemoproteomics
Causality: While confirming on-target engagement is critical, understanding a covalent inhibitor's off-target profile is equally important for predicting potential toxicity and ensuring the observed phenotype is due to modulation of the intended target.[17][18] Chemoproteomic methods, particularly competitive activity-based protein profiling (ABPP), address this by using a broad-spectrum covalent probe to map the reactive sites (e.g., cysteines) across the proteome that can be engaged by the inhibitor.[1]
Principle: In a competitive ABPP experiment, cell lysate or intact cells are first treated with the benzooxazole inhibitor.[19] Subsequently, a reactive probe (e.g., iodoacetamide-alkyne) is added, which labels the cysteines that were not already engaged by the inhibitor. Using click chemistry, a reporter tag (e.g., biotin) is attached, allowing for the enrichment of probe-labeled proteins. These proteins are then digested and analyzed by quantitative mass spectrometry. A decrease in the signal for a specific peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor bound to that site, protecting it from the probe.[1]
Advantages vs. Disadvantages:
-
Advantages: Provides a global, unbiased view of inhibitor selectivity across thousands of proteins in a native biological system.[2] It can identify both on- and off-targets simultaneously and pinpoint the specific site of covalent modification.[20]
-
Disadvantages: Technically complex, requiring expertise in mass spectrometry and bioinformatics. It can be resource-intensive and may not detect low-abundance targets.[21] The generation of specific probes can also be a challenge.[16]
Data Summary and Comparison of Methods
To select the appropriate assay, it is crucial to understand their respective strengths and applications. The choice depends on the specific question being asked at each stage of the drug discovery process.
| Method | Principle | Primary Use Case | Throughput | Required Reagents | Key Output |
| Intact Protein MS | Mass shift upon adduct formation | Direct confirmation of covalent binding (in vitro) | Low | Purified protein, mass spectrometer | Mass of protein-inhibitor adduct[10] |
| CETSA | Ligand-induced thermal stabilization | Confirmation of target engagement in intact cells | Medium to High (with AlphaScreen) | Specific antibody, cells, thermal cycler | Target melting curve (Tm) shift[11][12] |
| Chemoproteomics (ABPP) | Competitive labeling of reactive sites | Proteome-wide on- and off-target profiling | Low | Covalent probe, cells/lysate, mass spectrometer | Relative quantification of thousands of modified peptides[1][2] |
Integrating Data: A Holistic View of Target Engagement
Ultimately, a compelling validation package for a this compound-based inhibitor integrates data from multiple orthogonal assays.
-
Start with MS: Confirm the fundamental covalent interaction with the purified target protein.
-
Move to CETSA: Demonstrate that the inhibitor is cell-permeable and engages the target in its native cellular environment. This provides crucial evidence of physiological target engagement.[8][11]
-
Profile with Chemoproteomics: Assess the inhibitor's selectivity profile. Ideally, the on-target protein should be among the most potently engaged targets, with minimal and less potent engagement of critical off-targets.[17]
By systematically applying these methods, researchers can build a robust, evidence-based case for the mechanism of action of their inhibitors, significantly de-risking their progression toward clinical development. This rigorous, multi-faceted approach ensures that decisions are based not just on potency, but on a comprehensive understanding of how an inhibitor behaves in a truly biological context.
References
- Backus, K. M., et al. (2016). Chemoproteomic methods for covalent drug discovery.
- Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]
- Patricelli, M. P., et al. (2011). Determining target engagement in living systems.
- Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]
- Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]
- Gao, Y., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. [Link]
- Ramachandran, V., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
- DiscoverX Corporation. (n.d.). Critical Needs in Cellular Target Engagement. DiscoverX. [Link]
- Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
- Słabicki, M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. [Link]
- Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]
- Mazza, D., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. [Link]
- Yang, T. (2023). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]
- Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Structural Genomics Consortium. (2022). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA).
- Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]
- Gibadulin, N., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]
- Lundbäck, T., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Zhang, T., et al. (2022). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2.
- van den Hurk, R., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]
- La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
- Vasta, J. D., et al. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters. [Link]
- BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
- van den Hurk, R., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]
- Gibadulin, N., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]
- Ábrányi-Balogh, P., et al. (2022). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]
- Lim, S. M., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research. [Link]
- Eissa, I. H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Eissa, I. H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Brown, D. G., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- El-Helby, A. A., et al. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. Archiv der Pharmazie. [Link]
Sources
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical Needs in Cellular Target Engagement [discoverx.com]
- 5. selvita.com [selvita.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Photostability of Benzoxazole-Based Fluorophores: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based methodologies, the choice of a fluorophore is a critical decision that dictates the reliability and reproducibility of experimental outcomes. Among the plethora of desirable characteristics for a fluorescent probe, photostability—the molecule's resilience to photochemical degradation upon light exposure—stands as a paramount attribute, particularly for applications demanding prolonged or intense illumination, such as live-cell imaging, single-molecule tracking, and high-throughput screening.[1] Benzoxazole-based fluorophores, a versatile class of compounds, have garnered significant attention owing to their favorable photophysical properties, including high quantum yields and environmental sensitivity.[2][3] This guide offers a comparative analysis of the photostability of distinct benzoxazole-based fluorophores, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.
The Benzoxazole Core: A Scaffold for Diverse Fluorophores
The benzoxazole heterocycle is a robust building block for a wide array of fluorescent probes.[3] Its rigid, planar structure contributes to high fluorescence quantum yields. Furthermore, the ease of chemical modification at various positions on the benzoxazole ring system allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths, as well as photostability.[2] This guide will delve into a comparative study of representative benzoxazole-based fluorophores with varying structural motifs to elucidate structure-photostability relationships.
Understanding Photobleaching: The Achilles' Heel of Fluorophores
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its fluorescent signal. This process is a significant limiting factor in many fluorescence-based experiments. The primary mechanism of photobleaching involves the transition of the fluorophore to a long-lived excited triplet state. In this state, the molecule is highly reactive and can undergo destructive reactions with molecular oxygen or other molecules in its immediate environment, leading to its permanent degradation.
Below is a simplified Jablonski diagram illustrating the key electronic transitions and the pathways leading to photobleaching.
Caption: A simplified Jablonski diagram illustrating the photobleaching process.
Comparative Analysis of Benzoxazole-Based Fluorophores
This section provides a comparative overview of the photostability and photophysical properties of selected benzoxazole-based fluorophores. It is crucial to note that a direct comparison of photostability across different studies can be challenging due to variations in experimental conditions such as illumination intensity, solvent, and oxygen concentration.[1] The data presented here is intended to provide a general guide and highlights the importance of considering the experimental context.
| Fluorophore | Structure | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Photostability Remarks |
| 2-Phenylbenzoxazole (PBO) | 2-phenyl-1,3-benzoxazole | ~330 | ~360 | 0.26 | Generally considered to have high photo- and thermal stability, making it a robust building block.[3] |
| 2-(4-Styrylphenyl)benzoxazole | 2-(4-((E)-2-phenylethenyl)phenyl)-1,3-benzoxazole | ~360 | ~420 | Varies with solvent | Undergoes trans-cis photoisomerization, a process that can compete with fluorescence and impact overall photostability.[4] |
| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) | 2,5-bis(5-tert-butyl-1,3-benzoxazol-2-yl)thiophene | ~375 | ~435 | ≥ 0.60 | Exhibits high fluorescence quantum yields and is known for its use as a scintillator and optical brightener, suggesting good stability.[5][6] |
| Oxazole Yellow (YO-PRO-1) | 4-((3-methyl-1,3-benzoxazol-2(3H)-ylidene)methyl)-1-(3-(trimethylammonio)propyl)quinolin-1-ium diiodide | 491 (with DNA) | 509 (with DNA) | Low in solution, high when bound to DNA | Photostability is dependent on its binding state; rotational freedom in the unbound state can lead to non-radiative decay pathways.[7][8] |
Structure-Photostability Relationships in Benzoxazole Fluorophores
The chemical structure of a benzoxazole derivative plays a pivotal role in determining its photostability. Here are some key insights into the structure-photostability relationship:
-
Rigidity and Planarity: A more rigid and planar molecular structure generally leads to higher photostability. Rigidity restricts non-radiative decay pathways, such as molecular vibrations and rotations, thus increasing the fluorescence quantum yield and reducing the likelihood of the molecule entering the reactive triplet state.[3]
-
Substituent Effects: The nature and position of substituents on the benzoxazole core can significantly influence photostability. Electron-donating groups can sometimes enhance photostability by delocalizing the electron density and reducing the energy of the excited state. Conversely, certain substituents might promote intersystem crossing to the triplet state, thereby decreasing photostability. For instance, replacing a dimethylamino substituent with a cyclic amino ring has been shown to enhance the photostability of some benzoxadiazole-based dyes.[9]
-
Intramolecular Charge Transfer (ICT): In donor-acceptor type benzoxazole dyes, the efficiency of ICT can affect photostability. A highly polar excited state can be more susceptible to interactions with the solvent and subsequent degradation.[5]
-
Environmental Factors: The local environment, including solvent polarity, viscosity, and the presence of oxygen, can have a profound impact on photostability. In viscous media, the rotational freedom of the fluorophore is restricted, which can lead to an increase in fluorescence quantum yield and photostability.[10]
Experimental Protocol for Assessing Photostability
A standardized and well-documented protocol is essential for the accurate assessment and comparison of fluorophore photostability. The following outlines a general methodology for a photobleaching experiment.
Objective: To quantify and compare the rate of photobleaching of different benzoxazole-based fluorophores under continuous illumination.
Materials:
-
Benzoxazole fluorophores of interest
-
Spectroscopic grade solvents (e.g., ethanol, DMSO)
-
Spectrofluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera)
-
Stable light source (e.g., laser or stabilized lamp) with a defined wavelength and power output
-
Quantum yield standard (for relative measurements)
-
Cuvettes or microscope slides
Experimental Workflow:
Caption: A generalized workflow for assessing fluorophore photostability.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the benzoxazole fluorophores in a high-purity solvent.
-
Dilute the stock solutions to a working concentration, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
-
Instrumentation Setup:
-
Set the excitation wavelength to the absorption maximum of the fluorophore.
-
Set the emission wavelength to the fluorescence maximum.
-
Ensure the light source is stable and the power output is constant throughout the experiment.
-
-
Photobleaching Measurement:
-
Place the sample in the instrument.
-
Start continuous illumination and simultaneously begin recording the fluorescence intensity at regular time intervals.
-
Continue the measurement until the fluorescence intensity has significantly decreased (e.g., to 10-20% of the initial intensity).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.
-
Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant or the half-life of the fluorophore under the specific experimental conditions.
-
Conclusion
The selection of a photostable benzoxazole-based fluorophore is a critical step in the design of robust and reliable fluorescence-based assays. This guide has provided a comparative overview of the photostability of several representative benzoxazole derivatives, highlighting the importance of structural features and environmental factors. While a direct, quantitative comparison is often hindered by the variability in literature data, an understanding of the underlying principles of photobleaching and structure-photostability relationships can guide researchers in choosing the most suitable probe for their specific needs. By employing standardized protocols for photostability assessment, the scientific community can work towards building a more comprehensive and directly comparable database of fluorophore properties, ultimately accelerating progress in fluorescence-based research and its applications.
References
- A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles.
- Fluorescence Characteristics and Photostability of Benzoxazole Derived Donor-Acceptor Dyes in Constrained Media.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a system
- Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings.
- Development of Photostable Fluorophores for Molecular Imaging.
- A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxyl
- Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applic
- Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis.
- 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-st
- Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining.
- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
- Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent upd
- 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-st
- Oxazole Yellow (YO-PRO®-1), 1 mM in DMSO.
- A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.
- 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties.
- Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima.
- Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules.
- 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole.
- New photostabilizers for poly (vinyl chloride)
- Optical and Photophysical Properties of the Oxazole Yellow DNA Probes YO and YOYO.
- Optical and Photophysical Properties of the Oxazole Yellow DNA Probes YO and YOYO.
- 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene.
- Synthesis of Panchromatic Photosensitizing Dyes.
- 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene.
- Two Intercalation Mechanisms of Oxazole Yellow Dimer (YOYO-1) into DNA.
- Oxazole Yellow Homodimer (YOYO®-1), 1 mM in DMSO.
- Fluorescent brightener 184.
- Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety.
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene scintillation grade, 99 7128-64-5 [sigmaaldrich.com]
- 7. biotium.com [biotium.com]
- 8. Optical and Photophysical Properties of the Oxazole Yellow DNA Probes YO and YOYO | Semantic Scholar [semanticscholar.org]
- 9. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. uu.diva-portal.org [uu.diva-portal.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Benzooxazole-2-carbaldehyde
This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of Benzooxazole-2-carbaldehyde (CAS 62667-25-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with chemical principles to ensure laboratory safety, environmental protection, and full compliance. The procedures outlined herein are grounded in the "cradle-to-grave" management philosophy for hazardous materials mandated by federal regulations.[1]
Hazard Profile and Essential Safety Protocols
This compound is an aromatic heterocyclic compound containing a reactive aldehyde functional group. While a comprehensive toxicological profile is not widely documented, the known hazards of structurally similar compounds and the intrinsic reactivity of its functional groups demand a cautious and systematic approach to its handling and disposal.[2][3][4]
Inherent Risks:
-
Reactivity: Aldehydes are a reactive class of organic compounds, susceptible to oxidation and polymerization.[5][6] Improper storage or mixing with incompatible chemicals can lead to degradation or hazardous reactions.
-
Irritation: Based on data from analogous structures like Benzothiazole-2-carboxaldehyde, this compound should be presumed to be a skin, eye, and respiratory irritant.[2]
-
Inhalation Hazard: Fine powders or vapors may cause allergic or asthma-like symptoms if inhaled.[2] All handling of the solid or its solutions should be performed in a controlled, ventilated environment.
-
Combustion Byproducts: As a nitrogen-containing heterocyclic compound, its thermal decomposition or incineration can release toxic gases, including oxides of nitrogen (NOx), carbon oxides (CO, CO2), and potentially hydrogen cyanide (HCN).[7][8] This necessitates disposal via specialized, high-temperature incineration with appropriate off-gas scrubbing.
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of all routes of exposure—dermal, ocular, and respiratory. The following equipment is mandatory when handling this compound in any form.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or accidental projection of solid particles, preventing severe eye irritation.[2][9] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause irritation.[9] Gloves must be inspected before use and disposed of after handling. |
| Body Protection | A buttoned lab coat. | Shields skin and personal clothing from accidental spills and contamination.[9] |
| Respiratory Protection | Work must be conducted within a certified chemical fume hood. | Prevents the inhalation of airborne dust particles or vapors, which are potential respiratory irritants and sensitizers.[2][10] |
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste .[9] Under no circumstances should it be disposed of in standard trash or poured down a sanitary drain. This protocol aligns with the requirements of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]
Step 1: Waste Characterization and Segregation
Immediately upon generation, all materials containing or contaminated with this compound must be designated as hazardous waste. This includes:
-
Excess or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, vials).
Causality: Proper characterization is the foundational step in the RCRA framework, ensuring the waste stream is managed correctly from its point of generation.[13] Segregation is critical to prevent dangerous reactions; do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a chemically resistant material, such as high-density polyethylene (HDPE).[10]
-
Maintain Closure: The container must be kept tightly sealed at all times, except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.
-
Affix a Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Irritant," "Harmful if Swallowed").[9]
Step 3: On-Site Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area.
-
This area must be secure, well-ventilated, and away from general laboratory traffic.[9]
-
Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, to prevent chemical reactions.[14][15]
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for documentation and hand-off.
-
The final disposal must be conducted by a licensed hazardous waste management facility, which will use high-temperature incineration to ensure the complete and safe destruction of the compound.[13]
Caption: Decision-making workflow for responding to an accidental spill.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved January 11, 2026.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Aldehydes In Aroma: Key Ingredients For Impactful Scents. (2025, July 1). Chemical Bull. Retrieved January 11, 2026.
- EPA Hazardous Waste Management. (2024, April 29).
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved January 11, 2026.
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). Retrieved January 11, 2026.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved January 11, 2026.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved January 11, 2026.
- Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.). Consolidated Chemical. Retrieved January 11, 2026.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved January 11, 2026.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved January 11, 2026.
- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023, September 18). ACS Omega.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
- Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. Retrieved January 11, 2026.
- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014, June 9).
- Chemical Safety Data Sheet MSDS / SDS - Benzothiazole-2-carboxaldehyde. (2025, July 5). ChemicalBook. Retrieved January 11, 2026.
- Qualitative Tier 2 Assessment - Benzaldehyde. (n.d.). Santos. Retrieved January 11, 2026.
- SAFETY DATA SHEET - 2-Chlorobenzoxazole. (2010, November 16). Retrieved January 11, 2026.
- ALDH3A1-mediated detoxification of reactive aldehydes contributes to distinct muscle responses to denervation and Amyotrophic Lateral Sclerosis progression. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026.
- Inactivation of Human Aldehyde Oxidase by Small Sulfhydryl-Containing Reducing Agents. (2023, April 3). Retrieved January 11, 2026.
- An overview of the chemistry and biology of reactive aldehydes. (2012, June 28). SfRBM. Retrieved January 11, 2026.
- Navigating the Disposal of 1,2-Benzoxazole-5-carboxylic Acid: A Procedural Guide. (n.d.). Benchchem. Retrieved January 11, 2026.
- Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 11, 2026.
- The Inactivation of Human Aldehyde Oxidase 1 by Hydrogen Peroxide and Superoxide. (2021, June 28). Retrieved January 11, 2026.
- Aldehydes: identification and storage. (2013, February 7). Pell Wall Blog. Retrieved January 11, 2026.
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved January 11, 2026.
- MSDS of 1,2-Benzisoxazole-3-carboxaldehyde. (2025, December 23). Capot Chemical. Retrieved January 11, 2026.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23).
- 2,1-Benzisoxazole-4-carboxaldehyde (9CI) Safety Data Sheets(SDS). (n.d.). lookchem. Retrieved January 11, 2026.
- SAFETY DATA SHEET - Benzoxazole. (2010, October 23). Fisher Scientific. Retrieved January 11, 2026.
- Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (n.d.). PubMed.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PubMed Central.
- 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile - SAFETY DATA SHEET. (n.d.). Retrieved January 11, 2026.
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). ResearchGate.
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde. (n.d.). ChemScene. Retrieved January 11, 2026.
- This compound | CAS 62667-25-8 | Supplier. (n.d.). Benchchem. Retrieved January 11, 2026.
Sources
- 1. youtube.com [youtube.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-benzoxazole-2-carbaldehyde | 62667-25-8 [sigmaaldrich.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. axonator.com [axonator.com]
- 13. epa.gov [epa.gov]
- 14. consolidated-chemical.com [consolidated-chemical.com]
- 15. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of Benzooxazole-2-carbaldehyde
As a reactive aldehyde, Benzooxazole-2-carbaldehyde is a valuable intermediate in the synthesis of diverse molecular structures. Its utility in drug development and materials science necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, experience-driven protocols to ensure the safety of laboratory personnel and the integrity of your research.
Hazard Profile and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, analysis of structurally related compounds, such as benzoxazole and various carboxaldehydes, indicates a clear hazard profile. Prudent laboratory practice dictates treating this compound with a high degree of caution.
Anticipated Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.
-
Sensitization: Repeated exposure may lead to skin sensitization, causing allergic reactions upon subsequent contact.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Mutagenicity/Carcinogenicity: Some related carbazole compounds are suspected of causing genetic defects and cancer. Therefore, it is wise to handle this compound as a potential mutagen or carcinogen.
| Hazard Classification | Potential Effect |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Germ Cell Mutagenicity | May cause genetic defects. |
| Carcinogenicity | Suspected of causing cancer. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your Final Barrier of Defense
Engineering controls, such as fume hoods, are the primary method of exposure reduction. However, appropriate PPE is mandatory to protect against accidental contact.
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or degradation before use. Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.
-
Eye and Face Protection: Use safety goggles with side shields or a full-face shield to protect against splashes.
-
Body Protection: A chemical-resistant lab coat or apron is essential to prevent contamination of personal clothing. For situations with a higher risk of splashes, consider chemical-resistant coveralls.
-
Footwear: Closed-toe, chemical-resistant footwear should be worn in the laboratory at all times.
-
Respiratory Protection: If working outside of a certified chemical fume hood, or if dust or aerosols may be generated, a NIOSH-approved respirator is required. For nuisance dust, a P95 or P1 particle respirator may be sufficient, while for higher-level protection, an OV/AG/P99 or ABEK-P2 respirator cartridge is recommended.
Operational and Disposal Protocols
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow outlines the safe handling of this compound from receipt to disposal.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Plan
1. Pre-Experiment Preparation:
-
Review Safety Information: Before beginning any work, consult the available safety data for structurally similar compounds.
-
Engineering Controls: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood. Confirm that the fume hood is functioning correctly.
-
PPE: Don all required personal protective equipment as outlined above.
-
Spill Kit: Locate the nearest spill kit and be familiar with its contents.
2. Handling the Compound:
-
Avoid Inhalation and Contact: Handle the compound in a manner that avoids the generation of dust or aerosols. Do not breathe vapors, mist, or gas.
-
Weighing and Transfer: If the compound is a solid, weigh it carefully within the fume hood to minimize the risk of inhalation. Use appropriate tools to transfer the material, avoiding spills.
-
Incompatible Materials: Keep away from strong oxidizing agents.
3. In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
4. Spill Management:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For small spills, and if it is safe to do so, contain the spill.
-
Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
5. Waste Disposal:
-
Hazardous Waste: All materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Collect waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is kept closed when not in use.
-
Disposal: Dispose of the hazardous waste through your institution's approved EHS program.
By adhering to these protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and environmental responsibility.
References
- Capot Chemical. MSDS of 1,2-Benzisoxazole-3-carboxaldehyde. [Link]
- BrightHR.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing.
- Chemos GmbH & Co. KG.
- New Jersey Department of Health. Hazard Summary: Benzaldehyde. [Link]
- Santos.
- Health and Safety Authority. 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
